(R)-Hydroxychloroquine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2-[[(4R)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSMGPRMXLTPCZ-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCC[C@@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70160180 | |
| Record name | Hydroxychloroquine, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137433-23-9 | |
| Record name | (R)-Hydroxychloroquine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137433-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxychloroquine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137433239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxychloroquine, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYCHLOROQUINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70MN4ZH123 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(R)-Hydroxychloroquine stereoisomer chemical structure
An In-depth Technical Guide on the Chemical Structure and Properties of (R)-Hydroxychloroquine Stereoisomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxychloroquine (B89500) (HCQ), a cornerstone in the treatment of malaria and various autoimmune diseases, is a chiral molecule administered clinically as a racemic mixture of its two enantiomers: (R)- and (S)-hydroxychloroquine. Emerging research indicates significant differences in the pharmacological and toxicological profiles of these stereoisomers. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of the this compound stereoisomer. Detailed experimental protocols and data are presented to support further research and development of enantiomerically pure formulations.
Chemical Structure and Identification
The (R)-stereoisomer of hydroxychloroquine possesses a defined three-dimensional arrangement at its chiral center, which dictates its interaction with biological systems.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Citation |
| IUPAC Name | 2-[[(4R)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol | [1] |
| SMILES | CCN(CCC--INVALID-LINK--NC1=C2C=CC(=CC2=NC=C1)Cl)CCO | [1] |
| InChI | InChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)/t14-/m1/s1 | [1] |
| InChIKey | XXSMGPRMXLTPCZ-CQSZACIVSA-N | [1] |
| CAS Number | 137433-23-9 | [2] |
| Molecular Formula | C18H26ClN3O | [1][3] |
| Molecular Weight | 335.88 g/mol | [1][3] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. While data specific to the (R)-enantiomer is limited, the properties of the racemic mixture provide a foundational understanding.
Table 2: Physicochemical Data of Hydroxychloroquine
| Property | Value | Notes | Citation |
| Melting Point | 89-91 °C | For racemic free base | [4][5] |
| Boiling Point | 516.7 ± 50.0 °C | Predicted for racemic free base | [5] |
| pKa | <4.0 (quinoline amine), 8.27 (secondary amine), 9.67 (tertiary amine) | For racemic mixture | [6] |
| Water Solubility | 26.1 mg/L | For racemic free base | [7][8] |
| LogP | 3.84 | For racemic mixture | [9][10] |
Experimental Protocols
Synthesis and Chiral Resolution of Hydroxychloroquine Enantiomers
The following protocol describes a common method for the synthesis of racemic hydroxychloroquine and the subsequent separation of its enantiomers.
3.1.1. Synthesis of Racemic Hydroxychloroquine
A detailed synthesis involves the reaction of 4,7-dichloroquinoline (B193633) with N1-(ethyl)-N1-(2-hydroxyethyl)-1,4-pentanediamine.
3.1.2. Chiral Resolution by High-Performance Liquid Chromatography (HPLC)
A validated normal-phase chiral HPLC method is employed for the analytical and semi-preparative separation of the enantiomers.[11]
-
Column: Chiralpak AD-H (4.6 mm × 150 mm, 5 μm particle size)
-
Mobile Phase: n-hexane:isopropanol (93:7, v/v) with 0.5% diethylamine (B46881) (DEA) in hexane
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 343 nm
-
Temperature: 20 °C
This method achieves baseline separation of the (R)- and (S)-enantiomers, allowing for their quantification and collection.[11]
Preclinical Pharmacokinetic Study Workflow
A typical workflow for evaluating the pharmacokinetic profile of this compound in a preclinical model is outlined below.
Biological Activity and Signaling Pathways
This compound exhibits a distinct pharmacological profile compared to its (S)-enantiomer. Its immunomodulatory effects are mediated through interference with several key signaling pathways.
Pharmacological Profile
Table 3: Pharmacological Data for Hydroxychloroquine Enantiomers
| Parameter | This compound | (S)-Hydroxychloroquine | Racemic Hydroxychloroquine | Citation |
| Protein Binding (Plasma) | ~37% | ~64% | ~50% | [4] |
| Binding Affinity to ACE2 (in silico) | Preferential for β-site | Higher affinity for α and γ sites | - | [12] |
Signaling Pathways
Hydroxychloroquine is known to modulate immune responses by interfering with Toll-like receptor (TLR) signaling and lysosomal function.[13][14][15]
4.2.1. Inhibition of Toll-like Receptor (TLR) Signaling
Hydroxychloroquine accumulates in endosomes, increasing the pH and thereby inhibiting the activation of endosomal TLRs (TLR3, TLR7, TLR8, and TLR9) by pathogen-associated molecular patterns (PAMPs) such as viral nucleic acids.[13] This leads to a downstream reduction in the production of pro-inflammatory cytokines.
4.2.2. Interference with Autophagy
By increasing the pH of lysosomes, hydroxychloroquine inhibits the fusion of autophagosomes with lysosomes, a critical step in the autophagy pathway.[16] This disruption of autophagy can affect antigen presentation and other cellular processes.
Metabolism
The metabolism of hydroxychloroquine is stereoselective. In vitro studies using rat liver microsomes have shown that the major metabolites formed from racemic HCQ are (-)-(R)-desethylchloroquine (DCQ) and (-)-(R)-desethylhydroxychloroquine (DHCQ).[13] This suggests that the (R)-enantiomer is a significant contributor to the metabolic profile of the drug.
Crystallography
To date, specific X-ray crystallography data for the this compound stereoisomer has not been reported in the reviewed literature. Such data would be invaluable for understanding its solid-state properties and for computational modeling studies.
Conclusion
The (R)-stereoisomer of hydroxychloroquine exhibits distinct chemical and pharmacological properties that warrant further investigation. This technical guide consolidates the current knowledge on its structure, properties, and biological activities, providing a foundation for future research aimed at developing enantiopure formulations with potentially improved efficacy and safety profiles. The detailed experimental protocols and workflow diagrams serve as practical resources for researchers in the field. Further studies are required to elucidate the specific physicochemical properties of the (R)-enantiomer and to obtain its crystal structure.
References
- 1. Hydroxychloroquine, (R)- | C18H26ClN3O | CID 178395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound - CAS - 137433-23-9 | Axios Research [axios-research.com]
- 4. Hydroxychloroquine | C18H26ClN3O | CID 3652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hydroxychloroquine CAS#: 118-42-3 [m.chemicalbook.com]
- 6. Solved The pka values for hydroxychloroquine are <4.0 for | Chegg.com [chegg.com]
- 7. acs.org [acs.org]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. A New In Silico Comparison of the Relative Affinity of Enantiomeric Chloroquine (CQ) and Hydroxychloroquine (HCQ) for ACE2 [mdpi.com]
- 13. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydroxychloroquine inhibits proinflammatory signalling pathways by targeting endosomal NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
(R)-Hydroxychloroquine: An In-depth Technical Guide on the Core Mechanism of Action in Autoimmune Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxychloroquine (B89500) (HCQ), a cornerstone in the management of systemic lupus erythematosus and rheumatoid arthritis, is administered as a racemic mixture of (R)- and (S)-enantiomers. While the immunomodulatory effects of the racemate are well-documented, a comprehensive understanding of the specific contribution of each enantiomer, particularly the predominant (R)-hydroxychloroquine, is emerging. This technical guide provides an in-depth analysis of the core mechanisms of action of this compound in autoimmune diseases, focusing on its influence on key immunological pathways. We will delve into its effects on lysosomal function, Toll-like receptor (TLR) signaling, antigen presentation, and autophagy. This guide will also present available quantitative data, detail key experimental protocols for studying these mechanisms, and provide visual representations of the relevant signaling pathways. A notable gap in the current literature is the limited number of studies directly comparing the immunomodulatory potency of the (R)- and (S)-enantiomers, a crucial area for future research.
Introduction: The Enantiomeric Nature of Hydroxychloroquine
Hydroxychloroquine is a chiral molecule and is clinically administered as a racemic mixture of its two enantiomers, this compound and (S)-hydroxychloroquine. Pharmacokinetic studies have consistently demonstrated that the disposition of these enantiomers is stereoselective. Following administration of the racemate, blood concentrations of this compound are consistently higher than those of the (S)-enantiomer[1][2]. One study in patients with rheumatoid arthritis found the mean ratio of (R)- to (S)-hydroxychloroquine in blood to be 2.2 (range 1.6-2.9)[2]. This is attributed to a greater total and renal clearance of the (S)-enantiomer[1]. Despite these pharmacokinetic differences, the specific pharmacodynamic contributions of each enantiomer to the overall immunomodulatory effect of hydroxychloroquine in autoimmune diseases are not well-differentiated[1]. This guide will focus on the established mechanisms of racemic hydroxychloroquine, with the understanding that the higher circulating levels of this compound suggest it is a major contributor to the observed clinical effects.
Core Mechanisms of Action
The immunomodulatory effects of hydroxychloroquine are multifaceted, primarily revolving around its ability to accumulate in acidic intracellular compartments, such as lysosomes and endosomes. This accumulation leads to a cascade of downstream effects that dampen autoimmune responses.[3][4]
Lysosomotropism and Alteration of Endosomal/Lysosomal pH
As a weak base, hydroxychloroquine readily crosses cell membranes and accumulates in acidic organelles, where it becomes protonated and trapped. This leads to an increase in the intralysosomal and endosomal pH.[3][5] This fundamental action underpins many of its immunomodulatory effects.
Inhibition of Toll-Like Receptor (TLR) Signaling
A key mechanism of hydroxychloroquine in autoimmune diseases is the inhibition of endosomal Toll-like receptors (TLRs), particularly TLR7 and TLR9.[3][5][6] These receptors are critical in the recognition of self-derived nucleic acids, a key step in the pathogenesis of diseases like systemic lupus erythematosus.
Hydroxychloroquine is thought to inhibit TLR signaling through two primary mechanisms:
-
Inhibition of TLR processing and activation: By increasing the endosomal pH, hydroxychloroquine can prevent the proteolytic cleavage of TLRs, which is a necessary step for their activation.[6]
-
Direct binding to nucleic acids: Hydroxychloroquine can also directly bind to DNA and RNA, preventing their interaction with TLRs within the endosome.[6]
The inhibition of TLR7 and TLR9 signaling leads to a reduction in the production of pro-inflammatory cytokines, most notably type I interferons (IFN-α), which are central to the autoimmune response in lupus.[3][4]
Interference with Antigen Presentation
Hydroxychloroquine can suppress the activation of autoreactive T cells by interfering with the processing and presentation of antigens by antigen-presenting cells (APCs) like dendritic cells and macrophages.[4][7] This occurs through several mechanisms:
-
Inhibition of lysosomal proteases: The increased lysosomal pH inhibits the activity of acidic proteases that are responsible for degrading antigens into peptides.
-
Impaired loading of peptides onto MHC class II molecules: The proper assembly and loading of antigenic peptides onto major histocompatibility complex (MHC) class II molecules within the endosomal pathway is a pH-dependent process that is disrupted by hydroxychloroquine.[7]
By impairing the presentation of autoantigens to CD4+ T cells, hydroxychloroquine reduces T cell activation and subsequent B cell help, leading to decreased autoantibody production.[7]
Modulation of Autophagy
Autophagy is a cellular process for the degradation and recycling of cellular components. Hydroxychloroquine is a well-known inhibitor of autophagy.[8][9][10] It blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes.[8][10] The inhibition of autophagy can have several consequences in the context of autoimmune diseases:
-
Reduced antigen presentation: Autophagy can contribute to the processing of intracellular antigens for presentation on MHC class II molecules. By inhibiting autophagy, hydroxychloroquine may further limit the presentation of autoantigens.
-
Induction of apoptosis in activated immune cells: The sustained inhibition of autophagy can induce apoptosis, particularly in highly metabolically active cells such as activated T cells. This may contribute to the elimination of autoreactive lymphocytes.
Quantitative Data on the Effects of Hydroxychloroquine Enantiomers
There is a significant lack of publicly available data directly comparing the immunomodulatory effects of (R)- and (S)-hydroxychloroquine. The majority of studies have been conducted using the racemic mixture. However, some studies on the antiviral effects of the enantiomers provide a glimpse into their differential activities. It is important to note that these findings may not directly translate to their immunomodulatory effects in autoimmune diseases.
Table 1: In Vitro Antiviral Activity of Hydroxychloroquine Enantiomers against SARS-CoV-2
| Compound | EC50 (µM) | Cell Line | Reference |
| This compound | 3.05 | Vero E6 | [2] |
| (S)-Hydroxychloroquine | 5.38 | Vero E6 | [2] |
| Racemic Hydroxychloroquine | 5.09 | Vero E6 | [2] |
Table 2: In Vitro Inhibition of hERG by Hydroxychloroquine Enantiomers
| Compound | IC50 (µM) | Assay | Reference |
| This compound | 15.7 | hERG inhibition assay | [11] |
| (S)-Hydroxychloroquine | >20 | hERG inhibition assay | [11] |
| Racemic Hydroxychloroquine | 12.8 | hERG inhibition assay | [11] |
A study in a rat pleurisy macrophage model noted that (S)-HCQ was approximately 70% more active than (R)-HCQ, though no quantitative data was provided[8].
Key Experimental Protocols
Assessment of Autophagic Flux (LC3 Turnover Assay)
This assay measures the rate of autophagy by quantifying the conversion of LC3-I to LC3-II and its subsequent degradation in lysosomes. Hydroxychloroquine is used as a tool to block the final degradation step, allowing for the measurement of autophagosome accumulation.
-
Cell Culture and Treatment:
-
Plate cells of interest (e.g., peripheral blood mononuclear cells - PBMCs) at an appropriate density and allow them to adhere.
-
Treat cells with the experimental compound (e.g., an autophagy inducer) in the presence or absence of a lysosomal inhibitor like hydroxychloroquine (typically 20-50 µM for 2-4 hours). Include appropriate controls (untreated, HCQ alone).
-
-
Protein Extraction and Western Blotting:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3 and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and detect using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensity for LC3-II and the loading control.
-
Autophagic flux is determined by the difference in LC3-II levels between samples treated with and without hydroxychloroquine.
-
Mixed Lymphocyte Reaction (MLR) for T Cell Activation
The MLR is a functional assay to assess the T cell response to allogeneic stimulation, mimicking the recognition of foreign antigens.
-
Cell Preparation:
-
Isolate PBMCs from two different healthy donors using Ficoll-Paque density gradient centrifugation.
-
For a one-way MLR, treat the "stimulator" PBMCs with a mitotic inhibitor (e.g., mitomycin C or irradiation) to prevent their proliferation.
-
-
Co-culture:
-
Co-culture the "responder" PBMCs with the treated "stimulator" PBMCs at a 1:1 ratio in a 96-well plate.
-
Add different concentrations of this compound, (S)-hydroxychloroquine, or racemic hydroxychloroquine to the wells.
-
Culture for 5-7 days.
-
-
Measurement of Proliferation:
-
Assess T cell proliferation by adding a pulse of 3H-thymidine for the last 18-24 hours of culture and measuring its incorporation into DNA using a scintillation counter.
-
Alternatively, label responder cells with a proliferation dye (e.g., CFSE) before co-culture and measure dye dilution by flow cytometry.
-
-
Cytokine Analysis:
-
Collect supernatants from the co-cultures to measure cytokine production (e.g., IL-2, IFN-γ) by ELISA or multiplex bead array.
-
Cytokine Profiling by Flow Cytometry (Intracellular Cytokine Staining)
This method allows for the quantification of cytokine production at a single-cell level.
-
Cell Stimulation:
-
Culture PBMCs with a stimulant (e.g., PMA and ionomycin, or a specific antigen) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. This allows cytokines to accumulate inside the cells.
-
Include different concentrations of the hydroxychloroquine enantiomers in the culture.
-
-
Staining:
-
Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify different T cell populations.
-
Fix and permeabilize the cells to allow antibodies to access intracellular proteins.
-
Stain with fluorescently labeled antibodies against the cytokines of interest (e.g., IFN-γ, TNF-α, IL-17).
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the cell populations of interest and quantify the percentage of cells expressing each cytokine.
-
Conclusion and Future Directions
The immunomodulatory effects of hydroxychloroquine in autoimmune diseases are primarily driven by its accumulation in acidic intracellular organelles, leading to the disruption of key pathological pathways, including TLR signaling, antigen presentation, and autophagy. Given that this compound is the predominant enantiomer in circulation, it is logical to infer that it plays a major role in these therapeutic effects. However, the lack of direct comparative studies on the immunomodulatory activities of the (R) and (S) enantiomers represents a significant knowledge gap. Future research should focus on elucidating the specific contributions of each enantiomer to the overall therapeutic profile of hydroxychloroquine. Such studies would not only enhance our fundamental understanding of its mechanism of action but could also open avenues for the development of enantiomerically pure formulations with an improved efficacy and safety profile for the treatment of autoimmune diseases.
References
- 1. Pharmacokinetics and pharmacodynamics of hydroxychloroquine enantiomers in patients with rheumatoid arthritis receiving multiple doses of racemate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disposition of the enantiomers of hydroxychloroquine in patients with rheumatoid arthritis following multiple doses of the racemate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting hydroxychloroquine and chloroquine for patients with chronic immunity-mediated inflammatory rheumatic diseases | springermedizin.de [springermedizin.de]
- 4. Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxychloroquine: a comprehensive review and its controversial role in coronavirus disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of hydroxychloroquine on alloreactivity and its potential use for graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydroxychloroquine facilitates autophagosome formation but not degradation to suppress the proliferation of cervical cancer SiHa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition [frontiersin.org]
- 10. Frontiers | Autophagy, apoptosis, and inflammation response of Sebastiscus marmoratus to different concentrations of hydroxychloroquine [frontiersin.org]
- 11. Investigating interactions between chloroquine/hydroxychloroquine and their single enantiomers and angiotensin‐converting enzyme 2 by a cell membrane chromatography method - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Stereospecific Pharmacology of (R)-Hydroxychloroquine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxychloroquine (B89500) (HCQ), a cornerstone in the treatment of autoimmune diseases and malaria, is a chiral molecule administered clinically as a racemic mixture of its two enantiomers: (R)-Hydroxychloroquine and (S)-Hydroxychloroquine.[1][2] Emerging research indicates that these enantiomers possess distinct pharmacological profiles, with significant differences in their pharmacokinetics and pharmacodynamics. This technical guide provides an in-depth exploration of the pharmacological properties of the (R)-enantiomer of hydroxychloroquine, offering a comprehensive resource for researchers and drug development professionals. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways to facilitate a deeper understanding of this compound's therapeutic potential and stereospecific characteristics.
Pharmacological Properties of this compound
The pharmacological behavior of this compound is distinguished by its unique pharmacokinetic and pharmacodynamic properties compared to its (S)-counterpart.
Pharmacokinetics: An Enantioselective Profile
Pharmacokinetic studies consistently demonstrate an enantioselective disposition of hydroxychloroquine following the administration of the racemic mixture. The (R)-enantiomer exhibits significantly higher concentrations in the blood compared to the (S)-enantiomer.[1] This is attributed to differences in protein binding and renal clearance between the two isomers.
Table 1: Comparative Pharmacokinetic Parameters of Hydroxychloroquine Enantiomers
| Parameter | This compound | (S)-Hydroxychloroquine | Racemic Hydroxychloroquine | Reference(s) |
| Blood Concentration Ratio (R/S) | ~2.2 (in patients with rheumatoid arthritis) | - | - | [3] |
| Plasma Concentration Ratio (R/S) | ~1.6 (in patients with rheumatoid arthritis) | - | - | [3] |
| Plasma Protein Binding | ~37% | ~64% | ~52% | [3] |
| Renal Clearance | Lower | Approximately twice that of (R)-HCQ | - | [3] |
| Elimination Half-life | ~22 ± 6 days | ~19 ± 5 days | - | [3] |
| Volume of Distribution (Vd) | 97.9 L/kg (predicted) | 54.1 L/kg (predicted) | - | [4] |
Pharmacodynamics: A Tale of Two Enantiomers
The pharmacodynamic properties of this compound, particularly its antiviral and immunomodulatory effects, are a subject of ongoing investigation, with some studies revealing notable differences compared to the (S)-enantiomer.
Antiviral Activity:
The in vitro antiviral activity of hydroxychloroquine enantiomers against SARS-CoV-2 has yielded conflicting results. One study reported that this compound exhibited higher antiviral potency.[1] Conversely, another study found (S)-Hydroxychloroquine to be the more active enantiomer.[5] This discrepancy highlights the need for further research to elucidate the precise antiviral profile of each enantiomer.
Table 2: In Vitro Anti-SARS-CoV-2 Activity of Hydroxychloroquine Enantiomers
| Compound | EC50 (µM) - Study 1 | EC50 (µM) - Study 2 |
| This compound | 3.05 | 2.445 |
| (S)-Hydroxychloroquine | 5.38 | 1.444 |
| Racemic Hydroxychloroquine | 5.09 | 1.752 |
| Reference(s) | [1] | [5] |
Immunomodulatory Effects:
Hydroxychloroquine exerts its immunomodulatory effects through various mechanisms, including the inhibition of Toll-like receptor (TLR) signaling and the modulation of autophagy.[6][7] While much of the existing data pertains to the racemic mixture, the differential effects of the enantiomers on these pathways are an area of active investigation.
Cardiac Ion Channel Inhibition:
A critical aspect of hydroxychloroquine's safety profile is its potential for cardiac side effects, primarily related to the inhibition of cardiac ion channels. Studies have shown that this compound is a more potent inhibitor of the hERG (human Ether-à-go-go-Related Gene) and Kir2.1 potassium channels compared to the (S)-enantiomer.[8] This suggests a potential for greater cardiotoxicity associated with the (R)-isomer.
Table 3: Inhibitory Activity (IC50) of Hydroxychloroquine Enantiomers on Cardiac Ion Channels
| Ion Channel | This compound (µM) | (S)-Hydroxychloroquine (µM) | Racemic Hydroxychloroquine (µM) | Reference(s) |
| hERG | 15.7 | > 20 | 12.8 | [5] |
Experimental Protocols
Chiral Separation of Hydroxychloroquine Enantiomers
The separation of (R)- and (S)-Hydroxychloroquine is crucial for studying their individual pharmacological properties. Two effective methods are detailed below.
1. Supercritical Fluid Chromatography (SFC)
-
Column: Enantiocel C2-5 (3 x 25 cm) cellulose-derivatized column.
-
Mobile Phase: 40% methanol (B129727) (containing 0.1% diethylamine (B46881) - DEA) in CO₂.
-
Flow Rate: 80 mL/min.
-
Detection: 220 nm.
-
Procedure: Racemic hydroxychloroquine sulfate (B86663) is first converted to its free base by dissolving in water and diethylamine, followed by extraction with dichloromethane. The concentrated sample is then injected onto the SFC system. Stacked injections can be used for preparative scale separation, allowing for the collection of gram-scale quantities of each enantiomer with high enantiomeric excess (>99%).[9][10]
2. High-Performance Liquid Chromatography (HPLC)
-
Column: Chiralpak AD-H (4.6 mm × 150 mm, 5 µm particle size).
-
Mobile Phase: n-hexane:isopropanol (93:7, v/v) with 0.5% DEA in the hexane (B92381) phase.
-
Flow Rate: 0.8 mL/min.
-
Detection: 343 nm.
-
Column Temperature: 20°C.
-
Procedure: This method allows for the baseline separation of the two enantiomers, enabling their quantification in biological samples for pharmacokinetic and toxicokinetic studies.[11]
In Vitro Anti-SARS-CoV-2 Activity Assay
-
Cell Line: Vero E6 cells.
-
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate for 24 hours.
-
Pre-treat the cells with varying concentrations of the test compounds ((R)-HCQ, (S)-HCQ, racemic HCQ) for 1 hour.
-
Infect the cells with SARS-CoV-2.
-
After a specified incubation period (e.g., 48 hours), fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Perform immunofluorescence staining for a viral protein (e.g., Spike protein) to determine the extent of infection.
-
The half-maximal effective concentration (EC50) is calculated based on the reduction in viral protein expression.[12][13]
-
Signaling Pathways and Mechanisms of Action
The immunomodulatory effects of hydroxychloroquine are primarily attributed to its interference with key cellular signaling pathways.
Inhibition of Toll-Like Receptor (TLR) Signaling
Hydroxychloroquine, as a weak base, accumulates in acidic intracellular compartments like endosomes and lysosomes.[6][7] This accumulation raises the pH of these organelles, which in turn inhibits the activation of endosomal TLRs, particularly TLR7 and TLR9.[7][14] These receptors are crucial for recognizing nucleic acids from pathogens and cellular debris, and their activation leads to the production of pro-inflammatory cytokines. By inhibiting TLR7 and TLR9 signaling, hydroxychloroquine dampens the inflammatory response.
Modulation of Autophagy
Autophagy is a cellular process responsible for the degradation and recycling of cellular components. Hydroxychloroquine inhibits the final stage of autophagy by preventing the fusion of autophagosomes with lysosomes.[15][16] This blockade is also a consequence of the increased lysosomal pH. The accumulation of autophagosomes can lead to cellular stress and, in some contexts, apoptosis.[17]
Conclusion
The pharmacological properties of this compound are distinct from its (S)-enantiomer, with significant implications for its therapeutic efficacy and safety profile. The higher blood concentrations of the (R)-isomer, coupled with its differential effects on viral replication and cardiac ion channels, underscore the importance of stereospecific investigations in drug development. This technical guide provides a foundational resource for researchers to further explore the potential of enantiopure this compound as a refined therapeutic agent. Future studies should focus on elucidating the precise mechanisms of its stereospecific pharmacodynamics and conducting clinical evaluations to determine its therapeutic index in various disease contexts.
References
- 1. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxychloroquine | C18H26ClN3O | CID 3652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dissimilar effects of stereoisomers and racemic hydroxychloroquine on Ca2+ oscillations in human induced pluripotent stem cell‐derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydroxychloroquine facilitates autophagosome formation but not degradation to suppress the proliferation of cervical cancer SiHa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The clinical value of using chloroquine or hydroxychloroquine as autophagy inhibitors in the treatment of cancers: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition [frontiersin.org]
Discovery and Development of Hydroxychloroquine Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxychloroquine (B89500) (HCQ), a cornerstone in the treatment of malaria and various autoimmune diseases, is clinically administered as a racemic mixture of its two enantiomers: (R)- and (S)-hydroxychloroquine. Emerging research has unveiled significant stereoselectivity in the pharmacokinetic, pharmacodynamic, and toxicological profiles of these enantiomers. This technical guide provides a comprehensive overview of the discovery, separation, synthesis, and differential biological activities of the (R)- and (S)-enantiomers of hydroxychloroquine. Detailed experimental protocols for chiral separation and synthesis are presented, alongside a quantitative analysis of their distinct pharmacological and toxicological properties. Furthermore, this guide elucidates the molecular mechanisms of action, focusing on the differential effects of the enantiomers on key signaling pathways, including Toll-like receptor (TLR) signaling and autophagy. This document is intended to serve as a critical resource for researchers and drug development professionals engaged in the exploration of chiral switching and the development of enantiopure formulations of hydroxychloroquine for enhanced therapeutic efficacy and safety.
Introduction
Hydroxychloroquine (HCQ) is a 4-aminoquinoline (B48711) drug that has been in clinical use for decades.[1] It is administered as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.[2] While the racemic form has established therapeutic applications, there is a growing body of evidence indicating that the two enantiomers possess distinct pharmacological and toxicological properties.[3] This has significant implications for both the efficacy and safety of HCQ therapy. The differential stereoselective effects necessitate a deeper understanding of the individual enantiomers to potentially optimize treatment outcomes. This guide delves into the technical aspects of the discovery, separation, and distinct biological activities of (R)- and (S)-hydroxychloroquine.
Chiral Separation of Hydroxychloroquine Enantiomers
The separation of the racemic mixture of hydroxychloroquine into its individual enantiomers is a critical step in studying their distinct properties. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are two effective methods for achieving this separation.
Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
A robust and reproducible normal-phase chiral HPLC method has been developed for the analytical and preparative separation of HCQ enantiomers.
Table 1: HPLC Method Parameters for Chiral Separation of Hydroxychloroquine Enantiomers
| Parameter | Value |
| Instrumentation | Shimadzu LC-20AD HPLC system or equivalent |
| Column | Chiralpak AD-H (4.6 mm × 150 mm, 5 µm particle size) |
| Mobile Phase | n-hexane:isopropanol:diethylamine (B46881) (93:7:0.5, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 343 nm |
| Column Temperature | 20 °C |
| Sample Preparation | Racemic HCQ sulfate (B86663) converted to free base. |
| Resolution | Baseline separation with a resolution value of 2.08. |
Source:[4]
Experimental Protocol: Supercritical Fluid Chromatography (SFC)
Supercritical fluid chromatography offers a scalable and efficient alternative for the preparative separation of HCQ enantiomers.
Table 2: SFC Method Parameters for Preparative Chiral Separation of Hydroxychloroquine Enantiomers
| Parameter | Value |
| Instrumentation | Preparative SFC system |
| Column | ColumnTek Enantiocel C2–5 (3 × 25 cm) |
| Mobile Phase | 40% Methanol (containing 0.1% Diethylamine) in CO₂ |
| Flow Rate | 80 mL/min |
| Detection | UV at 220 nm |
| Sample Preparation | Hydroxychloroquine sulfate (1.03 g) dissolved in water (20 mL) and diethylamine (2 mL). The aqueous layer was extracted with dichloromethane. The combined organic layers were dried and concentrated. |
| Injection | 380 mg in 3 mL per injection (stacked injections) |
| Outcome | Greater than 99% enantiomeric excess for each enantiomer. |
Source:[5]
Synthesis of Hydroxychloroquine Enantiomers
The synthesis of enantiomerically pure (R)- and (S)-hydroxychloroquine can be achieved through chiral resolution of a key intermediate.
Experimental Protocol: Synthesis via Chiral Resolution
This method involves the separation of a racemic amine intermediate using a chiral resolving agent, followed by condensation with 4,7-dichloroquinoline (B193633).
Workflow for the Synthesis of Hydroxychloroquine Enantiomers
Caption: Synthesis of (R)- and (S)-hydroxychloroquine via chiral resolution.
Protocol Steps:
-
Chiral Resolution:
-
Racemic 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol is treated with an enantiomerically pure mandelic acid (e.g., (R)-(-)-mandelic acid) in a suitable solvent like 2-propanol.
-
The resulting diastereomeric salts are separated by fractional crystallization.
-
The separated diastereomeric salts are then treated with a base (e.g., NaOH) to liberate the enantiomerically pure (R)- and (S)-amines.[2]
-
-
Condensation:
-
The individual enantiomer of the amine is condensed with 4,7-dichloroquinoline in the presence of a base (e.g., triethylamine, K₂CO₃) at elevated temperatures (e.g., 135 °C) to yield the corresponding enantiomer of hydroxychloroquine free base.[2]
-
-
Salt Formation:
-
The enantiomerically pure hydroxychloroquine base is treated with sulfuric acid in a solvent like ethanol (B145695) to form the stable sulfate salt.[2]
-
Pharmacological and Toxicological Differences
The enantiomers of hydroxychloroquine exhibit significant differences in their pharmacokinetic profiles, in vitro activity, and in vivo toxicity.
Quantitative Pharmacokinetic and Pharmacodynamic Data
Table 3: Comparative Pharmacokinetic and Pharmacodynamic Parameters of Hydroxychloroquine Enantiomers
| Parameter | (R)-Hydroxychloroquine | (S)-Hydroxychloroquine | Racemic Hydroxychloroquine |
| Plasma Protein Binding | ~37% | ~64% | Not specified |
| Blood Concentrations (in patients) | Higher | Lower | Not applicable |
| Renal Clearance | Lower | Approximately twice that of (R)-HCQ | Not applicable |
| Elimination Half-life | Longer | Shorter | 40-50 days |
| IC₅₀ for hERG Inhibition | 15.7 µM | > 20 µM | 12.8 µM |
| In Vitro EC₅₀ vs. SARS-CoV-2 (Study 1) | 2.445 µM | 1.444 µM | 1.752 µM |
| In Vitro EC₅₀ vs. SARS-CoV-2 (Study 2) | 3.05 µM | 5.38 µM | 5.09 µM |
In Vivo Toxicity
An acute toxicity study in mice revealed stereoselective toxicity of the hydroxychloroquine enantiomers.
Table 4: In Vivo Acute Toxicity of Hydroxychloroquine Enantiomers in Mice
| Compound | Dose | Observation | Outcome |
| This compound | 230 mg/kg (oral) | Well-tolerated up to 12 days post-administration. | Lower toxicity, with a relatively stable number of surviving mice after 15 days. |
| (S)-Hydroxychloroquine | 230 mg/kg (oral) | Malaise observed at 9 days post-administration. | Higher toxicity, with more mice dying after 15 days compared to the (R)-HCQ group. |
| Racemic Hydroxychloroquine | 230 mg/kg (oral) | Death observed at 7 days post-administration. | Higher toxicity, with more mice dying after 15 days compared to the (R)-HCQ group. |
Source:[2]
Mechanisms of Action: Signaling Pathways
The immunomodulatory effects of hydroxychloroquine are, in part, mediated by its interference with intracellular signaling pathways, particularly those involving Toll-like receptors and autophagy.
Inhibition of Toll-like Receptor (TLR) Signaling
Hydroxychloroquine is known to inhibit endosomal Toll-like receptors, such as TLR7 and TLR9, which are involved in the recognition of viral nucleic acids and the subsequent inflammatory response. This inhibition is thought to occur through the alkalinization of endosomes and direct binding to nucleic acids.
Diagram of Hydroxychloroquine's aInhibition of TLR7/9 Signaling
Caption: HCQ inhibits TLR7 and TLR9 signaling in the endosome.
Disruption of Autophagy
Hydroxychloroquine is a well-known inhibitor of autophagy. It accumulates in lysosomes, raising their pH and impairing their function. This leads to the inhibition of the fusion between autophagosomes and lysosomes, resulting in the accumulation of autophagosomes.
Diagram of Hydroxychloroquine's Effect on Autophagy
Caption: HCQ disrupts autophagy by inhibiting autophagosome-lysosome fusion.
Conclusion
The enantiomers of hydroxychloroquine exhibit distinct pharmacological and toxicological profiles, highlighting the importance of stereochemistry in drug development. The data presented in this guide underscores the potential for developing an enantiopure formulation of hydroxychloroquine to improve its therapeutic index. The detailed experimental protocols for chiral separation and synthesis provide a practical framework for researchers in this field. Furthermore, the elucidation of the differential effects on key signaling pathways offers insights into the molecular basis of their stereoselective activities. Further investigation into the clinical implications of these enantiomeric differences is warranted and could lead to the development of safer and more effective therapies based on a single enantiomer of hydroxychloroquine.
References
- 1. COMPARATIVE TOXICITY STUDY OF CHLOROQUINE AND HYDROXYCHLOROQUINE ON ADULT ALBINO RATS | European Scientific Journal, ESJ [eujournal.org]
- 2. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of hydroxychloroquine enantiomers in patients with rheumatoid arthritis receiving multiple doses of racemate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
Stereospecific Biological Activity of Hydroxychloroquine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxychloroquine (B89500) (HCQ), a cornerstone in the management of autoimmune diseases and malaria, is administered as a racemic mixture of two enantiomers: (R)-(-)-hydroxychloroquine and (S)-(+)-hydroxychloroquine. Emerging evidence robustly indicates that these stereoisomers possess distinct pharmacokinetic, pharmacodynamic, and toxicological profiles. This technical guide provides an in-depth analysis of the stereospecific biological activities of hydroxychloroquine enantiomers, offering a comprehensive resource for researchers, scientists, and drug development professionals. By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document aims to facilitate a deeper understanding of the differential effects of HCQ enantiomers and inform the development of potentially safer and more efficacious enantiopure formulations.
Introduction
Hydroxychloroquine is a 4-aminoquinoline (B48711) drug characterized by a single chiral center, leading to the existence of (R) and (S) enantiomers.[1] Despite its widespread clinical use as a racemate, the principle of stereoisomerism—wherein enantiomers can exhibit markedly different biological activities—is of paramount importance.[2] The distinct three-dimensional arrangement of atoms in each enantiomer can lead to differential interactions with chiral biological macromolecules such as enzymes and receptors, resulting in stereoselective absorption, distribution, metabolism, excretion (ADME), and pharmacological effects.[3][4] This guide delves into the specifics of these differences, providing a granular view of the current state of knowledge.
Stereoselective Pharmacokinetics
The disposition of hydroxychloroquine in the body is profoundly influenced by its stereochemistry, with significant differences observed in the pharmacokinetic profiles of the (R) and (S) enantiomers.[5][6]
Absorption and Distribution
While the oral absorption of racemic hydroxychloroquine is generally good, with a bioavailability of approximately 70-80%, studies suggest that the absorption process itself is not enantioselective.[3][6] However, once in the systemic circulation, the distribution of the enantiomers diverges significantly. The concentration of (R)-hydroxychloroquine is consistently found to be higher than that of the (S)-enantiomer in whole blood and plasma.[5][7] This is attributed to stereoselective protein binding, with (S)-hydroxychloroquine exhibiting greater binding to plasma proteins (~64%) compared to this compound (~37%).[7] Consequently, the free fraction of (R)-HCQ is about two times higher than that of (S)-HCQ.[1] Furthermore, this compound appears to be preferentially concentrated within blood cells.[8] Tissue distribution studies in animal models have also revealed stereoselectivity, with a notable accumulation of the (R)-enantiomer in ocular tissues, which may have implications for the well-documented retinal toxicity associated with long-term HCQ use.[2][9]
Metabolism and Excretion
The metabolism of hydroxychloroquine is also stereoselective.[10] The (S)-enantiomer is metabolized and cleared from the body more rapidly than the (R)-enantiomer.[5][7] Both total and renal clearance are greater for the (S)-enantiomer.[5] This results in a shorter elimination half-life for (S)-hydroxychloroquine (approximately 19 ± 5 days) compared to this compound (approximately 22 ± 6 days).[7]
Quantitative Pharmacokinetic Data
The following tables summarize the key quantitative pharmacokinetic parameters of hydroxychloroquine enantiomers based on available data.
Table 1: Comparative Pharmacokinetic Parameters of Hydroxychloroquine Enantiomers in Humans
| Parameter | This compound | (S)-Hydroxychloroquine | Reference(s) |
| Blood Concentration Ratio (R/S) | 2.2 (Range: 1.6-2.9) | - | [7] |
| Plasma Concentration Ratio (R/S) | 1.6 (Range: 1.2-1.9) | - | [7] |
| Plasma Protein Binding | ~37% | ~64% | [7] |
| Total Body Clearance | 8 ± 2 L/h | 14 ± 4 L/h | [7] |
| Renal Clearance from Blood | - | 41 ± 11 mL/min (approx. twice that of (R)-HCQ) | [7] |
| Elimination Half-life | 22 ± 6 days | 19 ± 5 days | [7] |
| Mean Residence Time (MRT) | 16 days | 11 days | [7] |
Differential Pharmacodynamics and Biological Activity
The stereochemistry of hydroxychloroquine plays a critical role in its pharmacological and toxicological effects.
Immunomodulatory and Anti-inflammatory Effects
Hydroxychloroquine exerts its immunomodulatory effects through various mechanisms, including the inhibition of Toll-like receptor (TLR) signaling, interference with lysosomal activity and autophagy, and modulation of cytokine production.[11][12] While much of the research has been conducted with the racemate, some studies suggest stereoselective anti-inflammatory activity. For instance, in a rat pleurisy macrophage model, (S)-hydroxychloroquine was found to be approximately 70% more active than this compound.[2][9]
Antiviral Activity
In vitro studies investigating the activity of hydroxychloroquine against SARS-CoV-2 have revealed significant enantioselectivity. (S)-hydroxychloroquine demonstrated more potent antiviral activity compared to this compound.[2][9] The IC50 value for (S)-HCQ was found to be 1.444 µM, while that for (R)-HCQ was 2.445 µM against SARS-CoV-2 in Vero E6 cells.[2][9] In another study, R-HCQ showed more efficient antiviral activity (EC50 = 3.05 µM) compared to S-HCQ (EC50 = 5.38 µM).[13] These conflicting findings highlight the need for further research to clarify the stereoselective antiviral effects.
Cardiac Electrophysiology and Toxicity
A significant concern with hydroxychloroquine therapy is the potential for cardiac toxicity, including QT interval prolongation.[1] Studies on human induced pluripotent stem cell-derived cardiomyocytes have shown that the enantiomers have dissimilar effects on Ca2+ oscillations, with the rank order of potency for inhibiting these oscillations being (R)-HCQ > racemic HCQ > (S)-HCQ.[1] Furthermore, (R)-HCQ has been shown to have a more pronounced effect on depolarizing the resting membrane potential of cardiac Purkinje fibers.[14] In contrast, (S)-hydroxychloroquine exhibits a much weaker inhibition of the hERG potassium channel, with an IC50 value greater than 20 µM, suggesting a lower potential for cardiac toxicity compared to the (R)-enantiomer and the racemate.[9][15]
Quantitative Pharmacodynamic Data
Table 2: Comparative In Vitro Activity of Hydroxychloroquine Enantiomers against SARS-CoV-2
| Compound | IC50 (µM) in Vero E6 cells[2][9] | EC50 (µM) in Vero E6 cells[13] |
| This compound | 2.445 | 3.05 |
| (S)-Hydroxychloroquine | 1.444 | 5.38 |
| Racemic Hydroxychloroquine | 1.752 | 5.09 |
Table 3: Comparative hERG Channel Inhibition
| Compound | IC50 (µM)[9] |
| This compound | 15.7 |
| (S)-Hydroxychloroquine | > 20 |
| Racemic Hydroxychloroquine | 12.8 |
Key Signaling Pathways
Hydroxychloroquine modulates several key signaling pathways involved in inflammation and immune responses. The following diagrams illustrate these pathways.
Caption: HCQ inhibits endosomal Toll-like receptor (TLR) 7 and 9 signaling by increasing the pH of the endosome.
Caption: HCQ disrupts autophagy by inhibiting lysosomal acidification and preventing the fusion of autophagosomes with lysosomes.
Experimental Protocols
Chiral Separation of Hydroxychloroquine Enantiomers by HPLC
A common method for the separation and quantification of hydroxychloroquine enantiomers is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.
Objective: To separate and quantify (R)- and (S)-hydroxychloroquine from a racemic mixture or biological sample.
Materials:
-
HPLC system with UV or fluorescence detector
-
Chiral HPLC column (e.g., CHIRALPAK AY-H, Chiral-AGP)
-
Mobile phase: A typical mobile phase for normal phase chromatography consists of a mixture of n-hexane, isopropanol, and diethylamine (B46881) (e.g., 85:15:0.1 v/v/v).[9] For a chiral-AGP column, a buffered aqueous-organic mobile phase might be used (e.g., 94% pH 7.0 buffer, 5% isopropanol, 1% acetonitrile).[16]
-
Racemic hydroxychloroquine standard
-
(R)- and (S)-hydroxychloroquine standards (if available)
-
Sample for analysis (e.g., plasma, whole blood)
Procedure:
-
Sample Preparation:
-
For biological samples, a liquid-liquid extraction or solid-phase extraction is typically performed to isolate the drug and its metabolites from the biological matrix.
-
The extracted sample is then reconstituted in the mobile phase.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
The enantiomers will elute at different retention times, allowing for their separation and quantification.
-
A standard curve is generated using known concentrations of the racemic mixture or individual enantiomers to quantify the amount of each enantiomer in the sample.
-
Caption: A generalized workflow for the chiral separation and quantification of hydroxychloroquine enantiomers using HPLC.
Conclusion and Future Directions
The stereospecific biological activity of hydroxychloroquine is a critical factor that has been historically overlooked in its clinical application. The distinct pharmacokinetic and pharmacodynamic profiles of the (R) and (S) enantiomers present both challenges and opportunities. The preferential accumulation of the (R)-enantiomer in ocular tissues and its more potent effects on cardiac ion channels may contribute to the toxicity profile of the racemic mixture. Conversely, the potentially superior anti-inflammatory or antiviral activity of the (S)-enantiomer, coupled with its more favorable cardiac safety profile, suggests that an enantiopure formulation of (S)-hydroxychloroquine could offer an improved therapeutic index.
Future research should focus on:
-
Conducting comprehensive preclinical and clinical studies to definitively establish the efficacy and safety profiles of the individual enantiomers for various indications.
-
Elucidating the precise molecular mechanisms underlying the stereoselective activities of the enantiomers on key signaling pathways.
-
Developing and validating robust and routine analytical methods for therapeutic drug monitoring of both enantiomers in clinical practice.
A deeper understanding and application of the principles of stereochemistry to hydroxychloroquine therapy hold the promise of optimizing treatment, enhancing efficacy, and minimizing adverse effects for patients worldwide.
References
- 1. Dissimilar effects of stereoisomers and racemic hydroxychloroquine on Ca2+ oscillations in human induced pluripotent stem cell‐derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of hydroxychloroquine enantiomers in patients with rheumatoid arthritis receiving multiple doses of racemate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of hydroxychloroquine and chloroquine during treatment of rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Stereoselective distribution of hydroxychloroquine in the rabbit following single and multiple oral doses of the racemate and the separate enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Stereoselective disposition of hydroxychloroquine and its metabolite in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydroxychloroquine’s diverse targets: a new frontier in precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. tandfonline.com [tandfonline.com]
(R)-Hydroxychloroquine: An In-Depth Technical Guide to its Binding Affinity with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-hydroxychloroquine, one of the enantiomers of the synthetic antimalarial drug hydroxychloroquine (B89500) (HCQ), has garnered significant scientific interest for its potential therapeutic applications beyond malaria, including in autoimmune diseases and virology. Its mechanism of action is multifaceted, involving modulation of endosomal pH, interference with signaling pathways, and direct interaction with various host and pathogen proteins. Understanding the specific binding affinity of the (R)-enantiomer to its protein targets is crucial for elucidating its pharmacological profile, optimizing therapeutic strategies, and designing novel derivatives with improved efficacy and safety. This technical guide provides a comprehensive overview of the current knowledge on the binding affinity of this compound to its key target proteins, supported by available quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Data Presentation: Quantitative Binding Affinity of Hydroxychloroquine Enantiomers
The following tables summarize the available quantitative data on the binding affinity of this compound and its related compounds to various protein targets. It is important to note the distinction between computationally derived in silico data and experimentally determined values.
| Target Protein | Ligand | Method | Binding Affinity Metric | Value | Reference |
| Angiotensin-Converting Enzyme 2 (ACE2) | This compound | In Silico (Molecular Docking) | Binding Free Energy | -9.65 kcal/mol | [1] |
| Angiotensin-Converting Enzyme 2 (ACE2) | This compound | In Silico (Molecular Docking) | Inhibition Constant (Ki) | 0.150 µM | [1] |
| Angiotensin-Converting Enzyme 2 (ACE2) | Racemic Hydroxychloroquine | Surface Plasmon Resonance (SPR) | Dissociation Constant (Kd) | (4.82 ± 0.87) x 10⁻⁷ M | [2][3] |
| Human Serum Albumin (HSA) | This compound | In Vitro Equilibrium Dialysis | Percent Bound | 29% | [4] |
| Alpha 1-Acid Glycoprotein (AAG) | This compound | In Vitro Equilibrium Dialysis | Percent Bound | 41% | [4] |
| SARS-CoV-2 | This compound | In Vitro Antiviral Assay | Half-maximal inhibitory concentration (IC50) | 2.445 µM | [5] |
| Target Protein | Ligand | Method | Binding Affinity Metric | Value | Reference |
| Angiotensin-Converting Enzyme 2 (ACE2) | (S)-Hydroxychloroquine | In Silico (Molecular Docking) | Binding Free Energy | -5.9 kcal/mol (for one variant) | [6][7] |
| Human Serum Albumin (HSA) | (S)-Hydroxychloroquine | In Vitro Equilibrium Dialysis | Percent Bound | 64% | [4] |
| Alpha 1-Acid Glycoprotein (AAG) | (S)-Hydroxychloroquine | In Vitro Equilibrium Dialysis | Percent Bound | 29% | [4] |
| SARS-CoV-2 | (S)-Hydroxychloroquine | In Vitro Antiviral Assay | Half-maximal inhibitory concentration (IC50) | 1.444 µM | [5] |
Experimental Protocols
Detailed experimental methodologies are critical for the replication and validation of binding affinity studies. Below are generalized protocols for two common techniques used to measure the binding affinity of small molecules like this compound to target proteins.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free optical technique used to measure real-time biomolecular interactions.
Objective: To determine the binding kinetics and affinity (Kd) of this compound to a target protein (e.g., ACE2).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
This compound stock solution
-
Recombinant target protein with an appropriate tag for immobilization
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Protocol:
-
Sensor Chip Preparation: The sensor chip is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Ligand Immobilization: The target protein is diluted in the immobilization buffer and injected over the activated sensor surface. The protein is covalently coupled to the chip surface via amine coupling. A reference flow cell is prepared similarly but without the protein to subtract non-specific binding.
-
Analyte Injection: A series of concentrations of this compound in running buffer are injected over the ligand-immobilized and reference flow cells at a constant flow rate.
-
Association and Dissociation Monitoring: The binding (association) and subsequent release (dissociation) of this compound are monitored in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the change in mass.
-
Regeneration: After each binding cycle, the sensor surface is regenerated by injecting the regeneration solution to remove any bound analyte.
-
Data Analysis: The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the reference channel signal. The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd/ka.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Objective: To determine the thermodynamic profile of the interaction between this compound and a target protein.
Materials:
-
Isothermal titration calorimeter
-
Sample cell and titration syringe
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
This compound solution
-
Target protein solution
Protocol:
-
Sample Preparation: The target protein and this compound are extensively dialyzed against the same buffer to minimize heat of dilution effects. The concentrations of both are precisely determined.
-
Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated to the desired experimental temperature.
-
Loading Samples: The target protein solution is loaded into the sample cell, and the this compound solution is loaded into the titration syringe.
-
Titration: A series of small, precise injections of the this compound solution are made into the protein solution in the sample cell. The heat change associated with each injection is measured.
-
Data Acquisition: The raw data consists of a series of heat-flow peaks corresponding to each injection. The area under each peak is integrated to determine the heat change per injection.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.
Mandatory Visualizations
Signaling Pathway Diagrams
The immunomodulatory effects of hydroxychloroquine are partly attributed to its interference with Toll-like receptor (TLR) signaling. The following diagram illustrates the proposed mechanism of action.
Caption: Inhibition of TLR7/9 signaling by this compound.
Experimental Workflow Diagram
The following diagram outlines a general workflow for determining the binding affinity of a small molecule to a target protein.
Caption: General workflow for determining binding affinity.
Conclusion
The binding affinity of this compound to its protein targets is a key determinant of its pharmacological activity. While in silico studies provide valuable insights into the potential interactions and binding energies, particularly with ACE2, there is a clear need for more direct experimental validation to quantify these interactions precisely. The available data on plasma protein binding highlights the stereoselective nature of hydroxychloroquine's interactions within the body. The inhibitory effects on TLR signaling pathways, although not yet quantified in terms of direct binding affinity, represent a critical aspect of its immunomodulatory mechanism. Future research employing techniques like Surface Plasmon Resonance and Isothermal Titration Calorimetry will be instrumental in providing the definitive quantitative data required for a complete understanding of the molecular pharmacology of this compound and for guiding the development of next-generation therapeutics.
References
- 1. A New In Silico Comparison of the Relative Affinity of Enantiomeric Chloroquine (CQ) and Hydroxychloroquine (HCQ) for ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloroquine and hydroxychloroquine as ACE2 blockers to inhibit viropexis of 2019-nCoV Spike pseudotyped virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plasma protein binding of the enantiomers of hydroxychloroquine and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Chloroquine and Hydroxychloroquine Interact Differently with ACE2 Domains Reported to Bind with the Coronavirus Spike Protein: Mediation by ACE2 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloroquine and Hydroxychloroquine Interact Differently with ACE2 Domains Reported to Bind with the Coronavirus Spike Protein: Mediation by ACE2 Polymorphism | MDPI [mdpi.com]
In Vitro Antiviral Activity of (R)-Hydroxychloroquine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxychloroquine (B89500) (HCQ), a well-established 4-aminoquinoline (B48711) drug, has long been utilized for the treatment and prophylaxis of malaria, as well as for the management of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.[1] The global scientific community's interest in HCQ was significantly renewed with the emergence of the SARS-CoV-2 pandemic, owing to its broad-spectrum antiviral properties demonstrated in vitro.[2] As a chiral molecule, HCQ exists as two enantiomers: (R)-Hydroxychloroquine and (S)-Hydroxychloroquine. The racemic mixture is what is used clinically. This technical guide provides an in-depth analysis of the in vitro antiviral activity of the (R)-enantiomer of hydroxychloroquine, presenting available quantitative data, detailed experimental methodologies, and a visualization of the proposed mechanisms of action.
Quantitative In Vitro Antiviral Data
The in vitro antiviral efficacy of this compound has been primarily investigated against SARS-CoV-2, with conflicting results regarding its potency relative to the (S)-enantiomer. The following tables summarize the available data from key studies.
Table 1: In Vitro Antiviral Activity of Hydroxychloroquine Enantiomers against SARS-CoV-2
| Compound | Virus | Cell Line | Assay Type | Endpoint | EC50 / IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference |
| This compound | SARS-CoV-2 | Vero E6 | CPE | Viral RNA reduction | 3.05 | >100 (in vivo data suggests lower toxicity than S-HCQ) | >32.8 | [1] |
| (S)-Hydroxychloroquine | SARS-CoV-2 | Vero E6 | CPE | Viral RNA reduction | 5.38 | Not Reported | Not Reported | [1] |
| Racemic Hydroxychloroquine | SARS-CoV-2 | Vero E6 | CPE | Viral RNA reduction | 5.09 | Not Reported | Not Reported | [1] |
| This compound | SARS-CoV-2 | Vero E6 | Not Specified | Not Specified | 2.445 | Not Reported | Not Reported | [3][4] |
| (S)-Hydroxychloroquine | SARS-CoV-2 | Vero E6 | Not Specified | Not Specified | 1.444 | Not Reported | Not Reported | [3][4] |
| Racemic Hydroxychloroquine | SARS-CoV-2 | Vero E6 | Not Specified | Not Specified | 1.752 | Not Reported | Not Reported | [3][4] |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50 or IC50).
Note: The conflicting data, where one study identifies the (R)-enantiomer as more potent[1] and another identifies the (S)-enantiomer as more potent[3][4], highlights the need for further standardized comparative studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for common in vitro antiviral assays, based on the methodologies described in the cited literature.
Cytopathic Effect (CPE) Reduction Assay
This assay is widely used to screen for antiviral agents by measuring the ability of a compound to protect host cells from virus-induced death.
a. Cell Culture and Seeding:
-
Cell Line: Vero E6 cells (a lineage of kidney epithelial cells from an African green monkey, known for their susceptibility to a wide range of viruses).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Procedure:
-
Culture Vero E6 cells at 37°C in a humidified atmosphere with 5% CO2.
-
Once confluent, detach the cells using trypsin-EDTA.
-
Seed the cells in 96-well microplates at a density of approximately 2 x 10^4 cells per well.
-
Incubate for 24 hours to allow for cell attachment and formation of a monolayer.
-
b. Virus Infection and Drug Treatment:
-
Virus: SARS-CoV-2 clinical isolate.
-
Procedure:
-
Prepare serial dilutions of this compound, (S)-Hydroxychloroquine, and racemic Hydroxychloroquine in culture medium.
-
Remove the culture medium from the 96-well plates.
-
Inoculate the cell monolayers with SARS-CoV-2 at a specific Multiplicity of Infection (MOI), for example, 0.05.
-
After a 1-hour adsorption period at 37°C, remove the virus inoculum.
-
Add 100 µL of the prepared drug dilutions to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
c. Incubation and CPE Observation:
-
Procedure:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Visually inspect the cells daily for the appearance of cytopathic effects (e.g., cell rounding, detachment, and lysis) using an inverted microscope.
-
d. Quantification of Antiviral Activity:
-
Method 1: Crystal Violet Staining:
-
After incubation, discard the supernatant.
-
Fix the cells with 4% paraformaldehyde for 20 minutes.
-
Wash the wells with Phosphate Buffered Saline (PBS).
-
Stain the cells with 0.1% crystal violet solution for 15 minutes.
-
Wash away the excess stain with water and air-dry the plates.
-
Solubilize the stain by adding 100 µL of methanol (B129727) or a solution of 1% SDS to each well.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
Method 2: Viral RNA Quantification (RT-qPCR):
-
Collect the cell culture supernatant at the end of the incubation period.
-
Extract viral RNA using a commercial RNA extraction kit.
-
Perform one-step real-time reverse transcription-polymerase chain reaction (RT-qPCR) to quantify the viral RNA copies. The reduction in viral RNA levels in treated wells compared to the virus control indicates antiviral activity.
-
e. Data Analysis:
-
Calculate the percentage of inhibition of CPE or viral RNA replication for each drug concentration.
-
Determine the EC50 or IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve using non-linear regression analysis.
Plaque Reduction Assay
This assay is considered the gold standard for quantifying viral infectivity and the neutralizing activity of antiviral compounds.
a. Cell Culture and Seeding:
-
Follow the same procedure as for the CPE assay, typically using 6-well or 12-well plates to allow for clear visualization of plaques.
b. Virus Infection and Drug Treatment:
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Remove the culture medium from the confluent cell monolayers.
-
Inoculate the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
After a 1-hour adsorption period, remove the inoculum.
-
c. Overlay and Incubation:
-
Procedure:
-
Mix the drug dilutions with an overlay medium (e.g., 1.2% methylcellulose (B11928114) or agarose (B213101) in culture medium).
-
Add the overlay mixture to the respective wells. The semi-solid overlay restricts the spread of the virus, leading to the formation of localized plaques.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until plaques are visible.
-
d. Plaque Visualization and Counting:
-
Procedure:
-
Fix the cells with 4% paraformaldehyde.
-
Remove the overlay.
-
Stain the cell monolayer with 0.1% crystal violet.
-
Wash the plates and count the number of plaques in each well.
-
e. Data Analysis:
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus control.
-
Determine the concentration of the drug that reduces the number of plaques by 50% (PRNT50).
Proposed Mechanisms of Antiviral Action
The antiviral activity of hydroxychloroquine is believed to be multifactorial, targeting several stages of the viral life cycle. While the specific contributions of the (R)-enantiomer are not fully elucidated, the general mechanisms proposed for racemic HCQ are likely applicable.
Inhibition of Viral Entry
Hydroxychloroquine is a weak base that accumulates in acidic intracellular compartments such as endosomes. By increasing the pH of these organelles, it can inhibit the pH-dependent fusion of the viral envelope with the endosomal membrane, a critical step for the release of the viral genome into the cytoplasm. Additionally, HCQ has been suggested to interfere with the glycosylation of the angiotensin-converting enzyme 2 (ACE2) receptor, which is the primary receptor for SARS-CoV-2, thereby potentially reducing the binding affinity of the virus to the host cell.
Modulation of Host Immune Response
Beyond its direct antiviral effects, hydroxychloroquine is a known immunomodulator. It can interfere with Toll-like receptor (TLR) signaling, particularly TLR7 and TLR9, which are involved in the recognition of viral nucleic acids and the subsequent production of pro-inflammatory cytokines and type I interferons. By dampening this response, HCQ may mitigate the excessive inflammation often associated with severe viral infections.
Experimental Workflow for In Vitro Antiviral Screening
The general workflow for assessing the in vitro antiviral activity of a compound like this compound involves a series of sequential steps, from initial cell culture to final data analysis.
In Vitro Activity Against Other Viruses
While the primary focus has been on SARS-CoV-2, racemic hydroxychloroquine has been investigated for its in vitro antiviral activity against a range of other viruses. It is important to note that specific data for the (R)-enantiomer against these viruses is largely unavailable.
-
Dengue Virus: Racemic HCQ has been shown to inhibit all four serotypes of the dengue virus in vitro.[5][6] The proposed mechanism involves the induction of host defense machinery through ROS- and MAVS-mediated innate immune activation.[5]
-
Zika Virus: In vitro studies have indicated that racemic HCQ can inhibit Zika virus replication. One proposed mechanism is the inhibition of the NS2B-NS3 protease, which is essential for viral polyprotein processing.
-
Influenza Virus: Racemic chloroquine (B1663885), a closely related compound, has demonstrated in vitro inhibitory effects against influenza A virus replication.[7]
-
Chikungunya Virus: Chloroquine has shown in vitro prophylactic and therapeutic effects against Chikungunya virus replication in Vero cells.[8]
Conclusion
The in vitro antiviral activity of this compound, particularly against SARS-CoV-2, has been a subject of intense research. While quantitative data exists, conflicting reports on its potency relative to the (S)-enantiomer underscore the complexity of its biological activity and the need for standardized testing protocols. The proposed mechanisms of action, including the inhibition of viral entry and modulation of the host immune response, provide a rational basis for its antiviral effects. Further research is warranted to fully elucidate the specific role and potential therapeutic advantages of the (R)-enantiomer of hydroxychloroquine against a broader range of viral pathogens. This technical guide serves as a comprehensive resource for researchers and drug development professionals engaged in the ongoing exploration of repurposed antiviral compounds.
References
- 1. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Hydroxychloroquine-inhibited dengue virus is associated with host defense machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxychloroquine-Inhibited Dengue Virus Is Associated with Host Defense Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro inhibition of human influenza A virus replication by chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of in vitro prophylactic and therapeutic efficacy of chloroquine against Chikungunya virus in vero cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Uptake Mechanisms of (R)-Hydroxychloroquine: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive examination of the cellular uptake mechanisms of (R)-Hydroxychloroquine ((R)-HCQ), a compound of significant interest in pharmacology and drug development. The primary mechanism of cellular entry is passive diffusion across the plasma membrane, driven by the molecule's weakly basic and lipophilic properties. Following entry into the cytoplasm, HCQ undergoes profound sequestration within lysosomes via a process known as ion trapping or lysosomotropism, leading to concentrations orders of magnitude higher than in the extracellular environment. While passive diffusion is dominant, membrane transporters, particularly the efflux pump P-glycoprotein (P-gp), play a role in modulating intracellular concentrations. The (R)-enantiomer exhibits a distinct pharmacokinetic profile compared to its (S)-counterpart, characterized by higher blood concentrations primarily due to enantioselective metabolism and renal clearance rather than differential absorption. The accumulation of HCQ within lysosomes has significant downstream consequences, most notably the inhibition of autophagic flux by elevating lysosomal pH and a unique positive feedback loop involving the activation of Transcription Factor EB (TFEB), which promotes lysosomal biogenesis. This document synthesizes quantitative data, details key experimental protocols, and provides visualizations of the core pathways to serve as a resource for researchers, scientists, and drug development professionals.
Primary Cellular Uptake Mechanism: Passive Diffusion and Lysosomotropism
The principal mechanism governing the entry of hydroxychloroquine (B89500) (HCQ) into cells is passive diffusion, facilitated by its physicochemical properties as a weakly basic and lipophilic compound.[1] At physiological pH (~7.4), a significant fraction of HCQ exists in a non-protonated, lipid-soluble state, allowing it to readily traverse the lipid bilayer of the cell membrane into the cytoplasm.[2]
Once inside the cell, HCQ's journey is dominated by its accumulation in acidic organelles, particularly lysosomes. This phenomenon, termed lysosomotropism, is a form of ion trapping.[1][3] The lysosomal lumen maintains a highly acidic environment (pH 4-5).[4] Upon diffusing into the lysosome, the basic nitrogen atoms on the HCQ molecule become diprotonated.[1][2] This protonation increases the molecule's polarity, rendering it membrane-impermeable and effectively trapping it within the organelle.[2] This process results in a massive accumulation of HCQ inside lysosomes, with concentrations that can be significantly higher than in other cellular compartments.[1]
References
- 1. Lysosomal Biogenesis and Implications for Hydroxychloroquine Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxychloroquine inhibits autophagy to potentiate antiestrogen responsiveness in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Janus sword actions of chloroquine and hydroxychloroquine against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Hydroxychloroquine effect on lysosomal pH and function.
An In-depth Technical Guide to the Effects of (R)-Hydroxychloroquine on Lysosomal pH and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxychloroquine (B89500) (HCQ), a derivative of chloroquine (B1663885), is a lysosomotropic agent widely used in the treatment of autoimmune diseases and malaria. As a chiral molecule, it exists as two enantiomers: this compound and (S)-hydroxychloroquine. Commercially available HCQ is a racemic mixture of both. As a weak diprotic base, HCQ accumulates in the acidic compartments of the cell, primarily the lysosomes, where it modulates their pH and fundamental cellular functions.[1][2] This accumulation is a cornerstone of its mechanism of action and has profound implications for processes such as autophagy, antigen presentation, and enzymatic activity.[3][4]
This technical guide provides a detailed overview of the core mechanism by which this compound is understood to affect lysosomal pH and function. It consolidates available data, outlines detailed experimental protocols for studying these effects, and presents key cellular pathways involved. While much of the available literature investigates the racemic mixture, this guide will focus on the established principles that apply to the individual enantiomers, noting where specific comparative data is limited.
Core Mechanism: Lysosomal Alkalinization
The primary mechanism of action for hydroxychloroquine on the lysosome is ion trapping, which leads to an elevation of the organelle's internal pH.
-
Diffusion and Protonation: In its uncharged state, HCQ is lipophilic and can freely diffuse across cellular and lysosomal membranes into the lysosome lumen.[5]
-
Acidic Entrapment: The lysosome maintains a highly acidic environment, with a typical pH range of 4.5-5.0.[4] As a diprotic weak base (pKa1 ≈ 8.3, pKa2 ≈ 9.7), HCQ accepts protons (becomes protonated) within this acidic milieu.[1]
-
Accumulation: The resulting charged, hydrophilic form of HCQ is unable to diffuse back across the lysosomal membrane, effectively trapping it inside the organelle. This leads to a significant accumulation of the drug, with concentrations inside the lysosome reaching levels 100- to 1000-fold higher than in the cytoplasm.[3]
-
pH Neutralization: The accumulation of a high concentration of a basic compound consumes protons, thereby neutralizing the acidic environment and raising the luminal pH of the lysosome.[1][2] This process is often referred to as lysosomal alkalinization or de-acidification.
Functional Consequences of Lysosomal pH Disruption
The elevation of lysosomal pH by (R)-HCQ has significant downstream effects on critical cellular pathways that are dependent on an acidic lysosomal environment.
Inhibition of Lysosomal Enzymes
Lysosomes contain over 60 different acid hydrolases, including proteases, nucleases, and lipases, which function optimally at a low pH. Cathepsins, a family of proteases, are particularly sensitive. For instance, Cathepsin L has an optimal pH of around 5.5.[3] By raising the luminal pH, HCQ significantly reduces the activity of these enzymes, impairing the lysosome's ability to degrade its cargo.[3][4] Recent studies have identified Cathepsin L (CTSL) as a direct binding target of HCQ, which significantly inhibits its protease activity.[6][7]
Impairment of Autophagy
Autophagy is a catabolic process where cells degrade and recycle damaged organelles and proteins. It involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and then fuses with a lysosome to form an autolysosome. The acidic hydrolases within the lysosome then degrade the contents. HCQ is a well-established late-stage autophagy inhibitor.[8][9] It disrupts this process primarily by:
-
Blocking Fusion: The alteration in lysosomal pH and potential disruption of endo-lysosomal systems can impair the fusion of autophagosomes with lysosomes.[8]
-
Inhibiting Degradation: Even if fusion occurs, the inhibition of acid hydrolases prevents the degradation of the autolysosomal contents.[9]
This blockade leads to the cellular accumulation of autophagosomes and autophagy-related proteins like Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and Sequestosome 1 (p62/SQSTM1) , which are common markers used to monitor autophagic flux.[10][11]
Disruption of Immune Signaling
-
Antigen Presentation: In antigen-presenting cells (APCs), the processing of exogenous antigens for presentation by MHC class II molecules occurs within endo-lysosomal compartments. The enzymatic cleavage of antigens into peptides is a pH-dependent process that is impaired by HCQ.[1]
-
Toll-Like Receptor (TLR) Signaling: Endosomal TLRs, such as TLR7, TLR8, and TLR9, recognize microbial nucleic acids and initiate innate immune responses. The function and signaling of these receptors are dependent on the acidic environment of the endosome. By raising the pH, HCQ inhibits TLR signaling, which is thought to contribute to its immunomodulatory effects.[3]
Quantitative Data on Hydroxychloroquine Effects
While specific comparative data for the (R)-enantiomer is limited in the literature, studies on racemic HCQ provide valuable quantitative insights into its concentration-dependent effects.
Table 1: Effect of Hydroxychloroquine on Lysosomal pH and Function
| Parameter | Cell Line / System | HCQ Concentration | Observation | Reference |
|---|---|---|---|---|
| Lysosomal pH | Isolated Macrophage Lysosomes | 100 µM (CQ) | pH increased from ~4.8 to ~6.4 in 20 min | [12] (Model based on Ohkuma & Poole, 1981) |
| Lysosomal Concentration | B16F10 melanoma cells | 100 µM | 32-fold higher concentration in lysosomes vs. free HCQ after 2h | [13][14] |
| Cathepsin L Inhibition | In vitro enzymatic assay | 50 µM | Significant inhibition of protease activity | [7] |
| Antiviral IC50 (Cathepsin-L dependent) | 293-ACE2 cells (TMPRSS2-negative) | ~1 µM | IC50 for inhibiting SARS-CoV-2 pseudovirus entry |[7][15] |
Table 2: Effect of Hydroxychloroquine on Autophagy Markers
| Cell Line | HCQ Concentration | Time | LC3-II Accumulation | p62/SQSTM1 Accumulation | Reference |
|---|---|---|---|---|---|
| MCF7-RR Breast Cancer | 10 µM | 24 h | Yes, significant increase | Yes, significant increase | [10] |
| LCC9 Breast Cancer | 10 µM | 24 h | Yes, significant increase | Yes, significant increase | [10] |
| HuCCT-1 Cholangiocarcinoma | ~25 µM (IC50) | 24 h | Yes, significant increase | Yes, significant increase | [11] |
| CCLP-1 Cholangiocarcinoma | ~35 µM (IC50) | 24 h | Yes, significant increase | Yes, significant increase | [11] |
| SiHa Cervical Cancer | 20 µM | 6, 12, 24 h | Yes, significant increase | Not observed (mRNA reduced) |[9] |
Note: Most studies utilize racemic HCQ. CQ (chloroquine) data is included for context where HCQ data is unavailable.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of (R)-HCQ on lysosomal function.
Protocol for Measuring Lysosomal pH using LysoSensor™ Yellow/Blue DND-160
Principle: LysoSensor™ Yellow/Blue is a ratiometric fluorescent probe that exhibits a pH-dependent shift in fluorescence emission. In acidic organelles, it emits a yellow fluorescence, while in less acidic environments, it shifts to blue. The ratio of the two emissions can be used to quantify pH against a standard curve.
Methodology:
-
Cell Culture: Plate cells on glass-bottom dishes suitable for live-cell imaging and grow to 70-80% confluency.
-
Drug Treatment: Treat cells with the desired concentrations of (R)-HCQ or vehicle control for the specified duration.
-
Dye Loading:
-
Prepare a 2-5 µM working solution of LysoSensor™ Yellow/Blue DND-160 in pre-warmed culture medium.
-
Remove the drug-containing medium, wash cells once with PBS, and incubate with the LysoSensor™ working solution for 1-5 minutes at 37°C.
-
Wash cells twice with PBS and replace with a clear imaging medium (e.g., HBSS or phenol (B47542) red-free medium).
-
-
Calibration Curve Generation:
-
Prepare a set of calibration buffers with known pH values (e.g., ranging from pH 4.0 to 6.5).
-
To equilibrate intracellular and extracellular pH, add 10 µM nigericin (B1684572) and 5 µM monensin (B1676710) (ionophores) to each calibration buffer.
-
Treat a separate set of unstained, drug-treated cells with each calibration buffer for 5-10 minutes.
-
Load these cells with LysoSensor™ as described in step 3, using the corresponding calibration buffer as the final medium.
-
-
Image Acquisition:
-
Using a fluorescence microscope, acquire two images for each field of view:
-
Blue Emission: Excitation ~365 nm, Emission ~440 nm.
-
Yellow Emission: Excitation ~384 nm, Emission ~540 nm.
-
-
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ/Fiji), identify and select individual lysosomes (puncta).
-
For each lysosome, measure the mean fluorescence intensity for both the blue and yellow channels.
-
Calculate the intensity ratio (e.g., Yellow/Blue or 540nm/440nm) for each lysosome.
-
For the calibration samples, plot the average intensity ratio against the known pH of the buffer to generate a standard curve.
-
Use the equation from the standard curve to convert the intensity ratios from the experimental samples into absolute lysosomal pH values.
-
Protocol for Cathepsin L Activity Assay
Principle: This fluorometric assay measures the activity of Cathepsin L from cell lysates. A specific peptide substrate, Ac-FR-AFC, is cleaved by active Cathepsin L, releasing a fluorescent AFC (amino-4-trifluoromethyl coumarin) molecule, which can be quantified.
Methodology:
-
Cell Culture and Treatment: Grow cells to near confluency and treat with various concentrations of (R)-HCQ or vehicle for the desired time.
-
Cell Lysate Preparation:
-
Harvest 1-5 million cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse cells in 50 µL of chilled Cell Lysis Buffer (typically provided in commercial kits).
-
Incubate on ice for 10 minutes.
-
Centrifuge at maximum speed for 5 minutes at 4°C to pellet debris.
-
Collect the supernatant (cell lysate) and determine protein concentration (e.g., using a BCA assay).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of cell lysate (normalized for total protein, e.g., 50-100 µg).
-
Add 50 µL of Cathepsin L Reaction Buffer to each sample.
-
Add 2 µL of 10 mM Cathepsin L substrate Ac-FR-AFC (final concentration 200 µM).
-
Optional: Include a negative control with a specific Cathepsin L inhibitor.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence in a microplate reader with excitation at ~400 nm and emission at ~505 nm.
-
Data Analysis: Determine the Cathepsin L activity by comparing the relative fluorescence units (RFU) of the (R)-HCQ-treated samples to the vehicle-treated control samples. Activity can be expressed as a percentage of control activity.
Protocol for Monitoring Autophagy Flux by Western Blot
Principle: Inhibition of autophagy by (R)-HCQ causes the accumulation of LC3-II (the lipidated, autophagosome-associated form of LC3) and p62/SQSTM1 (an autophagy receptor that is itself degraded by autophagy). These changes can be quantified by Western blot.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with (R)-HCQ as described previously.
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Use a 12-15% gel for good resolution of LC3-I and LC3-II.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C. Also probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of LC3-II to the loading control (or the LC3-II/LC3-I ratio) and the level of p62 relative to the loading control. Compare treated samples to the control.
-
Conclusion and Future Directions
This compound, as a fundamental lysosomotropic agent, potently disrupts core lysosomal functions by elevating luminal pH. This primary action triggers a cascade of significant cellular consequences, including the inhibition of essential catabolic enzymes, a robust blockade of the autophagic pathway, and modulation of key immune signaling processes. These effects underpin its therapeutic applications and provide a rationale for its exploration in oncology, where autophagy is a known mechanism of therapeutic resistance.
A critical gap in the current understanding is the lack of quantitative, comparative data on the stereoselective effects of (R)- versus (S)-hydroxychloroquine on lysosomal function. Given the observed differences in their pharmacokinetic profiles and biological activities, a direct comparison of their impact on lysosomal pH, cathepsin activity, and autophagy flux is warranted. Such studies would be invaluable for drug development professionals seeking to optimize therapeutic efficacy and potentially mitigate off-target effects by utilizing a single, more potent enantiomer. Future research should focus on these direct comparisons to refine our understanding and clinical application of this multifaceted drug.
References
- 1. Janus sword actions of chloroquine and hydroxychloroquine against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxychloroquine’s diverse targets: a new frontier in precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Overcoming Chemoresistance: Altering pH of Cellular Compartments by Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysosomal Biogenesis and Implications for Hydroxychloroquine Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Cathepsin L as the Molecular Target of Hydroxychloroquine With Chemical Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxychloroquine-mediated inhibition of SARS-CoV-2 entry is attenuated by TMPRSS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Hydroxychloroquine facilitates autophagosome formation but not degradation to suppress the proliferation of cervical cancer SiHa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxychloroquine inhibits autophagy to potentiate antiestrogen responsiveness in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Significantly enhanced tumor cellular and lysosomal hydroxychloroquine delivery by smart liposomes for optimal autophagy inhibition and improved antitumor efficiency with liposomal doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydroxychloroquine-mediated inhibition of SARS-CoV-2 entry is attenuated by TMPRSS2 | PLOS Pathogens [journals.plos.org]
(R)-Hydroxychloroquine: An In-Depth Technical Guide to its Immunomodulatory Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxychloroquine (B89500) (HCQ), a cornerstone in the management of autoimmune and inflammatory diseases, is a chiral molecule administered as a racemic mixture of its (R) and (S) enantiomers. Emerging evidence suggests that these enantiomers may possess distinct pharmacological profiles. This technical guide provides a comprehensive overview of the immunomodulatory effects of (R)-Hydroxychloroquine, synthesizing the current understanding of its mechanisms of action. While much of the existing literature focuses on the racemic mixture, this document delineates the known immunomodulatory pathways of hydroxychloroquine and presents the available, albeit limited, data on the stereospecific activities of its enantiomers. This guide is intended to serve as a foundational resource for researchers and drug development professionals, providing detailed experimental protocols to facilitate further investigation into the therapeutic potential of this compound as a more targeted and potentially safer immunomodulatory agent.
Introduction
Hydroxychloroquine (HCQ) is widely recognized for its immunomodulatory properties, leading to its extensive use in the treatment of systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA)[1][2]. HCQ is a weak base that accumulates in acidic intracellular compartments, such as lysosomes and endosomes, where it is believed to exert its primary effects by increasing the intra-organellar pH[3][4]. This alteration interferes with several key immunological processes, including antigen presentation, cytokine production, and Toll-like receptor (TLR) signaling[3][4].
HCQ possesses a chiral center, resulting in two enantiomers: this compound and (S)-Hydroxychloroquine. Conventionally, HCQ is administered as a racemic mixture. However, the distinct three-dimensional arrangements of enantiomers can lead to significant differences in their biological activities, including binding to target molecules, metabolism, and toxicity. While research into the stereospecific effects of HCQ is still in its nascent stages, preliminary studies have indicated potential differences in the antiviral and toxicological profiles of the (R) and (S) enantiomers, underscoring the importance of investigating their individual immunomodulatory capacities. This guide focuses on the current knowledge of this compound's immunomodulatory effects, drawing from studies on the racemate and the few available enantiomer-specific investigations.
Mechanisms of Immunomodulation
The immunomodulatory effects of hydroxychloroquine are multifaceted, primarily revolving around its ability to interfere with key cellular pathways in immune cells. While the majority of the data presented below is derived from studies using racemic HCQ, these mechanisms are foundational to understanding the potential actions of the (R)-enantiomer.
Inhibition of Toll-Like Receptor (TLR) Signaling
A primary mechanism of HCQ's immunomodulatory action is the inhibition of endosomal Toll-like receptors (TLRs), particularly TLR7 and TLR9[4][5]. These receptors are crucial for recognizing nucleic acids from pathogens and damaged host cells, and their overactivation is implicated in the pathogenesis of autoimmune diseases like SLE.
HCQ accumulates in endosomes, raising the pH and thereby inhibiting the proteolytic cleavage required for TLR7 and TLR9 activation[5]. Additionally, it is proposed that HCQ can directly bind to nucleic acids, masking the TLR-binding epitopes and preventing receptor activation[6]. This inhibition of TLR signaling leads to a downstream reduction in the production of pro-inflammatory cytokines, most notably type I interferons (IFN-α) by plasmacytoid dendritic cells (pDCs)[4][7].
Modulation of Antigen Presentation
HCQ interferes with antigen processing and presentation by major histocompatibility complex (MHC) class II molecules[8]. By increasing the pH of lysosomes, HCQ inhibits the activity of lysosomal proteases that are responsible for degrading antigens into peptides for loading onto MHC class II molecules. This impairment of antigen presentation reduces the activation of CD4+ T helper cells, a critical step in initiating and sustaining an adaptive immune response[8].
Effects on T Cell Activation and Differentiation
Beyond its impact on antigen-presenting cells, HCQ can directly affect T cell function. Studies have shown that HCQ can inhibit T cell activation and proliferation[2][9]. One proposed mechanism is the inhibition of calcium signaling within T cells following T cell receptor (TCR) engagement[2]. This disruption of calcium mobilization interferes with downstream signaling pathways necessary for T cell activation and cytokine production[2]. Furthermore, HCQ has been associated with decreased production of pro-inflammatory cytokines by T cells, including IFN-γ and TNF-α[9]. There is also evidence that HCQ can modulate the balance of T helper subsets, potentially by reducing the differentiation of pro-inflammatory Th17 cells, as suggested by the decreased production of IL-17 and related cytokines[10][11].
Impact on B Cell Function
HCQ also exerts inhibitory effects on B cells. By blocking TLR9 signaling, HCQ can suppress the differentiation of memory B cells into antibody-producing plasmablasts and reduce IgG production[3][12]. This is particularly relevant in antibody-mediated autoimmune diseases. Additionally, HCQ has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α by B cell subsets[12].
Stereoselective Activity of this compound
The investigation into the distinct biological activities of HCQ's enantiomers is an emerging field. While direct comparative studies on their immunomodulatory effects are scarce, some research, primarily in the context of antiviral activity, provides evidence of stereoselectivity.
One study investigating the in vitro activity of HCQ enantiomers against SARS-CoV-2 found that this compound exhibited higher antiviral potency compared to both (S)-Hydroxychloroquine and the racemic mixture[13]. Conversely, another study reported the (S)-enantiomer to be more active[14]. These conflicting findings highlight the need for further research to delineate the specific contributions of each enantiomer to the overall pharmacological profile of racemic HCQ. Importantly, these studies did not directly assess immunomodulatory endpoints.
Table 1: In Vitro Antiviral Activity of Hydroxychloroquine Enantiomers against SARS-CoV-2
| Compound | EC50 (µM)[13] |
| This compound | 3.05 |
| (S)-Hydroxychloroquine | 5.38 |
| Racemic Hydroxychloroquine | 5.09 |
EC50 (Half-maximal effective concentration) values represent the concentration of the drug that inhibits 50% of the viral cytopathic effect in vitro.
The data in Table 1, while not directly measuring immunomodulation, suggests that the (R)-enantiomer of HCQ possesses distinct biological activity. It is plausible that this stereoselectivity extends to its immunomodulatory effects. For instance, the differential binding of the enantiomers to TLRs or other intracellular targets could lead to varying degrees of inhibition of inflammatory pathways. Further research is imperative to quantify the immunomodulatory effects of this compound in comparison to its (S)-counterpart and the racemic mixture.
Experimental Protocols
To facilitate research into the immunomodulatory effects of this compound, this section provides detailed protocols for key in vitro assays.
Chiral Separation of Hydroxychloroquine Enantiomers
To study the individual effects of this compound, it is essential to first separate it from the racemic mixture. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for this purpose.
Protocol: Chiral HPLC Separation of HCQ Enantiomers
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H) is often effective.
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) with a small percentage of an amine modifier like diethylamine (B46881) (DEA) is typically used. The exact ratio needs to be optimized for baseline separation. For example, a starting point could be n-hexane:isopropanol:DEA (93:7:0.5, v/v/v)[15].
-
Flow Rate: Typically 0.8 to 1.0 mL/min.
-
Detection: UV detection at a wavelength of 343 nm.
-
Sample Preparation: Dissolve racemic hydroxychloroquine sulfate (B86663) in an appropriate solvent (e.g., the mobile phase) to a known concentration.
-
Injection and Elution: Inject the sample onto the column and monitor the elution profile. The two enantiomers should elute as separate peaks. Peak identification can be confirmed using a polarimeter or by comparing with commercially available standards of the pure enantiomers, if available.
-
Fraction Collection: Collect the fractions corresponding to the (R)-enantiomer peak for use in subsequent in vitro experiments.
-
Solvent Evaporation and Reconstitution: Evaporate the solvent from the collected fractions under reduced pressure and reconstitute the purified this compound in a suitable vehicle (e.g., sterile water or DMSO) for cell culture experiments.
In Vitro Assessment of Immunomodulatory Effects on Human PBMCs
Peripheral blood mononuclear cells (PBMCs) provide a mixed population of immune cells, including T cells, B cells, NK cells, and monocytes, making them a relevant model for studying general immunomodulatory effects.
Protocol: PBMC Isolation and In Vitro Stimulation
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood (collected in heparinized tubes) using Ficoll-Paque density gradient centrifugation according to standard procedures.
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Cell Plating: Seed the PBMCs in 96-well flat-bottom plates at a density of 2 x 10^5 cells/well in a volume of 100 µL.
-
Drug Treatment: Prepare stock solutions of this compound in a suitable vehicle. Add the desired concentrations of (R)-HCQ (e.g., 0.1, 1, 10, 50 µM) to the cell cultures. Include a vehicle control.
-
Stimulation:
-
For TLR Stimulation: After a pre-incubation period with (R)-HCQ (e.g., 1-2 hours), add specific TLR agonists to the wells. For example:
-
TLR9: CpG-A ODN 2216 (e.g., 1 µM)
-
TLR7: Imiquimod or R848 (e.g., 1 µg/mL)
-
-
For T Cell Activation: Add anti-CD3/anti-CD28 antibodies (e.g., 1 µg/mL each) or a mitogen like phytohemagglutinin (PHA; e.g., 5 µg/mL).
-
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO2 incubator. The incubation time will depend on the specific endpoint being measured.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatants for cytokine analysis. Store supernatants at -80°C until use.
-
Cell Harvesting: Harvest the cells for flow cytometry analysis of surface markers and intracellular cytokines.
Cytokine Profiling using Luminex Assay
Luminex technology allows for the simultaneous quantification of multiple cytokines from a small volume of culture supernatant.
Protocol: Multiplex Cytokine Analysis
-
Kit Selection: Choose a commercially available human cytokine multiplex kit (e.g., from Millipore, Bio-Rad, or R&D Systems) that includes the cytokines of interest (e.g., IFN-α, TNF-α, IL-6, IL-1β, IL-10, IL-17).
-
Assay Procedure: Follow the manufacturer's protocol. A general workflow is as follows:
-
Prepare standards by serial dilution of the provided cytokine standards.
-
Add the antibody-coupled magnetic beads to a 96-well filter plate.
-
Wash the beads using a magnetic plate washer.
-
Add the culture supernatants and standards to the wells.
-
Incubate to allow cytokines to bind to the beads.
-
Wash the beads.
-
Add the biotinylated detection antibody cocktail.
-
Incubate to form the antibody-cytokine-antibody sandwich.
-
Wash the beads.
-
Add streptavidin-phycoerythrin (SAPE).
-
Incubate to allow binding of SAPE to the biotinylated detection antibodies.
-
Wash the beads and resuspend in sheath fluid.
-
-
Data Acquisition: Acquire the plate on a Luminex instrument (e.g., Bio-Plex 200 or MAGPIX).
-
Data Analysis: Use the instrument's software to generate standard curves and calculate the concentrations of each cytokine in the samples.
Immune Cell Phenotyping by Flow Cytometry
Flow cytometry is used to identify and quantify different immune cell populations and to assess their activation status.
Protocol: T Cell Subset and Activation Marker Analysis
-
Cell Harvesting: After in vitro stimulation, harvest the PBMCs from the 96-well plates.
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Incubate the cells with a cocktail of fluorescently conjugated antibodies against surface markers for 30 minutes at 4°C in the dark. A typical panel for T cell analysis might include:
-
T Cell Identification: Anti-CD3, Anti-CD4, Anti-CD8
-
Activation Markers: Anti-CD69, Anti-CD25, Anti-HLA-DR
-
Memory/Naive Markers: Anti-CD45RA, Anti-CCR7
-
-
Wash the cells twice with FACS buffer.
-
-
Intracellular Staining (for cytokines):
-
If measuring intracellular cytokines, a protein transport inhibitor (e.g., Brefeldin A or Monensin) must be added during the last 4-6 hours of stimulation.
-
After surface staining, fix and permeabilize the cells using a commercial fixation/permeabilization kit (e.g., BD Cytofix/Cytoperm or eBioscience Foxp3/Transcription Factor Staining Buffer Set).
-
Incubate the cells with fluorescently conjugated antibodies against intracellular cytokines (e.g., Anti-IFN-γ, Anti-TNF-α, Anti-IL-17A) for 30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer.
-
Data Analysis: Use flow cytometry analysis software (e.g., FlowJo, FCS Express) to gate on the cell populations of interest and quantify the expression of activation markers and intracellular cytokines.
Data Presentation
The following tables summarize the expected quantitative data based on studies of racemic hydroxychloroquine. These tables provide a framework for the types of data that should be generated in studies of this compound.
Table 2: Effect of Racemic Hydroxychloroquine on Cytokine Production by Stimulated Human PBMCs (In Vitro)
| Cytokine | Stimulant | Effect of HCQ | Reference |
| IFN-α | TLR9 agonist (CpG) | ↓ | [7] |
| TNF-α | TLR9 agonist (CpG) | ↓ | [12] |
| IL-6 | TLR9 agonist (CpG) | ↓ | [12] |
| IL-17 | PMA/Ionomycin | ↓ | [10][11] |
| IL-22 | PMA/Ionomycin | ↓ | [10][11] |
| IFN-γ | PHA | ↓ | [10] |
↓ indicates a decrease in cytokine production.
Table 3: Effect of Racemic Hydroxychloroquine on Immune Cell Phenotype and Function
| Cell Type | Parameter | Effect of HCQ | Reference |
| CD4+ T Cells | Activation (CD69 expression) | ↓ | [2] |
| CD4+ T Cells | Proliferation | ↓ | [9] |
| CD8+ T Cells | Activation | ↓ | [9] |
| B Cells | Differentiation to Plasmablasts | ↓ | [3][12] |
| B Cells | IgG Production | ↓ | [3][12] |
| pDCs | IFN-α Production | ↓ | [7] |
↓ indicates an inhibitory effect.
Conclusion and Future Directions
The immunomodulatory effects of racemic hydroxychloroquine are well-documented and form the basis of its therapeutic efficacy in a range of autoimmune diseases. The primary mechanisms involve the disruption of intracellular acidic vesicles, leading to the inhibition of TLR signaling, impaired antigen presentation, and modulation of T and B cell function.
The existence of (R) and (S) enantiomers of hydroxychloroquine presents both a challenge and an opportunity. The limited available data suggests that there may be stereoselective differences in the biological activity of these enantiomers. The finding that this compound may have a different antiviral and toxicity profile than its (S)-counterpart and the racemate necessitates a thorough investigation into its specific immunomodulatory properties.
Future research should focus on direct, quantitative comparisons of the effects of this compound, (S)-Hydroxychloroquine, and the racemic mixture on:
-
The inhibition of TLR7 and TLR9 signaling pathways.
-
The production of a broad range of pro-inflammatory and anti-inflammatory cytokines by various immune cell subsets.
-
The activation, proliferation, and differentiation of T and B lymphocytes.
-
The function of antigen-presenting cells, such as dendritic cells and macrophages.
By employing the detailed experimental protocols provided in this guide, researchers can systematically elucidate the immunomodulatory profile of this compound. Such studies are crucial for determining whether this compound offers a therapeutic advantage over the currently used racemic mixture, potentially in the form of enhanced efficacy, improved safety, or a more targeted mechanism of action. This line of inquiry holds the promise of refining the use of this important immunomodulatory drug and advancing the development of next-generation therapies for autoimmune and inflammatory disorders.
References
- 1. Hydroxychloroquine reduces T cells activation recall antigen responses | PLOS One [journals.plos.org]
- 2. Hydroxychloroquine inhibits calcium signals in T cells: a new mechanism to explain its immunomodulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxychloroquine inhibits proteolytic processing of endogenous TLR7 protein in human primary plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Mechanism of Endosomal TLR Inhibition by Antimalarial Drugs and Imidazoquinolines | Semantic Scholar [semanticscholar.org]
- 7. Effect of hydroxychloroquine treatment on pro-inflammatory cytokines and disease activity in SLE patients: data from LUMINA (LXXV), a multiethnic US cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydroxychloroquine reduces T cells activation recall antigen responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydroxychloroquine decreases Th17-related cytokines in systemic lupus erythematosus and rheumatoid arthritis patients | Clinics [elsevier.es]
- 11. Elucidating the Pivotal Immunomodulatory and Anti-Inflammatory Potentials of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydroxychloroquine efficiently suppresses inflammatory responses of human class-switched memory B cells via Toll-like receptor 9 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
(R)-Hydroxychloroquine and its Interaction with Toll-like Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the interaction between hydroxychloroquine (B89500) (HCQ) and Toll-like receptors (TLRs), with a specific focus on the (R)-enantiomer. While the immunomodulatory effects of the racemic mixture of hydroxychloroquine are well-documented, particularly its inhibitory action on endosomal TLRs, specific data on the stereospecific interactions of the (R)- and (S)-enantiomers are limited. This guide summarizes the known mechanisms of HCQ action on TLR signaling, presents available quantitative data for the racemic mixture, and details standard experimental protocols that can be employed to investigate the specific effects of (R)-Hydroxychloroquine. The included methodologies, such as HEK-Blue™ TLR reporter assays, Surface Plasmon Resonance (SPR), and Co-Immunoprecipitation (Co-IP), provide a framework for researchers to elucidate the distinct pharmacological properties of the (R)-enantiomer.
Introduction
Hydroxychloroquine (HCQ) is a widely used medication for the treatment of autoimmune diseases, such as systemic lupus erythematosus and rheumatoid arthritis.[1] Its therapeutic effects are largely attributed to its immunomodulatory properties, which include the inhibition of Toll-like receptor (TLR) signaling.[2] TLRs are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3] Endosomal TLRs, specifically TLR3, TLR7, TLR8, and TLR9, are key sensors of nucleic acids and their dysregulation is implicated in the pathogenesis of various autoimmune conditions.[4]
HCQ is a chiral molecule and exists as two enantiomers: this compound and (S)-Hydroxychloroquine. While the commercially available drug is a racemic mixture of both, emerging evidence in other biological contexts suggests that the individual enantiomers may possess distinct pharmacological and toxicological profiles.[5] However, a detailed understanding of the stereospecific interaction of this compound with TLRs is currently lacking in publicly available literature. This guide aims to consolidate the existing knowledge on HCQ-TLR interactions and provide the necessary technical framework to investigate the specific role of the (R)-enantiomer.
Mechanism of Action of Hydroxychloroquine on Toll-like Receptors
The primary mechanism by which hydroxychloroquine inhibits endosomal TLR signaling is through its action as a lysosomotropic agent.[2][4] By accumulating in the acidic environment of endosomes, HCQ raises the intra-endosomal pH.[5] This increase in pH has two main consequences for TLR activation:
-
Inhibition of Proteolytic Cleavage: Endosomal TLRs, such as TLR7 and TLR9, require proteolytic cleavage by cathepsins for their functional activation.[6][7] The activity of these proteases is pH-dependent. By elevating the endosomal pH, HCQ inhibits the necessary proteolytic processing of these TLRs, thereby preventing their maturation and subsequent signaling.[6]
-
Interference with Ligand Binding: The binding of nucleic acid ligands to their respective TLRs can also be influenced by the acidic environment of the endosome. While the direct binding of HCQ to nucleic acids has been proposed as a mechanism of TLR inhibition, the alteration of the endosomal environment is considered a major contributing factor.[2][8]
The downstream consequence of this inhibition is the suppression of TLR-mediated signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines and type I interferons.[4][9]
References
- 1. Detection of Interaction Between Toll-Like Receptors and Other Transmembrane Proteins by Co-immunoprecipitation Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. [PDF] Mechanism of Endosomal TLR Inhibition by Antimalarial Drugs and Imidazoquinolines | Semantic Scholar [semanticscholar.org]
- 3. Cutaneous Toll-like Receptor 9 Pre-Defines Hydroxychloroquine Dosage in Patients with Both Discoid and Subacute Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. Chloroquine and inhibition of Toll-like receptor 9 protect from sepsis-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of endosomal TLR inhibition by antimalarial drugs and imidazoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydroxychloroquine: a comprehensive review and its controversial role in coronavirus disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of (R)-Hydroxychloroquine Sulfate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth analysis of the core physicochemical properties of Hydroxychloroquine (B89500) (HCQ) sulfate (B86663), with a focus on the (R)-enantiomer where specified in the literature. Hydroxychloroquine, a 4-aminoquinoline (B48711) derivative, is widely used as an antimalarial and for the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. Its efficacy and pharmacokinetic profile are intrinsically linked to its physicochemical characteristics. This document collates essential data on its chemical structure, solubility, thermal properties, spectroscopic profile, and crystalline structure. Detailed experimental protocols for key analytical techniques are provided, alongside visualizations of its mechanism of action and characterization workflows to support further research and development.
Chemical and Physical Properties
(R)-Hydroxychloroquine sulfate is the sulfate salt of the R-enantiomer of hydroxychloroquine. However, much of the publicly available data pertains to the racemic mixture, which is the form used in the commercially available drug Plaquenil®. The properties of the sulfate salt are critical for its formulation and bioavailability. It is a white or nearly white, odorless, crystalline powder with a bitter taste.[1][2]
Table 1: General Physicochemical and Identification Properties of Hydroxychloroquine Sulfate
| Property | Value | References |
| IUPAC Name | 2-[[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;sulfuric acid | [3] |
| Synonyms | HCQ sulfate, Plaquenil, Ercoquin | [4] |
| CAS Number | 747-36-4 | [4][5] |
| Molecular Formula | C₁₈H₂₆ClN₃O · H₂SO₄ | [1][4] |
| Molecular Weight | 433.95 g/mol | [1][4] |
| Appearance | White or practically white crystalline powder | [1] |
| Melting Point | Exists in two forms: ~198°C and ~240°C | [2] |
| pKa | 8.3 and 9.7 (for the two basic nitrogen atoms) | [6][7] |
| pH (aqueous soln.) | Approximately 4.5 | [2] |
Solubility Profile
The solubility of a drug substance is a critical determinant of its absorption and bioavailability. Hydroxychloroquine sulfate is characterized as being freely soluble in water, which facilitates its oral administration and absorption.[1][2] Its solubility in other media is variable.
Table 2: Solubility Data for Hydroxychloroquine Sulfate
| Solvent | Solubility | Conditions | References |
| Water | Freely soluble | - | [1][2] |
| Water | 100 mg/mL (230.44 mM) | With ultrasonic assistance | [8] |
| Water | 40 mg/mL | - | [9] |
| PBS (Phosphate-Buffered Saline) | ~5 mg/mL | pH 7.2 | [5] |
| Ethanol | Sparingly soluble / Practically insoluble | - | [1][2][5] |
| DMSO | Sparingly soluble | - | [5] |
| Dimethylformamide (DMF) | Sparingly soluble | - | [5] |
| Chloroform | Practically insoluble | - | [1][2] |
| Ether | Practically insoluble | - | [1][2] |
| Supercritical CO₂ | 0.0304 x 10⁻⁴ to 0.5515 x 10⁻⁴ (mole fraction) | 308-338 K, 12-27 MPa | [10][11] |
Spectroscopic and Crystallographic Data
Spectroscopic and crystallographic analyses are fundamental for confirming the identity, structure, and purity of a drug substance.
Spectroscopic Profile
Various spectroscopic techniques are used to elucidate the molecular structure of hydroxychloroquine sulfate.
Table 3: Spectroscopic Data for Hydroxychloroquine Sulfate
| Technique | Data (Peak Maxima) | References |
| UV/Vis (λmax) | 221, 236, 256, 329, 343 nm | [5] |
| FT-IR (cm⁻¹) | 1660.23, 1444.54, 1138.21, 2360.22 | [12] |
| ¹H NMR | Spectrum available | [13] |
| ¹³C NMR | Spectrum available | [14] |
Crystallographic Data
Hydroxychloroquine sulfate can exist in different crystalline forms, or polymorphs. While data for the specific (R)-enantiomer is limited, a patent for the (S)-(+)-hydroxychloroquine sulfate enantiomer details several distinct crystalline forms, highlighting the potential for polymorphism. Powder X-ray Diffraction (PXRD) is the primary technique for identifying these forms.
Table 4: PXRD Data for Crystalline Forms of (S)-(+)-Hydroxychloroquine Sulfate
| Crystal Form | Characteristic Diffraction Peaks (2θ angles ± 0.1°) | References |
| Type A | 12.3, 13.1, 17.9, 22.8, 23.4, 25.1, 26.3 | [15][16] |
| Type B | 12.8, 14.5, 16.7, 17.6, 20.2, 21.4, 23.8, 25.7, 26.0 | [15][16] |
Key Experimental Protocols
The determination of the physicochemical properties listed above relies on standardized experimental methodologies.
Solubility Determination in Supercritical CO₂
A static method is employed to measure the equilibrium solubility.
-
Apparatus: A high-pressure equilibrium cell equipped with a UV-vis spectrophotometer.
-
Procedure: An excess amount of Hydroxychloroquine Sulfate is placed in the equilibrium cell. The cell is then pressurized with CO₂ to the desired pressure and heated to the target temperature.
-
Equilibration: The system is allowed to equilibrate with continuous stirring until the concentration of the dissolved drug, measured by the UV-vis spectrophotometer, remains constant.
-
Analysis: The concentration at equilibrium is recorded as the solubility under the specified conditions. This process is repeated across a range of temperatures and pressures.[11]
FT-IR Spectroscopy for Quantification
Attenuated Total Reflectance (ATR) FT-IR spectroscopy offers a rapid, non-destructive method for analysis.
-
Instrumentation: An FT-IR spectrometer equipped with an ATR accessory (e.g., with a ZnSe crystal).
-
Sample Preparation: A known quantity of the Hydroxychloroquine Sulfate standard is placed directly onto the ATR crystal.
-
Data Acquisition: The sample is scanned over a spectral range, typically 4000-600 cm⁻¹, with a specified resolution (e.g., 2 cm⁻¹). A background spectrum is collected and subtracted.
-
Analysis: The resulting spectrum is analyzed for characteristic peaks. For quantitative analysis, a calibration curve is constructed by plotting the area or intensity of a characteristic peak against the concentration of standard solutions.[12][17]
Powder X-ray Diffraction (PXRD)
PXRD is used to analyze the crystalline nature of the material.
-
Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.
-
Instrumentation: A powder X-ray diffractometer with, for example, a Cu Kα radiation source.
-
Data Collection: The sample is scanned over a range of 2θ angles (e.g., from 4° to 40°).
-
Analysis: The resulting diffractogram shows peaks at specific 2θ angles, which are characteristic of a particular crystal lattice structure. These peak positions are used to identify the crystalline form.[15]
Visualizations: Mechanism and Workflow
Mechanism of Action: Autophagy Inhibition
Hydroxychloroquine is a weak base that accumulates in acidic intracellular compartments, primarily lysosomes. By increasing the pH of these organelles, it inhibits lysosomal enzymes and disrupts key cellular processes, including autophagy, which is crucial for cellular homeostasis and immune signaling.
Caption: Mechanism of Hydroxychloroquine action via lysosomal pH increase.
Experimental Workflow for Physicochemical Characterization
A logical workflow is essential for the comprehensive characterization of a drug substance like this compound sulfate.
Caption: Workflow for the physicochemical analysis of (R)-HCQ Sulfate. Caption: Workflow for the physicochemical analysis of (R)-HCQ Sulfate.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Hydroxychloroquine [drugfuture.com]
- 3. Hydroxychloroquine Sulfate | C18H28ClN3O5S | CID 12947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hydroxychloroquine sulfate(747-36-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Solved Hydroxychloroquine O pka = 8.3 N HN pka = 9.7 IHH CON | Chegg.com [chegg.com]
- 7. Solved Chloroquine pka = 8.4 Hydroxychloroquine ОН pka = 8.3 | Chegg.com [chegg.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Hydroxychloroquine Sulfate | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. Solubility measurement and modeling of hydroxychloroquine sulfate (antimalarial medication) in supercritical carbon dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative estimation of hydroxychloroquine sulphate in pharmaceutical dosage form by FT-IR spectroscopy - Int J Pharm Chem Anal [ijpca.org]
- 13. Hydroxychloroquine sulfate(747-36-4) 1H NMR [m.chemicalbook.com]
- 14. Hydroxychloroquine | C18H26ClN3O | CID 3652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. data.epo.org [data.epo.org]
- 16. US20210323925A1 - Crystals of hydroxychloroquine sulfate - Google Patents [patents.google.com]
- 17. ijpca.org [ijpca.org]
Navigating the Mirror Image: An In-depth Technical Guide to the Chiral Purity Analysis of (R)-Hydroxychloroquine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the chiral purity of (R)-Hydroxychloroquine. As the therapeutic and toxicological profiles of enantiomers can differ significantly, rigorous and accurate assessment of enantiomeric excess is a critical aspect of drug development and quality control. This document details established experimental protocols, presents key quantitative data for various analytical approaches, and visualizes the procedural workflows for clarity and reproducibility.
Introduction to Chiral Purity in Hydroxychloroquine (B89500)
Hydroxychloroquine (HCQ) possesses a single chiral center, resulting in two enantiomers: (R)- and (S)-Hydroxychloroquine. While traditionally administered as a racemic mixture, research indicates potential differences in the pharmacological and toxicological effects of the individual enantiomers. For instance, some studies suggest that the (R)-enantiomer may be associated with side effects like cardiotoxicity and retinal damage, while the (S)-enantiomer might exhibit a more favorable therapeutic window.[1][2] This underscores the regulatory and scientific imperative to develop and utilize enantiomerically pure forms of the drug, necessitating robust analytical methods to quantify chiral purity. The undesired enantiomer is treated as an impurity, and its levels must be controlled and monitored.[3]
Core Analytical Technique: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is the cornerstone for the enantioseparation and quantification of hydroxychloroquine enantiomers.[4][5][6] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Experimental Workflow for Chiral HPLC Analysis
The general workflow for the chiral purity analysis of this compound using HPLC is depicted below.
Caption: General workflow for the chiral purity analysis of this compound via HPLC.
Detailed Experimental Protocols
Several chiral HPLC methods have been developed for the separation of hydroxychloroquine enantiomers. Below are detailed protocols from published literature.
Method 1: Normal-Phase Chiral HPLC
This method provides baseline separation for the quantitative determination of enantiomeric purity.[4][5]
-
Chromatographic System:
-
Sample Preparation:
-
Dissolve the hydroxychloroquine sample in the mobile phase to a suitable concentration.
-
Method 2: Two-Step HPLC with Chiral Separation
This method involves an initial separation on a cyano column followed by chiral separation.[7][8]
-
Step 1: Analyte Fraction Collection
-
Step 2: Chiral Separation
Quantitative Data Summary
The following tables summarize the quantitative performance data from the described analytical methods.
Table 1: Performance Characteristics of Normal-Phase Chiral HPLC Method
| Parameter | Value | Reference |
| Resolution (Rs) | 2.08 | [4] |
| Retention Time ((R)-HCQ) | ~29 min | [4] |
| Retention Time ((S)-HCQ) | ~26 min | [4] |
| Limit of Quantification (Racemate) | 0.27 µg/ml | [4][5][6] |
| Limit of Quantification ((R)-Enantiomer) | 0.34 µg/ml | [4][5][6] |
| Limit of Quantification ((S)-Enantiomer) | 0.20 µg/ml | [4][5][6] |
| Linearity (R²) | > 0.995 | [4] |
| Relative Standard Deviation (RSD) | < 5% | [4][5][6] |
Table 2: Performance Characteristics of Two-Step HPLC Method with Chiral Separation
| Parameter | Value | Reference |
| Resolution (Rs) for HCQ | 3.2 | [7][8] |
| Limit of Detection (per enantiomer) | < 1 ng | [7][8] |
| Linearity (r) | > 0.99 | [7][8] |
Impurity Profiling
Beyond the (S)-enantiomer, other process-related impurities may be present in the this compound drug substance. A comprehensive analysis should also consider these potential impurities. Some identified impurities include 4,7-dichloroquinoline (B193633) (DHC), desethyl hydroxychloroquine, hydroxychloroquine-O-acetate, and hydroxychloroquine-O-sulfate.[9]
Logical Relationship for Impurity Consideration
Caption: Relationship between the API, chiral impurity, and process-related impurities in the overall purity assessment.
Conclusion
The chiral purity of this compound is a critical quality attribute that requires precise and accurate analytical determination. Chiral HPLC methods, particularly those employing columns like Chiralpak AD-H, have demonstrated excellent resolution and sensitivity for separating and quantifying the enantiomers of hydroxychloroquine. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals in establishing and validating robust analytical methods for the quality control of enantiomerically pure hydroxychloroquine. Adherence to these rigorous analytical standards is essential for ensuring the safety and efficacy of this compound.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Chiral switches of chloroquine and hydroxychloroquine: potential drugs to treat COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Hydroxychloroquine: A Guide to Retrosynthesis Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Hydroxychloroquine is the (R)-enantiomer of the widely used antimalarial and antirheumatic drug, hydroxychloroquine (B89500). Enantioselective synthesis is crucial as studies have indicated that the (R)-enantiomer may possess a more favorable pharmacological and toxicological profile compared to the racemic mixture or the (S)-enantiomer. This technical guide provides an in-depth analysis of two primary retrosynthetic strategies for the preparation of enantiomerically pure this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams of the synthetic pathways.
Core Retrosynthetic Strategies
Two principal retrosynthetic disconnections for this compound form the basis of the most common synthetic approaches:
-
Strategy 1: C-N Bond Formation. This approach involves the formation of the C4-N bond of the quinoline (B57606) ring by reacting the pre-formed chiral side chain, (R)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol, with 4,7-dichloroquinoline (B193633). The key challenge in this strategy lies in the enantioselective synthesis or resolution of the chiral diamine side chain.
-
Strategy 2: Reductive Amination. This strategy builds the crucial C-N bond of the side chain at a later stage. It involves the reductive amination of 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one with 7-chloroquinolin-4-amine (B103981). The resulting racemic hydroxychloroquine is then resolved to isolate the desired (R)-enantiomer.
The following sections will delve into the specifics of each strategy, providing experimental details and associated data.
Strategy 1: C-N Bond Formation via Chiral Side Chain Synthesis
This strategy is a convergent approach where the two key fragments, the quinoline core and the chiral side chain, are synthesized separately and then coupled.
Retrosynthetic Analysis of Strategy 1
Caption: Retrosynthesis of this compound via C-N bond formation.
Synthesis of Key Intermediates
The synthesis of 4,7-dichloroquinoline is a well-established process, often starting from 3-chloroaniline.[1][2]
Caption: Synthesis workflow for 4,7-dichloroquinoline.
The synthesis of the racemic side chain, 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol, is followed by chiral resolution to obtain the desired (R)-enantiomer.
Caption: Synthesis and resolution of the chiral side chain.
Quantitative Data for Strategy 1
| Step | Reactants | Product | Reagents/Conditions | Yield | Enantiomeric Excess (ee) | Reference |
| Side Chain Synthesis | 5-Chloro-2-pentanone, 2-(Ethylamino)ethanol | 5-(Ethyl(2-hydroxyethyl)amino)pentan-2-one | - | High | N/A | [3] |
| Reductive Amination | 5-(Ethyl(2-hydroxyethyl)amino)pentan-2-one | Racemic 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol | H₂, Raney-Nickel, NH₃ | Good | N/A | [4] |
| Chiral Resolution | Racemic side chain, (R)-(-)-Mandelic acid | (R)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (R)-mandelate | 2-Propanol, recrystallization | 56% | >99% | [5] |
| C-N Coupling | (R)-Side chain, 4,7-Dichloroquinoline | This compound | TEA, K₂CO₃, 135 °C | 62-68% | >99% | [5] |
| Salt Formation | This compound | This compound sulfate | H₂SO₄, EtOH, reflux | 67-85% | >99% | [5] |
Experimental Protocols for Strategy 1
1. Chiral Resolution of 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol: [5]
-
A solution of racemic 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (8.0 g, 45.9 mmol) in 2-propanol (100 mL) is added to a solution of (R)-(-)-mandelic acid (3.5 g, 23.0 mmol) in 2-propanol (20 mL).
-
The mixture is stirred overnight at room temperature.
-
The resulting white crystals are collected by filtration.
-
The crystals are recrystallized twice from 2-propanol (100 mL and 80 mL, respectively) to afford (R)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (R)-mandelate (8.1 g, 56%) as white crystals.
-
To a solution of the mandelate (B1228975) salt (7 g, 21.6 mmol) in tert-butyl methyl ether (50 mL) cooled to 0 °C, 1 M NaOH (aq) is added dropwise to adjust the pH to 12.
-
The reaction is warmed to room temperature over 2 hours. The layers are separated, and the aqueous layer is extracted with tert-butyl methyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the free (R)-amine.
2. Synthesis of this compound: [5]
-
A mixture of (R)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol, 4,7-dichloroquinoline, triethylamine (B128534) (TEA), and potassium carbonate (K₂CO₃) is heated at 135 °C for 24 hours.
-
After cooling, the reaction mixture is worked up by partitioning between an organic solvent (e.g., dichloromethane) and aqueous sodium hydroxide (B78521).
-
The organic layer is dried and concentrated to give crude this compound, which can be further purified by chromatography.
Strategy 2: Reductive Amination Followed by Chiral Resolution
This strategy involves the formation of the racemic drug followed by separation of the enantiomers.
Retrosynthetic Analysis of Strategy 2
Caption: Retrosynthesis of this compound via reductive amination.
Synthesis of Key Intermediates
The synthesis of the key ketone intermediate, 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one, is a crucial step in this strategy.[6]
Caption: Synthesis of the ketone intermediate.
Quantitative Data for Strategy 2
| Step | Reactants | Product | Reagents/Conditions | Yield | Enantiomeric Excess (ee) | Reference |
| Ketone Synthesis | 5-Chloro-2-pentanone, N-Ethylethanolamine | 5-(Ethyl(2-hydroxyethyl)amino)pentan-2-one | KOH, Tetrabutylammonium (B224687) bromide, Chloroform (B151607), Water | 94.7% | N/A | [6] |
| Reductive Amination | 5-(Ethyl(2-hydroxyethyl)amino)pentan-2-one, 7-Chloroquinolin-4-amine | Racemic Hydroxychloroquine | Reductant (e.g., NaBH₃CN) | - | N/A | [7] |
| Chiral Resolution | Racemic Hydroxychloroquine | This compound | Chiral resolving agent (e.g., 10-CSA, mandelic acid) | - | >99% | [7] |
Experimental Protocols for Strategy 2
1. Synthesis of 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one: [6]
-
To a reaction flask, add N-ethylethanolamine (30 g), tetrabutylammonium bromide (1.2 g), potassium hydroxide (25 g), chloroform (240 g), and water (120 g).
-
Control the temperature at 20-30 °C and add 5-chloro-2-pentanone (38 g) dropwise.
-
After the addition is complete, stir the mixture for 3 hours.
-
Allow the layers to separate and discard the aqueous phase.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate to obtain the product (51.7 g, 94.7% yield).
2. Reductive Amination and Chiral Resolution: [7]
-
Racemic hydroxychloroquine is synthesized via reductive amination of 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one with 7-chloroquinolin-4-amine in the presence of a suitable reducing agent.
-
The resulting racemic hydroxychloroquine is then subjected to chiral resolution using a resolving agent such as 10-camphorsulfonic acid (10-CSA) or mandelic acid. This process typically involves the formation of diastereomeric salts, which can be separated by fractional crystallization. Subsequent liberation of the free base from the resolved salt yields the enantiomerically pure this compound.
Conclusion
Both strategies presented offer viable pathways to enantiomerically pure this compound. Strategy 1, a convergent approach, allows for the early establishment of the chiral center in the side chain, which can be advantageous for purification and quality control. Strategy 2, a more linear approach, synthesizes the racemic drug first, followed by resolution. The choice of strategy in a drug development setting will depend on factors such as the availability and cost of starting materials, scalability of the reactions, and the efficiency of the chiral resolution step. The detailed protocols and data provided in this guide serve as a valuable resource for researchers and scientists working on the synthesis and development of this compound.
References
- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 2. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one | 74509-79-8 [chemicalbook.com]
- 7. chemrxiv.org [chemrxiv.org]
Methodological & Application
Chiral HPLC Method for the Separation of (R)-Hydroxychloroquine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective separation of (R)-Hydroxychloroquine from its (S)-enantiomer using chiral High-Performance Liquid Chromatography (HPLC). The methods outlined are crucial for pharmacokinetic studies, enantiomer-specific efficacy and toxicity profiling, and quality control in pharmaceutical manufacturing.
Introduction
Hydroxychloroquine (B89500) (HCQ), a widely used drug for the treatment of malaria and autoimmune diseases, possesses a single chiral center, resulting in two enantiomers: this compound and (S)-Hydroxychloroquine. As enantiomers can exhibit different pharmacological and toxicological profiles, the ability to separate and quantify them is of significant importance in clinical and pharmaceutical research. Chiral HPLC is a powerful technique for achieving this separation. This document details established methods for the successful resolution of HCQ enantiomers.
Data Presentation: Comparison of Chiral HPLC Methods
Several chiral stationary phases (CSPs) and mobile phase conditions have been successfully employed for the separation of hydroxychloroquine enantiomers. The following table summarizes the quantitative data from various reported methods, allowing for easy comparison.
| Chiral Stationary Phase | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Resolution (Rs) | Limit of Quantification (LOQ) (µg/mL) | Reference |
| Chiralpak AD-H | 4.6 mm × 150 mm, 5 µm | n-hexane:isopropanol (93:7, v/v) + 0.5% Diethylamine (B46881) (DEA) in hexane | 0.8 | 20 | UV, 343 nm | Baseline Separation | R-enantiomer: 0.34, S-enantiomer: 0.20 | [1][2] |
| Chiral-AGP | Not Specified | 94% pH 7.0 (0.05M NH₄H₂PO₄, 0.005M dihexylamine) buffer, 5% isopropanol, 1% acetonitrile | 1 | 35 | Fluorescence, λex=230nm, λem=385nm | 3.2 | < 1 ng for each enantiomer | [3] |
| CHIROBIOTIC V | 25 cm x 0.46 cm | Methanol (B129727):acetic acid:triethylamine (98:1:1) | 2 | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| Enantiocel C2-5 (SFC) | 3 cm x 25 cm | 40% methanol (0.1% DEA)/CO₂ | 80 | Not Specified | UV, 220 nm | Not Specified | Not Specified | [4] |
Experimental Protocols
This section provides a detailed methodology for the chiral separation of hydroxychloroquine enantiomers based on the well-validated method using a Chiralpak AD-H column.[1][2]
Objective:
To achieve baseline separation and quantification of (R)- and (S)-Hydroxychloroquine enantiomers using normal phase chiral HPLC.
Materials and Reagents:
-
Racemic Hydroxychloroquine Sulfate (B86663) (Reference Standard)
-
This compound and (S)-Hydroxychloroquine (if available for peak identification)
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Diethylamine (DEA) (ACS grade or higher)
-
Methanol (for sample preparation, HPLC grade)
-
Water (for sample preparation, HPLC grade)
-
Dichloromethane (for extraction, HPLC grade)
-
Magnesium Sulfate (anhydrous)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis Detector
-
-
Chiralpak AD-H column (4.6 mm × 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: Chiralpak AD-H (4.6 mm × 150 mm, 5 µm)
-
Mobile Phase: n-hexane:isopropanol (93:7, v/v) with 0.5% DEA added to the hexane.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 20°C
-
Detection Wavelength: 343 nm
-
Injection Volume: 10 µL
Procedure:
1. Standard Solution Preparation:
-
Prepare a stock solution of racemic hydroxychloroquine sulfate at a concentration of 1 mg/mL in a suitable solvent such as methanol.
-
From the stock solution, prepare working standard solutions at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.
2. Sample Preparation (from Salt Form):
For preparative separation, it is often beneficial to convert the sulfate salt to the free base.[4]
-
Dissolve hydroxychloroquine sulfate in water.
-
Add a small amount of diethylamine to basify the solution.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under vacuum to yield the free base as an oil.[4]
-
Dissolve the resulting free base in the mobile phase to the desired concentration.
3. System Equilibration:
-
Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 0.8 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.
4. Injection and Data Acquisition:
-
Inject the standard solutions and sample solutions onto the HPLC system.
-
Acquire the chromatograms for a sufficient run time to allow for the elution of both enantiomers.
5. Data Analysis:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers. If individual enantiomer standards are available, they can be injected to confirm the elution order. A molecular docking study suggests that the (R)-enantiomer may be retained longer on an α-1-acid glycoprotein (B1211001) (AGP) column, which is a different stationary phase.[5] However, for the Chiralpak AD-H, the elution order should be experimentally determined.
-
Integrate the peak areas for each enantiomer.
-
Construct a calibration curve by plotting the peak area against the concentration for the standard solutions.
-
Determine the concentration of each enantiomer in the unknown samples using the calibration curve.
-
Calculate the enantiomeric excess (% ee) if required.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for Chiral HPLC Separation of Hydroxychloroquine.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking Study for Prediction of Chiral HPLC Separation of Hydroxychloroquine as an Alternative Antiviral of SARS-CoV-2 | Scientific.Net [scientific.net]
Application Notes and Protocols for the Quantification of (R)-Hydroxychloroquine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of (R)-Hydroxychloroquine in various biological matrices. The protocols are compiled from validated analytical methods, with a focus on providing clear, reproducible instructions for laboratory use.
Introduction
Hydroxychloroquine (B89500) (HCQ) is a chiral drug administered as a racemic mixture of (R)- and (S)-enantiomers. The enantiomers exhibit stereoselective pharmacokinetics, with differential protein binding, metabolism, and excretion.[1][2] Consequently, the specific quantification of each enantiomer, such as this compound, is crucial for detailed pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and toxicity assessments. This document outlines protocols primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC), which are the most common techniques for the sensitive and selective quantification of HCQ enantiomers in biological samples.[3][4][5]
Analytical Methods Overview
The quantification of this compound typically involves enantioselective chromatography. This can be achieved using chiral stationary phases (CSPs) or by derivatizing the enantiomers with a chiral agent. LC-MS/MS is often preferred due to its high sensitivity and selectivity, allowing for the detection of low concentrations in complex biological matrices like whole blood, plasma, and serum.[3][6][7][8] Whole blood is often considered the superior matrix for HCQ analysis due to the drug's significant uptake by red blood cells, leading to higher and more stable concentrations compared to plasma or serum.[3][9]
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for the quantification of hydroxychloroquine, including enantioselective methods capable of measuring this compound.
Table 1: LC-MS/MS Methods for Hydroxychloroquine Quantification
| Analyte(s) | Biological Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Precision (% RSD) | Accuracy (%) | Reference |
| HCQ | Human Blood | 5 - 2000 | 5 | ≤ 7.86 | 93.8 - 107.6 | [7] |
| HCQ & Metabolites | Mouse Blood & Tissues | 1 - 2000 | 1 | Within FDA limits | Within FDA limits | [3] |
| HCQ & Metabolites | Human Serum & Plasma | 0.4 - 100 | 0.4 | < 15 | 85 - 115 | [6] |
| HCQ & Metabolites | Rat Blood | 2.0 - 5000.0 (HCQ), 1.0 - 2500.0 (Metabolites) | 2.0 (HCQ), 1.0 (Metabolites) | Not Specified | Not Specified | [10] |
| HCQ & Metabolites | Human Plasma | 2 - 1000 (HCQ), 1 - 500 (DHCQ), 0.5 - 250 (BDCQ) | 2 (HCQ), 1 (DHCQ), 0.5 (BDCQ) | Not Specified | Not Specified | [8] |
| HCQ Enantiomers | Rat Liver Microsomes | 0.05 - 5 µM | 1.0 nM | < 6.5 | 81.14 - 111.09 | [11] |
Table 2: HPLC Methods for Hydroxychloroquine Quantification
| Analyte(s) | Biological Matrix | Linear Range | LLOQ | Precision (% RSD) | Accuracy (%) | Reference |
| HCQ Enantiomers | Not Specified (Method Development) | 1 - 25 µg/mL (Racemate) | 0.34 µg/mL (R-enantiomer) | < 5 | Not Specified | [4] |
| HCQ Metabolite Enantiomers | Rat Liver Microsomes | 50 - 5000 ng/mL (DCQ), 125 - 2500 ng/mL (DHCQ) | 50 ng/mL (DCQ), 125 ng/mL (DHCQ) | < 15 | < 15 | [12] |
| HCQ & Metabolites | Whole Blood | 50 - 4000 ng/mL (HCQ) | 50 ng/mL (HCQ) | 4.3 - 10.3 | 93.1 - 103.2 | [13] |
Experimental Protocols
Protocol 1: Enantioselective Quantification of this compound in Rat Liver Microsomes by Chiral LC-MS/MS
This protocol is adapted from a method developed for the analysis of HCQ enantiomers in an in vitro setting.[11]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of rat liver microsome incubation sample, add 150 µL of acetonitrile (B52724) containing the internal standard (e.g., Hydroxychloroquine-d4).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: Agilent 1260 Infinity or equivalent.
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate)-coated chiral stationary phase (e.g., Chiralpak AD-H).
-
Mobile Phase: Acetonitrile-diethylamine-ethanol-diethylamine mixture (90:0.1:10:0.1, v/v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 336.1 → 247.1
-
(S)-Hydroxychloroquine: m/z 336.1 → 247.1
-
Internal Standard (HCQ-d4): m/z 340.1 → 251.1
-
3. Data Analysis
-
Quantify the peak areas of this compound and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio of (R)-HCQ to the internal standard against the concentration of the calibrators.
-
Determine the concentration of this compound in the samples from the calibration curve.
Protocol 2: Quantification of Hydroxychloroquine in Human Whole Blood by LC-MS/MS
This protocol is a general method for total HCQ quantification, which can be adapted for enantioselective analysis by using a chiral column as described in Protocol 1.[7]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human whole blood, add 300 µL of acetonitrile containing the internal standard (Hydroxychloroquine-d4).
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant for analysis.
2. LC-MS/MS Conditions
-
LC System: Shimadzu UFLC or equivalent.
-
Column: Agilent ZORBAX Eclipse XDB-C8 (50 mm × 2.1 mm, 5 µm).[7]
-
Mobile Phase: 0.1% formic acid in water:acetonitrile (94:6, v/v).[7]
-
Flow Rate: 0.5 mL/min.[7]
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer.[7]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
3. Data Analysis
-
Follow the data analysis steps outlined in Protocol 1 to quantify the total hydroxychloroquine concentration.
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Simplified overview of Hydroxychloroquine's stereoselective nature.
References
- 1. Pharmacokinetics of hydroxychloroquine and chloroquine during treatment of rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Method development and validation for rapid quantification of hydroxychloroquine in human blood using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
- 9. laboratoryequipment.com [laboratoryequipment.com]
- 10. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enantioselective analysis of the metabolites of hydroxychloroquine and application to an in vitro metabolic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-Hydroxychloroquine Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Hydroxychloroquine, an enantiomer of the racemic mixture hydroxychloroquine (B89500) (HCQ), is a lysosomotropic agent with a range of biological activities, including anti-inflammatory, antimalarial, and potential anticancer and antiviral effects.[1][2][3] As a weak base, it accumulates in acidic organelles such as lysosomes, leading to an increase in lysosomal pH.[4][5] This disruption of lysosomal function interferes with critical cellular processes, most notably autophagy, by inhibiting the fusion of autophagosomes with lysosomes and the activity of lysosomal hydrolases.[2][6][7] The modulation of autophagy and other cellular pathways by (R)-HCQ makes it a valuable tool for in vitro research in various fields, including oncology, immunology, and infectious diseases.[8][9] These application notes provide a detailed protocol for the treatment of cultured cells with this compound, along with relevant quantitative data and pathway diagrams to guide experimental design.
Data Presentation
Table 1: Cytotoxicity of Hydroxychloroquine (Racemic and Enantiomers) in Various Cell Lines
The half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) values provide a crucial measure of a compound's potency and toxicity. The following table summarizes reported values for hydroxychloroquine and its enantiomers across different cell lines and treatment durations. It is important to note that these values can vary depending on the cell line, assay method, and experimental conditions.
| Compound | Cell Line | Assay | Duration (h) | IC50 / CC50 (µM) | Reference |
| This compound | Vero E6 | Antiviral (SARS-CoV-2) | - | 2.445 | [10][11] |
| This compound | Vero E6 | Antiviral (SARS-CoV-2) | - | 3.05 | [8] |
| (S)-Hydroxychloroquine | Vero E6 | Antiviral (SARS-CoV-2) | - | 1.444 | [10][11] |
| Racemic Hydroxychloroquine | Vero E6 | Antiviral (SARS-CoV-2) | - | 1.752 | [10][11] |
| Racemic Hydroxychloroquine | Vero E6 | Antiviral (SARS-CoV-2) | - | 5.09 | [8] |
| Racemic Hydroxychloroquine | H9C2 (cardiomyocytes) | Cytotoxicity | 72 | 25.75 | [12] |
| Racemic Hydroxychloroquine | HEK293 (embryonic kidney) | Cytotoxicity | 72 | 15.26 | [12][13] |
| Racemic Hydroxychloroquine | IEC-6 (intestinal epithelial) | Cytotoxicity | 72 | 20.31 | [12] |
| Racemic Hydroxychloroquine | Vero (kidney) | Cytotoxicity | 72 | 56.19 | [12] |
| Racemic Hydroxychloroquine | ARPE-19 (retinal pigment) | Cytotoxicity | 72 | 72.87 | [12] |
| Racemic Hydroxychloroquine | A549 (lung carcinoma) | Cytotoxicity | - | - | [14] |
| Racemic Hydroxychloroquine | Wi38 (normal lung fibroblast) | Cytotoxicity | - | - | [14] |
| Racemic Hydroxychloroquine | Huh7 (hepatocellular carcinoma) | Cytotoxicity | 96 | IC50 range: 2.5-40 | [15] |
| Racemic Hydroxychloroquine | HepG2 (hepatocellular carcinoma) | Cytotoxicity | 96 | IC50 range: 2.5-40 | [15] |
| This compound | hiPSC-Cardiomyocytes | Ca2+ Wave Width | 45 min | 9.5 | [16] |
| (S)-Hydroxychloroquine | hiPSC-Cardiomyocytes | Ca2+ Wave Width | 45 min | 20.9 | [16] |
| Racemic Hydroxychloroquine | hiPSC-Cardiomyocytes | Ca2+ Wave Width | 45 min | 15.2 | [16] |
Note: The antiviral IC50 values for Vero E6 cells were determined in the context of SARS-CoV-2 infection.
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
This protocol outlines a general procedure for treating adherent cell lines with this compound to investigate its effects on cellular processes.
Materials:
-
This compound sulfate (B86663) (or other salt form)
-
Cells of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile deionized water (dH₂O) or Milli-Q H₂O
-
0.22 µm syringe filter
-
Sterile conical tubes and microcentrifuge tubes
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically weigh the required amount of this compound powder.
-
Reconstitute the powder in sterile dH₂O or PBS to create a concentrated stock solution (e.g., 10-50 mM).[5]
-
Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.[5]
-
Aliquot the stock solution into single-use volumes and store at -20°C, protected from light.[5]
-
-
Cell Seeding:
-
Plate the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow them to be in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment.[5]
-
Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Treatment:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare a series of working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations. Typical working concentrations can range from 1 µM to 100 µM, but the optimal concentration should be determined empirically for each cell line and experimental goal.[5]
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Include an untreated control and a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., dH₂O or PBS).
-
Incubate the cells for the desired treatment duration (e.g., 12, 24, 48, or 72 hours).[5][17]
-
-
Downstream Analysis:
-
Following incubation, harvest the cells for subsequent analysis. This may include:
-
Cell Viability/Cytotoxicity Assays (e.g., MTT, CCK-8): To determine the effect of (R)-HCQ on cell proliferation and survival.[8][17]
-
Western Blotting: To analyze the expression of proteins involved in signaling pathways of interest, such as autophagy markers (LC3-II, p62/SQSTM1).[17]
-
Flow Cytometry: For apoptosis assays (e.g., Annexin V/PI staining) or cell cycle analysis.[18]
-
Microscopy: To observe morphological changes or visualize specific cellular components (e.g., fluorescently tagged proteins, lysosomal staining).
-
-
Protocol 2: Assessment of Autophagy Inhibition
A primary application of this compound is the inhibition of autophagy. This protocol details the detection of autophagic flux blockage.
Materials:
-
Cells treated with this compound as described in Protocol 1
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies against LC3 and p62/SQSTM1
-
Appropriate secondary antibodies
-
Reagents for Western blotting
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, with intermittent vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies against LC3 and p62.
-
Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection system.
-
-
Analysis:
Mandatory Visualizations
Caption: Experimental workflow for this compound cell culture treatment.
Caption: Mechanism of autophagy inhibition by this compound.
References
- 1. sdpomf.com [sdpomf.com]
- 2. Hydroxychloroquine inhibits autophagy to potentiate antiestrogen responsiveness in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition [frontiersin.org]
- 4. Lysosomotropic Features and Autophagy Modulators among Medical Drugs: Evaluation of Their Role in Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Autophagy inhibition by chloroquine and hydroxychloroquine could adversely affect acute kidney injury and other organ injury in critically ill patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autophagy Inhibition via Hydroxychloroquine or 3-Methyladenine Enhances Chemotherapy-Induced Apoptosis in Neuro-Blastoma and Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Dissimilar effects of stereoisomers and racemic hydroxychloroquine on Ca2+ oscillations in human induced pluripotent stem cell‐derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying (R)-Hydroxychloroquine Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxychloroquine (B89500) (HCQ), a cornerstone in the management of autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis, is a chiral molecule administered as a racemic mixture of its two enantiomers, (R)- and (S)-Hydroxychloroquine. Emerging in vitro evidence suggests that the enantiomers may possess differential efficacy and toxicity profiles. Notably, some studies indicate that (R)-Hydroxychloroquine may have a more favorable therapeutic index, exhibiting potentially higher efficacy and lower toxicity compared to the (S)-enantiomer or the racemic mixture.[1][2][3][4] However, a significant gap exists in the literature regarding the in vivo efficacy of this compound in relevant animal models.
These application notes provide a comprehensive guide for researchers to design and execute preclinical studies to evaluate the efficacy of this compound. The protocols are adapted from established studies using racemic hydroxychloroquine in well-characterized animal models of autoimmune disease.
Key Signaling Pathways Modulated by Hydroxychloroquine
Hydroxychloroquine exerts its immunomodulatory effects through several mechanisms, primarily involving the inhibition of Toll-like receptor 9 (TLR9) signaling and the modulation of autophagy.
1. Inhibition of Toll-Like Receptor 9 (TLR9) Signaling
HCQ, as a weak base, accumulates in acidic intracellular compartments like endosomes, where TLR9 is located. By increasing the endosomal pH, HCQ interferes with the binding of CpG DNA to TLR9, a key step in the activation of an inflammatory cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[5][6]
Caption: Inhibition of the TLR9 signaling pathway by this compound.
2. Modulation of Autophagy
HCQ also disrupts the process of autophagy by inhibiting the fusion of autophagosomes with lysosomes and impairing lysosomal function, again due to the elevation of lysosomal pH. This leads to the accumulation of autophagosomes and can modulate inflammatory responses and antigen presentation. In some contexts, this inhibition of autophagy can influence cell survival and death pathways.[7][8][9] The PI3K/AKT/mTOR pathway is a key regulator of autophagy, and HCQ's effects can be synergistic with the modulation of this pathway.[10][11]
Caption: Modulation of the autophagy pathway by this compound.
Animal Models for Efficacy Studies
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound. Based on the established efficacy of racemic HCQ, mouse models of systemic lupus erythematosus are highly recommended.
Recommended Animal Models for Autoimmune Disease:
| Animal Model | Key Characteristics | Relevant Disease Phenotypes |
| MRL/lpr Mice | Spontaneous development of a severe lupus-like disease due to a mutation in the Fas gene. | Lymphadenopathy, splenomegaly, autoantibody production (anti-dsDNA), immune complex-mediated glomerulonephritis, and cutaneous lupus-like skin lesions.[12][13] |
| NZB/W F1 Mice | Spontaneous development of a lupus-like disease that more closely resembles human SLE, with a later onset and progression. | High levels of autoantibodies (anti-dsDNA), severe glomerulonephritis leading to proteinuria, and increased mortality.[14] |
Experimental Protocols
The following protocols are adapted from studies using racemic hydroxychloroquine and can be applied to investigate the efficacy of this compound.
Protocol 1: Efficacy of this compound in the MRL/lpr Mouse Model of SLE
This protocol is adapted from studies evaluating the effect of racemic HCQ on cutaneous and systemic manifestations in MRL/lpr mice.[12][13]
1. Experimental Workflow
Caption: Experimental workflow for MRL/lpr mouse study.
2. Materials
-
MRL/lpr mice (female, 8-10 weeks of age)
-
This compound sulfate
-
Vehicle control (e.g., sterile water or 0.5% methylcellulose)
-
Oral gavage needles
-
Standard laboratory equipment for blood collection and tissue processing
3. Methods
-
Animal Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Group Allocation: Randomly divide mice into the following groups (n=10-15 per group):
-
Group 1: Vehicle control (oral gavage)
-
Group 2: this compound - Low Dose (e.g., 4 mg/kg/day, oral gavage)
-
Group 3: this compound - High Dose (e.g., 40 mg/kg/day, oral gavage)
-
(Optional) Group 4: Racemic Hydroxychloroquine (e.g., 40 mg/kg/day) for comparison.
-
-
Drug Administration: Administer the assigned treatment daily via oral gavage for a predefined period (e.g., 12-16 weeks).
-
Monitoring and Sample Collection:
-
Record body weight and assess the development of skin lesions weekly. A scoring system (e.g., 0=no lesion, 1=mild, 2=moderate, 3=severe) can be used.
-
Collect blood samples (e.g., via retro-orbital or tail vein bleed) at baseline and at specified intervals to measure serum autoantibody levels (anti-dsDNA IgG).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize mice and collect blood, skin, and kidney tissues.
-
Histopathology: Fix skin and kidney tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage. For skin, toluidine blue staining can be used to quantify mast cell infiltration.
-
Immunofluorescence: Analyze kidney sections for immune complex (IgG and C3) deposition.
-
Serum Analysis: Quantify anti-dsDNA antibodies in serum using ELISA.
-
4. Quantitative Data Summary
| Group | Incidence of Skin Lesions (%) | Mean Skin Lesion Score (at endpoint) | Mean Mast Cell Count (per high-power field) | Serum anti-dsDNA (IU/mL at endpoint) |
| Vehicle Control | ||||
| (R)-HCQ (Low Dose) | ||||
| (R)-HCQ (High Dose) | ||||
| (Optional) Racemic HCQ |
Protocol 2: Efficacy of this compound in the NZB/W F1 Mouse Model of Lupus Nephritis
This protocol is adapted from studies investigating the effect of racemic HCQ on the development of endothelial dysfunction and renal injury in NZB/W F1 mice.[14]
1. Experimental Workflow
Caption: Experimental workflow for NZB/W F1 mouse study.
2. Materials
-
NZB/W F1 mice (female, 12 weeks of age)
-
This compound sulfate
-
Vehicle control
-
Metabolic cages for urine collection
-
Equipment for blood pressure measurement (e.g., tail-cuff plethysmography)
-
Myography equipment for vascular function assessment
3. Methods
-
Animal Acclimatization and Baseline Measures: After acclimatization, measure baseline body weight, blood pressure, and proteinuria.
-
Group Allocation: Randomly assign mice to treatment groups similar to Protocol 1.
-
Drug Administration: Administer treatments daily via oral gavage, starting at 12 weeks of age and continuing for a specified duration (e.g., 18 weeks).
-
Monitoring:
-
Monitor body weight weekly.
-
Measure proteinuria (e.g., using albumin-to-creatinine ratio) every 2-4 weeks.
-
Measure systolic blood pressure at regular intervals.
-
-
Endpoint Analysis (at 30 weeks of age):
-
Renal Function and Histology: Assess glomerulonephritis severity via H&E and PAS staining of kidney sections. Quantify immune complex deposition with immunofluorescence.
-
Serum Analysis: Measure serum levels of anti-dsDNA antibodies.
-
Vascular Function: Isolate mesenteric arteries and assess endothelium-dependent (acetylcholine-induced) and endothelium-independent (sodium nitroprusside-induced) vasodilation using a pressurized myograph.
-
5. Quantitative Data Summary
| Group | Proteinuria (mg/24h at endpoint) | Systolic Blood Pressure (mmHg at endpoint) | Glomerulonephritis Score | Endothelium-Dependent Vasodilation (% of max) |
| Vehicle Control | ||||
| (R)-HCQ (Low Dose) | ||||
| (R)-HCQ (High Dose) | ||||
| (Optional) Racemic HCQ |
Conclusion
The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound efficacy in validated animal models of autoimmune disease. By adapting established methodologies for racemic HCQ, researchers can generate crucial in vivo data to determine if the favorable in vitro characteristics of (R)-HCQ translate to an improved therapeutic window in a preclinical setting. These studies are essential to guide future clinical development and to potentially offer a more refined therapeutic option for patients with autoimmune disorders.
References
- 1. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. outbreak.info SARS-CoV-2 data explorer [outbreak.info]
- 4. search.library.stonybrook.edu [search.library.stonybrook.edu]
- 5. Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxychloroquine in rheumatic autoimmune disorders and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autophagy Inhibition via Hydroxychloroquine or 3-Methyladenine Enhances Chemotherapy-Induced Apoptosis in Neuro-Blastoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autophagy inhibition by chloroquine and hydroxychloroquine could adversely affect acute kidney injury and other organ injury in critically ill patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Autophagy, apoptosis, and inflammation response of Sebastiscus marmoratus to different concentrations of hydroxychloroquine [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Hydroxychloroquine improves manifestation of PE rats under oxidative stress by regulating the PI3K/AKT/mTOR signaling pathway to inhibit autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The effect of hydroxychloroquine on lupus erythematosus-like skin lesions in MRL/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects Of In Vivo Treatment With Hydroxychloroquine On Endothelial Function In a Murine Model Of Systemic Lupus Erythematosus - ACR Meeting Abstracts [acrabstracts.org]
Application Notes and Protocols: Dosing of Hydroxychloroquine in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction Hydroxychloroquine (B89500) (HCQ) is a 4-aminoquinoline (B48711) drug widely investigated for its anti-inflammatory, anti-malarial, and, more recently, anti-neoplastic properties, primarily through its mechanism as an autophagy inhibitor.[1][2] It is a chiral compound, existing as (R)- and (S)-enantiomers.[3] While these enantiomers can have different pharmacokinetic and pharmacodynamic profiles, the vast majority of preclinical studies in mouse models utilize the racemic mixture of HCQ, as this is the form available for clinical use (e.g., Plaquenil®).[4][5] Therefore, this document focuses on dosing calculations and protocols for racemic hydroxychloroquine in mouse models, which is the most relevant application for researchers. The data presented is compiled from various pharmacokinetic (PK), pharmacodynamic (PD), and efficacy studies.
Quantitative Data Summary: HCQ Dosing in Mouse Models
The following tables summarize dosing regimens for hydroxychloroquine from various studies in mouse models. These tables are intended to provide a comparative overview to guide dose selection.
Table 1: Pharmacokinetic Studies of HCQ in Mice
| Mouse Strain | Dose (mg/kg) | Route | Frequency | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| BALB/c | 20, 40, 80 | IP | Single Dose | Dose-dependent increase in HCQ and its metabolite (DHCQ) levels in whole blood and multiple tissues.[1][6] | [1][6] |
| BALB/c | 60 | IP | Single Dose | Established as the human equivalent dose (HED) in mice based on AUC comparison with human clinical trial data.[1][7] | [1][7] |
| C57BL/6JRj | 30, 50, 70 | IP | D1, 2, 6, 10 then weekly | Dose-dependent increase in median serum HCQ concentration (39, 90, and 96 ng/mL, respectively) at Day 3.[4] | [4] |
| Athymic Nude | 30, 60 | PO | Single Dose | Whole blood concentrations measured over time via LC-MS/MS.[8] |[8] |
Table 2: Efficacy and Mechanistic Studies of HCQ in Mouse Models
| Mouse Model | Disease/Condition | Dose (mg/kg) | Route | Frequency | Key Findings | Reference(s) |
|---|---|---|---|---|---|---|
| MRL/lpr | Lupus-like skin lesions | 4, 40 | PO (in drinking water) | Daily | High dose (40 mg/kg) significantly decreased the appearance of skin lesions and dermal mast cell infiltration.[9][10] | [9][10] |
| NZBWF1 | Systemic Lupus | 10 | PO (gavage) | Daily for 5 weeks | Prevented hypertension, proteinuria, and renal injury without altering disease activity (anti-dsDNA antibodies).[11] | [11] |
| Breast Cancer Xenograft | Breast Cancer | 60 | IP | Daily for 1 week | Inhibited autophagic flux; autophagy-dependent tumors showed decreased proliferation and increased cell death.[1] | [1] |
| A549 NSCLC Xenograft | Lung Cancer | 30 | PO | Daily for 7, 14, or 28 days | Used to investigate tissue distribution and tumor concentrations of HCQ.[8] | [8] |
| C57BL/6J | Retinal Toxicity Study | 10 | IP | 3 times per week for 2-4 weeks | Caused RPE thickening and photoreceptor elongation.[12] | [12] |
| C57BL/6J | Retinal Toxicity Study | 10 | IP | Twice a week for 3 months | Resulted in loss of inner retinal neurons and retinal ganglion cells (RGCs).[13] | [13] |
| NMRI | Longevity Study | 50 | PO (in drinking water) | Daily until death | Extended the maximal lifespan of middle-aged mice.[14] |[14] |
Table 3: Toxicity Data for HCQ in Mice
| Mouse Strain | Dose (mg/kg) | Route | Metric | Finding | Reference(s) |
|---|---|---|---|---|---|
| Not Specified | 45 | IV | LD₅₀ | The intravenous lethal dose for 50% of mice was 45 mg/kg. | [15] |
| Embryonic Mouse Cells | Clinically relevant | In vitro | Genotoxicity | Demonstrated DNA-damaging and mutagenic effects at clinically achievable doses. |[16] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are consensus protocols derived from standard practices cited in the literature.
Protocol 1: Preparation of HCQ for Administration
-
Source: Hydroxychloroquine sulfate (B86663) (e.g., Sigma-Aldrich, H0915).
-
Vehicle: Prepare a sterile solution using Phosphate-Buffered Saline (PBS) or 0.9% saline.
-
Concentration: Calculate the required concentration based on the desired dose (mg/kg) and the injection volume. For example, for a 60 mg/kg dose in a 25g mouse with a 200 µL injection volume:
-
Dose per mouse = 60 mg/kg * 0.025 kg = 1.5 mg
-
Required concentration = 1.5 mg / 0.2 mL = 7.5 mg/mL
-
-
Preparation: Dissolve the HCQ sulfate powder in the vehicle. Gentle warming or vortexing may be required.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Store the prepared solution as recommended by the manufacturer, typically protected from light.
Protocol 2: Intraperitoneal (IP) Injection[4][17]
-
Animal Restraint: Restrain the mouse by scruffing the neck and back to expose the abdomen. Tilt the mouse so the head is pointing slightly downwards to move abdominal organs away from the injection site.
-
Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.[17]
-
Needle and Syringe: Use an appropriately sized sterile syringe (e.g., 1 mL) and needle (e.g., 25-27G).[17]
-
Injection: Insert the needle with the bevel up at a 30-40° angle. Penetrate the skin and the abdominal wall. Aspirate slightly to ensure no fluid (urine or blood) is drawn back, which would indicate incorrect placement.
-
Administration: Slowly inject the calculated volume of the HCQ solution. The maximum recommended volume is typically 10 mL/kg.[17]
-
Withdrawal: Remove the needle smoothly and return the mouse to its cage.
-
Monitoring: Observe the animal for at least 15 minutes post-injection for any signs of distress.[18]
Protocol 3: Oral Gavage (PO)[11][19][20]
-
Animal Restraint: Scruff the mouse firmly, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle: Select a flexible or stainless steel gavage needle with a ball-tip (e.g., 18-20 gauge for adult mice).[19][20]
-
Measurement: Measure the needle from the tip of the mouse's nose to the last rib (xiphoid process) and mark it. Do not insert the needle past this point to avoid stomach perforation.[19]
-
Insertion: Gently insert the needle into the mouth, passing it along the roof of the mouth towards the esophagus. The mouse should swallow the tube. If there is any resistance, do not force it; withdraw and try again.[20]
-
Administration: Once the needle is in place, dispense the solution slowly and steadily. The recommended maximum volume is 10 mL/kg.[20]
-
Withdrawal: Remove the needle gently in the same angle it was inserted.
-
Monitoring: Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the lungs.[20]
Protocol 4: Pharmacokinetic (PK) Blood Sampling[21][22][23]
This protocol describes serial blood sampling from a single mouse to generate a complete PK profile.
-
Animal Preparation: Place the mouse in a restraint device or handle with a secure grip. Warming the mouse (e.g., with a heat lamp) can dilate blood vessels and facilitate collection.
-
Early Time Points (e.g., 5, 15, 30 min) - Submandibular Vein:
-
Intermediate Time Points (e.g., 1, 2, 4 hours) - Saphenous Vein:
-
Shave the fur over the lateral saphenous vein on the hind leg.
-
Apply a small amount of petroleum jelly over the vein to prevent the blood from dispersing.
-
Puncture the vein with a 25G or 27G needle.[22]
-
Collect the blood drop as described above.
-
Apply pressure to achieve hemostasis.
-
-
Terminal Time Point (e.g., 24 hours) - Cardiac Puncture:
-
The animal must be under deep terminal anesthesia (e.g., isoflurane, CO₂). Confirm the anesthetic plane by a lack of response to a toe pinch.
-
Place the mouse on its back. Insert a 25G needle attached to a 1 mL syringe (pre-coated with an anticoagulant like EDTA if plasma is needed) into the chest cavity, aiming for the heart.[23]
-
Gently pull back the plunger to withdraw blood. Up to 1 mL can often be collected.[22][23]
-
This is a terminal procedure. The animal must be euthanized immediately following the collection, typically by exsanguination, without regaining consciousness.
-
-
Sample Processing:
-
Transfer blood into pre-labeled microcentrifuge tubes containing an anticoagulant (e.g., EDTA for plasma).[23]
-
For plasma, centrifuge the tubes (e.g., 2,000 x g for 10 minutes).[23]
-
Collect the supernatant (plasma) and store it at -80°C until analysis by a method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][24]
-
Visualized Workflows and Mechanisms
Diagrams created using Graphviz to illustrate key processes and pathways.
References
- 1. Pharmacokinetic and Pharmacodynamic Assessment of Hydroxychloroquine in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing Drugs in Oncology (ReDO)—chloroquine and hydroxychloroquine as anti-cancer agents - ecancer [ecancer.org]
- 3. scielo.br [scielo.br]
- 4. Long Term Pharmacological Perturbation of Autophagy in Mice: Are HCQ Injections a Relevant Choice? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxychloroquine (Plaquenil): Benefits, Side Effects, and Dosing | Lupus Foundation of America [lupus.org]
- 6. Hydroxychloroquine: A Physiologically-Based Pharmacokinetic Model in the Context of Cancer-Related Autophagy Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and Pharmacodynamic Assessment of Hydroxychloroquine in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. The effect of hydroxychloroquine on lupus erythematosus-like skin lesions in MRL/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chronic hydroxychloroquine improves endothelial dysfunction and protects kidney in a mouse model of systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of hydroxychloroquine or chloroquine and short wavelength light on in vivo retinal function and structure in mouse eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydroxychloroquine Causes Early Inner Retinal Toxicity and Affects Autophagosome–Lysosomal Pathway and Sphingolipid Metabolism in the Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long-term treatment with chloroquine increases lifespan in middle-aged male mice possibly via autophagy modulation, proteasome inhibition and glycogen metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toxicology of Hydroxychloroquine and Chloroquine and the Pathology of the Retinopathy They Cause | Ento Key [entokey.com]
- 16. keck.usc.edu [keck.usc.edu]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. iacuc.wsu.edu [iacuc.wsu.edu]
- 21. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
- 23. bcm.edu [bcm.edu]
- 24. unmc.edu [unmc.edu]
Application Notes and Protocols for the Large-Scale Production of Enantiomerically Pure (R)-Hydroxychloroquine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of enantiomerically pure (R)-Hydroxychloroquine, a compound of significant interest for its potential therapeutic benefits. The document outlines two primary strategies for obtaining the desired (R)-enantiomer: chiral resolution of a racemic mixture of the key side-chain intermediate and a direct asymmetric synthesis approach.
Introduction
Hydroxychloroquine (B89500) (HCQ) possesses a single chiral center in its side chain, leading to the existence of two enantiomers: this compound and (S)-Hydroxychloroquine. Preclinical studies have suggested that the (R)-enantiomer may exhibit a more favorable therapeutic profile, with potentially higher efficacy and lower toxicity compared to the racemate or the (S)-enantiomer.[1][2][3] Consequently, the development of robust and scalable methods for the production of enantiomerically pure (R)-HCQ is a critical step in its clinical and commercial development.
This document details methodologies for the key stages of this compound production, including the synthesis of the achiral precursor, chiral resolution of the key amine intermediate, a proposed asymmetric synthesis of the chiral side-chain, the final condensation reaction, and salt formation.
Methods Overview
Two principal pathways for the large-scale production of this compound are presented:
-
Chiral Resolution Route: This classic approach involves the synthesis of the racemic side-chain, 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol, followed by separation of the (R)-enantiomer using a chiral resolving agent. This method is well-established and has been demonstrated on an industrial scale.
-
Asymmetric Synthesis Route: This modern approach focuses on the direct synthesis of the enantiomerically pure (R)-side-chain, thereby avoiding the need for a resolution step and the associated loss of 50% of the material. This is achieved through the use of chiral catalysts in a key synthetic step.
The selection of the optimal route will depend on factors such as cost of goods, process robustness, and available manufacturing infrastructure.
Data Presentation
The following tables summarize the quantitative data for the key steps in the production of this compound.
Table 1: Chiral Resolution of 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol
| Resolving Agent | Solvent | Yield of Diastereomeric Salt | Optical Purity (Initial) | Recrystallizations | Final Yield of (R)-amine | Final Optical Purity | Reference |
| (R)-(-)-Mandelic Acid | 2-Propanol | 56% | Not Specified | Multiple | 63-83% (after liberation) | >99% | [2] |
| Di-p-Anisoyl-L-Tartaric Acid (L-DATA) | Not Specified | 96.9% (for S-HCQ salt) | 63.0% (for S-HCQ salt) | 3 | 74.2% (for S-HCQ salt) | 99.0% (for S-HCQ salt) | [4] |
Table 2: Synthesis of this compound and its Sulfate (B86663) Salt
| Reaction Step | Reagents & Solvents | Temperature (°C) | Time (h) | Yield | Purity | Reference |
| Condensation | (R)-side chain, 4,7-dichloroquinoline (B193633), TEA, K2CO3 | 135 | 24 | 62-68% | Not Specified | [2] |
| Salt Formation | This compound, H2SO4, Ethanol (B145695) | Reflux | 6 | 67-85% | >99.5% | [2][5] |
Table 3: Chiral HPLC and SFC for Hydroxychloroquine Enantiomer Separation
| Technique | Column | Mobile Phase | Flow Rate | Detection | Resolution (Rs) | Reference |
| HPLC | Chiralpak AD-H (4.6 mm x 150 mm, 5 µm) | n-hexane:isopropanol (93:7, v/v) + 0.5% DEA | 0.8 mL/min | 343 nm | Baseline Separation | [6] |
| RP-HPLC | ODS C18 (0.46 cm x 25 cm, 5 µm) | Carboxymethyl-β-cyclodextrin, TEA, Methanol (B129727), Acetonitrile | 1.0 mL/min | 332 nm | 1.87 | [7] |
| SFC | Enantiocel C2-5 (3 x 25 cm) | 40% methanol (0.1% DEA)/CO₂ | 80 mL/min | 220 nm | Not Specified | [8] |
Experimental Protocols
Protocol 1: Synthesis of 4,7-Dichloroquinoline (Key Intermediate)
This protocol describes a common industrial method for the synthesis of 4,7-dichloroquinoline.
Materials:
-
m-Chloroaniline
-
Diethyl 2-(ethoxymethylene)malonate
-
Diphenyl ether
-
Sodium hydroxide (B78521)
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Ethanol
Procedure:
-
Condensation: React m-chloroaniline with diethyl 2-(ethoxymethylene)malonate.
-
Cyclization: Heat the resulting intermediate in a high-boiling solvent such as diphenyl ether to induce cyclization, affording ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.
-
Hydrolysis and Decarboxylation: Saponify the ester with sodium hydroxide, followed by acidification to yield 7-chloro-4-hydroxyquinoline-3-carboxylic acid. Heat the acid to induce decarboxylation, yielding 7-chloro-4-hydroxyquinoline (B73993).
-
Chlorination: Treat 7-chloro-4-hydroxyquinoline with phosphorus oxychloride (POCl₃) to convert the hydroxyl group to a chloro group, yielding 4,7-dichloroquinoline.[9]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield high-purity 4,7-dichloroquinoline (Purity ≥ 99.5%).[1]
Protocol 2: Chiral Resolution of 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol
This protocol details the resolution of the racemic side-chain amine using (R)-(-)-mandelic acid.
Materials:
-
Racemic 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol
-
(R)-(-)-Mandelic acid
-
2-Propanol
-
Sodium hydroxide (NaOH)
-
Tert-butyl methyl ether (TBME)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve racemic 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol in 2-propanol.
-
Add a solution of (R)-(-)-mandelic acid in 2-propanol.
-
Stir the mixture to allow for the precipitation of the less soluble diastereomeric salt, the (R)-amine-(R)-mandelate salt.
-
Isolate the salt by filtration.
-
-
Recrystallization:
-
Perform multiple recrystallizations of the diastereomeric salt from 2-propanol to achieve high diastereomeric purity.
-
-
Liberation of the Free Amine:
-
Treat the purified diastereomeric salt with an aqueous solution of sodium hydroxide.
-
Extract the liberated (R)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol with an organic solvent such as tert-butyl methyl ether.
-
Dry the organic layer and remove the solvent under reduced pressure to obtain the enantiomerically pure (R)-amine.[2]
-
Protocol 3: Asymmetric Synthesis of (R)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol via Asymmetric Reductive Amination (Proposed)
This proposed protocol is based on established methods for asymmetric reductive amination of ketones.
Materials:
-
5-(Ethyl(2-hydroxyethyl)amino)pentan-2-one
-
Ammonia (B1221849) or an ammonia source (e.g., ammonium (B1175870) acetate)
-
A chiral catalyst system (e.g., a chiral SPINOL-derived borophosphate or a chiral palladium complex)
-
A reducing agent (e.g., pinacolborane or H₂)
-
An appropriate solvent (e.g., THF, Toluene)
Procedure:
-
Imine Formation (in situ):
-
In a suitable reactor, dissolve 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one and the ammonia source in the chosen solvent.
-
-
Asymmetric Reduction:
-
Add the chiral catalyst to the reaction mixture.
-
Introduce the reducing agent (e.g., add pinacolborane or pressurize with hydrogen gas).
-
Maintain the reaction at a controlled temperature until completion. The reaction progress can be monitored by techniques such as GC or HPLC.
-
-
Work-up and Purification:
-
Quench the reaction and perform an appropriate work-up to remove the catalyst and any remaining reagents.
-
Purify the resulting (R)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol by distillation or chromatography to achieve high enantiomeric and chemical purity.
-
Protocol 4: Synthesis of this compound
This protocol describes the condensation of the enantiomerically pure side-chain with 4,7-dichloroquinoline.
Materials:
-
(R)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol
-
4,7-Dichloroquinoline
-
Triethylamine (TEA)
-
Potassium carbonate (K₂CO₃)
Procedure:
-
Condensation Reaction:
-
In a reaction vessel, combine (R)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol, 4,7-dichloroquinoline, triethylamine, and potassium carbonate.
-
Heat the mixture to 135°C and maintain for approximately 24 hours.[2] The reaction can be performed neat or in a high-boiling solvent.
-
-
Work-up and Purification:
-
After cooling, dissolve the reaction mixture in a suitable organic solvent and wash with aqueous base to remove any unreacted starting materials and byproducts.
-
Dry the organic layer and concentrate under reduced pressure.
-
The crude this compound can be purified by chromatography or crystallization.
-
Protocol 5: Formation of this compound Sulfate
This protocol details the conversion of the free base to the stable sulfate salt.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄)
-
Ethanol
Procedure:
-
Salt Formation:
-
Dissolve this compound in ethanol.
-
Slowly add a stoichiometric amount of sulfuric acid, either neat or as a solution in ethanol, while stirring.
-
The this compound sulfate will precipitate out of the solution.
-
-
Isolation and Drying:
Visualizations
The following diagrams illustrate the key workflows in the production of this compound.
Caption: Chiral Resolution Workflow for the (R)-Side-Chain.
Caption: Asymmetric Synthesis Workflow for the (R)-Side-Chain.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
- 3. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Reductive Amination with Pinacolborane Catalyzed by Chiral SPINOL Borophosphates. | Semantic Scholar [semanticscholar.org]
- 5. rsc.org [rsc.org]
- 6. 5-(ethyl(2-hydroxyethyl)amino)pentan-2-ol | CAS No- 84979-83-9 | Simson Pharma Limited [simsonpharma.com]
- 7. Stable preformed chiral palladium catalysts for the one-pot asymmetric reductive amination of ketones. | Semantic Scholar [semanticscholar.org]
- 8. Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Analytical Characterization of (R)-Hydroxychloroquine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the analytical characterization of (R)-Hydroxychloroquine. The methods described are essential for enantioselective separation, structural elucidation, and quality control.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantioselective Separation
Chiral HPLC is a fundamental technique for separating the enantiomers of hydroxychloroquine (B89500), (R)- and (S)-Hydroxychloroquine, enabling their individual quantification and characterization.[1][2][3][4] The choice of chiral stationary phase (CSP) and mobile phase composition is critical for achieving baseline separation.[3]
Experimental Protocol: Chiral HPLC
This protocol is based on a normal-phase chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers.[1][3][4]
Objective: To achieve baseline separation of (R)- and (S)-Hydroxychloroquine for accurate quantification.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak AD-H (4.6 mm × 150 mm, 5 µm particle size) |
| Mobile Phase | n-hexane:isopropanol (93:7, v/v) with 0.5% Diethylamine (DEA) in hexane |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 343 nm |
| Column Temperature | 20 °C |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of racemic hydroxychloroquine sulfate (B86663) in a suitable solvent (e.g., methanol (B129727) or mobile phase).
-
For analysis of biological samples, a protein precipitation step is required. Add acetonitrile (B52724) to the plasma sample, vortex, and centrifuge. The supernatant can then be injected into the HPLC system.
Data Analysis:
-
The retention times for the enantiomers will allow for their identification. Typically, the S-(+)-enantiomer elutes before the R-(-)-enantiomer.[5]
-
Quantification can be performed by integrating the peak areas. The limit of quantification for the R-enantiomer has been reported to be 0.20 μg/mL.[1][4]
Alternative Chiral HPLC Method using a Chiral Mobile Phase Additive:
An alternative reverse-phase HPLC method utilizes a chiral mobile phase additive for enantioseparation.[6]
| Parameter | Condition |
| Column | ODS C18 (4.6 mm × 250 mm, 5 µm) |
| Mobile Phase | Carboxymethyl-β-cyclodextrin (CM-β-CD), triethylamine, methanol, and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 332 nm |
| Column Temperature | 24 °C |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers high sensitivity and selectivity for the quantification of hydroxychloroquine and its metabolites in biological matrices.[7][8] This technique is particularly useful for pharmacokinetic studies.
Experimental Protocol: UPLC-MS/MS
This protocol is designed for the simultaneous quantification of hydroxychloroquine and its metabolites in rat blood.[7]
Objective: To develop a rapid and sensitive method for the pharmacokinetic study of hydroxychloroquine.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | ZORBAX SB-C8 (2.1 × 150 mm, 3.5 µm) |
| Mobile Phase A | 0.2% Formic acid and 10 mmol/L ammonium (B1175870) acetate (B1210297) in water |
| Mobile Phase B | Methanol |
| Gradient | 0-1 min, 95% A; 1-1.1 min, 95% to 5% A; hold at 5% A until 4 min |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Sample Preparation (Protein Precipitation):
-
To 50 µL of blood sample, add 200 µL of acetonitrile containing an internal standard (e.g., HCQ-d4).[7]
-
Vortex the mixture vigorously for 3 minutes.
-
Centrifuge at 14,500 × g for 10 minutes at room temperature.
-
Inject the supernatant directly into the LC-MS/MS system.[7]
Data Analysis:
-
Monitor the specific precursor-to-product ion transitions for hydroxychloroquine and its metabolites for quantification. The parent ion [M+H]⁺ of hydroxychloroquine is at m/z 336.18.[9]
-
A linear calibration curve is typically achieved in the range of 2.0–5000.0 ng/mL for hydroxychloroquine.[7]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of hydroxychloroquine. Both ¹H and ¹³C NMR are utilized.[10][11]
Experimental Protocol: NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or 600 MHz).
Sample Preparation:
Data Acquisition and Analysis:
-
Acquire ¹H and ¹³C NMR spectra.
-
The chemical shifts and coupling constants in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum should be consistent with the structure of hydroxychloroquine.
-
Two-dimensional NMR techniques (COSY, HSQC, HMBC) can be employed for more detailed structural assignment.[10]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of hydroxychloroquine, aiding in its identification and structural characterization.[9][13]
Experimental Protocol: Mass Spectrometry
Objective: To obtain the mass spectrum and identify characteristic fragment ions of hydroxychloroquine.
Instrumentation:
-
Mass spectrometer with an ESI source (e.g., Q/TOF or Triple Quadrupole).
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent such as a mixture of acetonitrile and water.
Data Acquisition and Analysis:
-
Acquire a full scan mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ for hydroxychloroquine will appear at m/z 336.18.[9]
-
Perform tandem mass spectrometry (MS/MS) to obtain the fragmentation pattern. Key fragment ions are observed at m/z 247.10, 191.04, and 179.04.[9]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is essential for distinguishing between the (R) and (S) enantiomers of hydroxychloroquine, as they exhibit opposite Cotton effects.[14][15]
Experimental Protocol: Circular Dichroism (CD) Spectroscopy
Objective: To differentiate between (R)- and (S)-Hydroxychloroquine based on their chiroptical properties.
Instrumentation:
-
Circular Dichroism Spectrometer.
Sample Preparation:
-
Prepare a solution of the purified enantiomer in water at a known concentration (e.g., 1 mM).[14][15]
Data Acquisition and Analysis:
-
Record the CD spectrum over a suitable wavelength range (e.g., 200-350 nm).
-
The (R)-(-) enantiomer typically shows a positive Cotton effect, while the S-(+) enantiomer exhibits a negative Cotton effect in the 200-290 nm region.[14][15]
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are valuable for characterizing the solid-state properties of this compound, such as purity, melting point, and thermal stability.[16][17]
Experimental Protocol: DSC and TGA
Objective: To assess the thermal properties of this compound.
Instrumentation:
-
Differential Scanning Calorimeter (DSC).
-
Thermogravimetric Analyzer (TGA).
Sample Preparation:
-
Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate sample pan (e.g., aluminum).
Data Acquisition and Analysis:
-
DSC: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The resulting thermogram will show thermal events such as melting as endothermic peaks.
-
TGA: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The TGA curve will show weight loss as a function of temperature, indicating decomposition or loss of volatiles.
Visualizations
Caption: Workflow for the analytical characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective determination of hydroxychloroquine and its major metabolites in urine and the observation of a reversal in the (+)/(-)-hydroxychloroquine ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UHPLC-MS/MS Method for Determination of Hydroxychloroquine and Its Main Metabolites in Oral Fluid and Whole Blood for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study of impurities in the repurposed COVID‐19 drug hydroxychloroquine sulfate using ultra‐high‐performance liquid chromatography‐quadrupole/time‐of‐flight mass spectrometry and liquid chromatography‐solid‐phase extraction‐nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Dissimilar effects of stereoisomers and racemic hydroxychloroquine on Ca2+ oscillations in human induced pluripotent stem cell‐derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tainstruments.com [tainstruments.com]
- 17. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
Application Notes and Protocols for Utilizing (R)-Hydroxychloroquine in CRISPR/Cas9 Gene Editing Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR/Cas9 system has revolutionized the field of gene editing, offering a powerful tool for targeted genetic modifications. The outcome of a CRISPR/Cas9-induced double-strand break (DSB) is primarily determined by the cell's endogenous DNA repair mechanisms: the error-prone non-homologous end joining (NHEJ) pathway, which often results in insertions or deletions (indels), and the high-fidelity homology-directed repair (HDR) pathway, which allows for precise gene editing when a donor template is provided. Enhancing the efficiency of HDR is a major goal in the field of gene editing.
Recent studies have highlighted the role of autophagy, a cellular catabolic process, in modulating DNA repair pathways. Autophagy is a tightly regulated process that involves the sequestration of cellular components into double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation and recycling of their contents. This process has been shown to influence the levels of key proteins involved in DNA repair.
(R)-Hydroxychloroquine (HCQ) is a well-established inhibitor of the late stage of autophagy. It is a lysosomotropic agent that accumulates in lysosomes, increasing their pH and impairing their function. This leads to a blockage in the fusion of autophagosomes with lysosomes, resulting in the accumulation of autophagosomes. While the induction of autophagy has been shown to enhance HDR-mediated gene editing, the strategic inhibition of autophagy with this compound presents a potential, yet less explored, avenue for modulating CRISPR/Cas9 outcomes. These application notes provide a theoretical framework, experimental protocols, and visualizations for investigating the effects of this compound on CRISPR/Cas9 gene editing.
Mechanism of Action and Hypothetical Impact on CRISPR/Cas9 Editing
This compound exerts its primary effect on the autophagy pathway. By inhibiting the fusion of autophagosomes with lysosomes, it prevents the degradation of cellular components sequestered within autophagosomes. This disruption of the autophagic flux can have several downstream consequences that may impact the DNA damage response (DDR) and the choice between NHEJ and HDR repair pathways.
The current understanding is that autophagy can selectively degrade proteins that influence DNA repair. For instance, autophagy can degrade components that inhibit HDR, thereby promoting more precise editing when autophagy is induced. Conversely, inhibiting the final step of autophagy with this compound could lead to the accumulation of certain proteins that might otherwise be cleared. The precise impact of this accumulation on the balance between HDR and NHEJ is an active area of research. It is hypothesized that by altering the cellular environment and the availability of key DNA repair factors, this compound treatment could be used to modulate the efficiency and outcome of CRISPR/Cas9-mediated gene editing.
Quantitative Data on Autophagy Modulation and HDR Efficiency
While direct quantitative data on the effects of this compound on CRISPR/Cas9-mediated HDR and indel frequency is not yet widely available, studies on the induction of autophagy have demonstrated a significant enhancement of HDR. The following table summarizes findings from a key study on this topic and provides a valuable benchmark for researchers investigating the effects of autophagy modulation on gene editing.
| Autophagy Inducer | Cell Type | Fold Increase in HDR Efficiency | Reference |
| Nutrient Starvation | Various mammalian cells | 1.4 - 3.1 | [1][2][3] |
| mTOR Inhibitors | Various mammalian cells | 1.4 - 3.1 | [1][2][3] |
Note: The data presented here is for the induction of autophagy. The effect of autophagy inhibition with this compound may differ and requires experimental validation.
Experimental Protocols
Protocol 1: In Vitro Treatment of Cultured Cells with this compound for CRISPR/Cas9 Gene Editing
This protocol outlines a general procedure for treating mammalian cells with this compound in conjunction with CRISPR/Cas9 transfection to assess its impact on gene editing outcomes.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound sulfate (B86663) (HCQ) solution (sterile, stock solution in water or PBS)
-
CRISPR/Cas9 plasmids (expressing Cas9 and the sgRNA) or RNP complex
-
Donor DNA template for HDR (if applicable)
-
Transfection reagent suitable for the cell line
-
Phosphate-buffered saline (PBS)
-
Genomic DNA extraction kit
-
PCR reagents for amplifying the target locus
-
Primers flanking the CRISPR/Cas9 target site
-
Reagents for analyzing editing outcomes (e.g., T7 Endonuclease I assay, Sanger sequencing, or next-generation sequencing)
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
This compound Treatment (Pre-treatment):
-
On the day of transfection, replace the culture medium with fresh medium containing the desired concentration of this compound. A concentration range of 10-50 µM is a common starting point for autophagy inhibition in many cell lines. It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for the specific cell line being used.
-
Incubate the cells with HCQ for 4-6 hours prior to transfection.
-
-
CRISPR/Cas9 Transfection:
-
Prepare the CRISPR/Cas9 and donor DNA (if applicable) complexes with the transfection reagent according to the manufacturer's instructions.
-
Add the transfection complexes to the cells that have been pre-treated with this compound.
-
-
Post-Transfection Incubation:
-
Continue to incubate the cells in the presence of this compound for an additional 24-48 hours. The total treatment time with HCQ will be approximately 28-54 hours.
-
-
Cell Harvest and Genomic DNA Extraction:
-
After the incubation period, wash the cells with PBS and harvest them.
-
Extract genomic DNA using a commercial kit according to the manufacturer's protocol.
-
-
Analysis of Gene Editing Efficiency:
-
Indel Frequency (NHEJ): Amplify the target genomic region by PCR using the extracted genomic DNA. Analyze the PCR products using methods such as the T7 Endonuclease I assay or by Sanger sequencing followed by decomposition analysis (e.g., TIDE or ICE).
-
HDR Efficiency: If a donor template with a specific modification (e.g., introduction of a restriction site or a fluorescent reporter) was used, HDR efficiency can be quantified by restriction fragment length polymorphism (RFLP) analysis, flow cytometry (for reporters), or next-generation sequencing.
-
-
Controls:
-
Include a control group of cells that are transfected with the CRISPR/Cas9 components but not treated with this compound to serve as a baseline for editing efficiency.
-
A vehicle control (the solvent used for the HCQ stock solution) should also be included.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound's impact on CRISPR/Cas9 editing.
Experimental Workflow Diagram
Caption: Workflow for using this compound with CRISPR.
Conclusion and Future Directions
The interplay between autophagy and DNA repair presents a novel axis for optimizing CRISPR/Cas9 gene editing outcomes. While the induction of autophagy appears to be a promising strategy for enhancing HDR, the role of autophagy inhibitors like this compound is an area that warrants further investigation. The protocols and conceptual frameworks provided here offer a starting point for researchers to explore the potential of this compound as a tool to modulate CRISPR/Cas9-mediated gene editing. Future studies should focus on generating quantitative data on the dose-dependent effects of this compound on both NHEJ and HDR frequencies across various cell types and target loci. A deeper understanding of the specific DNA repair proteins and pathways affected by HCQ-mediated autophagy inhibition will be crucial for its rational application in gene editing workflows and for the development of novel strategies to improve the precision of CRISPR/Cas9 technology.
References
Application Notes and Protocols for High-Throughput Screening of (R)-Hydroxychloroquine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Hydroxychloroquine, an enantiomer of the widely used immunomodulatory drug hydroxychloroquine (B89500), and its derivatives represent a promising class of compounds for the development of novel therapeutics. With potential applications in antiviral, anti-inflammatory, and autoimmune diseases, efficient screening methodologies are crucial for identifying and characterizing lead candidates. These application notes provide detailed protocols for high-throughput screening (HTS) assays tailored to the evaluation of this compound derivatives, focusing on their antiviral, immunomodulatory, and autophagy-modulating activities. The provided protocols and data will aid researchers in the systematic evaluation of compound libraries to accelerate the drug discovery process.
Data Presentation: Quantitative Activity of this compound and Derivatives
The following tables summarize the reported in vitro activities of this compound and related compounds from various high-throughput screening assays. This data provides a baseline for comparison when screening novel derivatives.
Table 1: Antiviral Activity of Hydroxychloroquine Enantiomers against SARS-CoV-2
| Compound | Assay Type | Cell Line | Endpoint | IC50 / EC50 (µM) | Citation |
| This compound | Viral Replication | Vero E6 | Viral RNA level | 3.05 | [1] |
| (S)-Hydroxychloroquine | Viral Replication | Vero E6 | Viral RNA level | 5.38 | [1] |
| Racemic Hydroxychloroquine | Viral Replication | Vero E6 | Viral RNA level | 5.09 | [1] |
| This compound | Viral Entry | Vero E6 | Cytopathic Effect | 2.445 | [2] |
| (S)-Hydroxychloroquine | Viral Entry | Vero E6 | Cytopathic Effect | 1.444 | [2] |
| Racemic Hydroxychloroquine | Viral Entry | Vero E6 | Cytopathic Effect | 1.752 | [2] |
Table 2: Immunomodulatory Activity of Chloroquine and Hydroxychloroquine Derivatives
| Compound | Assay Type | Cell Type | Endpoint | IC50 (µM) | Citation |
| Chloroquine | T-cell Proliferation | Splenocytes | Con A-induced | 15.27 | [3] |
| Hydroxychloroquine | T-cell Proliferation | Splenocytes | Con A-induced | 18.20 | [3] |
| Chloroquine | B-cell Proliferation | Splenocytes | LPS-induced | 14.59 | [3] |
| Hydroxychloroquine | B-cell Proliferation | Splenocytes | LPS-induced | 14.16 | [3] |
| Compound 11 (novel derivative) | IL-6 Production | Splenocytes | LPS-induced | 0.45 | [3] |
| Compound 11 (novel derivative) | IFN-γ Production | Splenocytes | Con A-induced | 0.35 | [3] |
| Compound 11 (novel derivative) | IL-17 Production | Splenocytes | Con A-induced | 0.17 | [3] |
| Hydroxychloroquine | IL-1α Production | Monocytes | LPS-induced | Inhibition observed | [4] |
| Hydroxychloroquine | IL-6 Production | Monocytes | LPS-induced | Inhibition observed | [4] |
Signaling Pathways and Mechanisms of Action
This compound and its derivatives exert their biological effects through modulation of several key cellular pathways. Understanding these mechanisms is critical for designing relevant screening assays and interpreting the results.
Inhibition of Toll-Like Receptor (TLR) Signaling
One of the primary immunomodulatory mechanisms of hydroxychloroquine is the inhibition of endosomal Toll-like receptors (TLRs), particularly TLR7 and TLR9, which are sensors of viral nucleic acids.[5][6] By accumulating in endosomes and raising the pH, these compounds prevent TLR activation and subsequent downstream signaling cascades that lead to the production of type I interferons and other pro-inflammatory cytokines.[6]
Modulation of Autophagy
Hydroxychloroquine and its analogs are known to inhibit autophagy by impairing autophagosome-lysosome fusion and lysosomal degradation.[7] This is achieved by increasing the lysosomal pH, which inactivates the acid-dependent hydrolases necessary for the degradation of autophagic cargo.
Experimental Protocols
Pseudovirus-Based Neutralization Assay for Antiviral Screening
This assay is a robust and safe method for screening compounds that inhibit viral entry, as it utilizes non-replicating pseudoviruses in a BSL-2 environment.
Objective: To quantify the inhibitory effect of this compound derivatives on the entry of pseudoviruses carrying a specific viral envelope protein (e.g., SARS-CoV-2 Spike) into host cells.
Materials:
-
HEK293T cells
-
HEK293T cells stably expressing the target receptor (e.g., ACE2 for SARS-CoV-2)
-
Plasmids: packaging plasmid (e.g., psPAX2), transfer plasmid with a reporter gene (e.g., pLV-Luciferase), and envelope plasmid (e.g., pMD2.G for VSV-G or a specific viral envelope protein)
-
Transfection reagent
-
This compound derivatives dissolved in DMSO
-
Culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Pseudovirus Production (Day 1):
-
Seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the packaging, transfer, and envelope plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
-
Pseudovirus Harvest (Day 3-4):
-
Harvest the supernatant containing the pseudoviruses.
-
Centrifuge to remove cell debris and filter through a 0.45 µm filter.
-
Aliquot and store at -80°C. Titer the pseudovirus stock to determine the optimal dilution for the assay.
-
-
Cell Plating (Day 4):
-
Seed the receptor-expressing HEK293T cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells/well.
-
Incubate overnight at 37°C and 5% CO2.
-
-
Compound Treatment and Infection (Day 5):
-
Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the culture medium from the cells and add 50 µL of the diluted compounds.
-
Incubate for 1 hour at 37°C.
-
Add 50 µL of the diluted pseudovirus to each well.
-
Incubate for 48 hours at 37°C and 5% CO2.
-
-
Luminescence Reading (Day 7):
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the virus-only control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
High-Content Screening for Autophagy Modulation
This image-based assay allows for the quantification of autophagy induction or inhibition by monitoring the formation of LC3 puncta, a hallmark of autophagosome formation.
Objective: To identify and quantify the effect of this compound derivatives on autophagy in a cellular model.
Materials:
-
HeLa or U2OS cells stably expressing GFP-LC3.
-
This compound derivatives dissolved in DMSO.
-
Positive control (e.g., rapamycin (B549165) for induction, bafilomycin A1 for inhibition).
-
Negative control (DMSO).
-
Culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin).
-
384-well black-walled, clear-bottom imaging plates.
-
Fixative (e.g., 4% paraformaldehyde).
-
Nuclear stain (e.g., DAPI).
-
High-content imaging system and analysis software.
Protocol:
-
Cell Plating (Day 1):
-
Seed GFP-LC3 expressing cells into 384-well imaging plates at a density that will result in a sub-confluent monolayer at the time of imaging (e.g., 2,000-4,000 cells/well).
-
Incubate overnight at 37°C and 5% CO2.
-
-
Compound Treatment (Day 2):
-
Prepare serial dilutions of the this compound derivatives and controls in culture medium.
-
Add the diluted compounds to the cells.
-
Incubate for a predetermined time (e.g., 4-24 hours) at 37°C and 5% CO2.
-
-
Cell Staining and Imaging (Day 2 or 3):
-
Carefully remove the medium and fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Add DAPI solution to stain the nuclei for 10 minutes.
-
Wash the cells with PBS.
-
Acquire images using a high-content imaging system, capturing both the GFP and DAPI channels.
-
Data Analysis:
-
Use image analysis software to identify individual cells (based on DAPI staining) and quantify the number, size, and intensity of GFP-LC3 puncta within each cell.
-
Calculate the average number of puncta per cell for each treatment condition.
-
Compare the results to the negative and positive controls to determine if the compounds induce or inhibit autophagy.
-
Generate dose-response curves and calculate EC50 or IC50 values.
Immunomodulatory Activity Screening: Cytokine Secretion Assay
This assay measures the ability of this compound derivatives to modulate the production of key cytokines from immune cells, providing insights into their anti-inflammatory potential.[8]
Objective: To quantify the inhibitory effect of this compound derivatives on the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Cryopreserved human PBMCs.
-
Ficoll-Paque for PBMC isolation (if starting from whole blood).
-
Culture medium (RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin).
-
Stimulant (e.g., Lipopolysaccharide (LPS) for TLR4 stimulation).
-
This compound derivatives dissolved in DMSO.
-
96-well cell culture plates.
-
ELISA or bead-based multiplex immunoassay kits for target cytokines.
-
Plate reader for ELISA or flow cytometer for multiplex assay.
Protocol:
-
PBMC Preparation (Day 1):
-
Thaw cryopreserved PBMCs and wash them in culture medium.
-
Resuspend the cells to a final concentration of 1 x 10^6 cells/mL.
-
-
Cell Plating and Compound Treatment (Day 1):
-
Plate 100 µL of the PBMC suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Add 50 µL of the diluted compounds to the cells and incubate for 1 hour at 37°C and 5% CO2.
-
-
Cell Stimulation (Day 1):
-
Add 50 µL of the stimulant (e.g., LPS at a final concentration of 100 ng/mL) to each well.
-
Incubate for 18-24 hours at 37°C and 5% CO2.
-
-
Supernatant Collection (Day 2):
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
-
Cytokine Quantification (Day 2):
-
Measure the concentration of the target cytokines in the supernatant using an ELISA or multiplex immunoassay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each compound concentration relative to the stimulated control.
-
Determine the IC50 values by fitting the data to a dose-response curve.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the high-throughput screening of this compound derivatives. By employing these assays, researchers can efficiently evaluate large compound libraries to identify candidates with desired antiviral, immunomodulatory, or autophagy-modulating properties. The structured data presentation and detailed methodologies are intended to facilitate the drug discovery and development pipeline for this important class of molecules. Careful consideration of the underlying signaling pathways will further aid in the interpretation of screening data and the selection of promising lead compounds for further optimization and preclinical development.
References
- 1. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Synthesis and pharmacological evaluation of choroquine derivatives bearing long aminated side chains as antivirus and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective regulation of cytokine secretion by hydroxychloroquine: inhibition of interleukin 1 alpha (IL-1-alpha) and IL-6 in human monocytes and T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of favipiravir and hydroxychloroquine as FDA‐approved drugs for treatment of COVID‐19 using synchronous spectrofluorimetry: application to pharmaceutical formulations and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A protocol for high-throughput screening for immunomodulatory compounds using human primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying (R)-Hydroxychloroquine Interactions Using Cell Membrane Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cell Membrane Chromatography (CMC)
Cell Membrane Chromatography (CMC) is a powerful bio-affinity chromatography technique that utilizes cell membranes or membrane fragments immobilized on a stationary phase.[1][2] This method allows for the study of interactions between drugs and membrane-associated targets, such as receptors and transporters, in a near-native environment.[3][4] By mimicking the physiological setting of the cell membrane, CMC provides valuable insights into the binding affinity, kinetics, and specificity of drug-receptor interactions.[2][5] This technique is particularly advantageous for screening bioactive compounds from complex mixtures and for characterizing the pharmacological profiles of drug candidates.[3][5]
(R)-Hydroxychloroquine, an enantiomer of the widely used drug hydroxychloroquine (B89500), exhibits stereoselective pharmacokinetics and potentially different interaction profiles with cellular targets.[6] Hydroxychloroquine is known to interact with various cellular components, including the Angiotensin-Converting Enzyme 2 (ACE2) receptor, Toll-like receptor 9 (TLR9), and lysosomal membranes, thereby modulating various signaling pathways.[7][8][9] CMC offers a robust platform to investigate these interactions in a quantitative and physiologically relevant manner.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the interactions of hydroxychloroquine enantiomers.
| Analyte | Receptor/Protein | Cell Line | Method | Dissociation Constant (KD) | Reference |
| This compound | ACE2 | HEK293T | In Silico (Molecular Docking) | 0.150 µM (Inhibition Constant, Ki) | [10] |
| (S)-Hydroxychloroquine | ACE2 | HEK293T | Cell Membrane Chromatography | Stronger binding than (R)-HCQ | [7] |
| rac-Hydroxychloroquine | ACE2 | HEK293T | Cell Membrane Chromatography | 11.70 (±2.44) x 10-7 M | [11] |
| Enantiomer | Parameter | Matrix | Value | Reference |
| This compound | Unbound Fraction | Plasma | 0.63 | [10] |
| (S)-Hydroxychloroquine | Unbound Fraction | Plasma | 0.36 | [10] |
| This compound | Blood Concentration | Human Subjects | Higher than (S)-HCQ | [6] |
| (S)-Hydroxychloroquine | Total and Renal Clearance | Human Subjects | Greater than (R)-HCQ | [6] |
Experimental Protocols
Cell Culture and Membrane Preparation from ACE2-HEK293T Cells
This protocol details the steps for culturing HEK293T cells overexpressing ACE2 and preparing cell membrane fragments for immobilization on the chromatography column.
Materials:
-
ACE2-HEK293T cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Puromycin (or other appropriate selection antibiotic)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell scraper
-
Homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.2, with protease inhibitors)
-
Dounce homogenizer or sonicator
-
High-speed centrifuge
Protocol:
-
Cell Culture:
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add a small volume of ice-cold PBS and detach the cells using a cell scraper.[15]
-
Collect the cell suspension and centrifuge at 500 x g for 5 minutes at 4°C.
-
-
Cell Lysis and Membrane Isolation:
-
Discard the supernatant and resuspend the cell pellet in ice-cold homogenization buffer.
-
Homogenize the cells on ice using a Dounce homogenizer (20-30 strokes) or a sonicator (short pulses).[16]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.[15]
-
Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.[16]
-
Discard the supernatant (cytosolic fraction) and wash the membrane pellet with homogenization buffer.
-
Centrifuge again at 100,000 x g for 45 minutes at 4°C.
-
Resuspend the final membrane pellet in a suitable buffer for immobilization.
-
Preparation of the Cell Membrane Chromatography (CMC) Column
This protocol describes the immobilization of the prepared cell membrane fragments onto a silica-based stationary phase.
Materials:
-
Prepared cell membrane suspension
-
Porous silica (B1680970) gel (e.g., 5 µm, 300 Å pore size)
-
Empty stainless steel HPLC column
-
HPLC packing pump
Protocol:
-
Silica Activation (if necessary):
-
Wash the silica gel with a suitable solvent (e.g., methanol, then water) to activate the surface.
-
-
Immobilization:
-
Suspend the activated silica gel in the cell membrane suspension.
-
Gently agitate the mixture for a specified time (e.g., 2-4 hours) at 4°C to allow for the adsorption of the membrane fragments onto the silica surface.
-
-
Column Packing:
-
Slurry pack the membrane-coated silica into an empty HPLC column using a high-pressure packing pump according to standard procedures.
-
-
Column Equilibration:
-
Equilibrate the packed column with the mobile phase to be used in the chromatographic analysis until a stable baseline is achieved.
-
Frontal Analysis for Determining Binding Affinity
Frontal analysis is a method used in CMC to determine the equilibrium dissociation constant (KD) of a drug-receptor interaction.[7][17]
Materials:
-
Prepared CMC column
-
HPLC system with a UV detector
-
This compound solutions of known concentrations in mobile phase
-
Mobile phase (e.g., phosphate (B84403) buffer at physiological pH)
Protocol:
-
System Setup:
-
Install the CMC column in the HPLC system.
-
Set the flow rate of the mobile phase (e.g., 0.1-0.5 mL/min).
-
Set the UV detector to a wavelength where this compound absorbs.
-
-
Breakthrough Curve Generation:
-
Continuously infuse a solution of this compound at a known concentration ([A]) through the column.
-
Monitor the absorbance at the column outlet until it reaches a plateau, indicating that the column is saturated. This generates a breakthrough curve.
-
-
Data Analysis:
-
Determine the breakthrough volume (V) from the breakthrough curve.
-
Calculate the amount of bound ligand (B) using the equation: B = [A] x (V - V0), where V0 is the void volume of the column.
-
Repeat steps 2 and 3 for a series of different concentrations of this compound.
-
-
KD Determination:
-
Plot the amount of bound ligand (B) against the concentration of free ligand ([A]).
-
Fit the data to a saturation binding isotherm equation (e.g., Langmuir or Scatchard) to determine the KD and the maximum binding capacity (Bmax).
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by hydroxychloroquine and the experimental workflow for CMC.
Caption: Experimental workflow for CMC analysis of this compound.
Caption: Inhibition of the TLR9 signaling pathway by this compound.
Caption: Mechanism of lysosomal pH modulation by this compound.
References
- 1. color | Graphviz [graphviz.org]
- 2. Selective Action of Antimalarial Hydroxychloroquine on the Packing of Phospholipids and Interfacial Water Associated with Lysosomal Model Membranes: A Vibrational Sum Frequency Generation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. about-Graphviz/attributes/color/colors.dot at master · ReneNyffenegger/about-Graphviz · GitHub [github.com]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. Pharmacokinetics and pharmacodynamics of hydroxychloroquine enantiomers in patients with rheumatoid arthritis receiving multiple doses of racemate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The preparation and development of cellular membrane affinity chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BioKB - Relationship - Hydroxychloroquine - inhibits - TLR9 [biokb.lcsb.uni.lu]
- 10. scielo.br [scielo.br]
- 11. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. Crude Membrane Fractionation of Cultured Cells [protocols.io]
- 16. Cell Disruption and Membrane Preparation [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
Application Notes: In Vivo Imaging and Quantification of (R)-Hydroxychloroquine Distribution
Preparing (R)-Hydroxychloroquine Stock Solutions for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and application of (R)-Hydroxychloroquine (HCQ) stock solutions for both in vitro and in vivo experimental settings. Hydroxychloroquine (B89500), a 4-aminoquinoline (B48711) derivative, is widely used for its antimalarial, anti-inflammatory, and immunomodulatory properties. It is an essential tool in studying autophagy, Toll-like receptor (TLR) signaling, and inflammatory pathways. Commercially available hydroxychloroquine is a racemic mixture of the (R) and (S) enantiomers. This document focuses on the preparation of solutions using the isolated (R)-enantiomer or the commonly used racemic mixture, hereafter referred to as Hydroxychloroquine (HCQ).
Data Presentation
The following tables summarize the key quantitative data for the preparation and storage of this compound.
Table 1: Properties of this compound Sulfate (B86663)
| Property | Value |
| Chemical Name | 2-[[(4R)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate |
| Molecular Formula | C₁₈H₂₆ClN₃O · H₂SO₄ |
| Molecular Weight | 434.0 g/mol |
| Appearance | Solid |
| Purity | ≥95% |
Table 2: Solubility and Storage of this compound Sulfate
| Parameter | Details | Source |
| Solubility | ||
| Recommended Solvents | DMSO, Methanol, Water | [1] |
| Solubility in DMSO | Soluble | [1] |
| Solubility in Methanol | Soluble | [1] |
| Solubility in Water | Soluble | [1][2] |
| Solubility in PBS (pH 7.2) | Approx. 5 mg/mL (for racemic HCQ sulfate) | [3] |
| Storage (Powder) | ||
| Temperature | -20°C | [1][3] |
| Stability | ≥ 4 years | [1][3] |
| Storage (Stock Solution) | ||
| Temperature | -20°C or -80°C for long-term storage | [4][5] |
| Stability | Up to 3 months at -20°C (in water) | [6] |
| Light Sensitivity | Protect from light | [5] |
| Freeze/Thaw Cycles | Aliquot to avoid multiple freeze/thaw cycles | [4][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Cell Culture Experiments
This protocol describes the preparation of a 10 mM stock solution from this compound sulfate powder.
Materials:
-
This compound sulfate powder
-
Sterile Dimethyl Sulfoxide (DMSO) or sterile deionized water (dH₂O)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm syringe filter (optional, for sterilization of aqueous solutions)
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required amount of this compound sulfate powder using its molecular weight (434.0 g/mol ).
-
For 1 mL of 10 mM stock solution, weigh out 4.34 mg of this compound sulfate.
-
-
Reconstitution: a. Aseptically weigh the required amount of this compound sulfate powder and transfer it to a sterile microcentrifuge tube. b. Add the desired volume of sterile DMSO or dH₂O to the tube. c. Vortex the tube until the powder is completely dissolved. The solution should be clear.
-
Sterilization (for aqueous solutions): a. To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This is crucial for preventing contamination of cell cultures.[5][7]
-
Aliquoting and Storage: a. Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. b. Wrap the aliquots in foil to protect them from light.[5] c. Store the aliquots at -20°C or -80°C for long-term storage.[4]
Working Solution Preparation:
-
For cell culture experiments, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the cell culture medium.
-
Typical working concentrations range from 10 µM to 100 µM.[4][5] The optimal concentration should be determined empirically for each cell line and experimental condition.
-
Always include a vehicle control (cell culture medium with the same concentration of the solvent used for the stock solution) in your experiments.
Protocol 2: Preparation and Administration of this compound for In Vivo Animal Studies
This protocol provides a general guideline for the preparation and administration of this compound for in vivo studies in mice. All animal procedures should be performed in accordance with institutional and national guidelines.
Materials:
-
This compound sulfate powder
-
Sterile Phosphate-Buffered Saline (PBS) or sterile water
-
Appropriate administration equipment (e.g., gavage needles, syringes)
Procedure:
-
Preparation of Dosing Solution: a. Under sterile conditions, dissolve the required amount of this compound sulfate powder in sterile PBS or water to achieve the desired final concentration. b. Gently vortex or swirl the container to ensure complete dissolution. c. For intraperitoneal (i.p.) injection, it is recommended to sterile-filter the solution using a 0.22 µm syringe filter.
-
Dosage and Administration:
-
The dosage of Hydroxychloroquine in mice can range from 10 to 80 mg/kg body weight.[8] The optimal dose and administration route depend on the experimental model and objectives.
-
Intraperitoneal (i.p.) Injection: This is a common route for systemic administration.[9]
-
Oral Gavage: This method can also be used for administration.
-
In Drinking Water: For long-term studies, Hydroxychloroquine can be dissolved in the drinking water.[10][11] The concentration should be calculated based on the average daily water consumption of the animals to achieve the target daily dose.
-
-
Monitoring:
-
Monitor the animals regularly for any signs of toxicity, such as weight loss or changes in behavior.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing and using (R)-HCQ solutions.
Caption: Key signaling pathways modulated by Hydroxychloroquine.
References
- 1. caymanchem.com [caymanchem.com]
- 2. HYDROXYCHLOROQUINE - Hydroxychloroquine sulfate [products.sanofi.us]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydroxychloroquine Sulfate | Cell Signaling Technology [cellsignal.com]
- 7. Chloroquine Preparation and Recipe | AAT Bioquest [aatbio.com]
- 8. Long Term Pharmacological Perturbation of Autophagy in Mice: Are HCQ Injections a Relevant Choice? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and Pharmacodynamic Assessment of Hydroxychloroquine in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Long-term treatment with chloroquine increases lifespan in middle-aged male mice possibly via autophagy modulation, proteasome inhibition and glycogen metabolism | Aging [aging-us.com]
Application Notes and Protocols for the Flow Chemistry Synthesis of (R)-Hydroxychloroquine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of (R)-Hydroxychloroquine utilizing a continuous flow chemistry approach. The synthesis of the racemic hydroxychloroquine (B89500) is based on a high-yielding continuous-flow process, followed by a proposed integration of a chiral resolution step to isolate the desired (R)-enantiomer.
Introduction
Hydroxychloroquine (HCQ) is a chiral molecule, with the (R)-enantiomer demonstrating distinct pharmacological properties.[1] Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of active pharmaceutical ingredients (APIs), including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity.[2][3][4][5] This document outlines a semi-continuous process that combines the benefits of flow chemistry for the synthesis of the key racemic intermediate, followed by a chiral resolution to obtain this compound.
Synthesis Pathway Overview
The overall synthetic strategy involves a two-stage process:
-
Continuous-Flow Synthesis of Racemic 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol: A key intermediate is synthesized from commercially available starting materials in a multi-step, telescoped continuous flow process.
-
Chiral Resolution and Final Step: The racemic amine intermediate is resolved to isolate the (R)-enantiomer, which is then reacted with 4,7-dichloroquinoline (B193633) to yield this compound.
Stage 1: Continuous-Flow Synthesis of Racemic 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol
This stage is adapted from the high-yielding continuous-flow synthesis of racemic hydroxychloroquine.[2][6] It involves a telescoped process utilizing packed bed reactors (PBR) and a continuous stirred-tank reactor (CSTR).
Experimental Protocol
Step 1: Synthesis of 5-iodopentan-2-one (B3051912)
-
Reactor Setup: A packed bed reactor is used for this step.
-
Reagents: A solution of α-acetyl-γ-butyrolactone and 55% hydroiodic acid.
-
Flow Conditions:
-
A solution of α-acetyl-γ-butyrolactone is mixed with 55% hydroiodic acid.
-
The mixture is introduced into the packed bed reactor.
-
Step 2: Synthesis of 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one
-
Reactor Setup: The output from Step 1 is directly streamlined into a 10 mL reactor coil followed by a packed bed reactor containing potassium carbonate.[2]
-
Reagents: The stream of 5-iodopentan-2-one is mixed with a 1.0 M solution of 2-(ethylamino)ethan-1-ol in THF.[2]
-
Flow Conditions:
-
The combined stream is passed through the reactor coil and then the packed bed reactor.
-
Step 3: Synthesis of (E)-5-(ethyl(2-hydroxyethyl)amino)pentan-2-one oxime
-
Reactor Setup: The output from Step 2 is streamlined with a solution of hydroxylamine (B1172632) into a second 10 mL reactor coil, followed by a packed bed reactor with potassium carbonate.[2]
-
Reagents: A 1.0 M solution of hydroxylamine.[2]
-
Flow Conditions: The reaction mixture is passed through the reactor coil and then the packed bed reactor.[2]
Step 4: Synthesis of Racemic 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol
-
Reactor Setup: A continuous stirred-tank reactor (CSTR) with a reaction volume of 150 mL, charged with Raney-nickel (1.0 g).[2]
-
Reagents: The crude oxime from Step 3 dissolved in THF.
-
Flow Conditions:
-
The solution of the oxime is pumped into the CSTR.
-
The reactor is pressurized with hydrogen gas.
-
Quantitative Data Summary
| Parameter | Step 1: 5-iodopentan-2-one | Step 2: Amine Formation | Step 3: Oxime Formation | Step 4: Reductive Amination |
| Reactor Type | Packed Bed | Reactor Coil + Packed Bed | Reactor Coil + Packed Bed | CSTR |
| Temperature | 80 °C | 100 °C | 100 °C | Ambient |
| Residence Time (t_R) | 5 min | 10 min | 10 min | Variable |
| Flow Rate | 1.0 mL/min | 0.5 mL/min (each reactant) | 1.0 mL/min (hydroxylamine) | 0.6–2.5 mL/min |
| Pressure | N/A | N/A | N/A | 10 bar H₂ |
| Yield | 89% (isolated) | - | - | 68% (overall isolated yield from 5-iodopentan-2-one) |
Data adapted from Yu et al. (2018).[2][6]
Stage 2: Chiral Resolution and Final Synthesis of this compound
This stage involves the separation of the desired (R)-enantiomer from the racemic mixture produced in Stage 1. A batch protocol for chiral resolution using a resolving agent is detailed below. For large-scale continuous production, integration of a continuous separation technique such as supercritical fluid chromatography (SFC) could be explored.[7]
Experimental Protocol
Step 5: Chiral Resolution of 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol
This protocol is based on established methods for the chiral resolution of the racemic amine.[1]
-
Preparation: A solution of racemic 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol in 2-propanol is prepared.
-
Addition of Resolving Agent: A solution of R-(-)-mandelic acid in 2-propanol is added to the amine solution.[1]
-
Crystallization: The mixture is stirred, allowing for the diastereomeric salt of the (R)-amine with R-(-)-mandelic acid to selectively crystallize.
-
Isolation: The crystals are isolated by filtration and can be recrystallized to improve enantiomeric purity.
-
Liberation of the Free Amine: The isolated salt is treated with a base (e.g., NaOH) to liberate the free (R)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol.
Step 6: Synthesis of this compound
-
Reaction Setup: In a suitable reactor, the isolated (R)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol is mixed with 4,7-dichloroquinoline.
-
Reaction Conditions: Triethylamine and potassium carbonate are added, and the mixture is heated.[1]
-
Workup and Purification: After the reaction is complete, the mixture is worked up and the crude product is purified to yield this compound.
Quantitative Data Summary
| Parameter | Step 5: Chiral Resolution | Step 6: Final Reaction |
| Method | Diastereomeric Salt Crystallization | Thermal Condensation |
| Resolving Agent | R-(-)-mandelic acid | N/A |
| Solvent | 2-propanol | Neat or high-boiling solvent |
| Temperature | Room Temperature | ~135 °C |
| Reaction Time | Overnight | 24 h |
| Yield | 56% (for the mandelate (B1228975) salt) | 62-68% |
Data adapted from Jin et al. (2022).[1]
Conclusion
The described methodology presents a viable route for the synthesis of this compound by combining a high-yield continuous-flow synthesis of the racemic precursor with a well-established chiral resolution technique. This approach leverages the advantages of flow chemistry for the efficient production of the key intermediate, paving the way for a more streamlined and potentially cost-effective manufacturing process for the enantiomerically pure API. Further development could focus on the integration of a continuous chiral separation method to create a fully continuous end-to-end process.
References
- 1. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine | Semantic Scholar [semanticscholar.org]
- 5. High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine [beilstein-journals.org]
- 7. A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(R)-Hydroxychloroquine Synthesis Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of (R)-Hydroxychloroquine, with a focus on improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing enantiomerically pure this compound?
There are two main strategies for preparing enantiopure this compound ((R)-HCQ):
-
Chiral Resolution: This is a common method that involves separating the enantiomers from a racemic mixture of a key intermediate, typically 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol. The resolution is achieved by forming diastereomeric salts with a chiral resolving agent, such as (R)-(-)-mandelic acid. After separation of the diastereomers by crystallization, the desired (R)-amine intermediate is liberated and then reacted with 4,7-dichloroquinoline (B193633) to yield (R)-HCQ.[1][2]
-
Asymmetric Synthesis: This approach involves creating the chiral center with the desired (R) configuration directly using chiral catalysts or auxiliaries. While potentially more efficient, scalable asymmetric methods for HCQ are less commonly reported in the reviewed literature compared to chiral resolution.
Q2: My enantiomeric excess (e.e.) is low. How can I improve the chiral purity of my (R)-HCQ?
Low enantiomeric excess is a common issue, often stemming from the chiral resolution step. Here are some troubleshooting steps:
-
Recrystallization: The diastereomeric salt formed with the chiral resolving agent may require multiple recrystallizations to achieve high diastereomeric purity. Monitor the purity of the salt at each stage. One study noted that white crystals were recrystallized twice from 2-propanol to afford the desired mandelate (B1228975) salt in high purity.[1]
-
Choice of Resolving Agent: While (R)-(-)-mandelic acid is commonly used to resolve the amine intermediate and isolate the (S)-enantiomer, (S)-(+)-mandelic acid is used to obtain the (R)-enantiomer.[1] Ensure you are using the correct resolving agent for your target enantiomer.
-
Analytical Method: Verify that your analytical method (typically chiral High-Performance Liquid Chromatography - HPLC) is properly validated and capable of baseline separating the two enantiomers.[3][4] A robust analytical method is crucial for accurately determining the e.e.
Q3: Are there alternatives to traditional batch synthesis for improving yield and efficiency?
Yes, continuous-flow synthesis has been shown to be a highly efficient method for producing hydroxychloroquine (B89500). A study reported a continuous-flow process that improved the overall yield by 52% over the current commercial batch process.[5][6][7] This method eliminates the need for protecting groups and combines packed bed reactors with continuous stirred tank reactors (CSTRs) for direct conversion.[5][8] This approach can reduce reaction times and improve process control, leading to higher yields and purity.
Troubleshooting Guide: Low Yield
Low overall yield is a frequent challenge in multi-step syntheses. The following guide addresses common causes and solutions for low yield in (R)-HCQ synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) | Reference(s) |
| Low yield in Chiral Resolution Step | Incomplete salt formation or precipitation. Loss of product during recrystallization. | Optimize the solvent system and temperature for crystallization. A solution of the amine in 2-propanol was added to a solution of mandelic acid in 2-propanol and stirred overnight. Minimize the number of recrystallizations by carefully monitoring diastereomeric purity. | [1] |
| Low yield in final Condensation Step | Long reaction times and high temperatures in batch processes can lead to byproduct formation. Sublimation of 4,7-dichloroquinoline (DCQ) at high temperatures. Inefficient reaction conditions (solvent, base, temperature). | Switch to a continuous-flow process, which can reduce reaction times from 24-48 hours to under 6 hours. Use a solvent such as DMSO in small molar equivalents to ensure the reaction mixture is homogeneous and prevent DCQ sublimation. Screen different solvents and bases. Ethanol with a K₂CO₃/triethylamine (B128534) base system has been shown to be effective. | [5][9] |
| Impurity Formation | Side reactions, such as the formation of desmethylated HCQ. Use of harsh reagents like phenol (B47542), which can complicate purification and pose safety risks. | Employ a protection-deprotection strategy for the hydroxyl group if side reactions are significant. Replace phenol with a higher-boiling, less hazardous solvent or explore solvent-free conditions under pressure. A recent patent suggests using 0.2-5.0 mol equivalent amounts of DMSO to increase yield and reduce impurities. | [2][9][10] |
Quantitative Data Summary
The tables below summarize key quantitative data from various synthesis and purification methods.
Table 1: Comparison of Yields for the Final Condensation Step (Amine + DCQ)
| Method | Reagents & Conditions | Yield | Reference |
| Chiral Synthesis (Batch) | 4,7-dichloroquinoline, TEA, K₂CO₃, 135 °C, 24 h | 62–68% | [1] |
| Continuous Flow (CSTR) | 4,7-dichloroquinoline, Amine, TEA, K₂CO₃, Ethanol, 125 °C, 6 h | 78% | [5] |
| Industrial Protocol (Batch) | Neat reactants, 120–140 °C, 24–48 h | 75–80% | [5] |
| Concentrated Conditions | 4,7-dichloroquinoline, Amine, DMSO (0.2-5.0 mol eq.), 110 °C | 80% | [9] |
Table 2: Chiral Separation Parameters
| Method | Column | Mobile Phase | Enantiomeric Excess (e.e.) | Reference |
| Chiral HPLC | Chiralpak AD-H (4.6 mm × 150 mm, 5 µm) | n-hexane-isopropanol (93:7, v/v) + 0.5% DEA | >99% | [3] |
| Supercritical Fluid Chromatography (SFC) | Enantiocel C2-5 (3 x 25 cm) | 40% methanol (B129727) (0.1% DEA) / CO₂ | >99% | [11] |
| Chiral HPLC Analysis | New custom method | Not specified | >99% | [1] |
Detailed Experimental Protocols
Protocol 1: Chiral Resolution of 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol
This protocol is adapted from the synthesis of the mandelate salt required for producing (R)-HCQ.[1]
-
Preparation: In a suitable reaction vessel, prepare a solution of racemic 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (e.g., 8.0 g, 45.9 mmol) in 2-propanol (100 mL).
-
Salt Formation: In a separate vessel, dissolve (S)-(+)-mandelic acid (3.5 g, 23.0 mmol, 0.5 equivalents) in 2-propanol (20 mL).
-
Mixing: Add the mandelic acid solution to the amine solution.
-
Crystallization: Stir the resulting mixture overnight at room temperature. A white precipitate of the diastereomeric salt will form.
-
Filtration: Collect the white crystals by filtration.
-
Recrystallization: To improve diastereomeric purity, recrystallize the collected solids twice more from 2-propanol (100 mL and 80 mL, respectively). This should yield the desired (R)-amine-(S)-mandelate salt.
-
Liberation of Free Amine: To obtain the free (R)-amine, treat the purified mandelate salt with an aqueous solution of sodium hydroxide (B78521) and extract with a suitable organic solvent like tert-butyl methyl ether.
Protocol 2: Synthesis of this compound (Batch Process)
This protocol for the final condensation step is adapted from a reported synthesis.[1]
-
Setup: In a reaction vessel equipped with a condenser, add the purified chiral (R)-amine intermediate (e.g., (R)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol).
-
Reagents: Add 4,7-dichloroquinoline, triethylamine (TEA), and potassium carbonate (K₂CO₃).
-
Reaction: Heat the reaction mixture to 135 °C and maintain for 24 hours.
-
Workup: After cooling, perform a suitable aqueous workup and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography to obtain pure this compound.
-
Sulfate (B86663) Salt Formation: For the final sulfate salt, dissolve the pure (R)-HCQ base in ethanol, cool to 0 °C, and treat dropwise with a 1 M solution of sulfuric acid in ethanol. The white precipitate of this compound sulfate can be collected by filtration.[1]
Visualizations
Synthesis and Troubleshooting Diagrams
The following diagrams illustrate the key synthesis pathway and a logical workflow for troubleshooting common issues.
Caption: Synthesis pathway for this compound via chiral resolution.
Caption: Troubleshooting workflow for low yield/purity in (R)-HCQ synthesis.
References
- 1. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine | Semantic Scholar [semanticscholar.org]
- 7. Biomedical — TechTransfer and Ventures [techtransfer.research.vcu.edu]
- 8. researchgate.net [researchgate.net]
- 9. WO2024261606A1 - Production process for hydroxychloroquine under concentrated conditions - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues of (R)-Hydroxychloroquine In Vitro
Welcome to the technical support center for (R)-Hydroxychloroquine. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility of this compound in in-vitro experimental settings.
Physicochemical & Solubility Data
Understanding the fundamental properties of this compound and its commonly used salt form is the first step in preventing solubility issues. The free base is poorly soluble in aqueous solutions, whereas the sulfate (B86663) salt is significantly more soluble.[1][2]
Table 1: Physicochemical Properties of Hydroxychloroquine (B89500)
| Property | This compound | Hydroxychloroquine Sulfate |
| Molecular Formula | C₁₈H₂₆ClN₃O | C₁₈H₂₆ClN₃O · H₂SO₄ |
| Molecular Weight | 335.9 g/mol [3] | 434.0 g/mol [4] |
| CAS Number | 137433-23-9[5] | 747-36-4[3] |
| Appearance | - | White or practically white, crystalline powder[2] |
Table 2: Solubility of Hydroxychloroquine Forms
| Solvent | Hydroxychloroquine (Free Base) | Hydroxychloroquine Sulfate |
| Water | 26.1 mg/L (Poorly soluble)[1] | Freely soluble[2] |
| PBS (pH 7.2) | - | Approx. 5 mg/mL[4] |
| Ethanol | - | Practically insoluble[2] |
| DMSO | - | Sparingly soluble[4] |
| DMF | Soluble | - |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound for cell culture experiments?
A1: The choice of solvent is critically dependent on the form of the compound you have.
-
For this compound Sulfate (Recommended): This salt form is freely soluble in water.[2] The recommended and most straightforward approach is to prepare stock solutions directly in a sterile, aqueous buffer such as Phosphate-Buffered Saline (PBS, pH 7.2) or directly in your complete cell culture medium.[4] This avoids the use of organic solvents that can be toxic to cells and eliminates the risk of precipitation during dilution.
-
For this compound Free Base: The free base is hydrophobic and has poor water solubility.[1] If you are working with the base form, an organic solvent is necessary. Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) are common choices. However, be aware that diluting a concentrated DMSO stock into aqueous culture media can cause the compound to "crash out" or precipitate.[6][7]
Q2: My this compound precipitated immediately when I added my DMSO stock solution to the cell culture medium. Why did this happen and how can I prevent it?
A2: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble.[7] The organic solvent disperses quickly, leaving the hydrophobic compound molecules to aggregate and precipitate.
Potential Causes and Solutions:
-
Cause: Rapid dilution and solvent shock.
-
Cause: The final concentration exceeds its aqueous solubility limit.
-
Solution: Decrease the final working concentration. You can determine the maximum kinetic solubility in your specific medium by performing a solubility test (see Protocol 3).[6]
-
-
Cause: The media was at a low temperature.
-
Cause: High final concentration of DMSO.
-
Solution: Keep the final concentration of DMSO in the culture medium as low as possible, ideally below 0.5%, and for sensitive cell lines, 0.1% or less.[7]
-
Q3: The culture medium, which was initially clear after adding this compound, became cloudy after several hours of incubation. What is the cause?
A3: Delayed precipitation can occur for several reasons, even if the initial solution is clear.
Potential Causes and Solutions:
-
Cause: Interaction with media components. The compound may interact with proteins or other components in the fetal bovine serum (FBS), leading to the formation of insoluble complexes over time.[7]
-
Solution: To diagnose this, test the stability of your compound in serum-free media. If it remains soluble, consider reducing the serum percentage in your experiment if the protocol allows.
-
-
Cause: Media evaporation. In long-term experiments, evaporation of water from the culture plates can increase the concentration of all components, including your compound, pushing it past its solubility limit.[6][9]
-
Solution: Ensure proper humidification of your incubator and use culture plates with low-evaporation lids.
-
-
Cause: pH shift. Cell metabolism can cause the pH of the culture medium to change over time, which can affect the solubility of a pH-sensitive compound.
-
Solution: Ensure your medium is properly buffered (e.g., with HEPES if you are not using a CO₂ incubator) and monitor the pH indicator color.
-
Q4: What is the maximum soluble concentration of this compound Sulfate in cell culture media?
A4: The maximum solubility is not a single value but depends on the specific formulation of your cell culture medium, the percentage of serum, temperature, and pH. As a reliable starting point, the solubility of hydroxychloroquine sulfate in PBS at pH 7.2 is approximately 5 mg/mL.[4] However, this value may be lower in complex media containing salts and proteins. It is best practice to experimentally determine the kinetic solubility for your specific conditions using a protocol like the one described below.
Experimental Protocols
Protocol 1: Preparation of this compound Sulfate Aqueous Stock Solution (10 mM)
-
Calculate Required Mass: Based on the molecular weight of this compound Sulfate (434.0 g/mol ), calculate the mass needed for your desired volume and concentration. For 1 mL of a 10 mM stock, you would need 4.34 mg.
-
Weigh Compound: Accurately weigh the this compound Sulfate powder in a sterile microcentrifuge tube.
-
Dissolve: Add the desired volume of sterile PBS (pH 7.2) or serum-free cell culture medium.
-
Mix Thoroughly: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterile Filtration: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This is crucial for cell culture applications.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Recommended Dilution of Stock Solution into Cell Culture Medium
-
Pre-warm Media: Warm your complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.
-
Thaw Stock: Thaw an aliquot of your this compound Sulfate stock solution.
-
Prepare Intermediate Dilution (Optional but Recommended): To minimize precipitation risk, first create an intermediate dilution (e.g., 1 mM) by adding the concentrated stock to a small volume of pre-warmed media.
-
Final Dilution: While gently swirling or vortexing the pre-warmed complete medium, add the required volume of your stock (or intermediate stock) solution drop-by-drop.
-
Final Check: Visually inspect the final working solution against a light source to ensure no precipitate has formed before adding it to your cells.
Protocol 3: Determination of Kinetic Solubility in Cell Culture Medium
-
Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, prepare a 2-fold serial dilution of your high-concentration stock solution in your complete cell culture medium. For example, start from 200 µM and dilute down to ~1.5 µM. Include a media-only control.
-
Incubate: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Observe: Visually inspect the wells for any signs of cloudiness or precipitate at several time points (e.g., 0, 2, 6, and 24 hours). A light microscope can be used for more sensitive detection.
-
Determine Maximum Solubility: The highest concentration that remains clear and free of precipitate at your desired experimental time point is the approximate maximum kinetic solubility for your specific conditions.
Visual Guides: Workflows and Pathways
Caption: Recommended workflow for preparing this compound Sulfate solutions.
Caption: Key signaling pathways modulated by Hydroxychloroquine.[10][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Hydroxychloroquine | C18H26ClN3O | CID 3652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Hydroxychloroquine, (R)- | C18H26ClN3O | CID 178395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. sdpomf.com [sdpomf.com]
- 11. droracle.ai [droracle.ai]
- 12. Hydroxychloroquine inhibits proinflammatory signalling pathways by targeting endosomal NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing (R)-Hydroxychloroquine in Long-Term Storage
Welcome to the technical support center for (R)-Hydroxychloroquine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and stability of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound drug substance?
A1: this compound, as part of the racemic mixture, is generally stable when protected from light and moisture. For long-term storage, it is recommended to store the solid drug substance in well-closed, light-resistant containers at controlled room temperature (typically below 25°C).[1] Some studies have shown stability of hydroxychloroquine (B89500) sulfate (B86663) in suspension for up to 16 weeks at both refrigerated (4°C) and room temperature (25°C) conditions.[2][3]
Q2: How does humidity affect the stability of this compound?
A2: As with many pharmaceutical powders, exposure to high humidity can lead to moisture uptake, which may initiate degradation pathways or alter the physical properties of the substance. It is crucial to store this compound in a dry environment. One study noted that hydroxychloroquine sulfate can form a stable hydrate (B1144303) with four water molecules.[4]
Q3: Is this compound sensitive to light?
A3: Yes, hydroxychloroquine is known to be sensitive to light.[1] Photodegradation can occur, leading to the formation of various degradation products.[5] Therefore, it is imperative to store the compound in light-resistant containers.
Q4: Is there a known difference in the stability of the (R) and (S) enantiomers of hydroxychloroquine?
A4: While pharmacokinetic studies have shown differences in the biological disposition of the (R) and (S) enantiomers of hydroxychloroquine, there is limited publicly available data to suggest a significant difference in their chemical stability under typical long-term storage conditions.[5] Stability studies are generally performed on the racemic mixture.
Q5: What are the main degradation pathways for hydroxychloroquine?
A5: The primary degradation pathways for hydroxychloroquine include hydrolysis, oxidation, and photolysis.[5] Forced degradation studies have shown that it is particularly susceptible to oxidation and photolytic conditions.[1] Degradation can also be induced by free radicals.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| Unexpected peaks in HPLC chromatogram after storage. | 1. Sample degradation due to improper storage (exposure to light, heat, or humidity).2. Contamination of the sample or solvent.3. Interaction with container material. | 1. Review storage conditions. Ensure the sample was protected from light and stored at the recommended temperature and humidity.2. Prepare fresh solutions with high-purity solvents and re-analyze.3. Use inert container materials (e.g., amber glass vials). |
| Loss of potency or lower than expected concentration. | 1. Significant degradation has occurred.2. Inaccurate initial concentration measurement.3. Adsorption of the compound onto the container surface. | 1. Perform a forced degradation study to identify potential degradants and confirm the stability-indicating nature of your analytical method.2. Verify the accuracy of your standard preparation and analytical method.3. Investigate the use of different container materials. |
| Discoloration or change in the physical appearance of the solid. | 1. Exposure to light or air (oxidation).2. High temperature leading to decomposition. | 1. Discard the sample. Ensure future samples are stored in well-sealed, opaque containers.2. Store in a temperature-controlled environment. |
| Variability in stability results between batches. | 1. Inconsistent storage conditions.2. Differences in the initial purity of the batches.3. Inconsistent sample handling and preparation. | 1. Standardize storage protocols and monitor environmental conditions.2. Obtain certificates of analysis for each batch to compare initial purity.3. Ensure consistent and validated procedures for sample preparation and analysis. |
Stability Data
The following tables summarize quantitative data on the stability of hydroxychloroquine sulfate in oral suspensions under different storage conditions. While the studies were conducted on the racemic mixture, this data provides a valuable reference for the stability of this compound.
Table 1: Stability of Hydroxychloroquine Sulfate (25 mg/mL) Suspension [2][3]
| Storage Condition | Vehicle | Duration (Weeks) | Initial Concentration (%) | Final Concentration (%) |
| Room Temperature (25°C) | Medisca Oral Mix | 16 | 100 | >99.8 |
| Refrigerated (4°C) | Medisca Oral Mix | 16 | 100 | >99.8 |
| Room Temperature (25°C) | Medisca Oral Mix SF | 16 | 100 | >99.8 |
| Refrigerated (4°C) | Medisca Oral Mix SF | 16 | 100 | >99.8 |
Table 2: Stability of Hydroxychloroquine (50 mg/mL) Oral Suspension [6]
| Storage Condition | Vehicle | Duration (Days) | Remaining Drug (%) |
| Refrigerated (4°C) | 50% ORA-Plus® / 50% ORA-Sweet® | 90 | Stable |
| Room Temperature (30°C) | 50% ORA-Plus® / 50% ORA-Sweet® | 90 | Stable |
| Refrigerated (4°C) | Syrspend® SF PH4 | 90 | Stable |
| Room Temperature (30°C) | Syrspend® SF PH4 | 60 | Stable |
Table 3: Forced Degradation of Hydroxychloroquine [1]
| Stress Condition | Parameters | Degradation (%) |
| Acidic | 6.0 M HCl at 60°C for 72 hours | Very Stable |
| Basic | 1.0 M NaOH at 60°C for 70 hours | Stable |
| Basic | 6.0 M NaOH at 70°C for 2.5 hours | ~15 |
| Oxidative | Sodium hypochlorite | ~85 |
| Photolytic | 254 nm UV light at 38°C for 40 hours | ~15 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Hydroxychloroquine
This protocol is a general guideline for a stability-indicating HPLC method. Method validation and optimization are required for specific applications.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer solution (e.g., 0.01 M 1-pentane sulfonic acid and 0.02% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) and methanol). A common ratio is 80:10:10 (buffer:acetonitrile:methanol).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 254 nm.[7]
-
Injection Volume: 10 µL.[7]
-
Column Temperature: 40°C.
3. Standard Solution Preparation:
-
Prepare a stock solution of hydroxychloroquine sulfate reference standard in a suitable solvent (e.g., mobile phase).
-
Prepare a series of working standard solutions by diluting the stock solution to known concentrations covering the expected range of the samples.
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a known concentration.
-
Filter the sample solution through a 0.45 µm filter before injection.
5. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound and any degradation products by comparing the peak areas to the calibration curve.
Protocol 2: Forced Degradation Study
1. Acid Hydrolysis:
-
Dissolve the this compound sample in a solution of 1N HCl.
-
Heat the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution and dilute to a suitable concentration for HPLC analysis.
2. Base Hydrolysis:
-
Dissolve the this compound sample in a solution of 1N NaOH.
-
Heat the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution and dilute to a suitable concentration for HPLC analysis.
3. Oxidative Degradation:
-
Dissolve the this compound sample in a solution of hydrogen peroxide (e.g., 3-30%).
-
Keep the solution at room temperature for a defined period (e.g., 24 hours).
-
Dilute to a suitable concentration for HPLC analysis.
4. Thermal Degradation:
-
Place the solid this compound sample in an oven at a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Dissolve the heat-treated sample in the mobile phase for HPLC analysis.
5. Photolytic Degradation:
-
Expose a solution of this compound to a UV light source (e.g., 254 nm) for a defined period.
-
Analyze the solution by HPLC.
Visualizations
Caption: Major degradation pathways for Hydroxychloroquine.
Caption: Experimental workflow for long-term stability testing.
References
- 1. dason.medicine.duke.edu [dason.medicine.duke.edu]
- 2. Continuation of long term treatment with hydroxychloroquine in systemic lupus erythematosus and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Hydration on the Molecular Dynamics of Hydroxychloroquine Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | In vitro Dissolution Profile at Different Biological pH Conditions of Hydroxychloroquine Sulfate Tablets Is Available for the Treatment of COVID-19 [frontiersin.org]
Technical Support Center: Enantiomeric Separation of Hydroxychloroquine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the enantiomeric separation of hydroxychloroquine (B89500) (HCQ).
Troubleshooting Guides
This section addresses specific issues that may arise during the enantiomeric separation of hydroxychloroquine via High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Issue 1: Poor or No Enantiomeric Resolution
Symptoms:
-
A single, broad peak is observed instead of two distinct enantiomeric peaks.
-
The resolution between the two enantiomer peaks is less than 1.5.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The selection of the chiral column is critical. For normal-phase HPLC, polysaccharide-based columns like Chiralpak AD-H have proven effective.[1] For SFC, a cellulose-derivatized column such as Enantiocel C2-5 can provide good selectivity.[2][3] In reversed-phase HPLC, an ODS C18 column can be used with a chiral mobile phase additive.[4] |
| Incorrect Mobile Phase Composition | Normal-Phase HPLC: The ratio of the non-polar and polar solvents is crucial. For a Chiralpak AD-H column, adjusting the ratio of n-hexane and isopropanol (B130326) can significantly impact resolution. Decreasing the amount of isopropanol generally leads to better separation but longer retention times.[1] SFC: The percentage of the organic modifier (e.g., methanol) in the carbon dioxide mobile phase affects selectivity. For an Enantiocel C2-5 column, a mobile phase of 40% methanol (B129727) in CO₂ has been used successfully.[2] |
| Suboptimal Mobile Phase Additive | The addition of a basic additive is often necessary to improve peak shape and resolution for a basic compound like hydroxychloroquine.[1] Diethylamine (DEA) or triethylamine (B128534) (TEA) are commonly used. The concentration of the additive should be optimized; for example, 0.5% DEA in the hexane (B92381) portion of the mobile phase has been shown to be effective in normal-phase HPLC.[1] |
| Incorrect pH of the Mobile Phase (Reversed-Phase) | When using a chiral mobile phase additive in reversed-phase HPLC, the pH of the mobile phase can influence the ionization states of both the analyte and the chiral additive, thereby affecting the separation.[4] Optimization of the pH is necessary to achieve the best results. |
| Inadequate Temperature Control | Temperature can influence the thermodynamics of the chiral recognition process. Operating at a controlled temperature, for instance, 20°C for normal-phase HPLC, can ensure reproducibility and optimal separation.[1] |
Troubleshooting Workflow for Poor Resolution:
References
- 1. researchgate.net [researchgate.net]
- 2. A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
Technical Support Center: Optimizing (R)-Hydroxychloroquine Dosage for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing (R)-Hydroxychloroquine (HCQ) dosage for cell viability experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to optimize the this compound concentration for cell viability studies?
A1: Optimizing the this compound (HCQ) concentration is crucial because primary cells, often used in research, are more sensitive to chemical treatments than immortalized cell lines.[1] An excessively high concentration can induce cytotoxicity, leading to unintended cell death and confounding experimental results.[1] It is therefore essential to determine the maximum concentration that does not adversely affect the viability of the specific cell type being studied.
Q2: What is a typical starting concentration range for testing this compound cytotoxicity?
A2: A broad starting range for cytotoxicity testing with HCQ in various cell lines is between 0.01 µM and 100 µM.[1] However, significant cytotoxic effects have been observed at concentrations as low as 20-30 µM after 48 hours in some cell lines.[1] For sensitive primary cells, it is advisable to start with a wider range of lower concentrations, beginning from 0.01 µM.[1]
Q3: How does exposure time affect the cytotoxicity of this compound?
A3: The cytotoxic effects of HCQ are both time- and dose-dependent.[1][2] It is recommended to assess cell viability at multiple time points, such as 24, 48, and 72 hours, to understand the cumulative impact of the treatment.[1] The half-maximal cytotoxic concentration (CC50) of HCQ has been shown to decrease over time, indicating an accumulative cytotoxic effect.[3]
Q4: What are the primary mechanisms by which this compound affects cell viability?
A4: this compound primarily affects cell viability by inhibiting autophagy and inducing apoptosis.[4][5][6][7] HCQ is a lysosomotropic agent that accumulates in lysosomes, increasing their pH.[4][8] This inhibits the fusion of autophagosomes with lysosomes, blocking the degradation of cellular components and leading to an accumulation of autophagosomes, which can trigger apoptotic cell death.[4][5]
Q5: Can this compound interfere with common cell viability assays?
A5: Yes, there is a possibility of interference. For instance, Chloroquine, a related compound, can interfere with the MTT assay, sometimes leading to an increased signal at high concentrations.[1] If you observe unexpected results with an MTT assay, it is advisable to confirm your findings using a different cytotoxicity assay, such as lactate (B86563) dehydrogenase (LDH) release or a live/dead cell stain.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High cell death even at low (R)-HCQ concentrations | Primary cells are highly sensitive; incorrect dosage calculation. | Use a wider range of lower concentrations (e.g., starting from 0.01 µM) and shorten the initial exposure time.[1] Double-check all calculations for drug dilutions. |
| Inconsistent results between replicate wells | Uneven cell seeding; unequal drug distribution. | Ensure a single-cell suspension before seeding by proper mixing. After adding (R)-HCQ, gently mix the plate to ensure even distribution.[1] |
| No cytotoxic effect observed even at high concentrations | The specific cell type may be resistant; drug degradation. | Verify the viability of your cells with a positive control (a known cytotoxic agent). Confirm the activity and proper storage of your (R)-HCQ stock solution.[1] |
| Unexpected increase in signal in MTT assay at high (R)-HCQ concentrations | Interference of the compound with the MTT assay. | Use an alternative cytotoxicity assay to confirm the results, such as an LDH release assay or a fluorescent live/dead cell stain.[1] |
| High variability in autophagy marker (e.g., LC3-II) expression | Timing of analysis; cell density; basal autophagy levels. | Perform a time-course experiment to determine the optimal time point for observing changes in autophagy markers. Ensure consistent cell seeding density. Include both positive (e.g., starvation with HBSS) and negative controls.[4] |
Quantitative Data Summary
The following tables summarize the half-maximal cytotoxic concentrations (CC50) and half-maximal effective concentrations (EC50) of Hydroxychloroquine (B89500) in various cell lines. Note that these values can vary depending on the specific experimental conditions.
Table 1: CC50 Values of Hydroxychloroquine in Various Cell Lines
| Cell Line | Cell Type | Time Point (hours) | CC50 (µM) | Reference |
| H9C2 | Rat Cardiomyoblast | 72 | 17.1 | [2] |
| HEK293 | Human Embryonic Kidney | 72 | 9.883 | [2] |
| IEC-6 | Rat Small Intestinal Epithelial | 72 | 17.38 | [2] |
| Vero | Monkey Kidney Epithelial | 72 | 92.35 | [2] |
| ARPE-19 | Human Retinal Pigment Epithelial | 72 | 49.24 | [2] |
| Huh7-SR | Human Hepatocellular Carcinoma | 48 | 12.69 - 13.6 | [9] |
| TK6 | Human Lymphoblastoid | 24 | > 80 (no cytotoxicity) | [10] |
| AsPC-1 | Human Pancreatic Cancer | 72 | ~20 | [11] |
| Hs-766T | Human Pancreatic Cancer | 72 | ~20 | [11] |
| MIAPaCa-2 | Human Pancreatic Cancer | 72 | ~40 | [11] |
| PANC-1 | Human Pancreatic Cancer | 72 | ~50 | [11] |
Table 2: EC50 Values of Hydroxychloroquine against SARS-CoV-2 in Vero Cells
| Multiplicity of Infection (MOI) | Time Point (hours) | EC50 (µM) | Reference |
| 0.01 | 48 | 4.51 | [12] |
| 0.02 | 48 | 4.06 | [12] |
| 0.2 | 48 | 17.31 | [12] |
| 0.8 | 48 | 12.96 | [12] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard methodologies for determining the cytotoxic effects of a compound on adherent cells.[13]
Materials:
-
96-well plates
-
This compound stock solution (in DMSO or water)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multichannel pipette
-
Plate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[13]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or water as the highest drug concentration).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate for 10 minutes at a low speed and measure the absorbance at 490 nm using a plate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Autophagy and Apoptosis Markers
This protocol outlines the general steps for detecting key proteins involved in autophagy (LC3, p62/SQSTM1) and apoptosis (Caspase-3).
Materials:
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3, anti-p62, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Lysis: Wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control like β-actin. An increase in the LC3-II/LC3-I ratio and p62 accumulation are indicative of autophagy inhibition. Cleavage of Caspase-3 indicates apoptosis induction.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of (R)-HCQ induced cell death.
Caption: Experimental workflow for MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxychloroquine facilitates autophagosome formation but not degradation to suppress the proliferation of cervical cancer SiHa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagy Inhibition via Hydroxychloroquine or 3-Methyladenine Enhances Chemotherapy-Induced Apoptosis in Neuro-Blastoma and Glioblastoma [mdpi.com]
- 7. Frontiers | Autophagy, apoptosis, and inflammation response of Sebastiscus marmoratus to different concentrations of hydroxychloroquine [frontiersin.org]
- 8. Hydroxychloroquine Enhances Cytotoxic Properties of Extracellular Vesicles and Extracellular Vesicle–Mimetic Nanovesicles Loaded with Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of weak genotoxicity of hydroxychloroquine in human TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of hydroxychloroquine dosing scheme based on COVID-19 patients’ characteristics: a review of the literature and simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Minimizing off-target effects of (R)-Hydroxychloroquine in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize the off-target effects of (R)-Hydroxychloroquine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound?
A1: The primary off-target effects of this compound (R-HCQ) are cardiotoxicity and retinal toxicity. Cardiotoxicity is often associated with the blockade of the hERG potassium channel, which can lead to QT interval prolongation and potentially life-threatening arrhythmias.[1][2][3][4] Retinal toxicity is another significant concern, and studies suggest that the (R)-enantiomer may stereoselectively accumulate in ocular tissues, potentially increasing this risk.[5][6][7][8]
Q2: How do the off-target effects of (R)-HCQ differ from those of (S)-HCQ and racemic Hydroxychloroquine (B89500)?
A2: (R)- and (S)-Hydroxychloroquine, the two enantiomers of HCQ, exhibit different pharmacological and toxicological profiles. Notably, (S)-HCQ has been reported to have a higher potency against some viruses, like SARS-CoV-2, compared to (R)-HCQ.[6][7][9] More importantly for off-target effects, (S)-HCQ shows significantly less inhibition of the hERG channel, suggesting a lower risk of cardiotoxicity compared to the racemic mixture and the (R)-enantiomer.[7][8] Conversely, (R)-HCQ has a greater tendency to accumulate in ocular tissue, which may be linked to a higher risk of retinopathy.[6][7][8] Racemic HCQ, being a 50:50 mixture, presents a combined profile of both enantiomers.
Q3: At what concentrations should I be concerned about off-target effects in my in vitro experiments?
A3: The concentrations at which off-target effects become a concern can overlap with the concentrations used for studying on-target effects like autophagy inhibition (typically 10-50 µM). The IC50 for hERG channel blockade by chloroquine, a closely related compound, is in the low micromolar range (e.g., 3 µM).[10] Therefore, it is crucial to consider potential off-target effects even at standard experimental concentrations. Cytotoxicity also becomes more pronounced at higher concentrations (above 30 µM) and with longer exposure times.[11]
Troubleshooting Guide
Issue 1: Observed cellular phenotype may be due to off-target effects rather than autophagy inhibition.
Solution:
-
Genetic knockdown: Use siRNA or CRISPR/Cas9 to knock down an essential autophagy gene (e.g., ATG5 or ATG7).[10][12] If this genetic approach replicates the phenotype observed with (R)-HCQ, it provides strong evidence for an on-target effect.
-
Dose-response analysis: Conduct a thorough dose-response study. If the observed effect occurs at concentrations significantly different from those known to inhibit autophagy, an off-target mechanism may be involved.
Issue 2: How to specifically measure and control for cardiotoxicity in vitro?
Solution:
-
hERG channel assays: If you have access to the necessary equipment, perform patch-clamp electrophysiology on cells expressing the hERG channel to directly measure channel blockade by (R)-HCQ at your experimental concentrations.
-
Use (S)-HCQ as a control: Since (S)-HCQ is a weaker hERG channel inhibitor, it can be used as a negative control.[7][8] If (S)-HCQ does not produce the same cellular effect as (R)-HCQ at equivalent concentrations, it suggests the effect of (R)-HCQ may be mediated by hERG blockade.
Issue 3: Difficulty in interpreting results due to potential lysosomal pH-independent effects.
Solution:
-
Rescue experiments: If a specific off-target is suspected, a rescue experiment can be attempted. For example, if you suspect the phenotype is due to oxidative stress, pre-treating the cells with an antioxidant like N-acetylcysteine (NAC) might reverse the effect.[12]
-
Monitor lysosomal markers: To confirm on-target lysosomal effects, monitor markers of autophagy flux. An accumulation of p62/SQSTM1 or the use of tandem fluorescent-tagged LC3 (e.g., mRFP-GFP-LC3) can help confirm that autophagosome-lysosome fusion is indeed inhibited.[10]
Quantitative Data Summary
Table 1: In Vitro Activity of Hydroxychloroquine Enantiomers against SARS-CoV-2
| Compound | IC50 (µM) in Vero E6 cells |
| Racemic-HCQ | 1.752 |
| (R)-HCQ | 2.445 |
| (S)-HCQ | 1.444 |
Data from Liu et al., 2020[13]
Table 2: hERG Channel Inhibition by Hydroxychloroquine Enantiomers
| Compound | IC50 (µM) |
| Racemic-CQ | >10 |
| (R)-CQ | >10 |
| (S)-CQ | >20 |
| Racemic-HCQ | >10 |
| (R)-HCQ | >10 |
| (S)-HCQ | >20 |
Data from Liu et al., 2020[7]
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of ATG5 to Validate On-Target Autophagy Inhibition
-
Cell Seeding: Seed your cells of interest in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection:
-
Prepare two sets of tubes. In the first set, dilute ATG5-targeting siRNA (and a non-targeting control siRNA in a separate tube) in serum-free medium.
-
In the second set of tubes, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the contents of the corresponding tubes and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes dropwise to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.
-
(R)-HCQ Treatment: After the incubation period, treat the cells with this compound at the desired concentration and for the desired duration.
-
Analysis: Analyze the cells for the phenotype of interest. Compare the results from the ATG5 knockdown cells to the non-targeting control cells. A similar phenotype in the ATG5 knockdown cells (without (R)-HCQ treatment) and the control cells treated with (R)-HCQ would indicate an on-target effect.
-
Validation: Confirm the knockdown of ATG5 protein levels by Western blotting.
Protocol 2: Competitive Inhibition Assay Using Bafilomycin A1
-
Experimental Setup: Prepare parallel cultures of your cells.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., DMSO).
-
Group 2: this compound at the desired experimental concentration.
-
Group 3: Bafilomycin A1 at a concentration known to inhibit autophagy (e.g., 100 nM).
-
-
Incubation: Treat the cells for the desired duration.
-
Phenotypic Analysis: Assess the cellular phenotype of interest in all treatment groups.
-
Interpretation: If the phenotype observed in Group 2 is also observed in Group 3, it is likely due to the inhibition of autophagy. If the phenotype is unique to Group 2, it may be an off-target effect of (R)-HCQ.
Visualizations
Caption: On-target vs. off-target pathways of (R)-HCQ.
Caption: Workflow for validating on-target effects.
References
- 1. Off-label use of chloroquine, hydroxychloroquine, azithromycin and lopinavir/ritonavir in COVID-19 risks prolonging the QT interval by targeting the hERG channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RACGP - Off-label prescribing in the midst of a pandemic: The case of hydroxychloroquine [www1.racgp.org.au]
- 3. cancerletter.com [cancerletter.com]
- 4. Hydroxychloroquine and “off-label” utilization in the treatment of oral conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. (28 May 2020) Chloroquine & Hydroxychloroquine- S-HCQ found to be 60% more active against SARS-CoV-2 than R-HCQ, in-vitro | Drugs Monitor [nclinnovations.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Hydroxychloroquine synergizes with the PI3K inhibitor BKM120 to exhibit antitumor efficacy independent of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: (R)-Hydroxychloroquine Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of (R)-Hydroxychloroquine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for producing enantiomerically pure this compound?
A1: The synthesis of this compound typically involves a multi-step process that begins with the chiral resolution of a racemic intermediate, followed by coupling with 4,7-dichloroquinoline (B193633). A common route starts with the resolution of 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol using a chiral acid, such as (R)-(-)-mandelic acid, to isolate the desired (R)-enantiomer of the side chain. This resolved chiral amine is then reacted with 4,7-dichloroquinoline to yield this compound. The final step usually involves salt formation, for instance, with sulfuric acid to produce this compound sulfate (B86663).[1]
Q2: What are the primary methods for purifying this compound from its (S)-enantiomer?
A2: The two main methods for the chiral resolution and purification of hydroxychloroquine (B89500) enantiomers are diastereomeric salt formation and chiral High-Performance Liquid Chromatography (HPLC).
-
Diastereomeric Salt Formation: This classical resolution technique involves reacting racemic hydroxychloroquine with a chiral resolving agent, such as Di-p-Anisoyl-L-Tartaric Acid (L-DATA), to form diastereomeric salts.[2][3] These salts have different solubilities, allowing for the separation of one diastereomer through crystallization. The desired enantiomer can then be recovered from the purified diastereomeric salt.
-
Chiral HPLC: This chromatographic technique utilizes a chiral stationary phase (CSP) to separate the enantiomers.[4][5] Normal-phase chiral HPLC is a common and reproducible method for the analytical and semi-preparative separation of (R)- and (S)-Hydroxychloroquine.[4][6]
Q3: What are some common impurities encountered during hydroxychloroquine synthesis?
A3: Besides the undesired enantiomer, several process-related impurities can arise during the synthesis of hydroxychloroquine. One common issue is the formation of byproducts due to side reactions, especially when using high reaction temperatures and long reaction times.[7] Some patented methods describe the use of protective groups to facilitate the removal of impurities.[7] Industrial preparation methods aim to control reaction conditions to minimize the formation of these impurities, with a goal of achieving a final product with single impurities at or below 0.1%.[8][9]
Troubleshooting Guides
Synthesis
Problem: Low yield of this compound during the coupling reaction with 4,7-dichloroquinoline.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure the reaction temperature is maintained appropriately, typically around 135°C, for a sufficient duration (e.g., 24 hours).[1] The use of a high-pressure technique at a slightly lower temperature (100-120°C) for a shorter time (4-6 hours) has also been reported to improve yield and reduce byproducts.[7] |
| Suboptimal base/catalyst | The reaction often requires a base such as triethylamine (B128534) (TEA) and potassium carbonate (K2CO3) to proceed efficiently.[1] Ensure the appropriate equivalents of the base are used. |
| Impure reactants | Use highly pure 4,7-dichloroquinoline and the resolved (R)-enantiomer of the side chain. Impurities in the starting materials can lead to side reactions and lower the yield of the desired product. |
Problem: Formation of significant byproducts during synthesis.
| Possible Cause | Suggested Solution |
| High reaction temperature and long reaction time | Prolonged heating can lead to the formation of degradation products. Consider using a high-pressure method which allows for lower reaction temperatures and shorter reaction times, thereby inhibiting the formation of byproducts.[7] |
| Use of certain solvents and reagents | The use of toxic solvents like phenol (B47542) and reagents such as N,N-diisopropylethylamine can contribute to the formation of undesirable byproducts that are difficult to remove.[7] Explore alternative, cleaner synthesis routes where possible. A continuous-flow synthesis method has been developed to improve yield and reduce the need for protecting groups.[10][11] |
Purification
Problem: Poor separation of enantiomers using chiral HPLC.
| Possible Cause | Suggested Solution |
| Incorrect mobile phase composition | The resolution of hydroxychloroquine enantiomers is highly sensitive to the mobile phase composition. For normal-phase chiral HPLC, a common mobile phase is a mixture of n-hexane and isopropanol (B130326) with a small amount of an amine modifier like diethylamine (B46881) (DEA).[4] A typical ratio is n-hexane:isopropanol (93:7, v/v) with 0.5% DEA.[4] |
| Inappropriate chiral stationary phase | The choice of the chiral column is critical. A widely used stationary phase for this separation is Chiralpak AD-H.[4] |
| Suboptimal flow rate and temperature | The flow rate and column temperature can affect the resolution. A typical flow rate is 0.8 mL/min with the column temperature maintained at 20°C.[4] |
Problem: Low yield and/or optical purity after diastereomeric salt formation and recrystallization.
| Possible Cause | Suggested Solution |
| Inefficient resolution agent | While Di-p-Anisoyl-L-Tartaric Acid (L-DATA) has been shown to be effective, the efficiency of the resolution can be influenced by kinetic factors.[2][3] |
| Suboptimal crystallization conditions | Factors such as solvent volume, refluxing time, and filtration temperature are key to maximizing the yield and optical purity.[2][3] Multiple recrystallization steps are often necessary to achieve high optical purity (>99%).[2][3] For example, after an initial resolution yielding 63.0% optical purity, three rounds of recrystallization can increase it to 99.0%.[2][3] |
Quantitative Data Summary
Table 1: Synthesis of this compound - Reaction Conditions and Yields
| Step | Reagents and Conditions | Yield | Reference |
| Chiral Resolution | 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol, (R)-(-)-mandelic acid, 2-propanol, crystallization | 56% | [1] |
| Coupling Reaction | (R)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol, 4,7-dichloroquinoline, TEA, K2CO3, 135°C, 24 h | 62% | [1] |
| Salt Formation | This compound, H2SO4, EtOH, reflux | 67% | [1] |
| High-Pressure Synthesis | 4,7-dichloroquinoline, N'-ethyl-N'-β-hydroxyethyl-1,4-pentadiamine, 100-120°C, 4-6 hours | 75.5% | [7] |
Table 2: Purification of Hydroxychloroquine Enantiomers - Methods and Purity
| Method | Details | Initial Optical Purity | Final Optical Purity | Yield | Reference |
| Diastereomeric Salt Formation | Resolution with L-DATA | - | 63.0% (after initial resolution) | 96.9% | [2][3] |
| Recrystallization (3 rounds) | Following diastereomeric salt formation | 63.0% | >99.0% | 74.2% | [2][3] |
| Chiral HPLC | Chiralpak AD-H column, n-hexane:isopropanol (93:7, v/v) + 0.5% DEA | - | Baseline separation | - | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound Sulfate[1]
-
Chiral Resolution:
-
Dissolve 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol in 2-propanol.
-
Add a solution of (R)-(-)-mandelic acid in 2-propanol.
-
Stir the mixture overnight at room temperature.
-
Filter the resulting white crystals and recrystallize from 2-propanol to obtain (R)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (R)-mandelate.
-
-
Preparation of Chiral Amine:
-
Dissolve the mandelate (B1228975) salt in tert-butyl methyl ether and cool to 0°C.
-
Adjust the pH to 12 with 1 M NaOH (aq.).
-
Allow the reaction to warm to room temperature over 2 hours.
-
Separate the organic layer, dry, and concentrate to yield (R)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol.
-
-
Coupling Reaction:
-
Combine the chiral amine, 4,7-dichloroquinoline, triethylamine (TEA), and potassium carbonate (K2CO3).
-
Heat the mixture at 135°C for 24 hours.
-
After cooling, purify the product to obtain this compound.
-
-
Salt Formation:
-
Dissolve the this compound base in ethanol.
-
Add sulfuric acid and reflux the mixture.
-
Cool the solution to obtain crystals of this compound sulfate.
-
Protocol 2: Chiral HPLC Separation of Hydroxychloroquine Enantiomers[4]
-
Column: Chiralpak AD-H (4.6 mm × 150 mm, 5 µm particle size)
-
Mobile Phase: n-hexane:isopropanol (93:7, v/v) with 0.5% diethylamine (DEA) added to the hexane.
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 343 nm
-
Temperature: 20°C
Visualizations
Caption: Synthesis workflow for this compound Sulfate.
Caption: Purification workflows for this compound.
References
- 1. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New methods for resolution of hydroxychloroquine by forming diastereomeric salt and adding chiral mobile phase agent on RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2010027150A2 - New preparation of hydroxychloroquine - Google Patents [patents.google.com]
- 8. CN104230803A - Preparation method of hydroxychloroquine sulfate - Google Patents [patents.google.com]
- 9. CN102050781B - Industrial preparation method of hydroxychloroquine sulfate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-Hydroxychloroquine Stability in Solution
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of (R)-Hydroxychloroquine in solution?
A1: The primary factors leading to the degradation of (R)-HCQ in solution are exposure to light (photodegradation), strong oxidizing agents, and extreme pH conditions (both highly acidic and alkaline).[1][2] Degradation is also influenced by temperature, with higher temperatures generally accelerating the process.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To ensure stability, (R)-HCQ crystalline solid should be stored at -20°C for long-term stability (≥4 years).[3] Aqueous solutions of HCQ are not recommended for storage for more than one day.[3] If aqueous solutions must be stored, they should be protected from light and stored at refrigerated temperatures (2-8°C) to minimize degradation.[4][5][6][7] For general pharmaceutical storage, a dry, well-ventilated environment at 15-25°C, protected from light and moisture, is recommended.[8]
Q3: How can I prevent oxidative degradation of my this compound solution?
A3: Oxidative degradation, particularly by hydroxyl radicals, is a significant pathway for HCQ degradation.[9][10] The use of antioxidants such as ascorbic acid or gallic acid can substantially slow down this process.[9][10] These antioxidants act as scavengers for free radicals.[9] It is also crucial to avoid contact with oxidizing agents like sodium hypochlorite, which can cause rapid and extensive degradation.[1]
Q4: Is this compound sensitive to light? What precautions should I take?
A4: Yes, HCQ is susceptible to photodegradation, especially in alkaline solutions.[1][2] Exposure to UV light (e.g., 254 nm) can lead to approximately 15% degradation within 40 hours.[1] To prevent this, always store HCQ solutions in amber or light-resistant containers and minimize exposure to direct sunlight or strong artificial light.[7][8]
Q5: What is the stability of this compound at different pH values?
A5: (R)-HCQ is generally stable in acidic to neutral pH. It has been shown to be very stable in acidic conditions up to 6.0 M HCl at 60°C for 72 hours.[1] In oral suspension formulations, it remains stable at a pH of around 4.2 for up to 90 days.[4] However, it is more susceptible to degradation under strongly alkaline conditions. For instance, at 6.0 M NaOH and 70°C, about 15% degradation was observed within 2.5 hours.[1] Photodegradation is also faster at higher pH values.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of (R)-HCQ concentration in solution over a short period. | Photodegradation from exposure to light. | Store solutions in amber vials or wrap containers in aluminum foil. Work in a dimly lit area when possible. |
| Oxidative degradation due to dissolved oxygen or contaminants. | Degas solvents before use. Consider adding antioxidants like ascorbic acid (at a concentration that does not interfere with downstream applications). | |
| Temperature-induced degradation. | Prepare solutions fresh and store them at recommended temperatures (refrigerated for short-term, -20°C for long-term solid). Avoid repeated freeze-thaw cycles. | |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation peaks. The main photodegradation products include N-de-ethylated HCQ, dechlorinated HCQ, and HCQ N-oxide.[2] |
| Contamination of the solvent or glassware. | Use high-purity solvents and ensure all glassware is thoroughly cleaned. | |
| Precipitation of (R)-HCQ in buffered solution. | The pH of the buffer is near the pKa of HCQ, leading to reduced solubility of the free base. | Adjust the pH of the buffer to be well below the pKa of the quinoline (B57606) nitrogen (around 8.3) to ensure the compound remains in its more soluble protonated form. A pH of around 4 is often used for formulations.[4] |
| The concentration of (R)-HCQ exceeds its solubility in the chosen solvent system. | Consult solubility data for HCQ in your specific solvent. The solubility in PBS (pH 7.2) is approximately 5 mg/mL.[3] You may need to use a co-solvent if higher concentrations are required, ensuring it is compatible with your experiment. |
Summary of Quantitative Degradation Data
The following table summarizes the stability of hydroxychloroquine (B89500) under various stress conditions based on available literature.
| Condition | Concentration & Medium | Temperature | Duration | Degradation (%) | Reference |
| Acidic Hydrolysis | Not specified | 60°C | 72 hours | Very stable | [1] |
| Alkaline Hydrolysis | Not specified | 70°C | 2.5 hours | ~15% | [1] |
| Oxidation | Not specified | Not specified | Not specified | ~85% | [1] |
| Photodegradation (UV) | Not specified | 38°C ± 2°C | 40 hours | ~15% | [1] |
| Refrigerated Storage | 50 mg/mL in SyrSpend® SF PH4 | 5 ± 3°C | 60 days | <5% | [5] |
| Room Temp Storage | 25 mg/mL in Oral Mix SF | 25°C | 16 weeks | <1% | [1][6] |
Experimental Protocols
Protocol: Stability-Indicating HPLC-UV Method for this compound
This protocol is a composite based on several published methods and is intended to serve as a starting point for method development and validation.[12][13][14][15]
1. Objective: To quantify the concentration of this compound in a solution and to separate it from its potential degradation products, thus indicating the stability of the compound.
2. Materials:
-
This compound Sulfate reference standard
-
HPLC grade acetonitrile (B52724)
-
HPLC grade methanol
-
Potassium dihydrogen phosphate (B84403) (or similar buffer salt)
-
Orthophosphoric acid (or other acid for pH adjustment)
-
High-purity water (e.g., Milli-Q)
-
0.45 µm membrane filters
3. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Reversed-phase C18 or Phenyl column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringes and syringe filters
4. Preparation of Solutions:
-
Mobile Phase A (Aqueous Buffer): Prepare a solution of potassium dihydrogen phosphate (e.g., 0.3 M) in high-purity water. Adjust the pH to 2.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.[12][13][14]
-
Mobile Phase B (Organic): HPLC grade acetonitrile or methanol.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 90:10 v/v) can be used.
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of (R)-HCQ reference standard and dissolve it in the diluent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5-50 µg/mL).
5. Chromatographic Conditions:
-
Column: X-terra phenyl column (250 × 4.6 mm, 5 µm) or equivalent.[12][13][14]
-
Mobile Phase: A gradient or isocratic elution can be used. For example, a gradient program could be:
-
Time 0-5 min: 95% A, 5% B
-
Time 5-15 min: Ramp to 50% A, 50% B
-
Time 15-20 min: Hold at 50% A, 50% B
-
Time 20-25 min: Return to 95% A, 5% B
-
-
Column Temperature: 30-40°C.[15]
-
Detection Wavelength: 343 nm (for specificity) or 220 nm (for higher sensitivity to impurities).[12][13][14][15]
-
Injection Volume: 10-20 µL.
6. Sample Analysis:
-
Dilute the experimental samples with the diluent to fall within the range of the calibration curve.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak area for (R)-HCQ and any degradation products.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of (R)-HCQ in the samples using the calibration curve. The percentage of remaining (R)-HCQ can be calculated relative to a time-zero sample.
Visualizations
Caption: Major degradation pathways of this compound under different stress conditions.
Caption: Experimental workflow for conducting a stability study of this compound in solution.
Caption: A logical flowchart for troubleshooting common issues in (R)-HCQ stability experiments.
References
- 1. dason.medicine.duke.edu [dason.medicine.duke.edu]
- 2. Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and physicochemical stability of 50 mg/mL hydroxychloroquine oral suspension in SyrSpendⓇ SF PH4 (dry) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of Extemporaneously Prepared Hydroxychloroquine Sulfate 25-mg/mL Suspensions in Plastic Bottles and Syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 8. fda.gov.ph [fda.gov.ph]
- 9. Free radical induced degradation and computational studies of hydroxychloroquine in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.malariaworld.org [media.malariaworld.org]
- 11. researchgate.net [researchgate.net]
- 12. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. akjournals.com [akjournals.com]
Technical Support Center: Enhancing the Bioavailability of (R)-Hydroxychloroquine in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the oral bioavailability of (R)-Hydroxychloroquine (HCQ) in animal studies. The following sections offer frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to assist in the design and execution of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges to achieving high oral bioavailability of this compound?
A1: The oral bioavailability of hydroxychloroquine (B89500), administered as a racemate, is generally considered good, with an absorption fraction of about 74% in humans.[1] However, several factors can influence its absorption and first-pass metabolism, presenting challenges for consistent and maximal bioavailability in animal studies. These include its physicochemical properties as a weak base, potential for P-glycoprotein (P-gp) efflux, and metabolism by cytochrome P450 (CYP) enzymes.[2][3] While absorption itself does not appear to be enantioselective, the disposition of the enantiomers can differ due to stereoselective metabolism and renal clearance.
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound in animal models?
A2: Several strategies are being explored to improve the oral delivery of hydroxychloroquine, which can be applied to studies focusing on the (R)-enantiomer:
-
Nanoparticle-Based Formulations: Encapsulating HCQ in lipid-based or polymeric nanoparticles, such as solid lipid nanoparticles (SLNs) or liposomes, can protect the drug from degradation, improve its solubility, and potentially enhance absorption.[4]
-
Prodrug Approach: Synthesizing a prodrug of (R)-HCQ can modify its physicochemical properties to increase its membrane permeability and reduce pre-systemic metabolism. Mutual prodrugs of racemic HCQ with NSAIDs have been shown to release HCQ in the bloodstream of rats following oral administration.[5]
-
Co-administration with P-gp or CYP Enzyme Inhibitors: Since HCQ is a substrate of P-gp and is metabolized by CYP enzymes, co-administering it with inhibitors of these proteins could potentially increase its systemic exposure.[3]
Q3: Is there a significant difference in the pharmacokinetics of (R)- and (S)-Hydroxychloroquine?
A3: Yes, studies have shown stereoselective disposition of hydroxychloroquine enantiomers. In rats, the metabolism of HCQ is stereoselective, with the R/S ratio of the parent drug being greater than one, suggesting that the (R)-enantiomer may be cleared more slowly than the (S)-enantiomer.
Q4: Where can I find information on separating the enantiomers of hydroxychloroquine for my studies?
A4: The separation of (R)- and (S)-hydroxychloroquine can be achieved using chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). Several methods have been published that detail the stationary phases, mobile phases, and conditions required for successful enantioseparation.
Troubleshooting Guides
This section addresses common issues that may arise during in vivo bioavailability studies of this compound.
Issue 1: High Variability in Pharmacokinetic Data
-
Possible Cause: Inconsistent oral dosing technique.
-
Troubleshooting Step: Ensure all personnel are thoroughly trained in oral gavage for the specific animal model. Use appropriately sized and flexible gavage needles to minimize stress and ensure the entire dose is delivered to the stomach. Refer to the detailed Oral Gavage Protocol for Rats in the Experimental Protocols section.
-
-
Possible Cause: Formulation instability or inconsistency.
-
Troubleshooting Step: For nanoparticle or other complex formulations, ensure consistent particle size, drug loading, and stability. Characterize each batch of the formulation before administration. For solutions, ensure the drug is fully dissolved and stable in the chosen vehicle.
-
-
Possible Cause: Inaccurate sample collection or processing.
-
Troubleshooting Step: Adhere to a strict and consistent blood sampling schedule. Process blood samples promptly to obtain plasma or serum and store them at the appropriate temperature (e.g., -80°C) until analysis.
-
-
Possible Cause: Analytical method variability.
-
Troubleshooting Step: Fully validate the bioanalytical method (e.g., LC-MS/MS) for accuracy, precision, linearity, and selectivity. Use a stable, deuterated internal standard for this compound if available. Refer to the LC-MS/MS Quantification Protocol for guidance.
-
Issue 2: Low or No Detectable Drug Levels in Plasma
-
Possible Cause: Incorrect oral gavage administration (e.g., administration into the trachea).
-
Troubleshooting Step: Review and practice the oral gavage technique. Observe animals closely during and after dosing for any signs of respiratory distress, such as coughing or difficulty breathing. If this occurs, the animal should be removed from the study.
-
-
Possible Cause: Rapid degradation of the drug in the formulation or gastrointestinal tract.
-
Troubleshooting Step: Assess the stability of your formulation under relevant conditions (e.g., pH, temperature). For nanoparticle formulations, ensure they are designed to protect the drug until it reaches the site of absorption.
-
-
Possible Cause: Insufficient sensitivity of the analytical method.
-
Troubleshooting Step: Optimize the LC-MS/MS method to achieve a lower limit of quantification (LLOQ) sufficient to detect the expected low concentrations of the drug, especially at later time points.
-
Quantitative Data Presentation
The following tables summarize pharmacokinetic data from animal studies investigating different formulations of hydroxychloroquine. Note that this data is for racemic hydroxychloroquine, as there is a lack of published in vivo bioavailability studies specifically for enhanced formulations of this compound.
Table 1: Pharmacokinetic Parameters of Racemic Hydroxychloroquine after a Single Oral Dose in Cynomolgus Macaques
| Parameter | Blood | Plasma |
| Dose | 3 mg/kg | 3 mg/kg |
| Cmax (ng/mL) | 292.33 | 36.90 |
| AUC₀₋∞ (h*ng/mL) | 5978.94 | 363.31 |
Data from a study in male cynomolgus macaques. Cmax and AUC are presented as mean values.[6][7]
Table 2: Comparative Pharmacokinetic Parameters of Different Racemic Hydroxychloroquine Formulations in Mice
| Formulation | Administration Route | Half-life (t½) (h) |
| Free HCQ | Intraperitoneal | 3.4 ± 0.4 |
| Uncoated Nanoparticles | Intraperitoneal | 8.7 ± 1.3 |
| Cancer Cell Membrane Coated Nanoparticles | Intraperitoneal | 12.3 ± 1.7 |
Data from a study in MCF-7 tumor-bearing mice. Half-life is presented as mean ± standard deviation.[4]
Table 3: Recovery of Racemic Hydroxychloroquine from a Mutual Prodrug Formulation in Rats
| Prodrug Formulation | % HCQ Recovered in Blood | Time to Recovery (h) |
| HCQ-Licofelone (HL) | 40.5 - 49% | 8.5 - 10 |
| HCQ-Aceclofenac (HA) | 40.5 - 49% | 8.5 - 10 |
Data from a study in rats following oral administration of mutual ester prodrugs of HCQ with NSAIDs.[5]
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from a method for preparing chloroquine-loaded SLNs and can be optimized for this compound.
Materials:
-
This compound
-
Stearic acid (solid lipid)
-
Tween 80 (surfactant)
-
Purified water
Procedure:
-
Melt the stearic acid at a temperature just above its melting point (approximately 70-75°C).
-
Disperse the accurately weighed this compound into the molten lipid with continuous stirring until a homogenous mixture is formed.
-
In a separate beaker, prepare the aqueous surfactant solution by dissolving Tween 80 in purified water and heat it to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the hot lipid phase under high-shear homogenization (e.g., using a high-speed stirrer or ultrasonicator) to form a hot oil-in-water pre-emulsion.
-
Continue homogenization for a specified period (e.g., 10-15 minutes) to ensure the formation of fine droplets.
-
Transfer the hot pre-emulsion to a cold water bath (2-5°C) with continuous stirring to facilitate the solidification of the lipid nanoparticles.
-
The resulting SLN dispersion can be further processed (e.g., lyophilized for long-term storage) or used directly for in vivo studies.
Characterization:
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured to assess the surface charge and stability of the nanoparticles.
-
Entrapment Efficiency (%EE): Calculated indirectly by measuring the concentration of free this compound in the supernatant after centrifuging the nanoparticle dispersion. %EE = [(Total Drug - Free Drug) / Total Drug] x 100
In Vivo Oral Bioavailability Study in Rats
Animal Model:
-
Sprague-Dawley or Wistar rats (male or female, as per study design), typically weighing 200-250g.
Procedure:
-
Acclimatization: Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Accurately weigh each rat to determine the correct dose volume.
-
Administer the this compound formulation (e.g., SLNs, prodrug, or control solution) orally using a suitable gavage needle. Refer to the Oral Gavage Protocol for Rats below.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method. Refer to the LC-MS/MS Quantification Protocol .
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) using appropriate software.
-
Standard Operating Procedure: Oral Gavage in Rats
Materials:
-
Appropriately sized, ball-tipped gavage needle (flexible plastic needles are recommended to reduce injury risk).
-
Syringe corresponding to the dose volume.
-
The substance to be administered.
Procedure:
-
Restraint: Gently but firmly restrain the rat. One common method is to hold the rat's body with one hand while using the thumb and forefinger of the same hand to gently grasp the loose skin over the neck and shoulders to immobilize the head.
-
Positioning: Position the rat vertically with its head extended upwards to straighten the esophagus.
-
Needle Insertion: Gently insert the gavage needle into the mouth, slightly to one side to avoid the incisors. Advance the needle along the roof of the mouth towards the back of the throat.
-
Advancement into Esophagus: As the needle reaches the pharynx, the rat should swallow, which facilitates the passage of the needle into the esophagus. Advance the needle slowly and smoothly. If any resistance is met, do not force it. Withdraw the needle and try again.
-
Dose Administration: Once the needle is in the stomach (pre-measured to the level of the last rib), slowly administer the substance.
-
Withdrawal: Smoothly and gently withdraw the gavage needle.
-
Monitoring: Return the rat to its cage and monitor for any signs of distress, such as coughing, choking, or difficulty breathing, for at least 15-30 minutes post-dosing.[3]
LC-MS/MS Quantification of this compound in Rat Plasma
This is a general protocol that should be optimized and validated for your specific instrumentation and needs.
Materials:
-
Rat plasma samples.
-
This compound analytical standard.
-
Deuterated this compound internal standard (IS), if available.
-
Acetonitrile (ACN) for protein precipitation.
-
Formic acid.
-
HPLC-grade water.
-
UHPLC-MS/MS system.
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of rat plasma, add 150-200 µL of ACN containing the internal standard.
-
Vortex vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes).
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Chromatographic Conditions (Example):
-
Column: A suitable C18 or other reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.
-
-
Quantification:
-
Generate a calibration curve using standard solutions of this compound in blank rat plasma.
-
Calculate the concentration of this compound in the unknown samples based on the peak area ratio of the analyte to the internal standard.
-
Visualizations
References
- 1. Hydroxychloroquine: A Physiologically-Based Pharmacokinetic Model in the Context of Cancer-Related Autophagy Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pharmacokinetic and Pharmacodynamic Properties of Hydroxychloroquine and Dose Selection for COVID-19: Putting the Cart Before the Horse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanomedicine Reformulation of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid Lipid Nanoparticles for Drug Delivery: Pharmacological and Biopharmaceutical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Time-Dependent Distribution of Hydroxychloroquine in Cynomolgus Macaques Using Population Pharmacokinetic Modeling Method [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydroxychloroquine relative bioavailability: within subject reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of synthetic (R)-Hydroxychloroquine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (R)-Hydroxychloroquine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing enantiomerically pure this compound?
A1: The most prevalent method involves the chiral resolution of a racemic intermediate, typically 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol, using a chiral resolving agent like (R)-(-)-mandelic acid. This diastereomeric salt can then be selectively crystallized. The resolved (R)-amine is subsequently coupled with 4,7-dichloroquinoline (B193633) to yield this compound.[1]
Q2: What are the critical quality attributes (CQAs) to monitor during the synthesis of this compound?
A2: The primary CQAs are:
-
Enantiomeric Purity (Enantiomeric Excess - ee): Ensuring the final product is predominantly the (R)-enantiomer.
-
Chemical Purity: Minimizing the presence of starting materials, reagents, and side-reaction products.
-
Polymorphic Form: Controlling the crystal form of the final this compound sulfate (B86663), as different polymorphs can have different physical properties.
-
Residual Solvents: Ensuring that levels of any solvents used during the synthesis and crystallization are within acceptable limits.
Q3: What analytical techniques are essential for monitoring the synthesis?
A3: The following analytical techniques are crucial:
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of the resolved amine and the final product.[1][2]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the chemical purity and quantify impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the identification of known and unknown impurities and byproducts.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and intermediates.
-
Powder X-Ray Diffraction (PXRD): To identify the polymorphic form of the crystalline this compound sulfate.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) in Chiral Resolution
Question: After performing the chiral resolution with (R)-(-)-mandelic acid, my chiral HPLC analysis shows a low enantiomeric excess for the desired (R)-amine. What are the potential causes and how can I improve the ee?
Answer: Low enantiomeric excess during chiral resolution can stem from several factors. A systematic approach to troubleshooting this issue is outlined below.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: Troubleshooting logic for low enantiomeric excess.
Detailed Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Actions |
| Incomplete Diastereomeric Salt Formation | The molar ratio of the chiral resolving agent to the racemic amine may not be optimal for selective precipitation of the desired diastereomeric salt. | Verify the stoichiometry of the resolving agent. Typically, a 1:1 molar ratio is a good starting point, but this may need to be optimized.[4] |
| Inefficient Crystallization | The solvent system or crystallization conditions (e.g., temperature, cooling rate) may not be conducive to the selective crystallization of the desired diastereomer. The other diastereomer may be co-precipitating. | Screen different solvent systems. Isopropanol is commonly used.[1] Control the cooling rate during crystallization; a slower cooling rate often leads to higher purity crystals. Ensure the crystallization temperature is optimized to maximize the solubility difference between the two diastereomeric salts. |
| Racemization | The chiral center of the amine or the resolving agent could be racemizing under the experimental conditions, particularly if harsh pH or high temperatures are used. | Ensure that the temperature during salt formation and isolation is not excessively high. Also, verify that the pH during the liberation of the free amine from the diastereomeric salt is not too acidic or basic, which could promote racemization. |
| Analytical Method Issues | The chiral HPLC method may not be adequately resolving the two enantiomers, leading to an inaccurate measurement of the ee. | Validate your chiral HPLC method using a racemic standard of the amine to ensure baseline separation of the two enantiomer peaks. Check for peak co-elution and optimize the mobile phase and flow rate if necessary.[5] |
Issue 2: Presence of Impurities in the Final this compound Product
Question: My RP-HPLC analysis of the final product shows several impurity peaks. What are the likely identities of these impurities and how can I minimize their formation?
Answer: Impurities in the final product can originate from starting materials, side reactions, or degradation. The primary reaction for forming this compound is the coupling of (R)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol with 4,7-dichloroquinoline.
Common Impurities and Their Sources:
| Impurity Name | Potential Source | Mitigation Strategy |
| Desethylhydroxychloroquine | Incomplete ethylation of the starting amine or de-ethylation during the coupling reaction. | Ensure complete ethylation during the synthesis of the amine side chain. Avoid excessively high temperatures and prolonged reaction times during the coupling step. |
| Starting 4,7-dichloroquinoline | Incomplete reaction. | Use a slight excess of the (R)-amine side chain (e.g., 1.1 to 1.2 equivalents).[6] Ensure adequate reaction time and temperature. |
| Over-alkylation Products | Reaction of hydroxychloroquine (B89500) with another molecule of 4,7-dichloroquinoline. | Control the stoichiometry of the reactants carefully. Avoid a large excess of 4,7-dichloroquinoline. |
| Unreacted (R)-amine side chain | Incomplete reaction. | Optimize reaction conditions (temperature, time, and base) to drive the reaction to completion.[6] |
Reaction Pathway and Impurity Formation
Caption: Formation of this compound and common impurities.
Issue 3: Variability in the Crystal Form of this compound Sulfate
Question: I am observing batch-to-batch variability in the crystalline form of my this compound sulfate, as indicated by PXRD. What factors influence polymorphism and how can I control it?
Answer: The crystallization of this compound sulfate is a critical step that determines the final product's physical properties. Controlling polymorphism is essential for ensuring batch-to-batch consistency.
Critical Process Parameters for Crystallization:
| Parameter | Impact on Polymorphism | Recommendations for Control |
| Solvent System | The choice of solvent and anti-solvent significantly influences which polymorphic form is thermodynamically or kinetically favored. | Screen various solvent systems (e.g., ethanol, isopropanol, acetonitrile, water) to identify conditions that consistently produce the desired polymorph.[7][8] |
| Cooling Rate | Rapid cooling often traps kinetically favored metastable forms, while slow cooling allows for the formation of the more stable thermodynamic form. | Implement a controlled and reproducible cooling profile. Avoid crash cooling. |
| Agitation Rate | The stirring speed can affect nucleation and crystal growth rates, potentially influencing the resulting polymorph. | Maintain a consistent and optimized agitation rate throughout the crystallization process. |
| Seeding | Introducing seed crystals of the desired polymorph can direct the crystallization towards that form. | If a specific polymorph is desired, develop a seeding strategy. Ensure the seed crystals are of the correct and pure polymorphic form. |
| Supersaturation | The level of supersaturation is the driving force for crystallization and can influence which polymorph nucleates. | Control the rate of addition of anti-solvent or the cooling rate to manage the level of supersaturation. |
Experimental Protocols
Protocol 1: Chiral Resolution of 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol
-
Dissolution: Dissolve racemic 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol in a suitable solvent, such as isopropanol.[1]
-
Addition of Resolving Agent: In a separate vessel, dissolve an equimolar amount of (R)-(-)-mandelic acid in the same solvent.
-
Salt Formation: Slowly add the (R)-(-)-mandelic acid solution to the racemic amine solution with stirring.
-
Crystallization: Allow the mixture to stir at room temperature, then slowly cool to induce crystallization of the diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of Free Amine: Suspend the diastereomeric salt in water and adjust the pH to basic (e.g., pH 12) with NaOH.
-
Extraction: Extract the liberated (R)-amine into an organic solvent (e.g., tert-butyl methyl ether).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified (R)-amine.
-
Analysis: Determine the enantiomeric excess of the resolved amine using chiral HPLC.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a reaction vessel, combine the resolved (R)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (1 equivalent), 4,7-dichloroquinoline (approximately 0.9 equivalents), a suitable base (e.g., triethylamine (B128534) or K2CO3), and a solvent (e.g., ethanol).[1][6]
-
Reaction: Heat the mixture to reflux (e.g., 125-135 °C) and monitor the reaction progress by RP-HPLC.[1][6] The reaction is typically complete within 6-24 hours.[1][6]
-
Work-up: After the reaction is complete, cool the mixture and perform a suitable work-up, which may include dilution with water, basification, and extraction with an organic solvent like dichloromethane.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to remove unreacted starting materials and byproducts.
-
Analysis: Confirm the structure of the product by NMR and assess its chemical purity by RP-HPLC.
Protocol 3: Crystallization of this compound Sulfate
-
Dissolution: Dissolve the purified this compound free base in a suitable solvent, such as ethanol.[1]
-
Salt Formation: Cool the solution (e.g., to 0 °C) and slowly add a solution of sulfuric acid (1 equivalent) in the same solvent.
-
Crystallization: Stir the mixture at room temperature and then reflux to promote crystallization.[1]
-
Isolation: Cool the mixture and collect the white precipitate by filtration.
-
Drying: Wash the crystals with a non-polar solvent (e.g., hexane) and dry under vacuum.
-
Analysis: Characterize the final product for its chemical and enantiomeric purity by HPLC, and determine its polymorphic form by PXRD.
Data Presentation
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value | Expected Outcome |
| Chiral Resolution Yield | 50-60% (for the desired enantiomer) | Enantiomeric excess > 99% |
| Coupling Reaction Yield | 60-85% | Purity > 98% |
| Final Crystallization Yield | 65-85% | Purity > 99.5%, Enantiomeric excess > 99.5% |
Table 2: Representative HPLC Retention Times
Note: Retention times are highly dependent on the specific HPLC method (column, mobile phase, flow rate, temperature). This table is for illustrative purposes only.
| Compound | Chiral HPLC (t_R, min) | RP-HPLC (t_R, min) |
| This compound | ~26 | ~5.9 |
| (S)-Hydroxychloroquine | ~29 | ~5.9 |
| 4,7-dichloroquinoline | N/A | ~8.0 |
| Desethylhydroxychloroquine | N/A | ~5.2 |
References
- 1. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. data.epo.org [data.epo.org]
- 8. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Navigating the Chiral Landscape: A Technical Support Center for Resolving Hydroxychloroquine Metabolites
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the method development and resolution of (R)- and (S)-hydroxychloroquine (HCQ) metabolites. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist you in your research and analytical challenges. The stereoselective metabolism of hydroxychloroquine (B89500), where the (R)- and (S)-enantiomers can exhibit different pharmacological and toxicological profiles, necessitates robust and reliable analytical methods to ensure the safety and efficacy of therapeutics.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of hydroxychloroquine?
A1: The major metabolites of hydroxychloroquine formed through N-dealkylation reactions are desethylhydroxychloroquine (DHCQ), desethylchloroquine (B194037) (DCQ), and bisdesethylchloroquine (BDCQ).[3][4][5] The metabolism of HCQ is stereoselective, meaning the formation of these metabolites can favor one enantiomer over the other.[3][6]
Q2: Which analytical techniques are most suitable for resolving HCQ and its metabolites' enantiomers?
A2: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and robust technique for separating the enantiomers of HCQ and its metabolites.[1][7][8] Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) are also viable alternatives, with SFC offering faster analysis times and CE being suitable for limited sample volumes.[1] LC-MS/MS is often preferred for its high sensitivity and selectivity in quantitative bioanalysis.[9]
Q3: What are the critical parameters to consider during chiral method development for HCQ metabolites?
A3: Key parameters for successful chiral separation include the choice of the chiral stationary phase, mobile phase composition (including organic modifier and additives), column temperature, and flow rate.[7] For basic compounds like HCQ and its metabolites, small changes in the mobile phase, such as the type and concentration of the amine additive (e.g., diethylamine), can significantly impact resolution.
Q4: How does the metabolism of HCQ exhibit stereoselectivity?
A4: Studies in rats have shown that the metabolism of HCQ is stereoselective, with the R/S ratio being greater than 1 for the parent drug and less than 1 for its metabolites.[3] In vitro studies using rat liver microsomes have demonstrated that the major metabolites formed are (-)-(R)-DCQ and (-)-(R)-DHCQ.[6] This indicates a preferential metabolism of one enantiomer over the other.
Troubleshooting Guides
HPLC Method for Chiral Separation
| Issue | Possible Causes | Troubleshooting Steps |
| Poor or No Resolution of Enantiomers | Inappropriate chiral stationary phase (CSP).Suboptimal mobile phase composition.Incorrect column temperature. | CSP Selection: Screen different types of polysaccharide-based CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H).Mobile Phase Optimization: - Normal Phase: Adjust the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol, ethanol).[7] - Reversed Phase: Vary the organic modifier (e.g., acetonitrile (B52724), methanol) percentage and the pH of the aqueous phase.[7] - Additives: For basic analytes like HCQ, add a small percentage of an amine additive (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape and resolution.Temperature Optimization: Evaluate a range of column temperatures (e.g., 15-40°C) as temperature can significantly affect chiral recognition.[7] |
| Peak Tailing | Secondary interactions with the stationary phase.Extra-column dead volume.Sample solvent incompatibility. | Mobile Phase Additive: Ensure an appropriate amine additive is used to minimize silanol (B1196071) interactions.System Optimization: Use tubing with a small internal diameter and minimize its length.[7]Sample Solvent: Dissolve the sample in the mobile phase or a weaker solvent. |
| Irreproducible Retention Times | Inconsistent mobile phase preparation.Fluctuations in column temperature.Insufficient column equilibration. | Mobile Phase: Prepare fresh mobile phase for each run and ensure accurate mixing.Temperature Control: Use a column oven to maintain a stable temperature.[7]Equilibration: Allow sufficient time for the column to equilibrate with the new mobile phase, which can be longer for chiral columns.[7] |
LC-MS/MS Analysis
| Issue | Possible Causes | Troubleshooting Steps |
| Ion Suppression or Enhancement | Co-eluting matrix components.High concentrations of non-volatile salts in the mobile phase. | Chromatographic Separation: Optimize the HPLC method to separate analytes from interfering matrix components.Sample Preparation: Employ a more rigorous sample clean-up method (e.g., solid-phase extraction instead of protein precipitation).Mobile Phase: Use volatile mobile phase additives (e.g., formic acid, ammonium (B1175870) formate). |
| Low Sensitivity | Inefficient ionization.Suboptimal MS/MS transition.Analyte degradation. | Ion Source Optimization: Optimize ion source parameters (e.g., spray voltage, gas flows, temperature).MS/MS Optimization: Perform a product ion scan to identify the most intense and stable fragment ions for multiple reaction monitoring (MRM).Sample Stability: Investigate analyte stability in the biological matrix and during sample processing.[10] Consider adding stabilizers if necessary. |
| Carryover | Adsorption of analytes to surfaces in the autosampler or LC system. | Injector Wash: Use a strong wash solvent in the autosampler wash routine.Injection Order: Inject blank samples after high-concentration samples to assess carryover.System Cleaning: If carryover persists, clean the injector, loop, and column. |
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of hydroxychloroquine and its metabolites.
Table 1: HPLC Method Parameters for Chiral Separation of HCQ Metabolites [6]
| Parameter | Value |
| Column | Chiralpak AD-RH |
| Mobile Phase | Hexane:Isopropanol (92:8, v/v) + 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 343 nm |
| Linearity Range (DCQ) | 50 - 5000 ng/mL |
| Linearity Range (DHCQ) | 125 - 2500 ng/mL |
| LOQ (DCQ) | 50 ng/mL |
| LOQ (DHCQ) | 125 ng/mL |
Table 2: LC-MS/MS Parameters for Quantification of HCQ and Metabolites [11][12]
| Parameter | Value |
| Column | ZORBAX SB-C8 |
| Mobile Phase A | 0.2% Formic Acid + 10 mmol/L Ammonium Acetate (B1210297) in Water |
| Mobile Phase B | Methanol (B129727) |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 40°C |
| Detection | MS/MS (MRM mode) |
| LLOQ | 50 ng/mL for HCQ and metabolites |
| Linearity Range | 50 - 2000 ng/mL |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of HCQ Metabolites in Rat Liver Microsomes[6]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of the microsome sample, add internal standard.
-
Add 1 mL of ethyl acetate and vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Analysis:
-
Column: Chiralpak AD-RH (250 x 4.6 mm, 10 µm).
-
Mobile Phase: Hexane:Isopropanol (92:8, v/v) with 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 343 nm.
-
Protocol 2: LC-MS/MS Quantification of HCQ and Metabolites in Whole Blood[11][13]
-
Sample Preparation (Protein Precipitation):
-
LC-MS/MS Analysis:
-
LC Column: ZORBAX SB-C8 (2.1 x 150 mm, 3.5 µm).[11]
-
Mobile Phase: Gradient elution with 0.2% formic acid and 10 mmol/L ammonium acetate in water (A) and methanol (B).[11]
-
Flow Rate: 0.25 mL/min.[11]
-
MS Detection: Electrospray ionization in positive mode (ESI+) with multiple reaction monitoring (MRM).
-
Visualizations
Caption: General experimental workflow for the analysis of HCQ and its metabolites.
Caption: A simplified decision tree for troubleshooting poor chiral resolution in HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Stereoselective disposition of hydroxychloroquine and its metabolite in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective determination of hydroxychloroquine and its major metabolites in urine and the observation of a reversal in the (+)/(-)-hydroxychloroquine ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective analysis of the metabolites of hydroxychloroquine and application to an in vitro metabolic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UHPLC-MS/MS Method for Determination of Hydroxychloroquine and Its Main Metabolites in Oral Fluid and Whole Blood for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Cytotoxicity of (R)-Hydroxychloroquine in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address and mitigate the cytotoxicity of (R)-Hydroxychloroquine (HCQ) in primary cell cultures.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are my primary cells showing high cytotoxicity even at low concentrations of this compound?
A1: Primary cells are often more sensitive to chemical treatments than immortalized cell lines because they are freshly isolated from tissues and have not undergone adaptations to in vitro culture.[1] Several factors could contribute to high cytotoxicity:
-
Inherent Sensitivity: The specific primary cell type you are using may be particularly sensitive to the mechanisms of HCQ toxicity, such as lysosomal disruption or inhibition of autophagy.[2]
-
Concentration and Duration: The cytotoxic effects of HCQ are both dose- and time-dependent.[1][3][4] An extended exposure time, even at a low concentration, can lead to cumulative toxicity.
-
Baseline Cell Health: Suboptimal health of primary cells before treatment can make them more susceptible to drug-induced stress.[5]
-
Culture Conditions: Factors like serum concentration in the media can influence the effective concentration and toxicity of the compound.[5]
Q2: What are the primary mechanisms of this compound cytotoxicity?
A2: this compound exerts its cytotoxic effects through several interconnected mechanisms:
-
Lysosomotropism and Autophagy Inhibition: As a weak base, HCQ accumulates in lysosomes, raising their internal pH.[6][7] This inhibits the function of acidic lysosomal hydrolases and blocks the fusion of autophagosomes with lysosomes, leading to a buildup of autophagosomes and inhibition of the cellular recycling process known as autophagy.[8][9] For cells that rely on autophagy for survival under stress, this inhibition can be lethal.[10]
-
Induction of Oxidative Stress: HCQ treatment can lead to the generation of reactive oxygen species (ROS), causing oxidative stress.[11] This can result in damage to cellular components, including DNA.[12][13][14]
-
Apoptosis Induction: HCQ is known to induce programmed cell death (apoptosis). This can occur through a reduction in the mitochondrial transmembrane potential and the activation of caspases, such as caspase-3.[3][14] The process can also be dependent on the p53 and Bcl-2 family of proteins.[15][16]
Q3: How can I reduce HCQ-induced cytotoxicity without compromising its intended biological effect (e.g., autophagy inhibition)?
A3: Mitigating cytotoxicity while preserving the desired experimental outcome requires a balanced approach:
-
Optimize Dose and Duration: The most effective strategy is to perform a detailed dose-response and time-course experiment to identify the lowest concentration and shortest exposure time that achieves the desired level of autophagy inhibition with minimal cell death.[2][5]
-
Co-treatment with Cytoprotective Agents: If the cytotoxicity is mediated by oxidative stress, co-incubation with an antioxidant like N-acetylcysteine (NAC) or glutathione (B108866) (GSH) may rescue the cells without interfering with autophagy inhibition.[5][14]
-
Pulsed Dosing: Instead of continuous exposure, consider a pulsed-dosing strategy where the drug is added for a short period and then washed out. This may be sufficient to inhibit autophagy while allowing cells time to recover.
Q4: Is the (R)-enantiomer of Hydroxychloroquine (B89500) different from the (S)-enantiomer or a racemic mixture in terms of cytotoxicity?
A4: While HCQ is administered clinically as a racemic mixture, detailed public data comparing the specific cytotoxicity of the (R) and (S) enantiomers in primary cells is limited. In general, different stereoisomers of a drug can have distinct pharmacological and toxicological profiles. Although HCQ is considered less toxic than chloroquine (B1663885), it is plausible that its enantiomers have different cytotoxic potentials.[17] It is therefore essential to empirically determine the cytotoxic profile for the specific this compound enantiomer in your particular primary cell culture system.
Q5: What are the typical concentration ranges and incubation times I should start with for primary cells?
A5: A broad starting range for cytotoxicity testing in various cell lines is between 0.01 µM and 100 µM.[1][4] However, given the heightened sensitivity of primary cells, it is advisable to start with a more conservative range. For initial dose-finding experiments, a range of 1 µM to 50 µM is recommended. Assess cytotoxicity at multiple time points, such as 24, 48, and 72 hours, to understand the time-dependent effects.[1] Significant cytotoxicity in some cell lines has been observed at concentrations of 20-30 µM after 48 hours.[1]
Section 2: Troubleshooting Guide for High Cytotoxicity
| Problem | Possible Cause | Suggested Solution |
| High cell death across all concentrations | Compound Concentration Error: Stock solution or final dilution concentrations are incorrect. | Verify all calculations and ensure proper dilution of the stock solution. If possible, confirm the purity and identity of the compound.[5] |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high. | Ensure the final solvent concentration is consistent across all wells (including vehicle control) and is at a non-toxic level (typically <0.5%). | |
| Poor Baseline Cell Health: Primary cells were stressed or had low viability before treatment. | Assess cell viability and morphology before starting the experiment. Ensure optimal culture conditions and gentle handling.[5][18] | |
| Inconsistent results between experiments | Variation in Cell Seeding Density: Inconsistent number of cells plated per well. | Use a cell counter for accurate seeding. Allow cells to adhere and distribute evenly overnight before adding the compound. |
| Edge Effects in Plates: Wells on the edge of the plate are prone to evaporation, leading to altered drug concentrations. | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity. | |
| Passage Number Variation: Primary cells have a limited lifespan; later passages may be more sensitive. | Use cells from the same passage number for all related experiments and record the passage number meticulously. | |
| No or weak autophagy inhibition at non-toxic concentrations | Compound Concentration Too Low: The non-toxic concentrations are below the threshold required for autophagy inhibition. | Confirm autophagy inhibition using a positive control. If HCQ is not effective at non-toxic doses, consider a shorter exposure time at a higher concentration or a different autophagy inhibitor.[2] |
| Assay Sensitivity: The method used to detect autophagy (e.g., Western blot for LC3-II) may not be sensitive enough. | Use a more sensitive method, such as fluorescence microscopy for GFP-LC3 puncta, or measure autophagic flux using a lysosomal inhibitor in parallel.[9] |
Section 3: Data Summary Tables
Table 1: Cytotoxic Concentrations (CC50/IC50) of Hydroxychloroquine in Various Cell Types
| Cell Type | Concentration (µM) | Exposure Time | Reference |
| Primary mouse embryonic fibroblasts (MEFs) | 5 - 25 µM (genotoxicity observed) | Not Specified | [12][13] |
| B-chronic lymphocytic leukaemia (B-CLL) | ~95 µM (Mean IC50) | 24 hours | [3] |
| Human cholangiocarcinoma cells (HuCCT-1) | ~120 µM (IC50) | 24 hours | |
| Human cholangiocarcinoma cells (CCLP-1) | ~90 µM (IC50) | 24 hours | [14] |
| Human fibroblasts (CCD-1059Sk) | ~240 µM (IC50 as µg/mL) | 48 hours | |
| Cardiomyocytes (H9C2) | 29.55 µM (CC50) | 48 hours | [19] |
| Embryonic kidney cells (HEK293) | >100 µM (Significant cytotoxicity) | 48 hours | [4] |
| Intestinal epithelial cells (IEC-6) | >100 µM (Significant cytotoxicity) | 48 hours | [4] |
Note: IC50/CC50 values are highly dependent on the specific cell type and assay conditions.
Table 2: Summary of Strategies to Mitigate this compound Cytotoxicity
| Strategy | Approach | Key Considerations |
| Dose & Time Optimization | Perform a matrix of varying concentrations and incubation times. | The most direct and crucial step. Primary cells are highly sensitive.[5] |
| Co-treatment with Antioxidants | Add N-acetylcysteine (NAC) or Glutathione (GSH) to the culture medium along with HCQ. | Effective if cytotoxicity is primarily driven by ROS accumulation.[14] |
| Co-treatment with Caspase Inhibitors | Add a pan-caspase inhibitor (e.g., Z-VAD-FMK) to the culture medium. | Useful if apoptosis is the dominant cell death mechanism and needs to be blocked for experimental purposes.[5] |
| Optimize Culture Conditions | Adjust serum concentration or use specialized media formulations. | Serum proteins can bind to compounds, reducing their effective concentration and toxicity.[5] |
| Pulsed Dosing | Expose cells to HCQ for a limited duration (e.g., 4-6 hours), then replace with fresh medium. | May allow for the desired biological effect while permitting cells to recover from acute toxicity. |
Section 4: Key Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile (CC50) using a Real-Time Imaging System
This protocol provides a non-invasive method to monitor cell proliferation and viability in real-time.
-
Materials:
-
Primary cells
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Live-cell imaging system (e.g., IncuCyte)
-
-
Procedure:
-
Cell Seeding: Seed 3,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of (R)-HCQ in complete culture medium. A suggested range is 0, 1, 5, 10, 20, 40, 60, 80, 100 µM. Include vehicle controls.
-
Imaging: Place the plate inside the imaging system. Schedule image acquisition at regular intervals (e.g., every 2-4 hours) for the desired duration (e.g., 72 hours).[4]
-
Data Analysis: The system's software will analyze the images to determine cell confluence in each well over time. Plot the confluence as a function of time for each concentration. Calculate the CC50 (the concentration that inhibits cell growth by 50%) at various time points (24h, 48h, 72h).[19]
-
Protocol 2: Assessing Lysosomal Membrane Permeabilization (LMP) using Acridine Orange (AO) Staining
This protocol uses the lysosomotropic dye Acridine Orange to assess lysosomal stability. In healthy cells, AO accumulates in lysosomes and fluoresces red, while in cells with compromised lysosomes, it diffuses into the cytosol and nucleus, fluorescing green.[20]
-
Materials:
-
Cells cultured on glass coverslips or in a clear-bottom imaging plate
-
Acridine Orange (AO) stock solution (1 mg/mL in water)
-
Complete culture medium
-
Fluorescence microscope
-
-
Procedure:
-
Treatment: Treat cells with (R)-HCQ at the desired concentrations and for the desired time. Include positive (e.g., a known LMP inducer) and negative controls.
-
Staining: Prepare a working solution of AO at 1-5 µg/mL in serum-free medium.
-
Remove the treatment medium, wash cells once with PBS, and incubate with the AO working solution for 15 minutes at 37°C.[6]
-
Washing: Remove the AO solution and wash the cells twice with PBS.
-
Imaging: Immediately visualize the cells using a fluorescence microscope with filters for green (Ex/Em ~502/525 nm) and red (Ex/Em ~460/650 nm) fluorescence.
-
Data Analysis: Quantify the shift from red to green fluorescence. An increase in the green/red fluorescence intensity ratio indicates LMP.
-
Protocol 3: Evaluating Oxidative Stress by Measuring Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable dye DCFH-DA to detect intracellular ROS levels.
-
Materials:
-
Primary cells in a 96-well plate
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
This compound
-
Positive control (e.g., H₂O₂)
-
Fluorescence plate reader or flow cytometer
-
-
Procedure:
-
Treatment: Treat cells with (R)-HCQ for the desired duration.
-
Loading: Remove the treatment medium and wash the cells with warm PBS.
-
Incubate the cells with 5-10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[21]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess dye.
-
Measurement: Measure the fluorescence intensity using a plate reader (Ex/Em ~485/535 nm) or analyze the cells by flow cytometry.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control. A significant increase indicates elevated ROS levels.[14]
-
Section 5: Visual Guides and Workflows
Caption: Troubleshooting workflow for high cytotoxicity.
Caption: Key signaling pathways in HCQ-induced cytotoxicity.
Caption: Experimental workflow for cytotoxicity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Early induction of apoptosis in B-chronic lymphocytic leukaemia cells by hydroxychloroquine: activation of caspase-3 and no protection by survival factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vitro Autophagy Modulation with Chloroquine: Some Lessons to Learn [gavinpublishers.com]
- 7. The Contribution of Lysosomotropism to Autophagy Perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxychloroquine inhibits autophagy to potentiate antiestrogen responsiveness in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxychloroquine facilitates autophagosome formation but not degradation to suppress the proliferation of cervical cancer SiHa cells [escholarship.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Oxidative Stress, Proton Fluxes, and Chloroquine/Hydroxychloroquine Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydroxychloroquine induces oxidative DNA damage and mutation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydroxychloroquine induces oxidative DNA damage and mutation in mammalian cells: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 14. Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chloroquine-induced neuronal cell death is p53 and Bcl-2 family-dependent but caspase-independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chloroquine activates the p53 pathway and induces apoptosis in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Different effects of chloroquine and hydroxychloroquine on lysosomal function in cultured retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. promocell.com [promocell.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Stereoselective Synthesis
Welcome to the Technical Support Center for Stereoselective Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their stereoselective reactions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve high stereoselectivity and reproducibility in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the optimization of stereoselective reactions in a question-and-answer format.
FAQ 1: My reaction shows low or inconsistent enantioselectivity (ee). What are the initial steps I should take?
Low or inconsistent enantioselectivity is a common problem. A systematic approach to troubleshooting is crucial. Start by verifying the fundamentals of your experimental setup.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting workflow for low enantioselectivity.
Detailed Answer:
-
Verify Your Analytical Method: Before optimizing the reaction, ensure your method for measuring enantiomeric excess (e.g., chiral HPLC or GC) is accurate and reproducible. Poor peak separation or integration errors can lead to incorrect ee values.
-
Scrutinize Reagent and Catalyst Purity: Trace impurities in your substrate, reagents, or solvent can act as catalyst poisons or inhibitors, leading to poor stereoselectivity. The quality of the chiral catalyst or ligand is paramount; even minor impurities or slight racemization can significantly impact the outcome.
-
Evaluate Reaction Conditions: Carefully control reaction parameters such as temperature, concentration, and atmosphere. Inconsistent temperature control can lead to variable results, and for air- or moisture-sensitive reactions, a strictly inert atmosphere is critical.
FAQ 2: How does temperature affect the stereoselectivity of my reaction?
Temperature is a critical parameter for controlling enantioselectivity. Generally, lowering the reaction temperature increases the energy difference between the diastereomeric transition states, often leading to higher enantiomeric excess. However, this is not always the case, and the optimal temperature must be determined empirically.
Impact of Temperature on Enantioselectivity: A Case Study
The following table summarizes the effect of temperature on the enantiomeric excess (ee) for a generic asymmetric hydrogenation reaction.
| Temperature (°C) | Enantiomeric Excess (% ee) | Reaction Time (h) |
| 25 (Room Temp) | 75% | 2 |
| 0 | 88% | 8 |
| -20 | 95% | 24 |
| -40 | 98% | 48 |
| -78 | >99% | 72 |
Key Observations:
-
As the temperature decreases, the enantioselectivity increases significantly.
-
Lowering the temperature also leads to a substantial increase in reaction time.
Troubleshooting Temperature Effects:
-
Inconsistent Temperature: Ensure uniform and stable heating or cooling. Use a reliable thermostat and ensure good stirring.
-
Reaction Rate vs. Selectivity: A trade-off often exists between reaction rate and enantioselectivity. Determine an optimal temperature that provides acceptable selectivity within a reasonable timeframe.
-
Inversion Temperature: In some cases, an "inversion temperature" exists where the major enantiomer produced changes. Temperature-dependent studies can reveal such phenomena.
FAQ 3: The choice of solvent is impacting my stereoselectivity. How do I select the optimal solvent?
Solvent choice can have a profound impact on stereoselectivity by influencing the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states. In some cases, changing the solvent can even invert the stereochemical outcome of a reaction.
Solvent Screening Workflow
Caption: A systematic workflow for solvent screening.
Quantitative Data on Solvent Effects in an Asymmetric Aldol Reaction
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (% ee) |
| Toluene | 2.4 | 92% |
| Dichloromethane (DCM) | 9.1 | 85% |
| Tetrahydrofuran (THF) | 7.6 | 78% |
| Acetonitrile | 37.5 | 65% |
| Methanol | 32.7 | 20% (inverted) |
Key Considerations for Solvent Selection:
-
Polarity: The polarity of the solvent can significantly affect the stability of charged intermediates and transition states.
-
Coordinating Ability: Coordinating solvents (e.g., THF, acetonitrile) can compete with the substrate for binding to the catalyst, potentially reducing stereoselectivity.
-
Solvent Purity: Ensure the use of high-purity, anhydrous solvents, as trace amounts of water or other impurities can have a detrimental effect.
FAQ 4: My catalyst seems to be deactivating or giving low turnover numbers. What could be the cause?
Catalyst deactivation can manifest as a sluggish reaction that does not go to completion. Several factors can contribute to this issue.
Troubleshooting Catalyst Deactivation
Caption: Decision tree for troubleshooting catalyst deactivation.
Common Causes and Solutions:
-
Impurities: As mentioned previously, impurities in the substrate or solvent can act as catalyst poisons. Thorough purification of all reaction components is essential.
-
Air and Moisture Sensitivity: Many catalysts, particularly organometallic complexes, are sensitive to air and moisture. Strict adherence to inert atmosphere techniques is necessary.
-
Inappropriate Catalyst Loading: Both too low and too high catalyst loadings can be problematic. While higher loading may increase the reaction rate, it can sometimes lead to the formation of less active catalyst aggregates. Optimization of the catalyst loading is recommended.
-
Product Inhibition: In some cases, the product of the reaction can bind to the catalyst and inhibit its activity.
Experimental Protocols
Protocol 1: General Procedure for Optimization of Reaction Temperature
-
Initial Reaction: Perform the reaction at a standard temperature (e.g., room temperature, 25 °C) to establish a baseline for conversion and enantioselectivity.
-
Temperature Screening: Set up a series of reactions in parallel at different temperatures (e.g., 40 °C, 0 °C, -20 °C, -40 °C, -78 °C).
-
Monitoring: Monitor each reaction by a suitable analytical method (e.g., TLC, GC, LC-MS) to determine the reaction time required for complete conversion of the starting material.
-
Analysis: Once the reactions are complete, quench them and determine the enantiomeric excess of the product for each temperature using chiral HPLC or GC.
-
Data Evaluation: Create a table comparing temperature, reaction time, and enantiomeric excess to identify the optimal temperature for your desired outcome.
Protocol 2: Screening of Chiral Ligands in an Asymmetric Reaction
-
Ligand Selection: Choose a structurally diverse set of chiral ligands from the same class (e.g., phosphines, diamines).
-
Catalyst Preparation: In separate vials, prepare the catalyst in situ by reacting the metal precursor with each ligand according to established procedures. If using pre-formed catalysts, ensure they are of high purity.
-
Parallel Reactions: Set up a series of parallel reactions, each with a different catalyst-ligand combination. Ensure all other reaction parameters (substrate, solvent, temperature, concentration) are kept constant.
-
Reaction Monitoring and Analysis: Monitor the reactions for conversion and, upon completion, determine the enantiomeric excess for each reaction.
-
Optimization: Identify the ligand that provides the best combination of reactivity and stereoselectivity. Further optimization of other reaction parameters can then be performed with the selected ligand.
This technical support center provides a starting point for troubleshooting and optimizing your stereoselective synthesis. Remember that each reaction is unique, and a systematic, empirical approach is key to achieving your desired results.
Troubleshooting poor resolution in chiral chromatography of hydroxychloroquine
Welcome to the technical support center for the chiral chromatography of hydroxychloroquine (B89500) (HCQ). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the enantioselective analysis of HCQ.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I observing poor or no resolution of hydroxychloroquine enantiomers?
Poor resolution is a common challenge in the chiral separation of HCQ. Several factors can contribute to this issue. It has been noted that some previously reported methods resulted in poor resolution, making accurate quantification of the enantiomers difficult.[1][2][3]
Troubleshooting Steps:
-
Column Selection: The choice of chiral stationary phase (CSP) is critical. For normal-phase chromatography, polysaccharide-based columns like Chiralpak AD-H have proven effective.[1][3] In supercritical fluid chromatography (SFC), an Enantiocel C2-5 column has been used successfully.[4][5] For reverse-phase applications, an ODS C18 column with a chiral mobile phase additive can be employed.[6]
-
Mobile Phase Composition: The composition of the mobile phase significantly impacts selectivity.
-
Normal-Phase: A common mobile phase is a mixture of n-hexane and an alcohol modifier like isopropanol (B130326). The ratio of these components is a key parameter to optimize.[1][3] The addition of a basic additive, such as diethylamine (B46881) (DEA), is often necessary to improve peak shape and resolution.[1][3][7]
-
Reverse-Phase: A mobile phase containing a chiral mobile phase additive (CMPA) like carboxymethyl-β-cyclodextrin (CM-β-CD) can be used with a standard C18 column.[6][8]
-
SFC: A mobile phase of methanol/CO2 with a DEA additive has been shown to be effective.[4]
-
-
Temperature: Column temperature can influence enantioselective separation. Operating at a controlled temperature, for example 20°C or 35°C, can improve reproducibility and resolution.[1][7][9]
-
Flow Rate: Optimizing the flow rate can enhance separation efficiency. Slower flow rates generally lead to better resolution but longer analysis times. A typical starting point is around 0.8 to 1.0 mL/min.[1][6][7][10]
2. My peaks are tailing. How can I improve peak shape?
Peak tailing can be caused by interactions between the basic HCQ molecule and acidic sites on the silica-based stationary phase.
Troubleshooting Steps:
-
Use a Basic Additive: Incorporating a small amount of a basic additive like diethylamine (DEA) or triethylamine (B128534) (TEA) into the mobile phase is a common and effective strategy to minimize peak tailing for basic compounds like HCQ.[4][6] The concentration of the additive may need to be optimized.
-
Check Column Health: A deteriorating column can also lead to poor peak shape. Ensure the column is properly washed and regenerated according to the manufacturer's instructions.
3. I am experiencing inconsistent retention times. What could be the cause?
Fluctuating retention times can compromise the reliability of your analysis.
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is well-mixed. The volatility of organic solvents can lead to changes in composition over time.
-
Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting a sequence of injections.[11]
-
Temperature Control: Use a column oven to maintain a constant and stable temperature, as temperature fluctuations can affect retention times.[1][7][9]
-
System Check: Verify that the HPLC/SFC system is functioning correctly, with no leaks or pump issues that could cause variations in flow rate.
Data Summary Tables
Table 1: Optimized Normal-Phase HPLC Conditions for HCQ Enantioseparation
| Parameter | Condition 1 | Condition 2 |
| Column | Chiralpak AD-H (4.6 mm x 150 mm, 5 µm)[1] | CHIRALPAK AY-H[9] |
| Mobile Phase | n-hexane:isopropanol (93:7, v/v) + 0.5% DEA[1] | n-hexane:isopropanol:diethylamine (85:15:0.1, v/v/v)[7][9] |
| Flow Rate | 0.8 mL/min[1] | 1.0 mL/min[7][9] |
| Temperature | 20°C[1] | 35°C[7][9] |
| Detection | UV at 343 nm[1] | UV at 254 nm[7][9] |
Table 2: Optimized Reverse-Phase and SFC Conditions for HCQ Enantioseparation
| Parameter | Reverse-Phase HPLC | Supercritical Fluid Chromatography (SFC) |
| Column | ODS C18 (0.46 cm x 25 cm, 5 µm)[6] | Enantiocel C2-5[4] |
| Mobile Phase | Mobile phase with carboxymethyl-β-cyclodextrin (CM-β-CD) and triethylamine (TEA)[6] | 40% Methanol (0.1% DEA)/CO₂[4] |
| Flow Rate | 1.0 mL/min[6] | 4 mL/min (analytical)[4] |
| Temperature | Not specified | Not specified |
| Detection | UV at 332 nm[6] | UV at 220 nm[4] |
Detailed Experimental Protocols
Protocol 1: Normal-Phase HPLC Method for Enantioseparation of Hydroxychloroquine
This protocol is based on a validated method for the baseline separation of HCQ enantiomers.[1]
-
System Preparation:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: Chiralpak AD-H (4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Prepare a mobile phase of n-hexane and isopropanol in a 93:7 (v/v) ratio. Add diethylamine (DEA) to the n-hexane to a final concentration of 0.5%. Filter and degas the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 20°C.
-
Detection Wavelength: 343 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the hydroxychloroquine sample in the mobile phase to a suitable concentration.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
The two enantiomers should be baseline separated.
-
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting poor resolution in the chiral chromatography of hydroxychloroquine.
Caption: Troubleshooting workflow for poor resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. researchgate.net [researchgate.net]
- 8. New methods for resolution of hydroxychloroquine by forming diastereomeric salt and adding chiral mobile phase agent on RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Investigating interactions between chloroquine/hydroxychloroquine and their single enantiomers and angiotensin‐converting enzyme 2 by a cell membrane chromatography method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of (R)-Hydroxychloroquine and (S)-Hydroxychloroquine Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxychloroquine (B89500) (HCQ), a cornerstone in the treatment of autoimmune diseases and malaria, is a chiral molecule administered as a racemic mixture of its two enantiomers: (R)-Hydroxychloroquine and (S)-Hydroxychloroquine. Despite their identical chemical formula, these stereoisomers can exhibit distinct pharmacological and toxicological profiles due to their differential interactions with biological systems. This guide provides a comprehensive comparison of the efficacy of (R)- and (S)-Hydroxychloroquine, supported by experimental data, to inform future research and drug development efforts.
Data Presentation
Pharmacokinetic Properties
The stereochemistry of hydroxychloroquine significantly influences its pharmacokinetic profile. The following table summarizes key pharmacokinetic parameters for the (R) and (S) enantiomers.
| Parameter | This compound | (S)-Hydroxychloroquine | Key Observations |
| Plasma Protein Binding | ~37-49% | ~64-67% | (S)-HCQ exhibits higher plasma protein binding. |
| Blood Concentrations | Higher | Lower | Blood concentrations of (R)-HCQ are consistently higher than (S)-HCQ following administration of the racemate.[1] |
| Renal Clearance | Lower | Higher | The renal clearance of (S)-HCQ is approximately twice that of (R)-HCQ. |
| Elimination Half-life | Longer | Shorter | (S)-HCQ has a shorter elimination half-life. |
In Vitro Efficacy Against SARS-CoV-2
Studies investigating the in vitro antiviral activity of hydroxychloroquine enantiomers against SARS-CoV-2 have yielded conflicting results. This section presents the findings from two key studies.
Study 1: Li et al. (2020)
This study reported that the (S)-enantiomer of hydroxychloroquine was more potent in inhibiting SARS-CoV-2 in Vero E6 cells.[1][2]
| Compound | IC50 (µM) |
| This compound | 2.445[2] |
| (S)-Hydroxychloroquine | 1.444[2] |
| Racemic Hydroxychloroquine | 1.752[2] |
Study 2: Ni et al. (2022)
In contrast, this study found that the (R)-enantiomer of hydroxychloroquine exhibited higher antiviral activity against SARS-CoV-2.[3][4][5]
| Compound | EC50 (µM) |
| This compound | 3.05[3] |
| (S)-Hydroxychloroquine | >10 |
| Racemic Hydroxychloroquine | 6.28 |
In Vitro Cardiotoxicity: hERG Inhibition
A primary safety concern with hydroxychloroquine is its potential for cardiotoxicity, often associated with the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.
| Compound | hERG IC50 (µM) | Key Observations |
| This compound | 15.7 | (S)-HCQ is significantly less potent in inhibiting the hERG channel, suggesting a potentially better cardiovascular safety profile.[2] |
| (S)-Hydroxychloroquine | > 20[2] | |
| Racemic Hydroxychloroquine | 12.8[2] |
Experimental Protocols
In Vitro SARS-CoV-2 Antiviral Assay (Representative Protocol)
This protocol describes a general method for determining the in vitro antiviral efficacy of compounds against SARS-CoV-2 in Vero E6 cells.
-
Cell Culture: Vero E6 cells are seeded in 96-well plates and cultured overnight to form a monolayer.
-
Compound Preparation: A serial dilution of the test compounds ((R)-HCQ, (S)-HCQ, and racemic HCQ) is prepared in a cell culture medium.
-
Infection: The cell culture medium is removed, and the cells are inoculated with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Treatment: Immediately after infection, the prepared compound dilutions are added to the respective wells.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Viral Replication: The antiviral effect is quantified by measuring the viral cytopathic effect (CPE), viral RNA levels by qRT-PCR, or by using a reporter virus system.
-
Data Analysis: The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition against the compound concentration.
hERG Inhibition Assay (Patch-Clamp Method)
This protocol outlines the whole-cell patch-clamp technique used to assess the inhibitory effect of compounds on the hERG potassium channel.
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.
-
Cell Preparation: Cells are cultured to an appropriate confluency and then prepared for electrophysiological recording.
-
Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit hERG currents. This typically involves a depolarizing pulse to activate the channels followed by a repolarizing step to measure the tail current.
-
Compound Application: The test compounds are perfused over the cell at increasing concentrations.
-
Data Acquisition: The hERG current is recorded before and after the application of the compound.
-
Data Analysis: The percentage of current inhibition is calculated for each concentration, and the 50% inhibitory concentration (IC50) is determined by fitting the data to a concentration-response curve.
Mandatory Visualizations
Caption: Mechanism of Hydroxychloroquine's Antiviral Action.
Caption: Experimental Workflow for In Vitro Antiviral Efficacy.
Caption: Differential Pharmacokinetics of HCQ Enantiomers.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Hydroxychloroquine’s diverse targets: a new frontier in precision medicine [frontiersin.org]
- 5. Hydroxychloroquine’s diverse targets: a new frontier in precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Hydroxychloroquine Versus Racemic Hydroxychloroquine: An In Vitro Activity Comparison
A guide for researchers on the differential in vitro effects of hydroxychloroquine (B89500) enantiomers, presenting key experimental findings and methodologies.
Published studies have revealed conflicting results regarding the in vitro antiviral efficacy of the individual enantiomers of hydroxychloroquine (HCQ), (R)-HCQ and (S)-HCQ, when compared to the racemic mixture. This guide synthesizes the available data to provide a clear comparison for researchers and drug development professionals.
Comparative Antiviral Activity Against SARS-CoV-2
Two key studies present opposing findings on which enantiomer of hydroxychloroquine is more active against SARS-CoV-2 in vitro.
One study reported that the (S)-enantiomer of hydroxychloroquine (S-HCQ) is significantly more active against SARS-CoV-2 than the (R)-enantiomer (R-HCQ).[1] This research found that S-HCQ was approximately 60% more efficient at inhibiting the virus in vitro compared to R-HCQ.[2][3][4] The half-maximal inhibitory concentration (IC50) for S-HCQ was 1.444 μM, while the IC50 for R-HCQ was 2.445 μM.[1][2][3] The racemic mixture had an IC50 of 1.752 μM, falling between the values of the two enantiomers.[1][2][3] This suggests that the S-isomer is the primary contributor to the antiviral activity of the racemic mixture.[1][3]
In contrast, another research group found that (R)-hydroxychloroquine exhibited higher antiviral activity.[5][6] Their experiments, which measured both cytopathic effect (CPE) and viral RNA levels, indicated that R-HCQ had a half-maximal effective concentration (EC50) of 3.05 μM.[5] This was lower than the EC50 for both the racemic mixture (5.09 μM) and S-HCQ (5.38 μM), suggesting R-HCQ was the more potent enantiomer in their assays.[5]
| Compound | IC50 (μM) - Study 1[1][2][3] | EC50 (μM) - Study 2[5] |
| This compound | 2.445 | 3.05 |
| (S)-Hydroxychloroquine | 1.444 | 5.38 |
| Racemic Hydroxychloroquine | 1.752 | 5.09 |
Table 1: Comparative in vitro activity of hydroxychloroquine enantiomers and racemic mixture against SARS-CoV-2.
Potential Mechanisms of Action and Other In Vitro Effects
Beyond direct antiviral activity, studies have explored other in vitro effects that may contribute to the overall pharmacological profile of hydroxychloroquine and its enantiomers.
One proposed mechanism of antiviral action is the inhibition of the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication.[1][7] In one study, the S-enantiomer of HCQ showed a stronger binding affinity for Mpro compared to the R-enantiomer.[1][7]
The cardiovascular safety of hydroxychloroquine is a significant concern, particularly its potential to cause QT interval prolongation. In vitro studies on human ether-a-go-go-related gene (hERG) ion channels, which are crucial for cardiac repolarization, have shown that S-HCQ has a much lower inhibitory activity (IC50 > 20 μM) compared to other forms of chloroquine (B1663885) and hydroxychloroquine.[1] This suggests a potentially better cardiac safety profile for the S-enantiomer.[1] However, another study investigating the effects on six different cardiac ion channels found that both enantiomers can alter cardiac tissue electrophysiology at concentrations above therapeutic plasma levels, with chirality not substantially influencing their arrhythmogenic potential in vitro.[8]
Further research into the effects of HCQ enantiomers on intracellular calcium oscillations in human induced pluripotent stem cell-derived cardiomyocytes found that the R-enantiomer was more potent in inhibiting these oscillations, with a potency order of R(-)-HCQ > racemic HCQ > S(+)-HCQ.[9][10]
Experimental Protocols
Chiral Separation of Hydroxychloroquine Enantiomers
The separation of (R)- and (S)-hydroxychloroquine from the racemic mixture is a critical first step for comparative in vitro studies. A common method involves preparative chiral high-performance liquid chromatography (HPLC).
Method 1:
-
Stationary Phase: CHIRALPAK AY-H chiral column.
-
Mobile Phase: Isocratic n-hexane/isopropanol/diethylamine (85:15:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: 35 °C.[4]
Method 2:
-
Stationary Phase: Carbamate-derivatized amylose (B160209) chiral stationary phase (Chiralpak® AD).
-
Mobile Phase: Acetonitrile/methanol (90:10) containing 0.1% triethylamine.
-
Flow Rate: 400 mL/min for preparative scale.[8]
In Vitro Antiviral Activity Assays
Cytopathic Effect (CPE) Inhibition Assay:
-
Cell Line: Vero E6 cells are commonly used.
-
Virus: SARS-CoV-2.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
The cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.05.[2][3]
-
Various concentrations of the test compounds ((R)-HCQ, (S)-HCQ, racemic HCQ) are added to the wells.
-
The plates are incubated for a set period (e.g., 24 hours).[2][3]
-
The cytopathic effect of the virus on the cells is observed and quantified, often by microscopy or cell viability assays.
-
The EC50 or IC50 values are calculated based on the concentration of the compound that inhibits the viral CPE by 50%.
-
Viral RNA Quantification Assay:
-
Cell Line and Infection: Similar to the CPE assay.
-
Procedure:
-
After incubation with the virus and test compounds, the cell supernatant is collected.
-
Viral RNA is extracted from the supernatant.
-
Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) is performed to quantify the amount of viral RNA.
-
The reduction in viral RNA levels in the presence of the test compounds is used to determine their antiviral activity and calculate EC50 values.
-
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of the SARS-CoV-2 main protease.
-
Enzyme: Recombinant SARS-CoV-2 Mpro.
-
Substrate: A fluorogenic substrate that releases a fluorescent signal upon cleavage by Mpro.
-
Procedure:
-
The Mpro enzyme is pre-incubated with various concentrations of the test compounds.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a plate reader.
-
The rate of the reaction is calculated, and the percentage of inhibition by the test compounds is determined.
-
IC50 values are calculated from the dose-response curves.
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. In vitro ion channel profile and ex vivo cardiac electrophysiology properties of the R(-) and S(+) enantiomers of hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dissimilar effects of stereoisomers and racemic hydroxychloroquine on Ca2+ oscillations in human induced pluripotent stem cell‐derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Toxicity of (R)- and (S)-Hydroxychloroquine: A Guide for Researchers
A detailed examination of the stereoselective toxicity of hydroxychloroquine (B89500) enantiomers, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.
Hydroxychloroquine (HCQ), a racemic mixture of (R)- and (S)-enantiomers, is a widely used medication for autoimmune diseases and malaria. While clinically effective, concerns regarding its potential toxicity, particularly cardiotoxicity and retinopathy, are well-documented. Emerging research indicates that the toxicity of HCQ may be stereoselective, with the (R)- and (S)-enantiomers exhibiting different toxicological profiles. This guide provides a comparative overview of the toxicity of (R)- and (S)-hydroxychloroquine, supported by experimental data to inform future research and drug development efforts.
In Vitro Toxicity Comparison
In vitro studies have been instrumental in elucidating the differential effects of hydroxychloroquine enantiomers on various cellular targets. Key findings are summarized below, focusing on cardiotoxicity and antiviral activity.
Cardiotoxicity: hERG Channel Inhibition
Inhibition of the human ether-à-go-go-related gene (hERG) potassium channel is a critical indicator of potential cardiotoxicity, as it can lead to QT interval prolongation and life-threatening arrhythmias. Comparative analysis of the HCQ enantiomers has revealed significant differences in their hERG inhibition profiles.
| Compound | hERG IC50 (μM) |
| (R)-Hydroxychloroquine | 15.7 |
| (S)-Hydroxychloroquine | > 20 |
Table 1: Comparative hERG Channel Inhibition of (R)- and (S)-Hydroxychloroquine. The 50% inhibitory concentration (IC50) values for the (R)- and (S)-enantiomers of hydroxychloroquine against the hERG potassium channel. Data indicates that (S)-hydroxychloroquine is a less potent inhibitor of the hERG channel, suggesting a lower potential for cardiotoxicity compared to the (R)-enantiomer.
Antiviral Activity (SARS-CoV-2)
During the COVID-19 pandemic, the antiviral properties of hydroxychloroquine were extensively investigated. Studies examining the stereoselective antiviral activity against SARS-CoV-2 in Vero E6 cells also demonstrated enantiomer-specific differences.
| Compound | Antiviral IC50 (μM) |
| This compound | 2.445 |
| (S)-Hydroxychloroquine | 1.444 |
Table 2: Comparative Antiviral Activity of (R)- and (S)-Hydroxychloroquine against SARS-CoV-2. The 50% inhibitory concentration (IC50) values for the (R)- and (S)-enantiomers of hydroxychloroquine against SARS-CoV-2 in Vero E6 cells. The data suggests that (S)-hydroxychloroquine exhibits more potent antiviral activity in this in vitro model.
In Vivo Toxicity Comparison
While in vitro data provides valuable mechanistic insights, in vivo studies are crucial for understanding the systemic toxicity of the enantiomers. Reports on the in vivo toxicity of (R)- and (S)-hydroxychloroquine have presented conflicting findings, highlighting the complexity of stereoselective toxicology.
One study reported that this compound exhibits lower in vivo toxicity in mice compared to the (S)-enantiomer[1]. However, another source suggests that the (S)-enantiomer of both chloroquine (B1663885) and hydroxychloroquine is more toxic in mammals[2]. Specific lethal dose (LD50) values for the individual enantiomers remain to be conclusively established in the literature. For racemic hydroxychloroquine, the intravenous LD50 in mice has been reported to be 45 mg/kg.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following sections outline the general procedures for key toxicity assays.
hERG Inhibition Assay
The assessment of hERG channel inhibition is typically performed using electrophysiological techniques, such as the patch-clamp method, on mammalian cell lines stably expressing the hERG channel (e.g., HEK293 cells).
General Protocol:
-
Cell Culture: HEK293 cells stably expressing the hERG channel are cultured in a suitable medium and maintained under standard cell culture conditions.
-
Compound Preparation: Stock solutions of (R)- and (S)-hydroxychloroquine are prepared in an appropriate solvent (e.g., DMSO) and then diluted to the desired concentrations in the extracellular recording solution.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed to measure hERG channel currents. Cells are voltage-clamped, and a specific pulse protocol is applied to elicit hERG currents.
-
Data Analysis: The inhibitory effect of each enantiomer is determined by measuring the reduction in the hERG current tail peak upon application of the test compound. The IC50 value is then calculated by fitting the concentration-response data to a logistical equation.
Acute Oral Toxicity in Mice (Following OECD Guideline 423)
The acute toxic class method is a stepwise procedure to determine the acute oral toxicity of a substance.
General Protocol:
-
Animal Selection: Healthy, young adult mice of a single sex (typically females) are used.
-
Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycle, and are acclimatized to the laboratory environment before the study.
-
Dose Preparation and Administration: The test substances, (R)- and (S)-hydroxychloroquine, are prepared in a suitable vehicle (e.g., distilled water, saline). The administration is performed by oral gavage using a suitable cannula.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight at specified intervals for at least 14 days.
-
Pathology: At the end of the observation period, a gross necropsy is performed on all animals.
Mechanisms of Toxicity and Signaling Pathways
The toxicity of hydroxychloroquine is primarily attributed to its lysosomotropic nature and its effects on mitochondrial function. As a weak base, hydroxychloroquine accumulates in the acidic environment of lysosomes, leading to an increase in lysosomal pH and inhibition of lysosomal enzymes. This disruption of lysosomal function can interfere with cellular processes such as autophagy.
While the precise differential mechanisms of the enantiomers are still under investigation, it is hypothesized that their stereoselective interactions with cellular targets, including ion channels and enzymes, as well as differences in their accumulation in organelles, contribute to their distinct toxicity profiles.
Below is a generalized workflow for investigating the comparative toxicity of drug enantiomers.
Figure 1. A generalized experimental workflow for the comparative toxicity assessment of drug enantiomers.
The following diagram illustrates the proposed general mechanism of hydroxychloroquine-induced cellular toxicity, which involves both lysosomal and mitochondrial pathways.
Figure 2. Proposed mechanism of hydroxychloroquine-induced cellular toxicity.
Conclusion
The available evidence strongly suggests that the toxicity of hydroxychloroquine is stereoselective. The (S)-enantiomer appears to have a more favorable in vitro cardiac safety profile, as indicated by its lower potency in inhibiting the hERG channel. Conversely, the (S)-enantiomer has demonstrated greater in vitro antiviral activity against SARS-CoV-2. The in vivo toxicity data remains less clear and warrants further investigation with well-controlled studies that determine the LD50 values for the individual enantiomers. A deeper understanding of the differential effects of (R)- and (S)-hydroxychloroquine on lysosomal and mitochondrial function is crucial for elucidating the precise mechanisms underlying their distinct toxicological profiles. Future research focused on these areas will be vital for the potential development of enantiomerically pure hydroxychloroquine formulations with an improved therapeutic index.
References
Validating the In Vivo Anti-inflammatory Effects of (R)-Hydroxychloroquine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory effects of the enantiomers of hydroxychloroquine (B89500) (HCQ), with a focus on (R)-Hydroxychloroquine. While racemic hydroxychloroquine is a widely used immunomodulatory agent, emerging evidence suggests that its enantiomers, (R)-HCQ and (S)-HCQ, may possess distinct pharmacological profiles. This document summarizes the available in vivo data, details relevant experimental protocols, and illustrates the key signaling pathways involved in the anti-inflammatory action of hydroxychloroquine.
Comparison of In Vivo Anti-inflammatory Efficacy
A study conducted by scientists at Sterling Winthrop Inc., as cited in a 2020 bioRxiv preprint, found that (S)-Hydroxychloroquine was approximately 70% more active than this compound in a Rat Pleurisy Macrophage Model [1][2]. Pleurisy is an inflammation of the pleura, the membrane that lines the lungs and chest cavity, and this animal model is a standard method for evaluating the efficacy of anti-inflammatory drugs.
Due to the proprietary nature of the original study, specific quantitative data on inflammatory markers such as exudate volume, and leukocyte migration are not publicly accessible. The table below reflects this qualitative finding.
| Compound | Animal Model | Key Finding | Source |
| (S)-Hydroxychloroquine | Rat Pleurisy Macrophage Model | Approximately 70% more active than (R)-HCQ | [1][2] |
| This compound | Rat Pleurisy Macrophage Model | Less active than (S)-HCQ | [1][2] |
| Racemic Hydroxychloroquine | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity | |
| Racemic Hydroxychloroquine | Sepsis-induced acute respiratory distress syndrome in rats | Attenuated lung injury and reduced inflammatory markers | [3] |
Experimental Protocols
The following is a detailed methodology for a carrageenan-induced pleurisy model in rats, a standard in vivo assay for assessing anti-inflammatory activity, based on protocols described in the literature[4][5][6][7]. This model is relevant to the cited findings on the differential activity of HCQ enantiomers.
Carrageenan-Induced Pleurisy in Rats
1. Animals:
-
Male Wistar rats (180-220 g) are used.
-
Animals are housed under standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C) with free access to food and water.
-
Animals are acclimatized for at least one week before the experiment.
2. Experimental Groups:
-
Control Group: Receives intrapleural injection of sterile saline.
-
Carrageenan Group: Receives intrapleural injection of carrageenan.
-
(R)-HCQ Treatment Group: Receives a specified dose of this compound orally or intraperitoneally prior to carrageenan injection.
-
(S)-HCQ Treatment Group: Receives a specified dose of (S)-Hydroxychloroquine orally or intraperitoneally prior to carrageenan injection.
-
Racemic HCQ Treatment Group: Receives a specified dose of racemic Hydroxychloroquine orally or intraperitoneally prior to carrageenan injection.
-
Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin) prior to carrageenan injection.
3. Procedure:
-
Animals are anesthetized (e.g., with isoflurane).
-
A small incision is made in the skin over the right side of the chest.
-
0.1 mL of 1% (w/v) λ-carrageenan solution in sterile saline is injected into the pleural cavity.
-
The treatment groups receive the respective compounds, typically 1 hour before the carrageenan injection.
-
After a set time point (e.g., 4 hours), the animals are euthanized by CO2 asphyxiation.
4. Sample Collection and Analysis:
-
The pleural cavity is opened, and the pleural exudate is collected by washing the cavity with a known volume of heparinized saline.
-
The total volume of the exudate is measured.
-
The exudate is centrifuged to separate the cells from the supernatant.
-
Leukocyte Count: The total number of leukocytes in the cell pellet is determined using a hemocytometer. Differential cell counts can be performed on stained smears.
-
Protein Measurement: The protein concentration in the supernatant is measured (e.g., using the Bradford assay) as an indicator of vascular permeability.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant can be quantified using ELISA kits.
5. Statistical Analysis:
-
Data are expressed as mean ± SEM.
-
Statistical significance between groups is determined using one-way ANOVA followed by a post-hoc test (e.g., Tukey's test). A p-value of < 0.05 is considered statistically significant.
Workflow for the carrageenan-induced pleurisy model in rats.
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of hydroxychloroquine are primarily attributed to its ability to modulate the innate immune system by interfering with Toll-like receptor (TLR) signaling[8][9]. HCQ is a weak base that accumulates in acidic intracellular compartments such as endosomes and lysosomes.
By increasing the pH of these organelles, HCQ inhibits the activation of endosomal TLRs (TLR3, TLR7, TLR8, and TLR9), which are crucial sensors of nucleic acids from pathogens and damaged host cells[10][11]. This inhibition prevents the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons.
Specifically, HCQ interferes with the binding of ligands (such as viral single-stranded RNA for TLR7/8 and CpG DNA for TLR9) to their respective receptors[10]. This disruption of TLR signaling leads to reduced activation of transcription factors like NF-κB and IRF7, ultimately suppressing the expression of genes encoding for inflammatory mediators such as TNF-α, IL-6, and IFN-α[9][10][12].
Hydroxychloroquine's inhibition of the TLR signaling pathway.
Conclusion
The available, albeit limited, in vivo evidence suggests a stereoselective anti-inflammatory activity of hydroxychloroquine, with the (S)-enantiomer demonstrating greater potency than the (R)-enantiomer in a rat pleurisy model. This finding, coupled with potential differences in pharmacokinetic and toxicity profiles, underscores the importance of evaluating the individual enantiomers of HCQ for therapeutic development. Further peer-reviewed studies with detailed quantitative data are necessary to fully elucidate the comparative in vivo anti-inflammatory effects of (R)- and (S)-Hydroxychloroquine and to determine their respective therapeutic potentials. The well-established carrageenan-induced pleurisy model provides a robust framework for such future investigations. The primary mechanism of HCQ's anti-inflammatory action through the inhibition of Toll-like receptor signaling offers a clear pathway for mechanistic studies of the individual enantiomers.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Hydroxychloroquine attenuates sepsis-induced acute respiratory distress syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carrageenan-Induced Pleurisy [bio-protocol.org]
- 5. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. njppp.com [njppp.com]
- 7. Further studies on carrageenan-induced pleurisy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydroxychloroquine - Wikipedia [en.wikipedia.org]
- 9. ccjm.org [ccjm.org]
- 10. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Elucidating the Pivotal Immunomodulatory and Anti-Inflammatory Potentials of Chloroquine and Hydroxychloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-Hydroxychloroquine and Chloroquine for Researchers
An in-depth guide for researchers, scientists, and drug development professionals, this report provides a comparative analysis of (R)-hydroxychloroquine and its parent compound, chloroquine (B1663885). This guide synthesizes experimental data on their efficacy, safety, and pharmacokinetic profiles, offering a comprehensive resource for informed research and development decisions.
Hydroxychloroquine (B89500) (HCQ) and chloroquine (CQ) are 4-aminoquinoline (B48711) drugs historically used for the treatment and prophylaxis of malaria. Their immunomodulatory properties have led to their widespread use in autoimmune diseases such as systemic lupus erythematosus and rheumatoid arthritis. Both are chiral molecules, existing as (R) and (S) enantiomers. This guide focuses on a comparative analysis of the (R)-enantiomer of hydroxychloroquine against chloroquine, exploring the nuances that differentiate these compounds in terms of their therapeutic potential and adverse effect profiles.
Efficacy: A Comparative Overview
The therapeutic efficacy of this compound and chloroquine varies across different applications, including antiviral, antimalarial, and anti-inflammatory contexts. Recent in vitro studies, particularly spurred by research into COVID-19, have highlighted stereoselective differences in the activity of hydroxychloroquine enantiomers.
Table 1: Comparative In Vitro Antiviral Efficacy against SARS-CoV-2
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | Vero | 2.445 | [1] |
| (S)-Hydroxychloroquine | Vero | 1.444 | [1] |
| Racemic Hydroxychloroquine | Vero | 1.752 | [1] |
| (R)-Chloroquine | Vero | 1.975 | [1] |
| (S)-Chloroquine | Vero | 1.761 | [1] |
| Racemic Chloroquine | Vero | 1.801 | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In the context of malaria, both chloroquine and hydroxychloroquine have been mainstays of treatment, although resistance is a significant issue. Studies have shown that while racemic hydroxychloroquine and chloroquine have similar activity against chloroquine-sensitive Plasmodium falciparum, hydroxychloroquine is significantly less active against chloroquine-resistant strains.[2][3] Data directly comparing the antimalarial efficacy of the individual (R) and (S) enantiomers of hydroxychloroquine with chloroquine is limited.
For autoimmune diseases, both drugs are considered effective, but hydroxychloroquine is generally preferred due to its better safety profile.[4] The therapeutic effects in these conditions are attributed to their immunomodulatory actions, including the inhibition of Toll-like receptor (TLR) signaling.
Safety and Toxicity Profile
A critical differentiator between hydroxychloroquine and chloroquine is their safety profile, particularly concerning retinal and cardiac toxicity.
Retinal Toxicity
Long-term use of both drugs can lead to irreversible retinopathy. However, the risk is significantly higher with chloroquine.[5] Hydroxychloroquine is considered to have a better safety profile regarding retinal toxicity.[5] The recommended safe daily dose for hydroxychloroquine to minimize retinal toxicity is ≤5.0 mg/kg, while for chloroquine it is ≤2.3 mg/kg.[6][7]
Table 2: Comparative Retinal Toxicity
| Drug | Key Findings | Citation |
| Chloroquine | Higher incidence of retinopathy (19% in one study). Risk increases with cumulative dose and age. Can cause damage to both inner and outer retinal layers. | [5][6] |
| Hydroxychloroquine | Significantly lower incidence of retinopathy (0% in the same study). Considered safer for long-term use. | [5] |
Cardiac Toxicity (hERG Channel Inhibition)
Both chloroquine and hydroxychloroquine can cause cardiotoxicity, including QT interval prolongation, which is associated with an increased risk of torsades de pointes. This effect is primarily mediated through the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Studies have shown that chloroquine is a more potent inhibitor of the hERG channel than hydroxychloroquine.[8][9] Furthermore, there is evidence of stereoselectivity in hERG inhibition by hydroxychloroquine enantiomers, with the (S)-enantiomer showing a potentially better cardiac safety profile.
Table 3: Comparative hERG Channel Inhibition
| Compound | IC50 (µM) | Citation |
| This compound | ~10-100 µM (estimated range) | [10] |
| (S)-Hydroxychloroquine | > 20 µM | [1] |
| Racemic Hydroxychloroquine | 8.6 - 23.4 | [8][11] |
| Chloroquine | 1.29 - 7.77 | [9][12] |
Pharmacokinetic Properties
The pharmacokinetic profiles of chloroquine and hydroxychloroquine are characterized by good oral absorption, large volumes of distribution, and long terminal half-lives.[13][14] The metabolism and excretion of hydroxychloroquine are stereoselective.
Table 4: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Chloroquine | Citation |
| Bioavailability | ~74% (racemic) | ~89% | [15] |
| Protein Binding | ~37% | ~49% (R-enantiomer) | [16] |
| Volume of Distribution (Vd) | Large (racemic) | Large | [15] |
| Terminal Half-life | ~40-50 days (racemic) | ~40-50 days | [13][14] |
| Metabolism | Stereoselective | Dealkylation via CYP enzymes | [13][15] |
| Excretion | Renal, stereoselective | 40-60% renal | [13][15] |
Blood concentrations of the (R)-enantiomer of hydroxychloroquine are consistently higher than those of the (S)-enantiomer following administration of the racemate.[16]
Mechanism of Action: Inhibition of Toll-like Receptor 9 Signaling
One of the key immunomodulatory mechanisms of both chloroquine and hydroxychloroquine is the inhibition of endosomal Toll-like receptors (TLRs), particularly TLR9. By accumulating in endosomes and raising the pH, these drugs interfere with TLR9 activation by its ligands (unmethylated CpG DNA), thereby downregulating downstream inflammatory signaling pathways.
References
- 1. biorxiv.org [biorxiv.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Hydroxychloroquine is much less active than chloroquine against chloroquine-resistant Plasmodium falciparum, in agreement with its physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloroquine and Hydroxychloroquine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Comparison of hydroxychloroquine and chloroquine use and the development of retinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloroquine and Hydroxychloroquine Retinal Toxicity Consideration in the Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloroquine and Hydroxychloroquine Retinal Toxicity Consideration in the Treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. COVID-19 Drugs Chloroquine and Hydroxychloroquine, but Not Azithromycin and Remdesivir, Block hERG Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiotoxic Potential of Hydroxychloroquine, Chloroquine and Azithromycin in Adult Human Primary Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro ion channel profile and ex vivo cardiac electrophysiology properties of the R(-) and S(+) enantiomers of hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational and experimental studies on the inhibitory mechanism of hydroxychloroquine on hERG - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of proarrhythmogenic risk for chloroquine and hydroxychloroquine using the CiPA concept - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of hydroxychloroquine and chloroquine during treatment of rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of hydroxychloroquine and chloroquine during treatment of rheumatic diseases | Semantic Scholar [semanticscholar.org]
- 15. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
A Head-to-Head Comparison of (R)-Hydroxychloroquine with other Autophagy Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of (R)-Hydroxychloroquine (HCQ) with other prominent autophagy inhibitors. This document summarizes key performance data, details experimental protocols, and visualizes relevant biological pathways to aid in the selection of the most appropriate inhibitor for your research needs.
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in homeostasis, stress response, and disease. The modulation of autophagy is a key area of research, particularly in oncology and neurodegenerative diseases. Hydroxychloroquine, a well-established antimalarial and antirheumatic drug, has gained significant attention as a late-stage autophagy inhibitor. This guide will compare its efficacy and mechanism of action against other widely used autophagy inhibitors.
It is important to note that while the user specified this compound, the vast majority of published research has been conducted using the racemic mixture of hydroxychloroquine. Therefore, the data presented herein pertains to the racemic mixture unless otherwise specified.
Mechanism of Action: A Tale of Two Stages
Autophagy is a multi-step process that can be broadly divided into early and late stages. The inhibitors discussed in this guide target different points within this pathway.
Late-Stage Inhibitors: this compound and Bafilomycin A1 act on the final stages of autophagy. They both disrupt the function of the lysosome, the cellular organelle responsible for the degradation of autophagic cargo.
-
This compound (HCQ): As a weak base, HCQ accumulates in the acidic environment of the lysosome, raising its pH. This increase in pH inhibits the activity of lysosomal acid hydrolases and impairs the fusion of autophagosomes with lysosomes.[1][2][3] This leads to an accumulation of autophagosomes within the cell.[1][2][3]
-
Bafilomycin A1: This macrolide antibiotic is a specific inhibitor of the vacuolar H+-ATPase (V-ATPase), the proton pump responsible for maintaining the acidic pH of the lysosome.[4] By inhibiting the V-ATPase, Bafilomycin A1 prevents lysosomal acidification, thereby blocking the degradation of autophagic contents.[4]
Early-Stage Inhibitor: In contrast to HCQ and Bafilomycin A1, 3-Methyladenine acts at the initial stages of autophagy.
-
3-Methyladenine (3-MA): This compound is a selective inhibitor of Class III phosphatidylinositol 3-kinases (PI3K), which are essential for the nucleation of the autophagosome.[5] By inhibiting this early step, 3-MA prevents the formation of autophagosomes.[5]
Quantitative Comparison of Autophagy Inhibitors
Direct head-to-head comparisons of the half-maximal inhibitory concentration (IC50) for autophagy inhibition are not extensively available in the literature. However, we can compare their effects on key autophagy markers, such as the accumulation of LC3-II and p62/SQSTM1, as reported in various studies. It is important to note that the effective concentration of these inhibitors is highly cell-type and context-dependent.
| Inhibitor | Target | Typical Working Concentration | Effect on LC3-II | Effect on p62/SQSTM1 | Reference |
| This compound | Lysosomal pH | 10 - 50 µM | Increase | Increase | [2][6] |
| Bafilomycin A1 | V-ATPase | 10 - 100 nM | Increase | Increase | [2][6] |
| 3-Methyladenine | Class III PI3K | 1 - 10 mM | Decrease (if added before induction) or No Change | Decrease (if added before induction) or No Change | [5] |
Note: The increase in LC3-II and p62 upon treatment with late-stage inhibitors like HCQ and Bafilomycin A1 is indicative of a block in autophagic flux, not an induction of autophagy.
Signaling Pathways and Experimental Workflows
To better understand the mechanisms of these inhibitors and the methods used to assess their efficacy, the following diagrams are provided.
Autophagy Signaling Pathway and Points of Inhibition
References
- 1. tandfonline.com [tandfonline.com]
- 2. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chloroquine and bafilomycin A mimic lysosomal storage disorders and impair mTORC1 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Contradictory Findings Emerge on the Antiviral Activity of (R)-Hydroxychloroquine Across Cell Lines
A critical analysis of existing in vitro data reveals conflicting results regarding the antiviral potency of the (R)-enantiomer of hydroxychloroquine (B89500) (HCQ) against SARS-CoV-2. While studies in Vero E6 cells provide specific but opposing activity measurements, a significant data gap exists for its efficacy in human cell lines, particularly those relevant to respiratory infections. This lack of cross-validation in different cell types complicates the assessment of (R)-HCQ's potential as a standalone antiviral agent.
In Vitro Antiviral Activity: A Tale of Two Studies
One study reported that (R)-HCQ exhibited stronger inhibitory activity with a half-maximal effective concentration (EC50) of 3.05 µM, compared to 5.38 µM for (S)-HCQ[1][2]. Conversely, another investigation found (S)-HCQ to be the more active compound, with a half-maximal inhibitory concentration (IC50) of 1.444 µM, while (R)-HCQ had an IC50 of 2.445 µM[1][2]. These discrepancies highlight the need for further standardized testing to definitively determine the relative potencies of the HCQ enantiomers.
No quantitative data on the antiviral activity of (R)-HCQ or (S)-HCQ in human cell lines such as Calu-3 (lung), A549 (lung), or Caco-2 (intestinal) were identified in the reviewed literature. This is a critical omission, as the antiviral effect of racemic hydroxychloroquine has been shown to be cell-type specific, with limited to no efficacy observed in human lung epithelial cells. This is thought to be due to the different viral entry pathways utilized in these cells, which can be independent of the endosomal acidification pathway that HCQ targets.
| Compound | Cell Line | Reported Activity (EC50/IC50 in µM) | Study Conclusion |
| (R)-Hydroxychloroquine | Vero E6 | 3.05 (EC50) | More potent than (S)-HCQ[1][2] |
| (S)-Hydroxychloroquine | Vero E6 | 5.38 (EC50) | Less potent than (R)-HCQ[1][2] |
| This compound | Vero E6 | 2.445 (IC50) | Less potent than (S)-HCQ[1][2] |
| (S)-Hydroxychloroquine | Vero E6 | 1.444 (IC50) | More potent than (R)-HCQ[1][2] |
Experimental Protocols
The following are generalized protocols for common in vitro antiviral assays used to determine the efficacy of compounds like this compound.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6) in 96-well microplates at a predetermined density to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in a cell culture medium.
-
Infection: Infect the cell monolayers with a known titer of the virus (e.g., SARS-CoV-2) in the presence of the various concentrations of the test compound. Include control wells with virus only (virus control) and cells only (cell control).
-
Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 3-5 days).
-
Quantification of CPE: Assess the level of CPE in each well. This can be done visually using a microscope or quantitatively by staining the remaining viable cells with a dye such as crystal violet or neutral red. The absorbance is then read using a plate reader.
-
Data Analysis: The concentration of the compound that inhibits CPE by 50% (EC50) is calculated by plotting the percentage of CPE inhibition against the compound concentration.
Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of a test compound.
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Compound Treatment and Infection: Pre-treat the cell monolayers with different concentrations of this compound for a specified period. Subsequently, infect the cells with a low multiplicity of infection (MOI) of the virus.
-
Overlay: After an adsorption period, remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) mixed with the corresponding concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells, resulting in the formation of distinct plaques.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization and Counting: Fix the cells and stain them with a dye (e.g., crystal violet) that stains the living cells, leaving the plaques unstained. The number of plaques in each well is then counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Visualizing the Process and Pathway
To better understand the experimental process and the proposed mechanism of action, the following diagrams have been generated.
Caption: Experimental workflow for in vitro antiviral activity testing.
Caption: Proposed antiviral mechanism of Hydroxychloroquine.
References
(R)-Hydroxychloroquine: An In Vivo Examination of its Therapeutic Potential
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Hydroxychloroquine (B89500) (HCQ), a cornerstone in the management of autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA), is a chiral molecule administered as a racemic mixture of its two enantiomers: (R)-Hydroxychloroquine and (S)-Hydroxychloroquine. Emerging evidence suggests that these enantiomers possess distinct pharmacokinetic and pharmacodynamic profiles, prompting a closer examination of their individual therapeutic windows. This guide provides a comparative analysis of this compound, focusing on its in vivo validation, performance against its (S)-counterpart and the racemic mixture, and the underlying experimental data.
Comparative In Vivo Performance
While direct comparative in vivo efficacy studies of the individual enantiomers in autoimmune disease models are not extensively available in the reviewed literature, a combination of pharmacokinetic, toxicity, and racemic mixture efficacy data provides valuable insights into the potential therapeutic window of this compound.
Pharmacokinetic Profile
In vivo studies in humans have demonstrated significant differences in the pharmacokinetic profiles of the (R) and (S) enantiomers of hydroxychloroquine. The (R)-enantiomer consistently shows higher blood and plasma concentrations compared to the (S)-enantiomer when the racemic mixture is administered.[1] This is attributed to a slower renal clearance and potentially different metabolic pathways for the (R)-form.
Table 1: Comparative Pharmacokinetics of Hydroxychloroquine Enantiomers in Humans
| Parameter | This compound | (S)-Hydroxychloroquine | Racemic Hydroxychloroquine |
| Mean Blood Concentration Ratio ((R)/(S)) | 2.2 (range 1.6-2.9) | - | - |
| Mean Plasma Concentration Ratio ((R)/(S)) | 1.6 (range 1.2-1.9) | - | - |
| Mean Renal Clearance from Blood | Lower | Approximately twice that of (R)-HCQ (41 +/- 11 ml min-1) | - |
Data compiled from studies in patients with rheumatoid arthritis receiving racemic hydroxychloroquine.[1]
In Vivo Efficacy in Autoimmune Models (Racemic HCQ)
Studies utilizing animal models of autoimmune diseases, primarily lupus, have demonstrated the dose-dependent efficacy of racemic hydroxychloroquine in mitigating disease pathology. These findings provide a basis for understanding the therapeutic concentrations required for efficacy.
Table 2: In Vivo Efficacy of Racemic Hydroxychloroquine in Murine Lupus Models
| Animal Model | Dosing Regimen | Key Efficacy Endpoints | Reference |
| MRL/lpr mice | 4 mg/kg/day (low dose) | Reduction in the appearance of lupus-like skin lesions and number of dermal mast cells. | [2] |
| 40 mg/kg/day (high dose) | More pronounced reduction in skin lesions and mast cell infiltration. | [2] | |
| NZB/W F1 mice | 3 mg/kg/day | Delayed appearance of anti-dsDNA antibodies and proteinuria; prevention of endothelial dysfunction. | [3] |
| NZB/W F1 mice | 10 mg/kg/day | Prevention of hypertension, cardiac and renal hypertrophy, proteinuria, and renal injury. Normalization of endothelium-dependent vasodilator responses. | [4] |
In Vivo Toxicity
Acute toxicity studies in mice have suggested that this compound possesses a more favorable safety profile compared to its (S)-enantiomer and the racemic mixture.
Table 3: Comparative Acute In Vivo Toxicity of Hydroxychloroquine Enantiomers and Racemate in Mice
| Compound | Key Toxicity Findings | Reference |
| This compound | Lower toxicity compared to (S)-HCQ and racemic HCQ. | [5] |
| (S)-Hydroxychloroquine | Higher toxicity compared to (R)-HCQ. | [5] |
| Racemic Hydroxychloroquine | Toxicity intermediate to or comparable with (S)-HCQ. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below is a representative protocol for a commonly used in vivo model for autoimmune disease research, the collagen-induced arthritis (CIA) model in mice, which can be adapted for studying the effects of this compound.
Protocol: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
1. Materials:
- Bovine Type II Collagen Solution (2 mg/mL in 0.05 M acetic acid)
- Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
- Incomplete Freund's Adjuvant (IFA)
- This compound, (S)-Hydroxychloroquine, or racemic Hydroxychloroquine for administration
- 8-10 week old male DBA/1 mice
2. Immunization (Day 0):
- Prepare an emulsion of Type II collagen and CFA (1:1 ratio).
- Anesthetize mice and administer 100 µL of the emulsion intradermally at the base of the tail.
3. Booster Immunization (Day 21):
- Prepare an emulsion of Type II collagen and IFA (1:1 ratio).
- Anesthetize mice and administer 100 µL of the emulsion intradermally at a different site near the base of the tail.
4. Drug Administration:
- Initiate administration of this compound, its alternatives, or vehicle control at the desired dose and route (e.g., oral gavage) starting from a predetermined day post-immunization (e.g., day 21).
5. Arthritis Assessment:
- Monitor mice daily for the onset and severity of arthritis starting from day 21.
- Score each paw based on a scale of 0-4 for erythema, swelling, and joint deformity. The maximum score per mouse is 16.
- Measure paw thickness using a caliper.
6. Endpoint Analysis:
- At the end of the study, collect blood for serological analysis (e.g., anti-collagen antibodies).
- Harvest paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.
Signaling Pathways and Mechanisms of Action
Hydroxychloroquine exerts its immunomodulatory effects through multiple mechanisms, primarily centered on its ability to accumulate in acidic intracellular compartments like lysosomes and endosomes.
Inhibition of Toll-Like Receptor (TLR) Signaling
By increasing the pH of endosomes, hydroxychloroquine interferes with the activation of endosomal Toll-like receptors (TLRs), particularly TLR7 and TLR9, which are critical in the pathogenesis of lupus by recognizing nucleic acid-containing immune complexes.
Caption: Inhibition of TLR9 Signaling by this compound.
Modulation of Autophagy
Hydroxychloroquine is a known inhibitor of autophagy, a cellular process for degrading and recycling cellular components. By impairing lysosomal function, it blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes and inhibition of autophagic flux. This can impact antigen presentation and cell survival.
Caption: Modulation of Autophagy by this compound.
Conclusion
The available in vivo data, primarily from pharmacokinetic and toxicity studies, suggest that this compound may possess a wider therapeutic window compared to its (S)-enantiomer and the racemic mixture due to its higher bioavailability and lower acute toxicity. However, the lack of direct comparative in vivo efficacy studies in autoimmune models remains a critical knowledge gap. Future research should focus on head-to-head comparisons of the enantiomers in relevant disease models to definitively establish the therapeutic index of this compound and its potential as a refined therapeutic option for autoimmune diseases. The insights into its mechanisms of action, particularly the inhibition of TLR signaling and modulation of autophagy, provide a strong rationale for its continued investigation.
References
- 1. Disposition of the enantiomers of hydroxychloroquine in patients with rheumatoid arthritis following multiple doses of the racemate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of hydroxychloroquine on lupus erythematosus-like skin lesions in MRL/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects Of In Vivo Treatment With Hydroxychloroquine On Endothelial Function In a Murine Model Of Systemic Lupus Erythematosus - ACR Meeting Abstracts [acrabstracts.org]
- 4. Chronic hydroxychloroquine improves endothelial dysfunction and protects kidney in a mouse model of systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-Hydroxychloroquine and Methotrexate in Preclinical Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of (R)-Hydroxychloroquine and Methotrexate in established animal models of arthritis. The following sections detail the experimental protocols, present comparative quantitative data, and illustrate the cellular and signaling pathways implicated in the mechanisms of action of these two widely used antirheumatic drugs.
Executive Summary
Data Presentation: Comparative Efficacy in Collagen-Induced Arthritis (CIA) Models
The following tables summarize the quantitative data on the efficacy of Methotrexate and Rac-Hydroxychloroquine in reducing the clinical and pathological signs of arthritis in CIA mouse models. The data has been compiled from different studies and, therefore, direct statistical comparisons should be made with caution.
Table 1: Comparison of Clinical Arthritis Scores
| Treatment Group | Dosing Regimen | Mean Arthritis Score (Treatment) | Mean Arthritis Score (Control) | Percentage Reduction | Study Reference |
| Methotrexate | 20 mg/kg/week, s.c. | Significantly lower than disease control | High (specific score not provided) | Not calculable | [4] |
| Methotrexate | 0.1 - 5 mg/kg, daily | Dose-dependent reduction | ~8 (at day 14) | Up to ~75% (at 5mg/kg) | [5] |
| Rac-Hydroxychloroquine | Not specified | Significantly reduced | High (specific score not provided) | Not calculable | [2][6] |
Note: Arthritis scores are typically graded on a scale of 0-4 per paw, with a maximum score of 16 per mouse.[7]
Table 2: Histopathological Assessment of Joint Damage
| Treatment Group | Key Histopathological Findings | Study Reference |
| Methotrexate | Complete prevention of pathological signs of CIA when administered prior to onset. Reduced inflammation, bone, and cartilage damage. | [1][8] |
| Rac-Hydroxychloroquine | Less severe inflammation, bone damage, and cartilage damage compared to vehicle-treated mice. | [8] |
Table 3: Effects on Pro-inflammatory Cytokines
| Treatment Group | Effect on TNF-α | Effect on IL-1β | Effect on IL-6 | Effect on IL-17 | Study Reference |
| Methotrexate | Striking reduction in production by spleen cells. | Reduced levels. | Not specified | Decreased number of CD4+IL-17+ cells. | [1][8] |
| Rac-Hydroxychloroquine | Reduced secretion in serum. | Reduced secretion in serum. | Reduced secretion in serum. | Not specified | [9] |
Experimental Protocols
The data presented in this guide is primarily derived from studies utilizing the collagen-induced arthritis (CIA) mouse model, a widely accepted preclinical model for rheumatoid arthritis.[10][11][12]
Collagen-Induced Arthritis (CIA) Mouse Model Protocol
-
Animal Strain: DBA/1J mice are highly susceptible and commonly used.[10][11][13]
-
Collagen Preparation: Bovine or chicken type II collagen is dissolved in 0.05M acetic acid.[10][14]
-
Immunization:
-
Primary Immunization (Day 0): An emulsion of type II collagen and Complete Freund's Adjuvant (CFA) is injected intradermally at the base of the tail.[13][14]
-
Booster Immunization (Day 21): A second immunization with type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.[13][14]
-
-
Arthritis Development: The onset of arthritis is typically observed between days 28 and 35 after the primary immunization.[10][11]
-
Treatment Administration: Methotrexate or this compound is administered (e.g., subcutaneously or intraperitoneally) at specified doses and frequencies, usually starting before or at the onset of clinical signs of arthritis.[1][4][8]
-
Assessment of Arthritis:
-
Clinical Scoring: Paw swelling, erythema, and joint rigidity are scored visually. Each paw is graded on a scale of 0 to 4, with a maximum score of 16 per mouse.[7][15]
-
Histopathological Analysis: At the end of the study, joints are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation, pannus formation, cartilage destruction, and bone erosion.[3][16][17]
-
Cytokine Measurement: Serum or synovial fluid is collected to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using methods like ELISA or multiplex bead arrays.[2][18][19]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for the comparative study in a CIA mouse model.
References
- 1. Methotrexate specifically modulates cytokine production by T cells and macrophages in murine collagen-induced arthritis (CIA): a mechanism for methotrexate-mediated immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ard.bmj.com [ard.bmj.com]
- 4. Methotrexate Disposition, Anti-Folate Activity, and Metabolomic Profiling to Identify Molecular Markers of Disease Activity and Drug Response in the Collagen-Induced Arthritis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methotrexate ameliorates T cell dependent autoimmune arthritis and encephalomyelitis but not antibody induced or fibroblast induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxychloroquine inhibits the PI3K/AKT pathway in synovial fibroblasts of rheumatoid arthritis and alleviates collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methotrexate-loaded nanoparticles ameliorate experimental model of autoimmune arthritis by regulating the balance of interleukin-17-producing T cells and regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel function of hydroxychloroquine: Down regulation of T follicular helper cells in collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chondrex.com [chondrex.com]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. Collagen-Induced Arthritis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 14. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 15. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Whole-Joint Histopathologic Grading System for Murine Knee Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. inotiv.com [inotiv.com]
- 18. Novel Method of Monitoring Trace Cytokines and Activated STAT Molecules in the Paws of Arthritic Mice using Multiplex Bead Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dynamics of proinflammatory cytokine expression in the joints of mice with collagen-induced arthritis (CIA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Stereoselective Journey of Hydroxychloroquine Enantiomers in Tissues: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the differential distribution of drug enantiomers is paramount for optimizing therapeutic efficacy and minimizing toxicity. This guide provides a comparative analysis of the stereoselective accumulation of hydroxychloroquine (B89500) (HCQ) enantiomers, (R)-HCQ and (S)-HCQ, in various tissues, supported by experimental data and detailed methodologies.
Hydroxychloroquine, a chiral drug administered as a racemate, is widely used for the treatment of autoimmune diseases and malaria. The two enantiomers, (R)-HCQ and (S)-HCQ, can exhibit different pharmacological and toxicological profiles. Evidence suggests that their distribution and accumulation in tissues are stereoselective, a critical consideration for predicting both therapeutic outcomes and potential side effects, such as retinopathy.[1] This guide synthesizes findings from preclinical studies to offer a clearer picture of this phenomenon.
Quantitative Comparison of Enantiomer Accumulation
The following table summarizes the reported concentrations and ratios of (R)-HCQ and (S)-HCQ in various tissues from preclinical animal studies. These studies demonstrate a clear pattern of stereoselective accumulation, which varies significantly across different tissue types.
| Tissue | Animal Model | (R)-HCQ Concentration | (S)-HCQ Concentration | (R)/(S) Ratio | Key Findings & Citations |
| Ocular Tissues (Pigmented) | Rabbit | Data not specified | Data not specified | ~1.0 | Binding to melanin (B1238610) is not enantiospecific.[2] |
| Ocular Tissues (Non-Pigmented) | Rabbit | Higher Accumulation | Lower Accumulation | >1.0 | Accumulation is a result of reversible and enantioselective binding.[2] In a study on rabbits, the R-enantiomer was found to be stereoselectively accumulated in ocular tissue with an R/S-HCQ ratio of 60/40 after administration of the racemate.[3] |
| Intestinal Smooth Muscle | Rat | Highest Concentration | Data not specified | >1.0 | The highest concentration of HCQ was found in the intestinal smooth muscle.[4] |
| Liver | Rat | Data not specified | Data not specified | <1.0 (for metabolites) | The highest concentrations of metabolites were found in the liver, adrenals, and lung tissue, with the metabolism of HCQ being stereoselective.[4] |
| Adrenals | Rat | Data not specified | Data not specified | Data not specified | High concentration of metabolites observed.[4] |
| Lung | Rat | Data not specified | Data not specified | Data not specified | High concentration of metabolites observed.[4] |
| Brain | Rat | Lowest Concentration | Data not specified | Data not specified | The lowest concentration of HCQ was found in the brain and adipose tissue.[4] |
| Adipose Tissue | Rat | Lowest Concentration | Data not specified | Data not specified | The lowest concentration of HCQ was found in the brain and adipose tissue.[4] |
| Blood | Rat | Higher Concentration | Lower Concentration | >1.0 | Blood concentrations of R-HCQ are higher compared to S-HCQ.[5] |
| Plasma | Human | Higher Concentration | Lower Concentration | ~1.6 | (R)-hydroxychloroquine had higher plasma concentrations compared to the (S)-enantiomer.[6] |
Note: The metabolism of HCQ in rats was found to be stereoselective with an R/S ratio greater than 1 for the parent drug and less than 1 for its metabolites.[4] Gender-specific differences in the proportions of the drug and its metabolites and their enantiomers in blood and tissue were also found.[4]
Experimental Protocols
The accurate assessment of stereoselective accumulation relies on robust analytical methodologies. The following sections detail the typical experimental procedures employed in the cited studies.
1. Animal Studies and Tissue Collection
-
Animal Models: Studies have utilized animal models such as Sprague-Dawley rats and New Zealand White rabbits.[2][4]
-
Dosing: Racemic HCQ-sulfate is administered orally to the animals. Dosing regimens can vary, for example, daily doses of 8, 16, or 24 mg/kg/day for several weeks.[4]
-
Sample Collection: At the end of the study period, animals are euthanized, and whole blood samples are collected. Various tissues are then harvested, including liver, lung, kidney, heart, spleen, brain, muscle, and ocular tissues (cornea, lens, vitreous body, iris, choroid-retina, sclera, and conjunctiva).[2][4]
2. Tissue Sample Preparation
-
Homogenization: Tissue samples are accurately weighed and homogenized in a suitable buffer (e.g., phosphate (B84403) buffer) to create a uniform suspension.
-
Protein Precipitation: To remove proteins that can interfere with the analysis, a protein precipitation step is performed. This typically involves adding a solvent like acetonitrile (B52724) to the tissue homogenate, followed by vortexing and centrifugation.[7]
-
Extraction: The supernatant containing the drug and its metabolites is then collected for analysis. Simple protein precipitation is a common method for extracting the analytes from the biological matrix.[7]
3. Chiral Separation and Quantification: HPLC and LC-MS/MS
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the cornerstone for separating the enantiomers of HCQ.[8][9] More recently, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has been employed for its high sensitivity and selectivity.[7][10]
-
Chromatographic System: A typical system consists of an HPLC or LC system coupled with a UV or a mass spectrometer detector.
-
Chiral Column: The separation of enantiomers is achieved using a chiral column. Examples include:
-
Mobile Phase: The composition of the mobile phase is crucial for achieving good separation. A common mobile phase for normal-phase chiral HPLC consists of a mixture of n-hexane and isopropanol (B130326) with a basic additive like diethylamine (B46881) (DEA).[8] For LC-MS/MS, a gradient elution with mobile phases like formic acid in water and formic acid in methanol (B129727) is often used.[7]
-
Detection and Quantification:
-
HPLC-UV: Detection is typically performed at a specific wavelength, such as 343 nm.[8]
-
LC-MS/MS: This method offers higher sensitivity and is performed in the positive multiple reaction monitoring (MRM) mode.[7][10] The transitions of the precursor ion to the product ion for each enantiomer and an internal standard are monitored for quantification.
-
-
Validation: The analytical method must be validated for linearity, accuracy, precision, and specificity to ensure reliable results.[9][10]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the stereoselective accumulation of hydroxychloroquine enantiomers in tissues.
Caption: Experimental workflow for tissue stereoselectivity assessment.
Conclusion
The stereoselective accumulation of hydroxychloroquine enantiomers is a well-documented phenomenon with significant implications for both its therapeutic and toxic effects. The data consistently show that (R)-HCQ and (S)-HCQ distribute differently across various tissues, with notable accumulation of the (R)-enantiomer in non-pigmented ocular tissues. This differential distribution is influenced by stereoselective protein binding, tissue binding, and metabolism.[5][12] A thorough understanding of these processes, facilitated by robust analytical methodologies, is crucial for the development of safer and more effective therapeutic strategies involving hydroxychloroquine and other chiral drugs. Future research should aim to further elucidate the specific transporters and binding partners responsible for the observed stereoselectivity.
References
- 1. Investigating interactions between chloroquine/hydroxychloroquine and their single enantiomers and angiotensin‐converting enzyme 2 by a cell membrane chromatography method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distribution of the enantiomers of hydroxychloroquine and its metabolites in ocular tissues of the rabbit after oral administration of racemic-hydroxychloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Stereoselective disposition of hydroxychloroquine and its metabolite in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. escholarship.org [escholarship.org]
- 7. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
Differential Effects of Hydroxychloroquine Enantiomers on Cardiac Ion Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxychloroquine (B89500) (HCQ), a drug traditionally used for malaria and autoimmune diseases, is a racemic mixture of two enantiomers: S-hydroxychloroquine (S-HCQ) and R-hydroxychloroquine (R-HCQ). Recent investigations into its potential applications have brought its cardiac safety profile under intense scrutiny, particularly its propensity to prolong the QT interval on an electrocardiogram, which is associated with an increased risk of life-threatening arrhythmias like Torsade de Pointes (TdP)[1]. This guide provides a detailed comparison of the effects of S-HCQ and R-HCQ on key cardiac ion channels, supported by experimental data, to elucidate their differential cardiotoxic potential.
The primary mechanism for drug-induced QT prolongation is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which mediates the rapid delayed rectifier potassium current (IKr) essential for cardiac repolarization[2][3][4]. Emerging evidence indicates that the two enantiomers of HCQ do not interact with these channels uniformly, suggesting that an enantiomerically pure formulation could offer a better safety profile[5][6].
Comparative Analysis of Cardiac Ion Channel Blockade
Experimental data reveals a stereoselective inhibition of cardiac ion channels by the enantiomers of hydroxychloroquine. The S-(+)-HCQ enantiomer generally exhibits a lower potency for blocking key potassium channels compared to the R-(-)-HCQ enantiomer, suggesting a reduced pro-arrhythmic potential.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentrations (IC50) of S-HCQ and R-HCQ on various cardiac ion channels, as determined by in vitro patch-clamp studies.
Table 1: Inhibitory Effects of HCQ Enantiomers on Potassium Channels
| Ion Channel | Enantiomer | IC50 (μM) | Fold Difference (R vs. S) | Reference |
| hERG (IKr) | S-(+)-HCQ | > 20 | > 1.3 | [5] |
| R-(-)-HCQ | 15.7 | [5] | ||
| Kir2.1 (IK1) | S-(+)-HCQ | 86.8 (95% CI: 73.1-103) | 3.8 | [1] |
| R-(-)-HCQ | 22.8 (95% CI: 19.3-27.0) | [1] |
Table 2: Effects of HCQ Enantiomers on Other Cardiac Ion Channels
| Ion Channel | Enantiomer | Effect at ≤ 90 μM | Reference |
| Nav1.5 (Peak) | S-(+)-HCQ | No significant block | [1] |
| R-(-)-HCQ | No significant block | [1] | |
| Cav1.2 | S-(+)-HCQ | No significant block | [1] |
| R-(-)-HCQ | No significant block | [1] | |
| Kv4.3 | S-(+)-HCQ | No significant block | [1] |
| R-(-)-HCQ | No significant block | [1] | |
| Kv7.1 | S-(+)-HCQ | No significant block | [1] |
| R-(-)-HCQ | No significant block | [1] |
Note: Some studies have reported that racemic HCQ can inhibit Nav1.5 and Cav1.2 channels, though at higher concentrations than for hERG[7][8]. The data presented here specifically focuses on the enantiomers.
Experimental Protocols
The data presented in this guide are primarily derived from automated and manual patch-clamp electrophysiology studies. The following sections detail the typical methodologies employed.
Cell Lines and Channel Expression
-
hERG, Kir2.1, Nav1.5, Cav1.2, Kv4.3, and Kv7.1: Studies utilized Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably transfected with the respective cloned human cardiac ion channels[1][9].
Automated Patch-Clamp Electrophysiology (QPatch)
This high-throughput method was used to assess the effects of the HCQ enantiomers on a panel of cardiac ion channels[1].
-
Cell Preparation: CHO or HEK cells expressing the target ion channel were cultured and harvested.
-
Recording: The QPatch 48X automated patch-clamp workstation was used in population patch mode.
-
Solutions:
-
Extracellular Buffer (for K+ channels): Contained (in mM): NaCl, 145; KCl, 4; CaCl2, 2; MgCl2, 1; HEPES, 10; Glucose, 10. pH adjusted to 7.4 with NaOH.
-
Intracellular Buffer (for K+ channels): Contained (in mM): KF, 120; KCl, 20; HEPES, 10; EGTA, 10. pH adjusted to 7.2 with KOH.
-
Extracellular Buffer (for Nav1.5): Contained (in mM): NaCl, 137; KCl, 4; CaCl2, 2; MgCl2, 1; HEPES, 10. pH adjusted to 7.4 with NaOH.
-
Intracellular Buffer (for Nav1.5): Contained (in mM): CsF, 150; EGTA/CsOH, 1/5; NaCl, 10; MgCl2, 1; CaCl2, 1; HEPES, 10. pH adjusted to 7.2 with CsOH.
-
Extracellular Buffer (for Cav1.2): Barium was used as the charge carrier to minimize current rundown.
-
-
Drug Application: Six concentrations of R-(-)-HCQ or S-(+)-HCQ were applied cumulatively in ascending order up to 90 μM[1].
-
Voltage Protocols: Specific voltage-clamp protocols were applied to elicit the characteristic currents for each ion channel. For hERG, a two-step long-duration (5 s per step) protocol was used to allow for sufficient channel blockade and to measure the large outward tail currents upon repolarization[1].
Separation of Enantiomers
The pure enantiomers of HCQ were separated from the racemic mixture using preparative chiral high-performance liquid chromatography (HPLC)[5][10].
-
Sample Preparation: Racemic hydroxychloroquine sulfate (B86663) was converted to its free base form under basic conditions[5].
-
Chromatography: The racemic mixture was dissolved in a mobile phase (e.g., n-hexane/isopropanol/diethylamine) and separated using a chiral column on an HPLC system[5].
-
Verification: The purity and identity of the separated enantiomers were confirmed by measuring their specific rotation and enantiomeric excess[5].
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for assessing the cardiac ion channel effects of HCQ enantiomers and the logical relationship of their differential effects.
Caption: Experimental workflow for separating and testing HCQ enantiomers.
References
- 1. In vitro ion channel profile and ex vivo cardiac electrophysiology properties of the R(-) and S(+) enantiomers of hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. COVID-19 Drugs Chloroquine and Hydroxychloroquine, but Not Azithromycin and Remdesivir, Block hERG Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxychloroquine induces long QT syndrome by blocking hERG channel [frigidzonemedicine.com.cn]
- 5. biorxiv.org [biorxiv.org]
- 6. Dissimilar effects of stereoisomers and racemic hydroxychloroquine on Ca2+ oscillations in human induced pluripotent stem cell‐derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Local Anesthetic Like Inhibition of the Cardiac Na+ Channel Nav1.5 by Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiotoxic Potential of Hydroxychloroquine, Chloroquine and Azithromycin in Adult Human Primary Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophysiological and Proarrhythmic Effects of Hydroxychloroquine Challenge in Guinea-Pig Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dissimilar effects of stereoisomers and racemic hydroxychloroquine on Ca2+ oscillations in human induced pluripotent stem cell-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Binding of Hydroxychloroquine to ACE2: A Comparative Analysis
A detailed examination of the binding affinities of (R)- and (S)-hydroxychloroquine to the Angiotensin-Converting Enzyme 2 (ACE2), providing researchers, scientists, and drug development professionals with a comprehensive comparison based on available experimental and computational data.
The emergence of global health challenges has spurred intensive research into the repurposing of existing drugs, with a significant focus on the interaction between potential therapeutics and viral entry receptors. One such area of investigation has been the binding of the enantiomers of hydroxychloroquine (B89500) (HCQ), (R)- and (S)-HCQ, to the Angiotensin-Converting Enzyme 2 (ACE2), the primary receptor for the entry of SARS-CoV-2 into human cells. Understanding the stereoselectivity of this interaction is crucial for elucidating the drug's mechanism of action and for the potential development of more targeted therapies. This guide provides a comparative analysis of the binding characteristics of (R)- and (S)-hydroxychloroquine to ACE2, supported by experimental data and detailed methodologies.
Comparative Binding Affinity Data
The binding affinity of a ligand to its receptor is a critical determinant of its biological activity. Studies have employed various techniques to quantify the interaction between the enantiomers of hydroxychloroquine and the ACE2 receptor. The following table summarizes the key quantitative findings from these investigations.
| Enantiomer/Compound | Method | Reported Binding Affinity/Observation |
| (S)-(+)-Hydroxychloroquine | Nuclear Magnetic Resonance (NMR) Spectroscopy | Preferential binding to ACE2 compared to the (R)-(-)-enantiomer was observed.[1] |
| (R)-(-)-Hydroxychloroquine | Nuclear Magnetic Resonance (NMR) Spectroscopy | Lower preference for binding to ACE2 compared to the (S)-(+)-enantiomer.[1] |
| (R)-Hydroxychloroquine | In Silico Molecular Docking | Predicted to bind more efficiently to ACE2 through electrostatic interactions.[2][3] |
| Racemic Hydroxychloroquine | Surface Plasmon Resonance (SPR) | Dissociation Constant (KD) = (4.82 ± 0.87) x 10-7 M.[4][5] |
| Racemic Chloroquine | Surface Plasmon Resonance (SPR) | Dissociation Constant (KD) = (7.31 ± 0.62) x 10-7 M.[4][5] |
It is important to note the conflicting results between experimental (NMR) and computational (in silico) studies regarding the preferential binding of the HCQ enantiomers.[2] Experimental evidence from NMR spectroscopy suggests a preference for the (S)-enantiomer, while molecular docking simulations indicate that the (R)-enantiomer may bind more efficiently.[1][2][3]
Experimental Protocols
The methodologies employed to investigate the binding of hydroxychloroquine enantiomers to ACE2 are crucial for interpreting the results. The following sections detail the protocols for the key experimental techniques cited.
High-Field Solution Nuclear Magnetic Resonance (NMR) Spectroscopy
This technique was utilized to evaluate the chiral distinction in the binding of HCQ enantiomers to ACE2.[1][6]
-
Sample Preparation: Solutions containing the individual (R)- and (S)-hydroxychloroquine enantiomers were prepared. A separate solution containing the ACE2 protein was also prepared in a suitable buffer.
-
NMR Measurements: High-field solution NMR spectroscopy was performed on samples containing either the individual enantiomers or a binary mixture of an enantiomer and the ACE2 protein.
-
Data Acquisition: Proton selective spin-lattice relaxation rates (R1) were measured for specific diagnostic nuclei of the HCQ enantiomers. Protons on the quinoline (B57606) ring were identified as being most affected by the presence of the ACE2 protein.[1]
-
Data Analysis: An increase in the mono-selective relaxation rates for both enantiomers in the presence of ACE2 was observed. A comparison of the normalized mono-selective relaxation rates of the two enantiomers in their binary mixtures with ACE2 was used to determine the preferential binding.[1]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions. This method was used to determine the binding constant of racemic hydroxychloroquine to ACE2.[4][5]
-
Chip Preparation: An appropriate sensor chip was activated and the ACE2 protein was immobilized onto the chip surface.
-
Analyte Injection: Solutions of racemic hydroxychloroquine at various concentrations were flowed over the sensor chip surface.
-
Data Collection: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, was monitored in real-time. The binding and dissociation phases were recorded for a set duration (e.g., 250 seconds for both).[4]
-
Data Analysis: The resulting sensorgrams were fitted to a one-to-one diffusion-corrected model to determine the association (kon) and dissociation (koff) rate constants. The dissociation constant (KD) was then calculated as the ratio of koff/kon.[4]
-
Regeneration: The sensor chip was regenerated between analyte injections using a low pH solution (e.g., hydrochloric acid, pH 2.0) to remove the bound analyte.[4]
Visualizing the Interaction and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the proposed binding interaction and the general workflow of the binding studies.
Caption: Interaction of (R)- and (S)-Hydroxychloroquine with the ACE2 receptor.
Caption: General workflow for comparative binding studies of HCQ enantiomers to ACE2.
References
- 1. Chiral distinction between hydroxychloroquine enantiomers in binding to angiotensin-converting enzyme 2, the forward receptor of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New In Silico Comparison of the Relative Affinity of Enantiomeric Chloroquine (CQ) and Hydroxychloroquine (HCQ) for ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New In Silico Comparison of the Relative Affinity of Enantiomeric Chloroquine (CQ) and Hydroxychloroquine (HCQ) for ACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloroquine and hydroxychloroquine as ACE2 blockers to inhibit viropexis of 2019-nCoV Spike pseudotyped virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroquine and hydroxychloroquine as ACE2 blockers to inhibit viropexis of 2019-nCoV Spike pseudotyped virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral distinction between hydroxychloroquine enantiomers in binding to angiotensin-converting enzyme 2, the forward receptor of Sars-Cov-2 [iris.uniroma1.it]
Validating the Enhanced Safety Profile of (R)-Hydroxychloroquine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxychloroquine (B89500) (HCQ), a cornerstone in the treatment of autoimmune diseases and malaria, is administered as a racemic mixture of two enantiomers: (R)-Hydroxychloroquine and (S)-Hydroxychloroquine. While clinically effective, the use of racemic HCQ is associated with potential cardiotoxicity and retinopathy, necessitating careful patient monitoring. Emerging evidence suggests that the individual enantiomers possess distinct pharmacokinetic and pharmacodynamic profiles, which may translate to a more favorable safety profile for one over the other. This guide provides a comprehensive comparison of the available data on the safety profiles of (R)- and (S)-Hydroxychloroquine, with a focus on experimental evidence to inform future drug development and clinical research.
Comparative Safety Analysis
Cardiotoxicity
Cardiotoxicity, particularly QT interval prolongation and the risk of Torsades de Pointes, is a significant concern with hydroxychloroquine treatment. Recent studies have begun to dissect the enantiomer-specific contributions to these adverse effects.
Quantitative Data Summary: In Vitro Cardiac Electrophysiology
| Parameter | This compound | (S)-Hydroxychloroquine | Racemic Hydroxychloroquine | Reference |
| hERG K+ Channel Block (IC50) | ~2-4 fold less potent than (S)-HCQ | ~2-4 fold more potent than (R)-HCQ | Not specified | [1] |
| Kir2.1 K+ Channel Block | Exhibits blocking activity | Exhibits blocking activity | Not specified | [1] |
| NaV1.5, CaV1.2, KV4.3, KV7.1 Channels | No significant effect up to 90 µM | No significant effect up to 90 µM | Not specified | [1] |
| Purkinje Fibers: Membrane Resting Potential | Prominent depolarization, inducing automaticity at 10 µM and 30 µM | Less pronounced effect | Not specified | [1] |
| Purkinje Fibers: Action Potential Duration (APD) | Less pronounced effect | Primarily increased APD, inducing occasional early afterdepolarizations | Not specified | [1] |
Experimental Protocols
In Vitro Ion Channel Profiling (Patch-Clamp Electrophysiology)
-
Objective: To determine the inhibitory concentration (IC50) of each enantiomer on key cardiac ion channels.
-
Methodology:
-
Human embryonic kidney (HEK293) cells stably expressing the target ion channel (e.g., hERG, Kir2.1, NaV1.5, CaV1.2, KV4.3, KV7.1) are cultured.
-
Whole-cell patch-clamp recordings are performed to measure the ionic currents flowing through the specific channels.
-
Cells are perfused with increasing concentrations of this compound or (S)-Hydroxychloroquine.
-
The concentration-dependent block of the ionic current is measured, and the IC50 value is calculated using appropriate dose-response curve fitting.[1]
-
Ex Vivo Cardiac Electrophysiology (Isolated Purkinje Fibers)
-
Objective: To assess the effects of each enantiomer on the electrophysiological properties of cardiac conductive tissue.
-
Methodology:
-
Purkinje fibers are isolated from rabbit hearts.
-
The fibers are mounted in an organ bath and superfused with a physiological salt solution.
-
Intracellular action potentials are recorded using sharp microelectrodes.
-
The preparation is exposed to varying concentrations of this compound or (S)-Hydroxychloroquine.
-
Changes in resting membrane potential, action potential duration (APD), and the occurrence of arrhythmias (e.g., early afterdepolarizations) are recorded and analyzed.[1]
-
Signaling Pathways in Cardiotoxicity
The cardiotoxicity of hydroxychloroquine is primarily linked to the blockade of the hERG potassium channel, which is crucial for cardiac repolarization. Inhibition of this channel can lead to a prolonged QT interval, a major risk factor for ventricular arrhythmias. Additionally, hydroxychloroquine's lysosomotropic properties can lead to the disruption of cellular autophagy, contributing to cardiomyopathy in the long term.
Caption: Signaling pathways of Hydroxychloroquine-induced cardiotoxicity.
Retinopathy
Hydroxychloroquine-induced retinopathy is a serious, irreversible adverse effect that can occur with long-term use. The underlying mechanisms are not fully elucidated but are thought to involve the drug's accumulation in the retinal pigment epithelium (RPE).
Quantitative Data Summary: Enantiomer-Specific Retinal Toxicity
Experimental Protocols
In Vitro Retinal Pigment Epithelium (RPE) Cell Viability Assays
-
Objective: To assess the cytotoxic effects of each enantiomer on RPE cells.
-
Methodology:
-
A human RPE cell line (e.g., ARPE-19) is cultured.
-
Cells are treated with varying concentrations of this compound or (S)-Hydroxychloroquine for a specified duration.
-
Cell viability is assessed using assays such as the MTT assay (measuring metabolic activity) or LDH assay (measuring membrane integrity).
-
The concentration-dependent effects on cell viability are compared between the two enantiomers.
-
In Vivo Animal Models of Retinopathy
-
Objective: To evaluate the long-term effects of each enantiomer on retinal structure and function in an animal model.
-
Methodology:
-
A suitable animal model (e.g., rats or rabbits) is administered daily doses of this compound or (S)-Hydroxychloroquine over an extended period.
-
Retinal structure is monitored using imaging techniques such as spectral-domain optical coherence tomography (SD-OCT) and fundus autofluorescence (FAF).
-
Retinal function is assessed using electroretinography (ERG).
-
At the end of the study, histological analysis of the retinal tissue can be performed to examine for cellular damage.
-
Signaling Pathways in Retinopathy
The pathogenesis of hydroxychloroquine retinopathy is complex and thought to involve multiple pathways. The drug's affinity for melanin (B1238610) leads to its accumulation in the RPE. As a lysosomotropic agent, it disrupts lysosomal function and autophagy within RPE cells, leading to cellular stress, damage, and eventual apoptosis of both RPE and photoreceptor cells.
Caption: Putative signaling pathways in Hydroxychloroquine-induced retinopathy.
Discussion and Future Directions
The available evidence, though limited, suggests potential differences in the safety profiles of (R)- and (S)-Hydroxychloroquine, particularly concerning cardiotoxicity. The finding that this compound may be a less potent inhibitor of the hERG channel is a promising lead for the development of a safer alternative to the racemic mixture.[1] However, its more pronounced effect on depolarizing the resting membrane potential in Purkinje fibers warrants further investigation to fully understand its arrhythmogenic potential.[1]
The major knowledge gap remains in the area of retinopathy. There is a critical need for head-to-head studies comparing the accumulation and toxicity of the individual enantiomers in retinal tissues. Such studies would be invaluable in determining if one enantiomer offers a significant advantage in reducing the risk of this severe and irreversible side effect.
For drug development professionals, these findings underscore the importance of stereospecific analysis in preclinical safety assessment. The development of this compound as a single-enantiomer drug could represent a significant advancement in improving the safety and tolerability of this important therapeutic agent. Further research, including well-designed preclinical and clinical trials, is essential to definitively validate the enhanced safety profile of this compound.
Conclusion
The separation of hydroxychloroquine into its constituent enantiomers presents a compelling opportunity to refine its therapeutic index. While preliminary data on cardiotoxicity are encouraging for this compound, a comprehensive understanding of its relative safety, especially concerning retinopathy, requires further dedicated research. The experimental protocols and signaling pathways outlined in this guide provide a framework for the continued investigation and validation of this compound as a potentially safer alternative to the currently used racemic formulation.
References
Comparative Analysis of (R)- vs (S)-Hydroxychloroquine: Unraveling Stereospecific Immunomodulatory Effects
A detailed examination of the differential activities of hydroxychloroquine (B89500) enantiomers and their implications for gene expression in immunological pathways.
Published on: December 12, 2025
Introduction
Hydroxychloroquine (HCQ), a cornerstone in the treatment of autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA), is administered as a racemic mixture of two enantiomers: (R)- and (S)-hydroxychloroquine. While clinically used as a 50:50 mixture, emerging evidence suggests that these stereoisomers possess distinct pharmacokinetic, pharmacodynamic, and toxicological profiles.[1][2] This guide provides a comparative analysis of (R)- and (S)-hydroxychloroquine, with a focus on their potential differential effects on gene expression. Although direct comparative transcriptomic studies are currently lacking in publicly available literature, this analysis synthesizes existing data on their differential activities and the known immunomodulatory mechanisms of racemic HCQ to infer potential stereospecific impacts on gene regulation.
Differential Activities and Pharmacokinetics of (R)- and (S)-Hydroxychloroquine
Significant differences in the biological activity and metabolic fate of the two enantiomers have been reported, particularly in the context of antiviral research. Notably, studies on SARS-CoV-2 have yielded conflicting results regarding the superior enantiomer, with some indicating (S)-HCQ as more potent in vitro, while others suggest (R)-HCQ exhibits higher antiviral activity with lower toxicity. These discrepancies highlight the need for further research to elucidate the precise stereospecific actions of hydroxychloroquine.
The metabolism of hydroxychloroquine is also stereoselective. In vivo studies have shown that the (R)-enantiomer of HCQ is present in the blood at higher concentrations than the (S)-enantiomer, suggesting differences in their metabolic clearance and distribution.[3][4] This differential exposure at the cellular level could translate to varied magnitudes of downstream effects, including gene expression changes.
Table 1: Comparative Summary of (R)- vs (S)-Hydroxychloroquine Activity
| Feature | (R)-Hydroxychloroquine | (S)-Hydroxychloroquine | Reference(s) |
| Antiviral Activity (SARS-CoV-2) | Some studies suggest higher activity and lower toxicity. | Some studies suggest more potent inhibition in vitro. | [2][5] |
| Pharmacokinetics | Higher blood concentrations observed. | Lower blood concentrations observed. | [3][4] |
| hERG Channel Inhibition | Higher potential for inhibition. | Lower potential for inhibition, suggesting a better cardiovascular safety profile. | [2] |
| Ca2+ Oscillations in Cardiomyocytes | Greater potency in inhibiting Ca2+ oscillations. | Lower potency in inhibiting Ca2+ oscillations. | [6][7] |
Impact of Racemic Hydroxychloroquine on Immunomodulatory Gene Expression
The immunomodulatory effects of racemic hydroxychloroquine are primarily attributed to its interference with key signaling pathways in immune cells. By accumulating in acidic intracellular compartments like lysosomes and endosomes, HCQ increases their pH.[8] This disruption inhibits the function of Toll-like receptors (TLRs), particularly TLR7 and TLR9, which are crucial sensors of nucleic acids that drive inflammatory responses in autoimmune diseases.[1][9][10]
The inhibition of TLR7 and TLR9 signaling by racemic HCQ leads to a downstream reduction in the expression of pro-inflammatory cytokines and type I interferons. This mechanism is central to its therapeutic efficacy in SLE, a disease characterized by the aberrant activation of these pathways.
Table 2: Effects of Racemic Hydroxychloroquine on the Expression of Key Immunomodulatory Genes
| Gene | Effect of Racemic HCQ | Biological Function | Reference(s) |
| TNF-α | Downregulation | Pro-inflammatory cytokine | [1][10] |
| IL-6 | Downregulation | Pro-inflammatory cytokine, involved in B-cell activation | [1][10] |
| IFN-α | Downregulation | Type I interferon, key in antiviral and autoimmune responses | [1][10] |
| IL-1β | Downregulation | Pro-inflammatory cytokine | [11] |
| SELP (P-selectin) | Inverse correlation with dose | Cell adhesion molecule on platelets and endothelial cells | [12] |
Signaling Pathways Modulated by Hydroxychloroquine
The primary mechanism of action of hydroxychloroquine that influences gene expression is the inhibition of the Toll-like receptor 7 and 9 (TLR7/9) signaling pathway. This pathway is critical in the innate immune response to foreign and self-nucleic acids.
Experimental Protocols
While a direct comparative gene expression study for (R)- and (S)-HCQ is not available, the following protocol outlines a standard methodology for assessing the immunomodulatory effects of hydroxychloroquine on peripheral blood mononuclear cells (PBMCs) in vitro. This can be adapted for a comparative analysis of the enantiomers.
Objective: To determine the effect of racemic hydroxychloroquine on the expression of TLR-induced pro-inflammatory genes in human PBMCs.
Materials:
-
Ficoll-Paque PLUS (GE Healthcare)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Human peripheral blood from healthy donors
-
Racemic Hydroxychloroquine Sulfate (Sigma-Aldrich)
-
CpG Oligodeoxynucleotide (ODN 2216, TLR9 agonist)
-
R848 (TLR7/8 agonist)
-
RNA isolation kit (Qiagen RNeasy)
-
qRT-PCR reagents
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment: Seed PBMCs at a density of 1 x 10^6 cells/mL in RPMI 1640 medium. Pre-incubate cells with varying concentrations of racemic hydroxychloroquine (e.g., 0.1, 1, 10 µM) or vehicle control for 2 hours.
-
Stimulation: Stimulate the cells with a TLR agonist such as CpG ODN (for TLR9) or R848 (for TLR7) for a specified time (e.g., 6 hours for gene expression analysis).
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Quantitative Real-Time PCR (qRT-PCR): Synthesize cDNA from the isolated RNA. Perform qRT-PCR to quantify the expression levels of target genes (e.g., TNF-α, IL-6, IFN-α) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
To adapt this for a comparative analysis of the enantiomers, (R)- and (S)-hydroxychloroquine would be used in parallel with the racemic mixture.
Proposed Experimental Workflow for Comparative Transcriptomics
A comprehensive understanding of the stereospecific effects of hydroxychloroquine on gene expression would require a transcriptomic approach such as RNA sequencing (RNA-seq).
Conclusion and Future Directions
While direct evidence from comparative genomic studies is not yet available, the existing data on the differential pharmacokinetics and in vitro activities of (R)- and (S)-hydroxychloroquine strongly suggest the potential for stereospecific effects on gene expression. The known mechanisms of racemic hydroxychloroquine, primarily through the inhibition of TLR signaling, provide a solid foundation for investigating these enantiomer-specific immunomodulatory effects.
Future research employing transcriptomic and proteomic approaches is crucial to dissect the individual contributions of each enantiomer to the therapeutic efficacy and adverse effects of hydroxychloroquine. Such studies will be instrumental in paving the way for the development of enantiopure formulations that could offer an improved therapeutic index for the treatment of autoimmune and other diseases.
References
- 1. Hydroxychloroquine’s diverse targets: a new frontier in precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Stereoselective disposition of hydroxychloroquine and its metabolite in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dissimilar effects of stereoisomers and racemic hydroxychloroquine on Ca2+ oscillations in human induced pluripotent stem cell‐derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissimilar effects of stereoisomers and racemic hydroxychloroquine on Ca2+ oscillations in human induced pluripotent stem cell-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Does Genetics Influence Your Response to Hydroxychloroquine? - Xcode Life [xcode.life]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. Chloroquine and Hydroxychloroquine Interact Differently with ACE2 Domains Reported to Bind with the Coronavirus Spike Protein: Mediation by ACE2 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lupus.bmj.com [lupus.bmj.com]
A Comparative Analysis of (R)-Hydroxychloroquine and Novel Immunomodulators for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of the established immunomodulator, (R)-Hydroxychloroquine, with emerging novel immunomodulators, including Janus kinase (JAK) inhibitors, Tyrosine Kinase 2 (TYK2) inhibitors, and Sphingosine-1-Phosphate (S1P) receptor modulators. The information presented is intended to support preclinical research and drug development efforts by offering a detailed overview of their mechanisms of action, supporting experimental data, and relevant in vitro assay protocols.
Overview of Mechanisms of Action
This compound (HCQ) is a well-established antimalarial drug with immunomodulatory properties. Its mechanism of action is multifaceted, primarily involving the alkalinization of intracellular acidic vesicles like lysosomes and endosomes.[1][2] This disruption of pH interferes with key cellular processes in immune cells, including:
-
Inhibition of Toll-Like Receptor (TLR) Signaling: HCQ inhibits the activation of endosomal TLRs, particularly TLR7 and TLR9, which are crucial for the recognition of nucleic acid-associated molecular patterns.[3][4][5] This leads to a reduction in the production of type I interferons and other pro-inflammatory cytokines.[1]
-
Impairment of Antigen Presentation: By increasing the pH of lysosomes, HCQ hinders the processing of antigens and their loading onto Major Histocompatibility Complex (MHC) class II molecules in antigen-presenting cells (APCs) such as dendritic cells.[5][6] This, in turn, dampens the activation of autoreactive T cells.
-
Autophagy Inhibition: HCQ disrupts the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagic vacuoles and inhibition of the autophagic process.[2][5]
-
Inhibition of NF-κB Signaling: Studies have shown that HCQ can suppress the activation of the NF-κB signaling pathway, a central regulator of inflammation.[7]
Novel Immunomodulators represent a new generation of targeted therapies that act on specific molecules within immune signaling pathways.
-
Janus Kinase (JAK) Inhibitors (e.g., Tofacitinib): These small molecules target the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are critical for the signal transduction of numerous cytokines and growth factors involved in immune responses.[8][9] By blocking JAK activity, these inhibitors disrupt the JAK-STAT signaling pathway, leading to reduced production of inflammatory mediators.[8]
-
Tyrosine Kinase 2 (TYK2) Inhibitors (e.g., Deucravacitinib): As a member of the JAK family, TYK2 is pivotal in the signaling of key cytokines such as IL-12, IL-23, and type I interferons.[10][11] Selective TYK2 inhibitors offer a more targeted approach to immunomodulation compared to broader-spectrum JAK inhibitors, potentially with an improved safety profile.[10][11]
-
Sphingosine-1-Phosphate (S1P) Receptor Modulators (e.g., Fingolimod): These drugs act on S1P receptors, which are crucial for the trafficking of lymphocytes from lymph nodes into the peripheral circulation.[12][13] By inducing the internalization and degradation of S1P receptors on lymphocytes, these modulators effectively sequester lymphocytes in the lymph nodes, thereby reducing their infiltration into sites of inflammation.[12][14]
Quantitative Data Presentation
The following tables summarize available in vitro data for this compound and representative novel immunomodulators. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.
Table 1: Inhibition of Cytokine Production
| Compound | Assay System | Target Cytokine(s) | IC50 / Effect | Reference(s) |
| This compound | Human PBMCs from SLE patients | IFN-α | Significant decrease in serum levels after treatment | [15] |
| Human PBMCs from SLE patients | IL-6, TNF-α | Significant decrease in serum levels after treatment | [15] | |
| Tofacitinib (JAK Inhibitor) | Human whole blood (lymphocytes) | IL-6 (pSTAT3) | ~100 nM | [16] |
| Human whole blood (lymphocytes) | IFN-α (pSTAT1) | ~50 nM | [16] | |
| Human whole blood (lymphocytes) | IFN-γ (pSTAT1) | ~150 nM | [16] | |
| Human whole blood (lymphocytes) | IL-15 (pSTAT5) | ~20 nM | [16] | |
| Deucravacitinib (B606291) (TYK2 Inhibitor) | Human whole blood | IFNα-induced CXCL10 production | 160 nM | [17] |
| Human PBMCs | IL-12-induced IFN-γ production | Highly potent, more so than JAK1/2/3 inhibitors | [18] | |
| Human PBMCs | IL-23-induced IFN-γ production | Highly potent, more so than JAK1/2/3 inhibitors | [18] |
Table 2: Inhibition of T Cell Proliferation
| Compound | Assay System | Stimulation | IC50 / Effect | Reference(s) |
| This compound | Human T cells | General | Suppresses T cell activation and proliferation | [6] |
| Fingolimod (S1P Receptor Modulator) | Human Head and Neck Squamous Cell Carcinoma (HNSC) cell lines | - | IC50 ~4.34 µM (in SCC9 cell line) | [19] |
Table 3: Modulation of Other Immune Cell Functions
| Compound | Assay System | Function Measured | Effect | Reference(s) |
| This compound | Human Dendritic Cells (stimulated with RA patient serum) | Maturation (CD86 expression) | Inhibition | [20] |
| Human Dendritic Cells (stimulated with RA patient serum) | Migration (CXCR4 expression) | Inhibition | [20] | |
| S1P Receptor Modulators (general) | In vivo (multiple sclerosis patients) | Lymphocyte trafficking | Reduction in peripheral blood lymphocyte counts |
Experimental Protocols
In Vitro Cytokine Release Assay
Objective: To quantify the inhibitory effect of immunomodulatory compounds on the production of pro-inflammatory cytokines by immune cells.
Methodology:
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in complete RPMI-1640 medium.
-
Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, JAK inhibitors, etc.) in complete RPMI-1640 medium. Add the compounds to the designated wells. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add a stimulating agent to induce cytokine production. Common stimulants include Lipopolysaccharide (LPS) for TLR4 activation or a cocktail of anti-CD3 and anti-CD28 antibodies for T cell activation.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of target cytokines (e.g., TNF-α, IL-6, IFN-γ) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the stimulated vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
T Cell Proliferation Assay
Objective: To assess the effect of immunomodulatory compounds on the proliferation of T cells.
Methodology:
-
Cell Preparation: Isolate human CD4+ or CD8+ T cells from PBMCs using magnetic-activated cell sorting (MACS).
-
Cell Labeling: Label the T cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet according to the manufacturer's protocol.
-
Cell Seeding: Seed the labeled T cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells.
-
Stimulation: Stimulate T cell proliferation using anti-CD3 and anti-CD28 antibody-coated beads or soluble antibodies.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. The proliferation of T cells is measured by the successive halving of the fluorescence intensity of the proliferation dye in daughter cells.
-
Data Analysis: Quantify the percentage of proliferated cells in each condition. Calculate the IC50 value for inhibition of proliferation.
Macrophage Activation Assay
Objective: To evaluate the effect of immunomodulatory compounds on the activation and polarization of macrophages.
Methodology:
-
Cell Differentiation: Differentiate human monocytes (isolated from PBMCs) or a monocytic cell line (e.g., THP-1) into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Cell Seeding: Seed the differentiated macrophages in a 24-well plate.
-
Compound Treatment: Pre-treat the macrophages with serial dilutions of the test compounds for 1-2 hours.
-
Polarization: Induce macrophage polarization towards a pro-inflammatory (M1) phenotype by stimulating with LPS and IFN-γ, or towards an anti-inflammatory (M2) phenotype with IL-4 and IL-13.
-
Incubation: Incubate for 24 hours.
-
Analysis:
-
Cytokine Production: Collect the supernatant and measure the levels of M1 cytokines (e.g., TNF-α, IL-1β, IL-12) and M2 cytokines (e.g., IL-10) by ELISA.
-
Surface Marker Expression: Harvest the cells and analyze the expression of M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD163, CD206) by flow cytometry.
-
Nitric Oxide Production (for M1): Measure the accumulation of nitrite (B80452) in the supernatant using the Griess reagent as an indicator of nitric oxide production.
-
NF-κB Activation Assay
Objective: To determine the effect of immunomodulatory compounds on the activation of the NF-κB signaling pathway.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293 cells stably expressing an NF-κB reporter construct, or macrophage-like cells like RAW 264.7) and treat with test compounds for a specified period.
-
Stimulation: Stimulate the cells with an NF-κB activator such as TNF-α or LPS.
-
Analysis of NF-κB Translocation (Immunofluorescence):
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against an NF-κB subunit (e.g., p65).
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Visualize the subcellular localization of p65 using fluorescence microscopy. Quantification of nuclear translocation can be performed using image analysis software.
-
-
Analysis of IκBα Degradation (Western Blot):
-
Lyse the cells at different time points after stimulation.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with antibodies against IκBα and a loading control (e.g., β-actin).
-
Quantify the levels of IκBα to assess its degradation.
-
-
Reporter Gene Assay:
-
Use a cell line stably or transiently transfected with a reporter plasmid containing NF-κB binding sites upstream of a reporter gene (e.g., luciferase or secreted alkaline phosphatase).
-
Measure the reporter gene activity according to the manufacturer's instructions.
-
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound.
Caption: JAK-STAT signaling pathway and inhibition by JAK inhibitors.
Caption: TYK2 signaling pathway and inhibition by selective TYK2 inhibitors.
Caption: Mechanism of S1P receptor modulators on lymphocyte trafficking.
Experimental Workflows
Caption: Experimental workflow for a cytokine release assay.
Caption: Experimental workflow for a T cell proliferation assay.
References
- 1. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Molecular Mechanism of Hydroxychloroquine Against IgAN Through Network Pharmacology, MD Simulations and Experimental Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. What are TYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A non-clinical comparative study of IL-23 antibodies in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An Analysis of in-Vitro Cytokine Inhibition Profiles of Tofacitinib and Other Janus Kinase Inhibitors at Clinically-Meaningful Concentrations - ACR Meeting Abstracts [acrabstracts.org]
- 17. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 18. Frontiers | Nonclinical evaluations of deucravacitinib and Janus kinase inhibitors in homeostatic and inflammatory pathways [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. The mechanisms of hydroxychloroquine in rheumatoid arthritis treatment: Inhibition of dendritic cell functions via Toll like receptor 9 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for (R)-Hydroxychloroquine
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the ecosystem. (R)-Hydroxychloroquine, a compound utilized in various research applications, requires specific handling and disposal protocols due to its hazardous nature.[1][2] This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring compliance with safety regulations and fostering a culture of laboratory safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety glasses with side shields, a lab coat, and a dust respirator, particularly when handling the solid form to avoid inhalation.[1][3] Ensure adequate ventilation in the handling area.[3] In case of accidental exposure, follow the first-aid measures outlined in the table below.
Table 1: Hazard Summary and First-Aid Measures for this compound
| Hazard | Description | First-Aid Measures |
| Oral Toxicity | Harmful if swallowed.[2][3] Accidental ingestion may be damaging to health.[1] | Rinse mouth with water. Seek immediate medical attention.[4] |
| Skin Irritation | May cause skin irritation and sensitization upon contact.[1][2] | Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical aid if irritation persists.[4][5] |
| Eye Irritation | Causes serious eye irritation.[2] | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust.[1][2] | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5] |
Step-by-Step Disposal Protocol for this compound
The primary method for the disposal of this compound is through a licensed and authorized waste disposal company. Adherence to local, state, and federal regulations is mandatory.[1][4][5]
-
Waste Identification and Segregation:
-
Classify all waste containing this compound as hazardous chemical waste.[1]
-
Segregate this compound waste from other laboratory waste streams to prevent cross-contamination.
-
-
Containerization:
-
Use designated, well-labeled, and leak-proof containers for collecting this compound waste.
-
Ensure the container is compatible with the chemical properties of this compound. Avoid reaction with oxidizing agents.[1]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste: this compound" and include appropriate hazard symbols.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[4]
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Minor Spills (Solid):
-
Restrict access to the spill area.
-
Wearing appropriate PPE, including a respirator, gently sweep or vacuum the spilled material.[1]
-
Use dry clean-up procedures and avoid generating dust.[1]
-
Place the collected material into a labeled hazardous waste container.
-
Clean the spill area with a detergent solution and collect the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and EHS office.
-
Provide them with the details of the spilled substance.
-
Decontamination Procedures
All equipment and surfaces that come into contact with this compound should be thoroughly decontaminated.
-
Equipment Decontamination:
-
Wipe down all contaminated equipment with a suitable solvent (e.g., 70% ethanol), followed by a detergent solution.
-
Collect all cleaning materials as hazardous waste.
-
-
Work Surface Decontamination:
-
Clean the work surfaces where this compound was handled with a detergent solution.
-
All disposable materials used for cleaning should be disposed of as hazardous waste.
-
Below is a decision-making workflow for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for (R)-Hydroxychloroquine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of (R)-Hydroxychloroquine, a compound requiring careful management. Adherence to these procedures is critical to minimize risk and ensure operational integrity.
Personal Protective Equipment (PPE) and Safe Handling
When working with this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the required PPE and key handling procedures.
| Protection Type | Requirement | Handling Procedure |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Ensure a snug fit to protect against dust particles and splashes. |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with chemical impermeable gloves (inspected prior to use).[1] | Tuck sleeves into gloves and ensure full skin coverage. Wash and dry hands thoroughly after handling.[1] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] | Work in a well-ventilated area, preferably in a fume hood or under a dust control hood, to avoid dust formation.[1][2] |
| General Hygiene | Do not eat, drink, or smoke when using this product. Wash hands before breaks and at the end of the workday.[1][3] | Avoid all personal contact, including inhalation.[4] |
Hazard Information and First Aid
This compound is classified as harmful if swallowed.[1][5] It can also cause skin and serious eye irritation.[3][5] Understanding the immediate first aid measures in case of accidental exposure is crucial.
| Exposure Route | First Aid Procedure |
| Ingestion | IF SWALLOWED: Get medical help immediately.[1] Rinse mouth.[1] An overdose can be fatal and requires immediate medical attention.[6] |
| Skin Contact | Immediately wash with water and soap and rinse thoroughly.[5] Remove contaminated clothing.[2] |
| Eye Contact | Rinse opened eye for several minutes under running water.[5] If symptoms persist, consult a doctor.[5] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposing of this compound is essential for maintaining a safe laboratory environment.
Operational Workflow for Handling this compound
The following diagram outlines the standard operating procedure for working with this compound, from preparation to cleanup.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
